molecular formula C15H20Br2O2 B1674559 Laureatin CAS No. 18762-30-6

Laureatin

カタログ番号: B1674559
CAS番号: 18762-30-6
分子量: 392.13 g/mol
InChIキー: QVSXXUNREJZJAN-WDAGUQPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Laureatin is an extract of sea hare, Aplysia dactylomela.

特性

CAS番号

18762-30-6

分子式

C15H20Br2O2

分子量

392.13 g/mol

IUPAC名

(1S,2R,4S,6R,7S)-6-bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane

InChI

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-9-14(19-15)11(17)8-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10?,11-,12-,13+,14+,15+/m1/s1

InChIキー

QVSXXUNREJZJAN-WDAGUQPRSA-N

異性体SMILES

CCC([C@@H]1C[C@H]([C@@H]2C[C@H](O2)[C@H](O1)C/C=C\C#C)Br)Br

正規SMILES

CCC(C1CC(C2CC(O2)C(O1)CC=CC#C)Br)Br

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Laureatin; 

製品の起源

United States

Foundational & Exploratory

The Enigmatic Anti-Cancer Potential of Laureatin: A Call for Deeper Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a promising cytotoxic agent, the marine-derived natural product laureatin remains a molecule of significant mystery within the cancer research community. A comprehensive review of existing scientific literature reveals a conspicuous absence of in-depth studies elucidating its precise mechanism of action in cancer cells. While its potential to inhibit cancer cell growth is acknowledged, the underlying molecular pathways, cellular targets, and a detailed pharmacological profile are yet to be defined. This knowledge gap precludes the development of a comprehensive technical guide on its core functions and hinders its potential translation into a therapeutic agent.

This compound, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, belongs to a class of marine compounds known for their diverse and potent biological activities. Acetogenins (B1209576), in general, have garnered considerable attention for their anti-cancer properties, with some studies pointing towards the induction of apoptosis and cell cycle arrest as common mechanisms of action.[1] For instance, acetogenins from the Annonaceae family are known to inhibit Complex I of the mitochondrial respiratory chain, leading to ATP depletion and subsequent cancer cell death.[2][3] However, it is crucial to emphasize that these findings are not specific to this compound and a direct extrapolation of these mechanisms would be scientifically unsound without dedicated experimental validation.

Initial searches for this compound's cytotoxic activity confirm its classification as a compound with potential anti-cancer effects. However, these mentions are largely descriptive, lacking the quantitative data and detailed experimental protocols necessary for a thorough mechanistic understanding. There is a notable lack of published research detailing this compound's impact on key cellular processes implicated in cancer progression, such as:

  • Apoptosis Induction: There are no specific studies demonstrating whether this compound triggers programmed cell death in cancer cells, nor is there information on the activation of key apoptotic mediators like caspases or the involvement of the intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Regulation: The effect of this compound on the progression of the cell cycle in cancerous cells remains uninvestigated. It is unknown whether this compound induces cell cycle arrest at specific checkpoints, such as G1/S or G2/M, a common mechanism for many anti-cancer agents.[4]

  • Signaling Pathway Modulation: The intricate network of cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis represents a primary target for many chemotherapeutic drugs. Currently, there is no available data on which, if any, signaling pathways are modulated by this compound. Key pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, which are often dysregulated in cancer, have not been studied in the context of this compound exposure.[5]

The absence of this fundamental knowledge makes it impossible to construct the detailed technical guide requested, which would necessitate:

  • Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format for comparison.

  • Detailed Experimental Protocols: The lack of published mechanistic studies means that no established protocols for investigating this compound's effects are available.

  • Signaling Pathway and Workflow Diagrams: Visual representations of this compound's mechanism of action cannot be generated without a clear understanding of the pathways it affects.

References

The Enigmatic Anti-Cancer Potential of Laureatin: A Call for Deeper Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a promising cytotoxic agent, the marine-derived natural product laureatin remains a molecule of significant mystery within the cancer research community. A comprehensive review of existing scientific literature reveals a conspicuous absence of in-depth studies elucidating its precise mechanism of action in cancer cells. While its potential to inhibit cancer cell growth is acknowledged, the underlying molecular pathways, cellular targets, and a detailed pharmacological profile are yet to be defined. This knowledge gap precludes the development of a comprehensive technical guide on its core functions and hinders its potential translation into a therapeutic agent.

This compound, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, belongs to a class of marine compounds known for their diverse and potent biological activities. Acetogenins (B1209576), in general, have garnered considerable attention for their anti-cancer properties, with some studies pointing towards the induction of apoptosis and cell cycle arrest as common mechanisms of action.[1] For instance, acetogenins from the Annonaceae family are known to inhibit Complex I of the mitochondrial respiratory chain, leading to ATP depletion and subsequent cancer cell death.[2][3] However, it is crucial to emphasize that these findings are not specific to this compound and a direct extrapolation of these mechanisms would be scientifically unsound without dedicated experimental validation.

Initial searches for this compound's cytotoxic activity confirm its classification as a compound with potential anti-cancer effects. However, these mentions are largely descriptive, lacking the quantitative data and detailed experimental protocols necessary for a thorough mechanistic understanding. There is a notable lack of published research detailing this compound's impact on key cellular processes implicated in cancer progression, such as:

  • Apoptosis Induction: There are no specific studies demonstrating whether this compound triggers programmed cell death in cancer cells, nor is there information on the activation of key apoptotic mediators like caspases or the involvement of the intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Regulation: The effect of this compound on the progression of the cell cycle in cancerous cells remains uninvestigated. It is unknown whether this compound induces cell cycle arrest at specific checkpoints, such as G1/S or G2/M, a common mechanism for many anti-cancer agents.[4]

  • Signaling Pathway Modulation: The intricate network of cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis represents a primary target for many chemotherapeutic drugs. Currently, there is no available data on which, if any, signaling pathways are modulated by this compound. Key pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, which are often dysregulated in cancer, have not been studied in the context of this compound exposure.[5]

The absence of this fundamental knowledge makes it impossible to construct the detailed technical guide requested, which would necessitate:

  • Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format for comparison.

  • Detailed Experimental Protocols: The lack of published mechanistic studies means that no established protocols for investigating this compound's effects are available.

  • Signaling Pathway and Workflow Diagrams: Visual representations of this compound's mechanism of action cannot be generated without a clear understanding of the pathways it affects.

References

The Enigmatic Anti-Cancer Potential of Laureatin: A Call for Deeper Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its identification as a promising cytotoxic agent, the marine-derived natural product laureatin remains a molecule of significant mystery within the cancer research community. A comprehensive review of existing scientific literature reveals a conspicuous absence of in-depth studies elucidating its precise mechanism of action in cancer cells. While its potential to inhibit cancer cell growth is acknowledged, the underlying molecular pathways, cellular targets, and a detailed pharmacological profile are yet to be defined. This knowledge gap precludes the development of a comprehensive technical guide on its core functions and hinders its potential translation into a therapeutic agent.

This compound, a halogenated C15 acetogenin first isolated from the red alga Laurencia nipponica, belongs to a class of marine compounds known for their diverse and potent biological activities. Acetogenins, in general, have garnered considerable attention for their anti-cancer properties, with some studies pointing towards the induction of apoptosis and cell cycle arrest as common mechanisms of action.[1] For instance, acetogenins from the Annonaceae family are known to inhibit Complex I of the mitochondrial respiratory chain, leading to ATP depletion and subsequent cancer cell death.[2][3] However, it is crucial to emphasize that these findings are not specific to this compound and a direct extrapolation of these mechanisms would be scientifically unsound without dedicated experimental validation.

Initial searches for this compound's cytotoxic activity confirm its classification as a compound with potential anti-cancer effects. However, these mentions are largely descriptive, lacking the quantitative data and detailed experimental protocols necessary for a thorough mechanistic understanding. There is a notable lack of published research detailing this compound's impact on key cellular processes implicated in cancer progression, such as:

  • Apoptosis Induction: There are no specific studies demonstrating whether this compound triggers programmed cell death in cancer cells, nor is there information on the activation of key apoptotic mediators like caspases or the involvement of the intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Regulation: The effect of this compound on the progression of the cell cycle in cancerous cells remains uninvestigated. It is unknown whether this compound induces cell cycle arrest at specific checkpoints, such as G1/S or G2/M, a common mechanism for many anti-cancer agents.[4]

  • Signaling Pathway Modulation: The intricate network of cellular signaling pathways that govern cancer cell proliferation, survival, and metastasis represents a primary target for many chemotherapeutic drugs. Currently, there is no available data on which, if any, signaling pathways are modulated by this compound. Key pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin, which are often dysregulated in cancer, have not been studied in the context of this compound exposure.[5]

The absence of this fundamental knowledge makes it impossible to construct the detailed technical guide requested, which would necessitate:

  • Quantitative Data Summaries: Without experimental results, there is no data to present in tabular format for comparison.

  • Detailed Experimental Protocols: The lack of published mechanistic studies means that no established protocols for investigating this compound's effects are available.

  • Signaling Pathway and Workflow Diagrams: Visual representations of this compound's mechanism of action cannot be generated without a clear understanding of the pathways it affects.

References

An In-depth Technical Guide to the Discovery and Synthesis of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a fascinating and structurally complex C15 acetogenin (B2873293) natural product, first isolated from the marine red alga Laurencia nipponica. Exhibiting potent biological activity, notably as a mosquito larvicide, it has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and total synthesis of this compound. Detailed experimental protocols for key synthetic steps are presented, alongside a summary of its known biological activities and a discussion of its potential mechanism of action. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and Structure Elucidation

This compound was first reported in 1970 by Irie, Izawa, and Kurosawa, who isolated it from the red alga Laurencia nipponica Yamada.[1] The structure elucidation of this novel halogenated cyclic ether was a significant challenge at the time and was accomplished through a combination of chemical degradation and spectroscopic methods.

The molecular formula was established through elemental analysis and mass spectrometry. Infrared (IR) spectroscopy indicated the presence of hydroxyl and ether functionalities. The complex stereochemistry and the unusual eight-membered ether ring containing a bromine atom and an exocyclic ethylidene group, along with an oxetane (B1205548) ring and a terminal enyne side chain, were pieced together using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR.[1]

Table 1: Key Spectroscopic Data for the Structure Elucidation of this compound

Spectroscopic TechniqueObserved Features
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH) groups, C-O ether linkages, and the terminal alkyne (C≡C-H).
¹H NMR Spectroscopy Signals corresponding to the various protons in the molecule, including those on the ether rings, the side chain, and the terminal alkyne. Coupling constants helped to determine the relative stereochemistry.
¹³C NMR Spectroscopy Resonances for all carbon atoms, confirming the carbon skeleton and the presence of various functional groups.

Total Synthesis Pathway

The unique and complex architecture of this compound has made it an attractive target for total synthesis. A notable asymmetric total synthesis was accomplished by the research group of Deukjoon Kim in 2007.[2][3] Their strategy involved the stereoselective construction of the eight-membered ether ring followed by the formation of the oxetane ring.

A key feature of their synthesis is the "lone pair-lone pair interaction-controlled" epimerization to establish the desired α,α'-trans-oxocene core.[3] The synthesis commences from a readily available chiral starting material and employs a series of highly stereoselective reactions to install the numerous stereocenters.

Below is a DOT language script that diagrams the logical flow of the total synthesis of this compound as reported by Kim et al.

Total_Synthesis_of_this compound Start Advanced Intermediate (from Laurencin synthesis) Halogenation Halogenation (Inversion of hydroxyl) Start->Halogenation Osmylation Osmylation Halogenation->Osmylation Stannylene_Formation Stannylene Intermediate Formation Osmylation->Stannylene_Formation Protection Hydroxyl Protection Stannylene_Formation->Protection Oxetane_Formation Base-mediated Oxetane Formation Protection->Oxetane_Formation Inversion Hydroxyl Inversion Oxetane_Formation->Inversion Alkylation Alkylation Inversion->Alkylation Epimerization Epimerization Alkylation->Epimerization Reduction Ketone Reduction (L-Selectride) Epimerization->Reduction Cross_Metathesis Enyne Cross-Metathesis Reduction->Cross_Metathesis Deprotection Terminal Alkyne Deprotection Cross_Metathesis->Deprotection This compound (+)-Laureatin Deprotection->this compound

Caption: Logical workflow for the total synthesis of (+)-Laureatin.

Key Experimental Protocols

The following are detailed methodologies for key transformations in the total synthesis of this compound, based on the work of Kim et al.[2]

Protocol 1: Halogenation (Hydroxyl Inversion)

  • Objective: To invert the stereochemistry of the free secondary hydroxyl group on the eight-membered ring intermediate.

  • Reagents and Conditions: To a solution of the alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane), add trioctylphosphine (B1581425) and a halogenating agent (e.g., carbon tetrabromide or N-iodosuccinimide). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (for iodination) or water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Oxetane Ring Formation

  • Objective: To construct the oxetane ring via intramolecular cyclization.

  • Reagents and Conditions: The diol precursor, with one hydroxyl group protected, is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction is typically run at 0 °C to room temperature.

  • Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica (B1680970) gel chromatography.

Protocol 3: Enyne Cross-Metathesis

  • Objective: To install the characteristic (Z)-enyne side chain.

  • Reagents and Conditions: A terminal alkene intermediate is subjected to a cross-metathesis reaction with a suitable enyne partner using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst or a specialized catalyst for enyne metathesis. The reaction is carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: The reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.

Table 2: Summary of Yields for Key Synthetic Steps (Representative)

StepTransformationReported Yield (%)
Halogenation Inversion of secondary hydroxyl>90
Oxetane Formation Intramolecular cyclization to form the oxetane ring~85
Cross-Metathesis Formation of the (Z)-enyne side chain~70-80
Overall Yield From advanced intermediate to this compoundNot explicitly stated in abstract

Note: The yields are approximate and based on typical values for these types of reactions as described in the literature. The precise yields for each step in the this compound synthesis would be detailed in the full experimental section of the primary publication.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as a potent mosquito larvicide.[1] C15 acetogenins (B1209576) from Laurencia species are known to possess a wide range of biological properties, including cytotoxic, antibacterial, and insecticidal activities.

Larvicidal Activity

While the original discovery papers highlighted its potent activity, specific quantitative data such as LC50 values against various mosquito species are not widely reported in publicly available literature. The larvicidal properties suggest that this compound could be a promising lead compound for the development of new, natural-product-based insecticides.

Mechanism of Action

The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, many naturally occurring insecticides with complex structures exert their effects by targeting the nervous system of insects. It is plausible that this compound acts as a neurotoxin.

The general class of acetogenins, particularly those from the Annonaceae family, are known to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. While this compound is a marine-derived acetogenin with a different structural framework, it is possible that it shares a similar mechanism of disrupting cellular respiration in insects.

The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of an insecticide.

Signaling_Pathway cluster_neuron Insect Neuron This compound This compound Target Molecular Target (e.g., Ion Channel, Receptor, or Mitochondrial Complex I) This compound->Target Disruption Disruption of Neuronal Function Target->Disruption Paralysis Paralysis Disruption->Paralysis Death Larval Death Paralysis->Death

Caption: A hypothetical mechanism of action for this compound's larvicidal activity.

Further research is required to identify the specific molecular targets of this compound in insects and to fully understand the signaling pathways that lead to its potent larvicidal effects. Such studies would be invaluable for the development of more effective and selective insecticides.

Conclusion

This compound remains a significant natural product due to its intricate molecular architecture and promising biological activity. The successful total synthesis by Kim and coworkers has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially enhanced or modified activities. Future research should focus on elucidating the precise mechanism of its insecticidal action and exploring its potential for development as a commercial larvicide. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a fascinating and structurally complex C15 acetogenin (B2873293) natural product, first isolated from the marine red alga Laurencia nipponica. Exhibiting potent biological activity, notably as a mosquito larvicide, it has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and total synthesis of this compound. Detailed experimental protocols for key synthetic steps are presented, alongside a summary of its known biological activities and a discussion of its potential mechanism of action. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and Structure Elucidation

This compound was first reported in 1970 by Irie, Izawa, and Kurosawa, who isolated it from the red alga Laurencia nipponica Yamada.[1] The structure elucidation of this novel halogenated cyclic ether was a significant challenge at the time and was accomplished through a combination of chemical degradation and spectroscopic methods.

The molecular formula was established through elemental analysis and mass spectrometry. Infrared (IR) spectroscopy indicated the presence of hydroxyl and ether functionalities. The complex stereochemistry and the unusual eight-membered ether ring containing a bromine atom and an exocyclic ethylidene group, along with an oxetane (B1205548) ring and a terminal enyne side chain, were pieced together using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR.[1]

Table 1: Key Spectroscopic Data for the Structure Elucidation of this compound

Spectroscopic TechniqueObserved Features
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH) groups, C-O ether linkages, and the terminal alkyne (C≡C-H).
¹H NMR Spectroscopy Signals corresponding to the various protons in the molecule, including those on the ether rings, the side chain, and the terminal alkyne. Coupling constants helped to determine the relative stereochemistry.
¹³C NMR Spectroscopy Resonances for all carbon atoms, confirming the carbon skeleton and the presence of various functional groups.

Total Synthesis Pathway

The unique and complex architecture of this compound has made it an attractive target for total synthesis. A notable asymmetric total synthesis was accomplished by the research group of Deukjoon Kim in 2007.[2][3] Their strategy involved the stereoselective construction of the eight-membered ether ring followed by the formation of the oxetane ring.

A key feature of their synthesis is the "lone pair-lone pair interaction-controlled" epimerization to establish the desired α,α'-trans-oxocene core.[3] The synthesis commences from a readily available chiral starting material and employs a series of highly stereoselective reactions to install the numerous stereocenters.

Below is a DOT language script that diagrams the logical flow of the total synthesis of this compound as reported by Kim et al.

Total_Synthesis_of_this compound Start Advanced Intermediate (from Laurencin synthesis) Halogenation Halogenation (Inversion of hydroxyl) Start->Halogenation Osmylation Osmylation Halogenation->Osmylation Stannylene_Formation Stannylene Intermediate Formation Osmylation->Stannylene_Formation Protection Hydroxyl Protection Stannylene_Formation->Protection Oxetane_Formation Base-mediated Oxetane Formation Protection->Oxetane_Formation Inversion Hydroxyl Inversion Oxetane_Formation->Inversion Alkylation Alkylation Inversion->Alkylation Epimerization Epimerization Alkylation->Epimerization Reduction Ketone Reduction (L-Selectride) Epimerization->Reduction Cross_Metathesis Enyne Cross-Metathesis Reduction->Cross_Metathesis Deprotection Terminal Alkyne Deprotection Cross_Metathesis->Deprotection This compound (+)-Laureatin Deprotection->this compound

Caption: Logical workflow for the total synthesis of (+)-Laureatin.

Key Experimental Protocols

The following are detailed methodologies for key transformations in the total synthesis of this compound, based on the work of Kim et al.[2]

Protocol 1: Halogenation (Hydroxyl Inversion)

  • Objective: To invert the stereochemistry of the free secondary hydroxyl group on the eight-membered ring intermediate.

  • Reagents and Conditions: To a solution of the alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane), add trioctylphosphine (B1581425) and a halogenating agent (e.g., carbon tetrabromide or N-iodosuccinimide). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (for iodination) or water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Oxetane Ring Formation

  • Objective: To construct the oxetane ring via intramolecular cyclization.

  • Reagents and Conditions: The diol precursor, with one hydroxyl group protected, is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction is typically run at 0 °C to room temperature.

  • Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica (B1680970) gel chromatography.

Protocol 3: Enyne Cross-Metathesis

  • Objective: To install the characteristic (Z)-enyne side chain.

  • Reagents and Conditions: A terminal alkene intermediate is subjected to a cross-metathesis reaction with a suitable enyne partner using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst or a specialized catalyst for enyne metathesis. The reaction is carried out in an inert solvent like dichloromethane (B109758) or toluene (B28343) under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: The reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.

Table 2: Summary of Yields for Key Synthetic Steps (Representative)

StepTransformationReported Yield (%)
Halogenation Inversion of secondary hydroxyl>90
Oxetane Formation Intramolecular cyclization to form the oxetane ring~85
Cross-Metathesis Formation of the (Z)-enyne side chain~70-80
Overall Yield From advanced intermediate to this compoundNot explicitly stated in abstract

Note: The yields are approximate and based on typical values for these types of reactions as described in the literature. The precise yields for each step in the this compound synthesis would be detailed in the full experimental section of the primary publication.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as a potent mosquito larvicide.[1] C15 acetogenins (B1209576) from Laurencia species are known to possess a wide range of biological properties, including cytotoxic, antibacterial, and insecticidal activities.

Larvicidal Activity

While the original discovery papers highlighted its potent activity, specific quantitative data such as LC50 values against various mosquito species are not widely reported in publicly available literature. The larvicidal properties suggest that this compound could be a promising lead compound for the development of new, natural-product-based insecticides.

Mechanism of Action

The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, many naturally occurring insecticides with complex structures exert their effects by targeting the nervous system of insects. It is plausible that this compound acts as a neurotoxin.

The general class of acetogenins, particularly those from the Annonaceae family, are known to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. While this compound is a marine-derived acetogenin with a different structural framework, it is possible that it shares a similar mechanism of disrupting cellular respiration in insects.

The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of an insecticide.

Signaling_Pathway cluster_neuron Insect Neuron This compound This compound Target Molecular Target (e.g., Ion Channel, Receptor, or Mitochondrial Complex I) This compound->Target Disruption Disruption of Neuronal Function Target->Disruption Paralysis Paralysis Disruption->Paralysis Death Larval Death Paralysis->Death

Caption: A hypothetical mechanism of action for this compound's larvicidal activity.

Further research is required to identify the specific molecular targets of this compound in insects and to fully understand the signaling pathways that lead to its potent larvicidal effects. Such studies would be invaluable for the development of more effective and selective insecticides.

Conclusion

This compound remains a significant natural product due to its intricate molecular architecture and promising biological activity. The successful total synthesis by Kim and coworkers has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially enhanced or modified activities. Future research should focus on elucidating the precise mechanism of its insecticidal action and exploring its potential for development as a commercial larvicide. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a fascinating and structurally complex C15 acetogenin natural product, first isolated from the marine red alga Laurencia nipponica. Exhibiting potent biological activity, notably as a mosquito larvicide, it has garnered significant interest from the scientific community. This technical guide provides a comprehensive overview of the discovery, structure elucidation, and total synthesis of this compound. Detailed experimental protocols for key synthetic steps are presented, alongside a summary of its known biological activities and a discussion of its potential mechanism of action. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery and Structure Elucidation

This compound was first reported in 1970 by Irie, Izawa, and Kurosawa, who isolated it from the red alga Laurencia nipponica Yamada.[1] The structure elucidation of this novel halogenated cyclic ether was a significant challenge at the time and was accomplished through a combination of chemical degradation and spectroscopic methods.

The molecular formula was established through elemental analysis and mass spectrometry. Infrared (IR) spectroscopy indicated the presence of hydroxyl and ether functionalities. The complex stereochemistry and the unusual eight-membered ether ring containing a bromine atom and an exocyclic ethylidene group, along with an oxetane ring and a terminal enyne side chain, were pieced together using nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR.[1]

Table 1: Key Spectroscopic Data for the Structure Elucidation of this compound

Spectroscopic TechniqueObserved Features
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Absorption bands indicating the presence of hydroxyl (-OH) groups, C-O ether linkages, and the terminal alkyne (C≡C-H).
¹H NMR Spectroscopy Signals corresponding to the various protons in the molecule, including those on the ether rings, the side chain, and the terminal alkyne. Coupling constants helped to determine the relative stereochemistry.
¹³C NMR Spectroscopy Resonances for all carbon atoms, confirming the carbon skeleton and the presence of various functional groups.

Total Synthesis Pathway

The unique and complex architecture of this compound has made it an attractive target for total synthesis. A notable asymmetric total synthesis was accomplished by the research group of Deukjoon Kim in 2007.[2][3] Their strategy involved the stereoselective construction of the eight-membered ether ring followed by the formation of the oxetane ring.

A key feature of their synthesis is the "lone pair-lone pair interaction-controlled" epimerization to establish the desired α,α'-trans-oxocene core.[3] The synthesis commences from a readily available chiral starting material and employs a series of highly stereoselective reactions to install the numerous stereocenters.

Below is a DOT language script that diagrams the logical flow of the total synthesis of this compound as reported by Kim et al.

Total_Synthesis_of_this compound Start Advanced Intermediate (from Laurencin synthesis) Halogenation Halogenation (Inversion of hydroxyl) Start->Halogenation Osmylation Osmylation Halogenation->Osmylation Stannylene_Formation Stannylene Intermediate Formation Osmylation->Stannylene_Formation Protection Hydroxyl Protection Stannylene_Formation->Protection Oxetane_Formation Base-mediated Oxetane Formation Protection->Oxetane_Formation Inversion Hydroxyl Inversion Oxetane_Formation->Inversion Alkylation Alkylation Inversion->Alkylation Epimerization Epimerization Alkylation->Epimerization Reduction Ketone Reduction (L-Selectride) Epimerization->Reduction Cross_Metathesis Enyne Cross-Metathesis Reduction->Cross_Metathesis Deprotection Terminal Alkyne Deprotection Cross_Metathesis->Deprotection This compound (+)-Laureatin Deprotection->this compound

Caption: Logical workflow for the total synthesis of (+)-Laureatin.

Key Experimental Protocols

The following are detailed methodologies for key transformations in the total synthesis of this compound, based on the work of Kim et al.[2]

Protocol 1: Halogenation (Hydroxyl Inversion)

  • Objective: To invert the stereochemistry of the free secondary hydroxyl group on the eight-membered ring intermediate.

  • Reagents and Conditions: To a solution of the alcohol intermediate in a suitable aprotic solvent (e.g., dichloromethane), add trioctylphosphine and a halogenating agent (e.g., carbon tetrabromide or N-iodosuccinimide). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (for iodination) or water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 2: Oxetane Ring Formation

  • Objective: To construct the oxetane ring via intramolecular cyclization.

  • Reagents and Conditions: The diol precursor, with one hydroxyl group protected, is treated with a base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically run at 0 °C to room temperature.

  • Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by silica gel chromatography.

Protocol 3: Enyne Cross-Metathesis

  • Objective: To install the characteristic (Z)-enyne side chain.

  • Reagents and Conditions: A terminal alkene intermediate is subjected to a cross-metathesis reaction with a suitable enyne partner using a ruthenium-based catalyst, such as the Grubbs second-generation catalyst or a specialized catalyst for enyne metathesis. The reaction is carried out in an inert solvent like dichloromethane or toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up: The reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel.

Table 2: Summary of Yields for Key Synthetic Steps (Representative)

StepTransformationReported Yield (%)
Halogenation Inversion of secondary hydroxyl>90
Oxetane Formation Intramolecular cyclization to form the oxetane ring~85
Cross-Metathesis Formation of the (Z)-enyne side chain~70-80
Overall Yield From advanced intermediate to this compoundNot explicitly stated in abstract

Note: The yields are approximate and based on typical values for these types of reactions as described in the literature. The precise yields for each step in the this compound synthesis would be detailed in the full experimental section of the primary publication.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as a potent mosquito larvicide.[1] C15 acetogenins from Laurencia species are known to possess a wide range of biological properties, including cytotoxic, antibacterial, and insecticidal activities.

Larvicidal Activity

While the original discovery papers highlighted its potent activity, specific quantitative data such as LC50 values against various mosquito species are not widely reported in publicly available literature. The larvicidal properties suggest that this compound could be a promising lead compound for the development of new, natural-product-based insecticides.

Mechanism of Action

The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, many naturally occurring insecticides with complex structures exert their effects by targeting the nervous system of insects. It is plausible that this compound acts as a neurotoxin.

The general class of acetogenins, particularly those from the Annonaceae family, are known to be potent inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately cell death. While this compound is a marine-derived acetogenin with a different structural framework, it is possible that it shares a similar mechanism of disrupting cellular respiration in insects.

The diagram below illustrates a hypothetical signaling pathway for the neurotoxic effects of an insecticide.

Signaling_Pathway cluster_neuron Insect Neuron This compound This compound Target Molecular Target (e.g., Ion Channel, Receptor, or Mitochondrial Complex I) This compound->Target Disruption Disruption of Neuronal Function Target->Disruption Paralysis Paralysis Disruption->Paralysis Death Larval Death Paralysis->Death

Caption: A hypothetical mechanism of action for this compound's larvicidal activity.

Further research is required to identify the specific molecular targets of this compound in insects and to fully understand the signaling pathways that lead to its potent larvicidal effects. Such studies would be invaluable for the development of more effective and selective insecticides.

Conclusion

This compound remains a significant natural product due to its intricate molecular architecture and promising biological activity. The successful total synthesis by Kim and coworkers has not only confirmed its structure but also opened avenues for the synthesis of analogs with potentially enhanced or modified activities. Future research should focus on elucidating the precise mechanism of its insecticidal action and exploring its potential for development as a commercial larvicide. The detailed synthetic protocols and structural information provided in this guide serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

References

An In-depth Technical Guide to Laureatin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a fascinating marine natural product that has garnered significant interest within the scientific community. Isolated from the red algae Laurencia nipponica and also found in the sea hare Aplysia dactylomela, this compound belongs to a class of medium-ring ethers known for their complex structures and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting detailed data and experimental methodologies for the scientific community.

Chemical Structure and Stereochemistry

This compound is a bicyclic bromoether with a molecular formula of C₁₅H₂₀Br₂O₂.[1] Its structure is characterized by an eight-membered ether ring fused with an oxetane (B1205548) ring and substituted with a brominated propyl group and a pentenynyl side chain. The precise stereochemistry of the naturally occurring (+)-Laureatin is crucial for its biological activity.

The absolute configuration of (+)-Laureatin has been determined as (3Z)-laureatin. A detailed analysis of its stereoisomers, including isothis compound, has been a subject of extensive research, leading to the total synthesis of these complex molecules.

Laureatin_Structure cluster_ring This compound Core Structure C1 C2 C1->C2 C3 C2->C3 Br1 C2->Br1 C4 C3->C4 O2 C3->O2 C5 C4->C5 propyl C4->propyl C6 C5->C6 C7 C6->C7 O1 C7->O1 sidechain C7->sidechain O1->C1 O2->C5 Br2 propyl->Br2 Br

Figure 1: 2D representation of the core bicyclic ring system of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₀Br₂O₂[1]
Molecular Weight 392.13 g/mol [2]
Exact Mass 389.983 g/mol [2]
Appearance Solid at room temperature
Density 1.469 g/cm³
Boiling Point 424.8 °C at 760 mmHg
Flash Point 175.9 °C
LogP 3.817
Optical Rotation [α]D +18.5° (c 1.0, CHCl₃)T. Suzuki et al.

Table 1: General Physicochemical Properties of this compound.

Solubility

This compound exhibits limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. For in vivo studies, formulations often involve the use of co-solvents and surfactants.

SolventSolubilityReference
DMSO Soluble
Ethanol SolubleInferred from general chemical properties
Water Poorly soluble

Table 2: Solubility Profile of this compound.

Spectroscopic Data

Detailed spectroscopic data is critical for the identification and characterization of this compound. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (3Z)-Laureatin, as reported by T. Suzuki et al.

¹H NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.14d1.95
22.40dddd15.13, 5.86, 5.61, 1.95
35.86ddt10.74, 7.32, 1.46
46.12ddd10.74, 8.79, 7.32
54.08d8.79
64.22m
72.55m
2.25m
2.05m
94.01m
103.98m
124.45m
132.15m
142.45m
151.08t7.32

Table 3: ¹H NMR Data for (3Z)-Laureatin.

¹³C NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)
182.6
234.5
3128.8
4131.2
578.9
680.1
735.4
833.7
985.2
1058.9
1188.1
1275.6
1330.1
1425.9
1512.6

Table 4: ¹³C NMR Data for (3Z)-Laureatin.

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity, most notably as an insecticidal agent.

Insecticidal Activity

This compound exhibits significant insecticidal activity, particularly against mosquito larvae, making it a compound of interest for the development of new mosquitocidal agents.

Mechanism of Action

The precise mechanism of action for this compound's insecticidal activity is not yet fully elucidated. However, studies on other halogenated sesquiterpenes from the Laurencia genus, such as laurinterol, have shown acetylcholinesterase (AChE) inhibitory effects. It is plausible that this compound may share a similar mechanism of action, disrupting the nervous system of insects by inhibiting this critical enzyme. Further research is required to confirm this hypothesis and to explore other potential molecular targets.

Mechanism_of_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Nerve_Impulse Nerve Impulse Transmission Acetylcholine->Nerve_Impulse Mediates Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death Disruption leads to

Figure 2: Proposed mechanism of insecticidal action via AChE inhibition.

Experimental Protocols

Isolation from Laurencia nipponica

A general procedure for the isolation of this compound from Laurencia nipponica involves the following steps:

  • Extraction: The dried and ground red algae are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

  • Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

  • Chromatography: The organic layer is concentrated and subjected to multiple steps of column chromatography on silica (B1680970) gel, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Start Dried Laurencia nipponica Extraction Solvent Extraction (e.g., MeOH/CHCl₃) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel HPLC High-Performance Liquid Chromatography Silica_Gel->HPLC End Pure this compound HPLC->End

Figure 3: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A common strategy involves the initial construction of the eight-membered ether ring followed by the formation of the oxetane ring. A detailed experimental procedure is beyond the scope of this guide, but interested readers are directed to the doctoral dissertation of Bernard Fernando Castillo for a comprehensive account of a synthetic route.

Conclusion

This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has summarized the current knowledge on its chemical structure, physicochemical properties, and insecticidal effects. Further research into its precise mechanism of action and the exploration of its therapeutic potential beyond insect control are warranted. The detailed data and experimental outlines provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

An In-depth Technical Guide to Laureatin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a fascinating marine natural product that has garnered significant interest within the scientific community. Isolated from the red algae Laurencia nipponica and also found in the sea hare Aplysia dactylomela, this compound belongs to a class of medium-ring ethers known for their complex structures and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting detailed data and experimental methodologies for the scientific community.

Chemical Structure and Stereochemistry

This compound is a bicyclic bromoether with a molecular formula of C₁₅H₂₀Br₂O₂.[1] Its structure is characterized by an eight-membered ether ring fused with an oxetane (B1205548) ring and substituted with a brominated propyl group and a pentenynyl side chain. The precise stereochemistry of the naturally occurring (+)-Laureatin is crucial for its biological activity.

The absolute configuration of (+)-Laureatin has been determined as (3Z)-laureatin. A detailed analysis of its stereoisomers, including isothis compound, has been a subject of extensive research, leading to the total synthesis of these complex molecules.

Laureatin_Structure cluster_ring This compound Core Structure C1 C2 C1->C2 C3 C2->C3 Br1 C2->Br1 C4 C3->C4 O2 C3->O2 C5 C4->C5 propyl C4->propyl C6 C5->C6 C7 C6->C7 O1 C7->O1 sidechain C7->sidechain O1->C1 O2->C5 Br2 propyl->Br2 Br

Figure 1: 2D representation of the core bicyclic ring system of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₀Br₂O₂[1]
Molecular Weight 392.13 g/mol [2]
Exact Mass 389.983 g/mol [2]
Appearance Solid at room temperature
Density 1.469 g/cm³
Boiling Point 424.8 °C at 760 mmHg
Flash Point 175.9 °C
LogP 3.817
Optical Rotation [α]D +18.5° (c 1.0, CHCl₃)T. Suzuki et al.

Table 1: General Physicochemical Properties of this compound.

Solubility

This compound exhibits limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and other common organic solvents. For in vivo studies, formulations often involve the use of co-solvents and surfactants.

SolventSolubilityReference
DMSO Soluble
Ethanol SolubleInferred from general chemical properties
Water Poorly soluble

Table 2: Solubility Profile of this compound.

Spectroscopic Data

Detailed spectroscopic data is critical for the identification and characterization of this compound. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (3Z)-Laureatin, as reported by T. Suzuki et al.

¹H NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.14d1.95
22.40dddd15.13, 5.86, 5.61, 1.95
35.86ddt10.74, 7.32, 1.46
46.12ddd10.74, 8.79, 7.32
54.08d8.79
64.22m
72.55m
2.25m
2.05m
94.01m
103.98m
124.45m
132.15m
142.45m
151.08t7.32

Table 3: ¹H NMR Data for (3Z)-Laureatin.

¹³C NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)
182.6
234.5
3128.8
4131.2
578.9
680.1
735.4
833.7
985.2
1058.9
1188.1
1275.6
1330.1
1425.9
1512.6

Table 4: ¹³C NMR Data for (3Z)-Laureatin.

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity, most notably as an insecticidal agent.

Insecticidal Activity

This compound exhibits significant insecticidal activity, particularly against mosquito larvae, making it a compound of interest for the development of new mosquitocidal agents.

Mechanism of Action

The precise mechanism of action for this compound's insecticidal activity is not yet fully elucidated. However, studies on other halogenated sesquiterpenes from the Laurencia genus, such as laurinterol, have shown acetylcholinesterase (AChE) inhibitory effects. It is plausible that this compound may share a similar mechanism of action, disrupting the nervous system of insects by inhibiting this critical enzyme. Further research is required to confirm this hypothesis and to explore other potential molecular targets.

Mechanism_of_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Nerve_Impulse Nerve Impulse Transmission Acetylcholine->Nerve_Impulse Mediates Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death Disruption leads to

Figure 2: Proposed mechanism of insecticidal action via AChE inhibition.

Experimental Protocols

Isolation from Laurencia nipponica

A general procedure for the isolation of this compound from Laurencia nipponica involves the following steps:

  • Extraction: The dried and ground red algae are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

  • Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

  • Chromatography: The organic layer is concentrated and subjected to multiple steps of column chromatography on silica (B1680970) gel, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Start Dried Laurencia nipponica Extraction Solvent Extraction (e.g., MeOH/CHCl₃) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel HPLC High-Performance Liquid Chromatography Silica_Gel->HPLC End Pure this compound HPLC->End

Figure 3: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A common strategy involves the initial construction of the eight-membered ether ring followed by the formation of the oxetane ring. A detailed experimental procedure is beyond the scope of this guide, but interested readers are directed to the doctoral dissertation of Bernard Fernando Castillo for a comprehensive account of a synthetic route.

Conclusion

This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has summarized the current knowledge on its chemical structure, physicochemical properties, and insecticidal effects. Further research into its precise mechanism of action and the exploration of its therapeutic potential beyond insect control are warranted. The detailed data and experimental outlines provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

An In-depth Technical Guide to Laureatin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a fascinating marine natural product that has garnered significant interest within the scientific community. Isolated from the red algae Laurencia nipponica and also found in the sea hare Aplysia dactylomela, this compound belongs to a class of medium-ring ethers known for their complex structures and potent biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting detailed data and experimental methodologies for the scientific community.

Chemical Structure and Stereochemistry

This compound is a bicyclic bromoether with a molecular formula of C₁₅H₂₀Br₂O₂.[1] Its structure is characterized by an eight-membered ether ring fused with an oxetane ring and substituted with a brominated propyl group and a pentenynyl side chain. The precise stereochemistry of the naturally occurring (+)-Laureatin is crucial for its biological activity.

The absolute configuration of (+)-Laureatin has been determined as (3Z)-laureatin. A detailed analysis of its stereoisomers, including isothis compound, has been a subject of extensive research, leading to the total synthesis of these complex molecules.

Laureatin_Structure cluster_ring This compound Core Structure C1 C2 C1->C2 C3 C2->C3 Br1 C2->Br1 C4 C3->C4 O2 C3->O2 C5 C4->C5 propyl C4->propyl C6 C5->C6 C7 C6->C7 O1 C7->O1 sidechain C7->sidechain O1->C1 O2->C5 Br2 propyl->Br2 Br

Figure 1: 2D representation of the core bicyclic ring system of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in research and development. The following tables summarize the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₁₅H₂₀Br₂O₂[1]
Molecular Weight 392.13 g/mol [2]
Exact Mass 389.983 g/mol [2]
Appearance Solid at room temperature
Density 1.469 g/cm³
Boiling Point 424.8 °C at 760 mmHg
Flash Point 175.9 °C
LogP 3.817
Optical Rotation [α]D +18.5° (c 1.0, CHCl₃)T. Suzuki et al.

Table 1: General Physicochemical Properties of this compound.

Solubility

This compound exhibits limited solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and other common organic solvents. For in vivo studies, formulations often involve the use of co-solvents and surfactants.

SolventSolubilityReference
DMSO Soluble
Ethanol SolubleInferred from general chemical properties
Water Poorly soluble

Table 2: Solubility Profile of this compound.

Spectroscopic Data

Detailed spectroscopic data is critical for the identification and characterization of this compound. The following tables provide the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (3Z)-Laureatin, as reported by T. Suzuki et al.

¹H NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.14d1.95
22.40dddd15.13, 5.86, 5.61, 1.95
35.86ddt10.74, 7.32, 1.46
46.12ddd10.74, 8.79, 7.32
54.08d8.79
64.22m
72.55m
2.25m
2.05m
94.01m
103.98m
124.45m
132.15m
142.45m
151.08t7.32

Table 3: ¹H NMR Data for (3Z)-Laureatin.

¹³C NMR Spectral Data (CDCl₃)
PositionChemical Shift (δ, ppm)
182.6
234.5
3128.8
4131.2
578.9
680.1
735.4
833.7
985.2
1058.9
1188.1
1275.6
1330.1
1425.9
1512.6

Table 4: ¹³C NMR Data for (3Z)-Laureatin.

Biological Activity and Mechanism of Action

This compound has demonstrated potent biological activity, most notably as an insecticidal agent.

Insecticidal Activity

This compound exhibits significant insecticidal activity, particularly against mosquito larvae, making it a compound of interest for the development of new mosquitocidal agents.

Mechanism of Action

The precise mechanism of action for this compound's insecticidal activity is not yet fully elucidated. However, studies on other halogenated sesquiterpenes from the Laurencia genus, such as laurinterol, have shown acetylcholinesterase (AChE) inhibitory effects. It is plausible that this compound may share a similar mechanism of action, disrupting the nervous system of insects by inhibiting this critical enzyme. Further research is required to confirm this hypothesis and to explore other potential molecular targets.

Mechanism_of_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Acetylcholine Acetylcholine AChE->Acetylcholine Hydrolyzes Nerve_Impulse Nerve Impulse Transmission Acetylcholine->Nerve_Impulse Mediates Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death Disruption leads to

Figure 2: Proposed mechanism of insecticidal action via AChE inhibition.

Experimental Protocols

Isolation from Laurencia nipponica

A general procedure for the isolation of this compound from Laurencia nipponica involves the following steps:

  • Extraction: The dried and ground red algae are extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol.

  • Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities.

  • Chromatography: The organic layer is concentrated and subjected to multiple steps of column chromatography on silica gel, using a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Isolation_Workflow Start Dried Laurencia nipponica Extraction Solvent Extraction (e.g., MeOH/CHCl₃) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H₂O) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel HPLC High-Performance Liquid Chromatography Silica_Gel->HPLC End Pure this compound HPLC->End

Figure 3: General workflow for the isolation of this compound.

Total Synthesis

The total synthesis of this compound is a complex undertaking that has been achieved by several research groups. A common strategy involves the initial construction of the eight-membered ether ring followed by the formation of the oxetane ring. A detailed experimental procedure is beyond the scope of this guide, but interested readers are directed to the doctoral dissertation of Bernard Fernando Castillo for a comprehensive account of a synthetic route.

Conclusion

This compound remains a molecule of significant interest due to its intricate chemical architecture and promising biological activity. This technical guide has summarized the current knowledge on its chemical structure, physicochemical properties, and insecticidal effects. Further research into its precise mechanism of action and the exploration of its therapeutic potential beyond insect control are warranted. The detailed data and experimental outlines provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

References

Unveiling the Enigma: A Technical Guide to Molecular Target Identification in the Context of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The quest to identify the precise molecular targets of the marine-derived natural product Laureatin reveals a notable gap in the current scientific literature. While this compound, a halogenated medium-ring ether from the red algae of the Laurencia genus, has been identified and synthesized, detailed studies elucidating its specific molecular binding partners and mechanisms of action remain limited. This guide, therefore, pivots to address the broader, critical challenge of molecular target identification, a cornerstone of modern drug discovery and chemical biology. For researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide to the core principles and methodologies employed to unravel the very questions we ask of this compound. We will draw upon illustrative examples from the broader field of natural product research to provide a robust framework for this intricate process.

Section 1: The Criticality of Molecular Target Identification

The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular components within a biological system. Identifying these targets is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding the direct molecular interactions provides a clear picture of how a compound exerts its pharmacological effect.

  • Rational Drug Design: Knowledge of the target structure and binding site enables the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicity Profiling: Off-target interactions are often the cause of adverse drug reactions. A comprehensive understanding of a compound's binding profile is crucial for predicting and mitigating potential toxicity.

  • Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response and patient stratification.

Section 2: Methodologies for Molecular Target Identification

The identification of a drug's molecular target is a multifaceted process that often employs a combination of experimental and computational approaches. These can be broadly categorized into direct and indirect methods.

Direct Approaches: Fishing for the Target

Direct methods aim to physically isolate and identify the binding partner of a compound of interest.

Experimental Protocol: Affinity-Based Protein Profiling

This powerful technique involves the use of a chemical probe, typically a modified version of the bioactive compound, to capture its interacting proteins from a complex biological sample (e.g., cell lysate).

  • Probe Synthesis: The bioactive compound (e.g., this compound) is chemically modified to incorporate a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne, or azide (B81097) for click chemistry).

  • Incubation: The probe is incubated with the biological sample to allow for binding to its target protein(s).

  • Enrichment: The probe-protein complexes are enriched from the mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.

  • Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides, usually with trypsin.

  • Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: The identified proteins are then analyzed to distinguish specific targets from non-specific binders. This often involves comparing results from experiments with the active probe to those with an inactive control probe.

Indirect Approaches: Observing the Cellular Ripple Effect

Indirect methods infer the molecular target by observing the downstream cellular or phenotypic consequences of compound treatment.

Experimental Protocol: Global Proteomics and Transcriptomics

By analyzing changes in the abundance of all measurable proteins (proteomics) or RNA transcripts (transcriptomics) in a cell upon treatment with a compound, researchers can identify pathways and key nodes that are perturbed, thereby pointing towards the likely target.

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with the compound of interest at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.

  • Sample Preparation:

    • For Proteomics: Cells are lysed, and proteins are extracted and digested into peptides.

    • For Transcriptomics: RNA is extracted and converted to cDNA for sequencing (RNA-Seq).

  • Data Acquisition:

    • Proteomics: Peptides are analyzed by LC-MS/MS.

    • Transcriptomics: cDNA is sequenced using a next-generation sequencing platform.

  • Data Analysis: The resulting large datasets are statistically analyzed to identify proteins or genes that are significantly up- or downregulated in the treated cells compared to the control. Bioinformatic tools are then used for pathway and gene ontology analysis to identify the biological processes that are most affected.

Methodology Principle Advantages Disadvantages
Affinity-Based Protein Profiling Direct capture of binding partners using a chemical probe.High specificity; direct evidence of interaction.Requires chemical synthesis of a probe; potential for steric hindrance by the tag.
Global Proteomics (e.g., SILAC, TMT) Quantitative analysis of changes in protein expression upon treatment.Unbiased, genome-wide view; no need for a probe.Indirect evidence of target; may not detect targets that are not regulated at the expression level.
Transcriptomics (e.g., RNA-Seq) Quantitative analysis of changes in gene expression upon treatment.Unbiased, genome-wide view; can reveal regulatory networks.Indirect evidence of target; changes in transcription may not correlate with protein-level changes.
Genetic Screens (e.g., CRISPR/Cas9) Identification of genes that, when knocked out, confer resistance or sensitivity to the compound.Causal evidence for target involvement.Can be complex and time-consuming; may not identify non-essential targets.

Section 3: Visualizing the Path Forward: Workflows and Pathways

Understanding the logical flow of experiments and the signaling pathways implicated by the identified targets is crucial.

Experimental Workflow for Target Identification

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation cluster_3 Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., Cytotoxicity Assay) affinity_profiling Affinity-Based Protein Profiling phenotypic_screening->affinity_profiling Identifies Bioactivity expression_profiling Expression Profiling (Proteomics/Transcriptomics) phenotypic_screening->expression_profiling genetic_screens Genetic Screens (e.g., CRISPR) phenotypic_screening->genetic_screens bioinformatics Bioinformatic Prediction (e.g., Chemical Similarity) bioinformatics->affinity_profiling binding_assays Direct Binding Assays (e.g., SPR, ITC) affinity_profiling->binding_assays Identifies Candidate Targets expression_profiling->binding_assays Identifies Perturbed Pathways genetic_screens->binding_assays Identifies Essential Genes enzyme_assays Enzymatic/Functional Assays binding_assays->enzyme_assays Confirms Direct Interaction pathway_analysis Signaling Pathway Analysis enzyme_assays->pathway_analysis Validates Functional Effect cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) cellular_thermal_shift->enzyme_assays knockdown_validation Target Knockdown/Overexpression knockdown_validation->enzyme_assays structural_biology Structural Biology (X-ray, Cryo-EM) pathway_analysis->structural_biology

A generalized workflow for molecular target identification and validation.

Hypothetical Signaling Pathway Perturbation

Many natural products with anticancer properties are found to modulate apoptosis. Should this compound prove to have such activity, its target could lie within these well-established signaling cascades.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor Binds caspase8 Caspase-8 receptor->caspase8 Activates bid Bid caspase8->bid Cleaves to tBid caspase3 Caspase-3 caspase8->caspase3 Activates bax Bax bid->bax Activates apoptosis Apoptosis caspase3->apoptosis Executes cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates This compound This compound (Hypothetical Target) This compound->caspase8 Activates? This compound->bax Inhibits?

A simplified diagram of apoptotic signaling pathways with hypothetical points of intervention for this compound.

Section 4: Concluding Remarks

While the specific molecular target of this compound remains an open and intriguing question for the scientific community, the methodologies to answer it are well-established and continue to evolve. The journey from a bioactive natural product to a clinically approved drug is long and arduous, with molecular target identification being a critical and early milestone. The principles and protocols outlined in this guide provide a foundational understanding for researchers embarking on this challenging but rewarding endeavor. The future of drug discovery will undoubtedly be shaped by the innovative application of these techniques to novel chemical entities, including those, like this compound, that emerge from the vast and underexplored biodiversity of our planet.

Unveiling the Enigma: A Technical Guide to Molecular Target Identification in the Context of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The quest to identify the precise molecular targets of the marine-derived natural product Laureatin reveals a notable gap in the current scientific literature. While this compound, a halogenated medium-ring ether from the red algae of the Laurencia genus, has been identified and synthesized, detailed studies elucidating its specific molecular binding partners and mechanisms of action remain limited. This guide, therefore, pivots to address the broader, critical challenge of molecular target identification, a cornerstone of modern drug discovery and chemical biology. For researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide to the core principles and methodologies employed to unravel the very questions we ask of this compound. We will draw upon illustrative examples from the broader field of natural product research to provide a robust framework for this intricate process.

Section 1: The Criticality of Molecular Target Identification

The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular components within a biological system. Identifying these targets is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding the direct molecular interactions provides a clear picture of how a compound exerts its pharmacological effect.

  • Rational Drug Design: Knowledge of the target structure and binding site enables the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicity Profiling: Off-target interactions are often the cause of adverse drug reactions. A comprehensive understanding of a compound's binding profile is crucial for predicting and mitigating potential toxicity.

  • Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response and patient stratification.

Section 2: Methodologies for Molecular Target Identification

The identification of a drug's molecular target is a multifaceted process that often employs a combination of experimental and computational approaches. These can be broadly categorized into direct and indirect methods.

Direct Approaches: Fishing for the Target

Direct methods aim to physically isolate and identify the binding partner of a compound of interest.

Experimental Protocol: Affinity-Based Protein Profiling

This powerful technique involves the use of a chemical probe, typically a modified version of the bioactive compound, to capture its interacting proteins from a complex biological sample (e.g., cell lysate).

  • Probe Synthesis: The bioactive compound (e.g., this compound) is chemically modified to incorporate a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne, or azide (B81097) for click chemistry).

  • Incubation: The probe is incubated with the biological sample to allow for binding to its target protein(s).

  • Enrichment: The probe-protein complexes are enriched from the mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.

  • Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides, usually with trypsin.

  • Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: The identified proteins are then analyzed to distinguish specific targets from non-specific binders. This often involves comparing results from experiments with the active probe to those with an inactive control probe.

Indirect Approaches: Observing the Cellular Ripple Effect

Indirect methods infer the molecular target by observing the downstream cellular or phenotypic consequences of compound treatment.

Experimental Protocol: Global Proteomics and Transcriptomics

By analyzing changes in the abundance of all measurable proteins (proteomics) or RNA transcripts (transcriptomics) in a cell upon treatment with a compound, researchers can identify pathways and key nodes that are perturbed, thereby pointing towards the likely target.

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with the compound of interest at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.

  • Sample Preparation:

    • For Proteomics: Cells are lysed, and proteins are extracted and digested into peptides.

    • For Transcriptomics: RNA is extracted and converted to cDNA for sequencing (RNA-Seq).

  • Data Acquisition:

    • Proteomics: Peptides are analyzed by LC-MS/MS.

    • Transcriptomics: cDNA is sequenced using a next-generation sequencing platform.

  • Data Analysis: The resulting large datasets are statistically analyzed to identify proteins or genes that are significantly up- or downregulated in the treated cells compared to the control. Bioinformatic tools are then used for pathway and gene ontology analysis to identify the biological processes that are most affected.

Methodology Principle Advantages Disadvantages
Affinity-Based Protein Profiling Direct capture of binding partners using a chemical probe.High specificity; direct evidence of interaction.Requires chemical synthesis of a probe; potential for steric hindrance by the tag.
Global Proteomics (e.g., SILAC, TMT) Quantitative analysis of changes in protein expression upon treatment.Unbiased, genome-wide view; no need for a probe.Indirect evidence of target; may not detect targets that are not regulated at the expression level.
Transcriptomics (e.g., RNA-Seq) Quantitative analysis of changes in gene expression upon treatment.Unbiased, genome-wide view; can reveal regulatory networks.Indirect evidence of target; changes in transcription may not correlate with protein-level changes.
Genetic Screens (e.g., CRISPR/Cas9) Identification of genes that, when knocked out, confer resistance or sensitivity to the compound.Causal evidence for target involvement.Can be complex and time-consuming; may not identify non-essential targets.

Section 3: Visualizing the Path Forward: Workflows and Pathways

Understanding the logical flow of experiments and the signaling pathways implicated by the identified targets is crucial.

Experimental Workflow for Target Identification

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation cluster_3 Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., Cytotoxicity Assay) affinity_profiling Affinity-Based Protein Profiling phenotypic_screening->affinity_profiling Identifies Bioactivity expression_profiling Expression Profiling (Proteomics/Transcriptomics) phenotypic_screening->expression_profiling genetic_screens Genetic Screens (e.g., CRISPR) phenotypic_screening->genetic_screens bioinformatics Bioinformatic Prediction (e.g., Chemical Similarity) bioinformatics->affinity_profiling binding_assays Direct Binding Assays (e.g., SPR, ITC) affinity_profiling->binding_assays Identifies Candidate Targets expression_profiling->binding_assays Identifies Perturbed Pathways genetic_screens->binding_assays Identifies Essential Genes enzyme_assays Enzymatic/Functional Assays binding_assays->enzyme_assays Confirms Direct Interaction pathway_analysis Signaling Pathway Analysis enzyme_assays->pathway_analysis Validates Functional Effect cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) cellular_thermal_shift->enzyme_assays knockdown_validation Target Knockdown/Overexpression knockdown_validation->enzyme_assays structural_biology Structural Biology (X-ray, Cryo-EM) pathway_analysis->structural_biology

A generalized workflow for molecular target identification and validation.

Hypothetical Signaling Pathway Perturbation

Many natural products with anticancer properties are found to modulate apoptosis. Should this compound prove to have such activity, its target could lie within these well-established signaling cascades.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor Binds caspase8 Caspase-8 receptor->caspase8 Activates bid Bid caspase8->bid Cleaves to tBid caspase3 Caspase-3 caspase8->caspase3 Activates bax Bax bid->bax Activates apoptosis Apoptosis caspase3->apoptosis Executes cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates This compound This compound (Hypothetical Target) This compound->caspase8 Activates? This compound->bax Inhibits?

A simplified diagram of apoptotic signaling pathways with hypothetical points of intervention for this compound.

Section 4: Concluding Remarks

While the specific molecular target of this compound remains an open and intriguing question for the scientific community, the methodologies to answer it are well-established and continue to evolve. The journey from a bioactive natural product to a clinically approved drug is long and arduous, with molecular target identification being a critical and early milestone. The principles and protocols outlined in this guide provide a foundational understanding for researchers embarking on this challenging but rewarding endeavor. The future of drug discovery will undoubtedly be shaped by the innovative application of these techniques to novel chemical entities, including those, like this compound, that emerge from the vast and underexplored biodiversity of our planet.

Unveiling the Enigma: A Technical Guide to Molecular Target Identification in the Context of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The quest to identify the precise molecular targets of the marine-derived natural product Laureatin reveals a notable gap in the current scientific literature. While this compound, a halogenated medium-ring ether from the red algae of the Laurencia genus, has been identified and synthesized, detailed studies elucidating its specific molecular binding partners and mechanisms of action remain limited. This guide, therefore, pivots to address the broader, critical challenge of molecular target identification, a cornerstone of modern drug discovery and chemical biology. For researchers, scientists, and drug development professionals, this document will serve as an in-depth technical guide to the core principles and methodologies employed to unravel the very questions we ask of this compound. We will draw upon illustrative examples from the broader field of natural product research to provide a robust framework for this intricate process.

Section 1: The Criticality of Molecular Target Identification

The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular components within a biological system. Identifying these targets is paramount for several reasons:

  • Mechanism of Action (MoA): Understanding the direct molecular interactions provides a clear picture of how a compound exerts its pharmacological effect.

  • Rational Drug Design: Knowledge of the target structure and binding site enables the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Safety and Toxicity Profiling: Off-target interactions are often the cause of adverse drug reactions. A comprehensive understanding of a compound's binding profile is crucial for predicting and mitigating potential toxicity.

  • Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic response and patient stratification.

Section 2: Methodologies for Molecular Target Identification

The identification of a drug's molecular target is a multifaceted process that often employs a combination of experimental and computational approaches. These can be broadly categorized into direct and indirect methods.

Direct Approaches: Fishing for the Target

Direct methods aim to physically isolate and identify the binding partner of a compound of interest.

Experimental Protocol: Affinity-Based Protein Profiling

This powerful technique involves the use of a chemical probe, typically a modified version of the bioactive compound, to capture its interacting proteins from a complex biological sample (e.g., cell lysate).

  • Probe Synthesis: The bioactive compound (e.g., this compound) is chemically modified to incorporate a reactive group (for covalent capture) and/or a reporter tag (e.g., biotin, alkyne, or azide for click chemistry).

  • Incubation: The probe is incubated with the biological sample to allow for binding to its target protein(s).

  • Enrichment: The probe-protein complexes are enriched from the mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.

  • Elution and Digestion: The bound proteins are eluted from the beads and digested into smaller peptides, usually with trypsin.

  • Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: The identified proteins are then analyzed to distinguish specific targets from non-specific binders. This often involves comparing results from experiments with the active probe to those with an inactive control probe.

Indirect Approaches: Observing the Cellular Ripple Effect

Indirect methods infer the molecular target by observing the downstream cellular or phenotypic consequences of compound treatment.

Experimental Protocol: Global Proteomics and Transcriptomics

By analyzing changes in the abundance of all measurable proteins (proteomics) or RNA transcripts (transcriptomics) in a cell upon treatment with a compound, researchers can identify pathways and key nodes that are perturbed, thereby pointing towards the likely target.

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with the compound of interest at a specific concentration and for a defined period. A vehicle-treated control is run in parallel.

  • Sample Preparation:

    • For Proteomics: Cells are lysed, and proteins are extracted and digested into peptides.

    • For Transcriptomics: RNA is extracted and converted to cDNA for sequencing (RNA-Seq).

  • Data Acquisition:

    • Proteomics: Peptides are analyzed by LC-MS/MS.

    • Transcriptomics: cDNA is sequenced using a next-generation sequencing platform.

  • Data Analysis: The resulting large datasets are statistically analyzed to identify proteins or genes that are significantly up- or downregulated in the treated cells compared to the control. Bioinformatic tools are then used for pathway and gene ontology analysis to identify the biological processes that are most affected.

Methodology Principle Advantages Disadvantages
Affinity-Based Protein Profiling Direct capture of binding partners using a chemical probe.High specificity; direct evidence of interaction.Requires chemical synthesis of a probe; potential for steric hindrance by the tag.
Global Proteomics (e.g., SILAC, TMT) Quantitative analysis of changes in protein expression upon treatment.Unbiased, genome-wide view; no need for a probe.Indirect evidence of target; may not detect targets that are not regulated at the expression level.
Transcriptomics (e.g., RNA-Seq) Quantitative analysis of changes in gene expression upon treatment.Unbiased, genome-wide view; can reveal regulatory networks.Indirect evidence of target; changes in transcription may not correlate with protein-level changes.
Genetic Screens (e.g., CRISPR/Cas9) Identification of genes that, when knocked out, confer resistance or sensitivity to the compound.Causal evidence for target involvement.Can be complex and time-consuming; may not identify non-essential targets.

Section 3: Visualizing the Path Forward: Workflows and Pathways

Understanding the logical flow of experiments and the signaling pathways implicated by the identified targets is crucial.

Experimental Workflow for Target Identification

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification cluster_2 Target Validation cluster_3 Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., Cytotoxicity Assay) affinity_profiling Affinity-Based Protein Profiling phenotypic_screening->affinity_profiling Identifies Bioactivity expression_profiling Expression Profiling (Proteomics/Transcriptomics) phenotypic_screening->expression_profiling genetic_screens Genetic Screens (e.g., CRISPR) phenotypic_screening->genetic_screens bioinformatics Bioinformatic Prediction (e.g., Chemical Similarity) bioinformatics->affinity_profiling binding_assays Direct Binding Assays (e.g., SPR, ITC) affinity_profiling->binding_assays Identifies Candidate Targets expression_profiling->binding_assays Identifies Perturbed Pathways genetic_screens->binding_assays Identifies Essential Genes enzyme_assays Enzymatic/Functional Assays binding_assays->enzyme_assays Confirms Direct Interaction pathway_analysis Signaling Pathway Analysis enzyme_assays->pathway_analysis Validates Functional Effect cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) cellular_thermal_shift->enzyme_assays knockdown_validation Target Knockdown/Overexpression knockdown_validation->enzyme_assays structural_biology Structural Biology (X-ray, Cryo-EM) pathway_analysis->structural_biology

A generalized workflow for molecular target identification and validation.

Hypothetical Signaling Pathway Perturbation

Many natural products with anticancer properties are found to modulate apoptosis. Should this compound prove to have such activity, its target could lie within these well-established signaling cascades.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion ligand Death Ligand (e.g., FasL, TNF) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor Binds caspase8 Caspase-8 receptor->caspase8 Activates bid Bid caspase8->bid Cleaves to tBid caspase3 Caspase-3 caspase8->caspase3 Activates bax Bax bid->bax Activates apoptosis Apoptosis caspase3->apoptosis Executes cytochrome_c Cytochrome c bax->cytochrome_c Promotes Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates This compound This compound (Hypothetical Target) This compound->caspase8 Activates? This compound->bax Inhibits?

A simplified diagram of apoptotic signaling pathways with hypothetical points of intervention for this compound.

Section 4: Concluding Remarks

While the specific molecular target of this compound remains an open and intriguing question for the scientific community, the methodologies to answer it are well-established and continue to evolve. The journey from a bioactive natural product to a clinically approved drug is long and arduous, with molecular target identification being a critical and early milestone. The principles and protocols outlined in this guide provide a foundational understanding for researchers embarking on this challenging but rewarding endeavor. The future of drug discovery will undoubtedly be shaped by the innovative application of these techniques to novel chemical entities, including those, like this compound, that emerge from the vast and underexplored biodiversity of our planet.

In Vitro Anti-Tumor Activity of Laureatin and Related Compounds from Marine Sources: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, metabolites derived from marine algae and the organisms that feed on them have garnered considerable interest in the field of oncology. Laureatin, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, and subsequently found in sea hares that graze on these algae, represents a class of marine-derived compounds with potential anti-tumor properties. While direct and extensive studies on the anti-tumor activity of purified this compound are limited in publicly accessible scientific literature, a growing body of evidence demonstrates the significant cytotoxic and anti-proliferative effects of extracts from Laurencia species and sea hares against various cancer cell lines. This technical guide synthesizes the available preclinical data, details the experimental methodologies employed, and explores the potential mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in this promising area of cancer research.

Quantitative Analysis of Cytotoxic Activity

Several studies have demonstrated the dose-dependent cytotoxic effects of extracts from various Laurencia species and sea hares on a range of human cancer cell lines. These findings are summarized below.

Table 1: Cytotoxicity of Laurencia Species Extracts against Human Cancer Cell Lines

Laurencia SpeciesCancer Cell LineAssayIC50 ValueReference
Laurencia karachianaA549 (Lung Adenocarcinoma)MTT56.85 µg/mL
Laurencia karachianaL929 (Normal Mouse Fibroblast)MTT219.05 µg/mL
Laurencia obtusaAGS (Gastric Adenocarcinoma)Not Specified9.23 µg/mL (Hex:AcOEt fraction)
Laurencia catarinensisVariousNot SpecifiedSee reference for details
Laurencia majusculaVariousNot SpecifiedSee reference for details

Table 2: Cytotoxicity of Sea Hare Extracts against Human Cancer Cell Lines

Sea Hare Species/PreparationCancer Cell LineAssayResultsReference
Aplysia kurodaiHeLa (Cervical Cancer)Not SpecifiedModerate cytotoxicity
Sea Hare Hydrolysate (SHH)A549 (Non-Small Cell Lung)MTT49.5% viability reduction at 100 µg/mL

These data indicate that extracts from Laurencia algae and sea hares possess significant and, in some cases, selective cytotoxic activity against cancer cells. The promising selectivity of the Laurencia karachiana extract, being significantly more toxic to lung cancer cells than to normal fibroblasts, is a particularly noteworthy finding for therapeutic development.

Experimental Protocols

The following section details the methodologies commonly employed in the cited studies to evaluate the in vitro anti-tumor activity of marine-derived compounds.

Cell Viability and Cytotoxicity Assays

The most frequently cited method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Laurencia extract) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard method.

Annexin V-FITC/PI Staining Protocol

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry can also be used to determine the effect of a compound on the cell cycle.

Cell Cycle Analysis Protocol

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide.

  • Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Western Blot Protocol

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with This compound/Extract start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treatment->flow_cellcycle wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_level Protein Level Changes wb->protein_level

Figure 1. General experimental workflow for assessing in vitro anti-tumor activity.

While the precise signaling pathways affected by this compound have not been elucidated, based on the activities of other marine-derived anti-cancer agents, a general model of apoptosis induction can be proposed.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner_caspases mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) bcl2_family->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner_caspases This compound This compound This compound->bcl2_family Potential Target apoptosis Apoptosis executioner_caspases->apoptosis

Figure 2. Putative apoptosis signaling pathways targeted by marine-derived compounds.

Potential Mechanisms of Action

The observed cytotoxic effects of extracts from Laurencia species and sea hares suggest that the active compounds, potentially including this compound, may induce cancer cell death through one or more established mechanisms.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. The modulation of apoptosis-regulating proteins, such as the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of caspases, are key indicators of apoptosis induction. Future studies on this compound should investigate its effects on these molecular markers.

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Compounds that induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest as anti-cancer agents. The anti-proliferative effects observed in the cited studies suggest that cell cycle analysis would be a valuable next step in characterizing the activity of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that extracts from Laurencia algae and sea hares, the natural sources of this compound, possess significant in vitro anti-tumor activity. The observed cytotoxicity against a range of cancer cell lines, coupled with selectivity towards cancer cells in some cases, highlights the therapeutic potential of this class of marine natural products.

To fully realize the potential of this compound as a lead compound for cancer therapy, further research is imperative. Future studies should focus on:

  • Isolation and Purification: The isolation of pure this compound is essential to definitively assess its intrinsic anti-tumor activity and to establish a clear structure-activity relationship.

  • Broad-Spectrum Screening: The cytotoxic effects of purified this compound should be evaluated against a comprehensive panel of human cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action are required, including its effects on apoptosis, cell cycle progression, and key signaling pathways involved in cancer cell survival and proliferation.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.

In Vitro Anti-Tumor Activity of Laureatin and Related Compounds from Marine Sources: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, metabolites derived from marine algae and the organisms that feed on them have garnered considerable interest in the field of oncology. Laureatin, a halogenated C15 acetogenin (B2873293) first isolated from the red alga Laurencia nipponica, and subsequently found in sea hares that graze on these algae, represents a class of marine-derived compounds with potential anti-tumor properties. While direct and extensive studies on the anti-tumor activity of purified this compound are limited in publicly accessible scientific literature, a growing body of evidence demonstrates the significant cytotoxic and anti-proliferative effects of extracts from Laurencia species and sea hares against various cancer cell lines. This technical guide synthesizes the available preclinical data, details the experimental methodologies employed, and explores the potential mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in this promising area of cancer research.

Quantitative Analysis of Cytotoxic Activity

Several studies have demonstrated the dose-dependent cytotoxic effects of extracts from various Laurencia species and sea hares on a range of human cancer cell lines. These findings are summarized below.

Table 1: Cytotoxicity of Laurencia Species Extracts against Human Cancer Cell Lines

Laurencia SpeciesCancer Cell LineAssayIC50 ValueReference
Laurencia karachianaA549 (Lung Adenocarcinoma)MTT56.85 µg/mL
Laurencia karachianaL929 (Normal Mouse Fibroblast)MTT219.05 µg/mL
Laurencia obtusaAGS (Gastric Adenocarcinoma)Not Specified9.23 µg/mL (Hex:AcOEt fraction)
Laurencia catarinensisVariousNot SpecifiedSee reference for details
Laurencia majusculaVariousNot SpecifiedSee reference for details

Table 2: Cytotoxicity of Sea Hare Extracts against Human Cancer Cell Lines

Sea Hare Species/PreparationCancer Cell LineAssayResultsReference
Aplysia kurodaiHeLa (Cervical Cancer)Not SpecifiedModerate cytotoxicity
Sea Hare Hydrolysate (SHH)A549 (Non-Small Cell Lung)MTT49.5% viability reduction at 100 µg/mL

These data indicate that extracts from Laurencia algae and sea hares possess significant and, in some cases, selective cytotoxic activity against cancer cells. The promising selectivity of the Laurencia karachiana extract, being significantly more toxic to lung cancer cells than to normal fibroblasts, is a particularly noteworthy finding for therapeutic development.

Experimental Protocols

The following section details the methodologies commonly employed in the cited studies to evaluate the in vitro anti-tumor activity of marine-derived compounds.

Cell Viability and Cytotoxicity Assays

The most frequently cited method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Laurencia extract) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard method.

Annexin V-FITC/PI Staining Protocol

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry can also be used to determine the effect of a compound on the cell cycle.

Cell Cycle Analysis Protocol

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide.

  • Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Western Blot Protocol

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with This compound/Extract start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treatment->flow_cellcycle wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_level Protein Level Changes wb->protein_level

Figure 1. General experimental workflow for assessing in vitro anti-tumor activity.

While the precise signaling pathways affected by this compound have not been elucidated, based on the activities of other marine-derived anti-cancer agents, a general model of apoptosis induction can be proposed.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner_caspases mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) bcl2_family->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner_caspases This compound This compound This compound->bcl2_family Potential Target apoptosis Apoptosis executioner_caspases->apoptosis

Figure 2. Putative apoptosis signaling pathways targeted by marine-derived compounds.

Potential Mechanisms of Action

The observed cytotoxic effects of extracts from Laurencia species and sea hares suggest that the active compounds, potentially including this compound, may induce cancer cell death through one or more established mechanisms.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. The modulation of apoptosis-regulating proteins, such as the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of caspases, are key indicators of apoptosis induction. Future studies on this compound should investigate its effects on these molecular markers.

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Compounds that induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest as anti-cancer agents. The anti-proliferative effects observed in the cited studies suggest that cell cycle analysis would be a valuable next step in characterizing the activity of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that extracts from Laurencia algae and sea hares, the natural sources of this compound, possess significant in vitro anti-tumor activity. The observed cytotoxicity against a range of cancer cell lines, coupled with selectivity towards cancer cells in some cases, highlights the therapeutic potential of this class of marine natural products.

To fully realize the potential of this compound as a lead compound for cancer therapy, further research is imperative. Future studies should focus on:

  • Isolation and Purification: The isolation of pure this compound is essential to definitively assess its intrinsic anti-tumor activity and to establish a clear structure-activity relationship.

  • Broad-Spectrum Screening: The cytotoxic effects of purified this compound should be evaluated against a comprehensive panel of human cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action are required, including its effects on apoptosis, cell cycle progression, and key signaling pathways involved in cancer cell survival and proliferation.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.

In Vitro Anti-Tumor Activity of Laureatin and Related Compounds from Marine Sources: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, metabolites derived from marine algae and the organisms that feed on them have garnered considerable interest in the field of oncology. Laureatin, a halogenated C15 acetogenin first isolated from the red alga Laurencia nipponica, and subsequently found in sea hares that graze on these algae, represents a class of marine-derived compounds with potential anti-tumor properties. While direct and extensive studies on the anti-tumor activity of purified this compound are limited in publicly accessible scientific literature, a growing body of evidence demonstrates the significant cytotoxic and anti-proliferative effects of extracts from Laurencia species and sea hares against various cancer cell lines. This technical guide synthesizes the available preclinical data, details the experimental methodologies employed, and explores the potential mechanisms of action, providing a foundational resource for researchers and drug development professionals interested in this promising area of cancer research.

Quantitative Analysis of Cytotoxic Activity

Several studies have demonstrated the dose-dependent cytotoxic effects of extracts from various Laurencia species and sea hares on a range of human cancer cell lines. These findings are summarized below.

Table 1: Cytotoxicity of Laurencia Species Extracts against Human Cancer Cell Lines

Laurencia SpeciesCancer Cell LineAssayIC50 ValueReference
Laurencia karachianaA549 (Lung Adenocarcinoma)MTT56.85 µg/mL
Laurencia karachianaL929 (Normal Mouse Fibroblast)MTT219.05 µg/mL
Laurencia obtusaAGS (Gastric Adenocarcinoma)Not Specified9.23 µg/mL (Hex:AcOEt fraction)
Laurencia catarinensisVariousNot SpecifiedSee reference for details
Laurencia majusculaVariousNot SpecifiedSee reference for details

Table 2: Cytotoxicity of Sea Hare Extracts against Human Cancer Cell Lines

Sea Hare Species/PreparationCancer Cell LineAssayResultsReference
Aplysia kurodaiHeLa (Cervical Cancer)Not SpecifiedModerate cytotoxicity
Sea Hare Hydrolysate (SHH)A549 (Non-Small Cell Lung)MTT49.5% viability reduction at 100 µg/mL

These data indicate that extracts from Laurencia algae and sea hares possess significant and, in some cases, selective cytotoxic activity against cancer cells. The promising selectivity of the Laurencia karachiana extract, being significantly more toxic to lung cancer cells than to normal fibroblasts, is a particularly noteworthy finding for therapeutic development.

Experimental Protocols

The following section details the methodologies commonly employed in the cited studies to evaluate the in vitro anti-tumor activity of marine-derived compounds.

Cell Viability and Cytotoxicity Assays

The most frequently cited method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Laurencia extract) and incubated for a specified period (typically 24-72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique to quantify apoptosis. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard method.

Annexin V-FITC/PI Staining Protocol

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry can also be used to determine the effect of a compound on the cell cycle.

Cell Cycle Analysis Protocol

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide.

  • Flow Cytometric Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then analyzed.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Western Blot Protocol

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard method like the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, caspases).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines treatment Treatment with This compound/Extract start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow_apoptosis Flow Cytometry (Apoptosis) treatment->flow_apoptosis flow_cellcycle Flow Cytometry (Cell Cycle) treatment->flow_cellcycle wb Western Blot (Protein Expression) treatment->wb ic50 IC50 Determination mtt->ic50 apoptosis_quant Apoptosis Quantification flow_apoptosis->apoptosis_quant cellcycle_dist Cell Cycle Distribution flow_cellcycle->cellcycle_dist protein_level Protein Level Changes wb->protein_level

Figure 1. General experimental workflow for assessing in vitro anti-tumor activity.

While the precise signaling pathways affected by this compound have not been elucidated, based on the activities of other marine-derived anti-cancer agents, a general model of apoptosis induction can be proposed.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner_caspases mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) bcl2_family->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->executioner_caspases This compound This compound This compound->bcl2_family Potential Target apoptosis Apoptosis executioner_caspases->apoptosis

Figure 2. Putative apoptosis signaling pathways targeted by marine-derived compounds.

Potential Mechanisms of Action

The observed cytotoxic effects of extracts from Laurencia species and sea hares suggest that the active compounds, potentially including this compound, may induce cancer cell death through one or more established mechanisms.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many successful chemotherapeutic agents function by inducing apoptosis in cancer cells. The modulation of apoptosis-regulating proteins, such as the Bcl-2 family (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of caspases, are key indicators of apoptosis induction. Future studies on this compound should investigate its effects on these molecular markers.

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle can prevent cancer cells from proliferating. Compounds that induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) are of significant interest as anti-cancer agents. The anti-proliferative effects observed in the cited studies suggest that cell cycle analysis would be a valuable next step in characterizing the activity of this compound.

Conclusion and Future Directions

The available evidence strongly indicates that extracts from Laurencia algae and sea hares, the natural sources of this compound, possess significant in vitro anti-tumor activity. The observed cytotoxicity against a range of cancer cell lines, coupled with selectivity towards cancer cells in some cases, highlights the therapeutic potential of this class of marine natural products.

To fully realize the potential of this compound as a lead compound for cancer therapy, further research is imperative. Future studies should focus on:

  • Isolation and Purification: The isolation of pure this compound is essential to definitively assess its intrinsic anti-tumor activity and to establish a clear structure-activity relationship.

  • Broad-Spectrum Screening: The cytotoxic effects of purified this compound should be evaluated against a comprehensive panel of human cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms of action are required, including its effects on apoptosis, cell cycle progression, and key signaling pathways involved in cancer cell survival and proliferation.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to evaluate the anti-tumor efficacy and safety of this compound.

Preclinical Efficacy of Laureatin and Related Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the preclinical anti-cancer efficacy of the natural product "Laureatin." This guide, therefore, provides a comprehensive overview based on the known cytotoxic activities of compounds derived from the marine red algae genus Laurencia, from which this compound is isolated. The experimental protocols and pathway analyses presented herein represent a standard framework for the preclinical evaluation of a novel natural product with therapeutic potential.

Introduction: The Therapeutic Potential of Marine Natural Products

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. The genus Laurencia, a type of red algae, is particularly known for producing halogenated terpenes, diterpenes, and acetogenins (B1209576) that exhibit significant cytotoxic properties.[1] While research on the specific compound "this compound" is sparse, studies on crude extracts and other isolated compounds from species like Laurencia obtusa and Laurencia papillosa have demonstrated promising anti-cancer activity, making this class of molecules a subject of interest for drug development professionals.[2][3][4]

This document serves as a technical guide for researchers and scientists, outlining the standard methodologies for evaluating the preclinical efficacy of a marine natural product, using the context of Laurencia-derived compounds as an illustrative example.

In Vitro Efficacy of Laurencia-Derived Compounds

The initial phase of preclinical assessment involves evaluating the cytotoxic and anti-proliferative effects of a compound on cancer cell lines in a controlled laboratory setting. Studies on extracts from Laurencia species have shown significant activity against various human cancer cell lines.

Summary of Cytotoxic Activity

The following table summarizes the reported in vitro cytotoxicity of extracts and compounds from Laurencia species. This data provides a rationale for pursuing further preclinical development of related molecules like this compound.

Species / CompoundCancer Cell Line(s)Assay TypeEfficacy Metric (IC₅₀)Reference
Laurencia obtusa (Hex:AcOEt fraction)Adenocarcinoma gastric (AGS)Cytotoxicity Assay9.23 µg/mL[3]
Laurencia papillosa (Ethanol/Chloroform extract)Acute Lymphoblastic Leukemia (Jurkat)Trypan Blue Exclusion57.77 µg/mL
Laurencia papillosa (Ethanol/Water extract)Acute Lymphoblastic Leukemia (Jurkat)Trypan Blue Exclusion121.64 µg/mL
Brominated Diterpenes from L. obtusaMCF7 (breast), PC3 (prostate), HeLa (cervix), A431 (epidermis), K562 (myeloid)Cytotoxicity AssaySignificant Activity Reported
Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Objective: To assess the dose-dependent cytotoxic effect of a test compound (e.g., this compound) on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, AGS, Jurkat)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ to 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy Assessment

Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-organism setting. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are common choices.

Standard Experimental Protocol: Xenograft Mouse Model

This protocol outlines a generalized procedure for assessing the anti-tumor activity of a test compound in an immunodeficient mouse model.

Objective: To determine the in vivo anti-tumor efficacy of a test compound against human tumors grown in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude, SCID)

  • Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)

  • Extracellular matrix gel (e.g., Matrigel) (optional)

  • Test compound formulated in a suitable vehicle

  • Vehicle control, positive control drug

  • Calipers, syringes, animal scales

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor formation. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach the target size, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Treatment Administration: Administer the test compound and controls via the planned route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration (e.g., daily for 21 days).

  • Endpoint Analysis: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size limit.

  • Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between groups.

Illustrative Workflow for Preclinical Evaluation

The following diagram illustrates the logical flow from in vitro screening to in vivo validation for a novel natural product.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy a Compound Isolation (e.g., from Laurencia) b Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) a->b c Determine IC50 Values b->c d Cell Cycle Analysis c->d e Apoptosis Assay c->e f Signaling Pathway Analysis (Western Blot) c->f g Xenograft Model Development c->g h Treatment & Monitoring g->h i Tumor Growth Inhibition (TGI) Analysis h->i j j i->j Advance to Further Development

Caption: A generalized workflow for the preclinical assessment of a natural product.

Investigation of Molecular Mechanisms

Understanding the mechanism of action is critical for drug development. Anti-cancer agents often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent common therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.

G cluster_0 Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway transduces signals from cell surface receptors to regulate gene expression, controlling processes like cell proliferation, differentiation, and survival. Its dysregulation is a common driver of tumorigenesis.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Output Cell Proliferation, Invasion, Survival Transcription->Output

References

Preclinical Efficacy of Laureatin and Related Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the preclinical anti-cancer efficacy of the natural product "Laureatin." This guide, therefore, provides a comprehensive overview based on the known cytotoxic activities of compounds derived from the marine red algae genus Laurencia, from which this compound is isolated. The experimental protocols and pathway analyses presented herein represent a standard framework for the preclinical evaluation of a novel natural product with therapeutic potential.

Introduction: The Therapeutic Potential of Marine Natural Products

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. The genus Laurencia, a type of red algae, is particularly known for producing halogenated terpenes, diterpenes, and acetogenins (B1209576) that exhibit significant cytotoxic properties.[1] While research on the specific compound "this compound" is sparse, studies on crude extracts and other isolated compounds from species like Laurencia obtusa and Laurencia papillosa have demonstrated promising anti-cancer activity, making this class of molecules a subject of interest for drug development professionals.[2][3][4]

This document serves as a technical guide for researchers and scientists, outlining the standard methodologies for evaluating the preclinical efficacy of a marine natural product, using the context of Laurencia-derived compounds as an illustrative example.

In Vitro Efficacy of Laurencia-Derived Compounds

The initial phase of preclinical assessment involves evaluating the cytotoxic and anti-proliferative effects of a compound on cancer cell lines in a controlled laboratory setting. Studies on extracts from Laurencia species have shown significant activity against various human cancer cell lines.

Summary of Cytotoxic Activity

The following table summarizes the reported in vitro cytotoxicity of extracts and compounds from Laurencia species. This data provides a rationale for pursuing further preclinical development of related molecules like this compound.

Species / CompoundCancer Cell Line(s)Assay TypeEfficacy Metric (IC₅₀)Reference
Laurencia obtusa (Hex:AcOEt fraction)Adenocarcinoma gastric (AGS)Cytotoxicity Assay9.23 µg/mL[3]
Laurencia papillosa (Ethanol/Chloroform extract)Acute Lymphoblastic Leukemia (Jurkat)Trypan Blue Exclusion57.77 µg/mL
Laurencia papillosa (Ethanol/Water extract)Acute Lymphoblastic Leukemia (Jurkat)Trypan Blue Exclusion121.64 µg/mL
Brominated Diterpenes from L. obtusaMCF7 (breast), PC3 (prostate), HeLa (cervix), A431 (epidermis), K562 (myeloid)Cytotoxicity AssaySignificant Activity Reported
Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Objective: To assess the dose-dependent cytotoxic effect of a test compound (e.g., this compound) on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, AGS, Jurkat)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ to 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy Assessment

Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-organism setting. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are common choices.

Standard Experimental Protocol: Xenograft Mouse Model

This protocol outlines a generalized procedure for assessing the anti-tumor activity of a test compound in an immunodeficient mouse model.

Objective: To determine the in vivo anti-tumor efficacy of a test compound against human tumors grown in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude, SCID)

  • Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)

  • Extracellular matrix gel (e.g., Matrigel) (optional)

  • Test compound formulated in a suitable vehicle

  • Vehicle control, positive control drug

  • Calipers, syringes, animal scales

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor formation. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach the target size, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Treatment Administration: Administer the test compound and controls via the planned route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration (e.g., daily for 21 days).

  • Endpoint Analysis: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size limit.

  • Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between groups.

Illustrative Workflow for Preclinical Evaluation

The following diagram illustrates the logical flow from in vitro screening to in vivo validation for a novel natural product.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy a Compound Isolation (e.g., from Laurencia) b Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) a->b c Determine IC50 Values b->c d Cell Cycle Analysis c->d e Apoptosis Assay c->e f Signaling Pathway Analysis (Western Blot) c->f g Xenograft Model Development c->g h Treatment & Monitoring g->h i Tumor Growth Inhibition (TGI) Analysis h->i j j i->j Advance to Further Development

Caption: A generalized workflow for the preclinical assessment of a natural product.

Investigation of Molecular Mechanisms

Understanding the mechanism of action is critical for drug development. Anti-cancer agents often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent common therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.

G cluster_0 Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway transduces signals from cell surface receptors to regulate gene expression, controlling processes like cell proliferation, differentiation, and survival. Its dysregulation is a common driver of tumorigenesis.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Output Cell Proliferation, Invasion, Survival Transcription->Output

References

Preclinical Efficacy of Laureatin and Related Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the preclinical anti-cancer efficacy of the natural product "Laureatin." This guide, therefore, provides a comprehensive overview based on the known cytotoxic activities of compounds derived from the marine red algae genus Laurencia, from which this compound is isolated. The experimental protocols and pathway analyses presented herein represent a standard framework for the preclinical evaluation of a novel natural product with therapeutic potential.

Introduction: The Therapeutic Potential of Marine Natural Products

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. The genus Laurencia, a type of red algae, is particularly known for producing halogenated terpenes, diterpenes, and acetogenins that exhibit significant cytotoxic properties.[1] While research on the specific compound "this compound" is sparse, studies on crude extracts and other isolated compounds from species like Laurencia obtusa and Laurencia papillosa have demonstrated promising anti-cancer activity, making this class of molecules a subject of interest for drug development professionals.[2][3][4]

This document serves as a technical guide for researchers and scientists, outlining the standard methodologies for evaluating the preclinical efficacy of a marine natural product, using the context of Laurencia-derived compounds as an illustrative example.

In Vitro Efficacy of Laurencia-Derived Compounds

The initial phase of preclinical assessment involves evaluating the cytotoxic and anti-proliferative effects of a compound on cancer cell lines in a controlled laboratory setting. Studies on extracts from Laurencia species have shown significant activity against various human cancer cell lines.

Summary of Cytotoxic Activity

The following table summarizes the reported in vitro cytotoxicity of extracts and compounds from Laurencia species. This data provides a rationale for pursuing further preclinical development of related molecules like this compound.

Species / CompoundCancer Cell Line(s)Assay TypeEfficacy Metric (IC₅₀)Reference
Laurencia obtusa (Hex:AcOEt fraction)Adenocarcinoma gastric (AGS)Cytotoxicity Assay9.23 µg/mL[3]
Laurencia papillosa (Ethanol/Chloroform extract)Acute Lymphoblastic Leukemia (Jurkat)Trypan Blue Exclusion57.77 µg/mL
Laurencia papillosa (Ethanol/Water extract)Acute Lymphoblastic Leukemia (Jurkat)Trypan Blue Exclusion121.64 µg/mL
Brominated Diterpenes from L. obtusaMCF7 (breast), PC3 (prostate), HeLa (cervix), A431 (epidermis), K562 (myeloid)Cytotoxicity AssaySignificant Activity Reported
Standard Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Objective: To assess the dose-dependent cytotoxic effect of a test compound (e.g., this compound) on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, AGS, Jurkat)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Test compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ to 4 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Efficacy Assessment

Compounds that demonstrate promising in vitro activity are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-organism setting. The patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are common choices.

Standard Experimental Protocol: Xenograft Mouse Model

This protocol outlines a generalized procedure for assessing the anti-tumor activity of a test compound in an immunodeficient mouse model.

Objective: To determine the in vivo anti-tumor efficacy of a test compound against human tumors grown in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., Athymic Nude, SCID)

  • Human cancer cells (e.g., 1-5 x 10⁶ cells per mouse)

  • Extracellular matrix gel (e.g., Matrigel) (optional)

  • Test compound formulated in a suitable vehicle

  • Vehicle control, positive control drug

  • Calipers, syringes, animal scales

Procedure:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the study.

  • Tumor Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to improve tumor formation. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach the target size, randomize the animals into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Treatment Administration: Administer the test compound and controls via the planned route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule and duration (e.g., daily for 21 days).

  • Endpoint Analysis: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be concluded when tumors in the control group reach a predetermined size limit.

  • Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and body weight between groups.

Illustrative Workflow for Preclinical Evaluation

The following diagram illustrates the logical flow from in vitro screening to in vivo validation for a novel natural product.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy a Compound Isolation (e.g., from Laurencia) b Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) a->b c Determine IC50 Values b->c d Cell Cycle Analysis c->d e Apoptosis Assay c->e f Signaling Pathway Analysis (Western Blot) c->f g Xenograft Model Development c->g h Treatment & Monitoring g->h i Tumor Growth Inhibition (TGI) Analysis h->i j j i->j Advance to Further Development

Caption: A generalized workflow for the preclinical assessment of a natural product.

Investigation of Molecular Mechanisms

Understanding the mechanism of action is critical for drug development. Anti-cancer agents often exert their effects by modulating key signaling pathways that control cell proliferation, survival, and growth. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer and represent common therapeutic targets.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis.

G cluster_0 Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway transduces signals from cell surface receptors to regulate gene expression, controlling processes like cell proliferation, differentiation, and survival. Its dysregulation is a common driver of tumorigenesis.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Output Cell Proliferation, Invasion, Survival Transcription->Output

References

The Bioavailability and Pharmacokinetics of Laureatin: A Review of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of the marine-derived natural product, Laureatin, are met with a significant knowledge gap. Despite its intriguing chemical structure and reported biological activities, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains elusive. This in-depth guide synthesizes the currently available information and highlights the critical need for further research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Currently, there is a notable absence of published quantitative data on the bioavailability and pharmacokinetics of this compound. Peer-reviewed studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are not available in the public domain. Consequently, the creation of summary data tables and detailed experimental protocols for this compound is not feasible at this time.

What is Known About this compound

This compound is a halogenated C15-acetogenin, a class of secondary metabolites produced by marine red algae of the genus Laurencia.[1] Its chemical structure is characterized by the presence of an oxetane (B1205548) ring, a four-membered cyclic ether.[2][3] The biological activity of this compound has been noted, primarily for its insecticidal properties.[4]

The Influence of Chemical Structure on Pharmacokinetic Potential

While specific data for this compound is lacking, the scientific literature provides insights into how its structural features—namely, halogenation and the oxetane moiety—may generally influence the pharmacokinetic properties of a compound.

Halogenated compounds, particularly those containing bromine, are common in marine environments.[5] The inclusion of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, thereby affecting its ADME profile.[6][7][8]

The oxetane ring is a feature of interest in medicinal chemistry. Its incorporation into a molecule can impact physicochemical properties such as solubility and metabolic stability. For some compounds, the addition of an oxetane group has been shown to improve pharmacokinetic parameters.[9][10] However, without empirical data, the effect of the oxetane ring on this compound's specific pharmacokinetic profile remains speculative.

The Path Forward: A Call for Preclinical Research

To unlock the therapeutic potential of this compound, a thorough investigation into its bioavailability and pharmacokinetics is imperative. The following experimental workflow outlines the necessary steps to build a comprehensive ADME profile for this marine natural product.

A proposed experimental workflow for characterizing the pharmacokinetics of this compound.

A critical first step is the development and validation of a sensitive and specific bioanalytical method, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in biological matrices such as plasma, urine, and feces.[11][12][13][14][15] Following this, in vitro metabolism studies using liver microsomes and hepatocytes would provide initial insights into this compound's metabolic stability and potential routes of biotransformation.

Subsequently, in vivo studies in appropriate animal models are essential.[16][17][18] These studies would involve administering this compound via different routes, including intravenous and oral, to determine its absolute bioavailability and key pharmacokinetic parameters. The data generated from these studies would be crucial for understanding the ADME profile of this compound and would inform any future preclinical and clinical development.

Signaling Pathways: An Uncharted Territory

Similar to the lack of pharmacokinetic data, the specific signaling pathways modulated by this compound have not been elucidated. Identifying the molecular targets and mechanisms of action of this compound would be a vital area of future research, enabling the scientific community to understand its biological effects and potential therapeutic applications.

References

The Bioavailability and Pharmacokinetics of Laureatin: A Review of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of the marine-derived natural product, Laureatin, are met with a significant knowledge gap. Despite its intriguing chemical structure and reported biological activities, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains elusive. This in-depth guide synthesizes the currently available information and highlights the critical need for further research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Currently, there is a notable absence of published quantitative data on the bioavailability and pharmacokinetics of this compound. Peer-reviewed studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are not available in the public domain. Consequently, the creation of summary data tables and detailed experimental protocols for this compound is not feasible at this time.

What is Known About this compound

This compound is a halogenated C15-acetogenin, a class of secondary metabolites produced by marine red algae of the genus Laurencia.[1] Its chemical structure is characterized by the presence of an oxetane (B1205548) ring, a four-membered cyclic ether.[2][3] The biological activity of this compound has been noted, primarily for its insecticidal properties.[4]

The Influence of Chemical Structure on Pharmacokinetic Potential

While specific data for this compound is lacking, the scientific literature provides insights into how its structural features—namely, halogenation and the oxetane moiety—may generally influence the pharmacokinetic properties of a compound.

Halogenated compounds, particularly those containing bromine, are common in marine environments.[5] The inclusion of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, thereby affecting its ADME profile.[6][7][8]

The oxetane ring is a feature of interest in medicinal chemistry. Its incorporation into a molecule can impact physicochemical properties such as solubility and metabolic stability. For some compounds, the addition of an oxetane group has been shown to improve pharmacokinetic parameters.[9][10] However, without empirical data, the effect of the oxetane ring on this compound's specific pharmacokinetic profile remains speculative.

The Path Forward: A Call for Preclinical Research

To unlock the therapeutic potential of this compound, a thorough investigation into its bioavailability and pharmacokinetics is imperative. The following experimental workflow outlines the necessary steps to build a comprehensive ADME profile for this marine natural product.

A proposed experimental workflow for characterizing the pharmacokinetics of this compound.

A critical first step is the development and validation of a sensitive and specific bioanalytical method, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in biological matrices such as plasma, urine, and feces.[11][12][13][14][15] Following this, in vitro metabolism studies using liver microsomes and hepatocytes would provide initial insights into this compound's metabolic stability and potential routes of biotransformation.

Subsequently, in vivo studies in appropriate animal models are essential.[16][17][18] These studies would involve administering this compound via different routes, including intravenous and oral, to determine its absolute bioavailability and key pharmacokinetic parameters. The data generated from these studies would be crucial for understanding the ADME profile of this compound and would inform any future preclinical and clinical development.

Signaling Pathways: An Uncharted Territory

Similar to the lack of pharmacokinetic data, the specific signaling pathways modulated by this compound have not been elucidated. Identifying the molecular targets and mechanisms of action of this compound would be a vital area of future research, enabling the scientific community to understand its biological effects and potential therapeutic applications.

References

The Bioavailability and Pharmacokinetics of Laureatin: A Review of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of the marine-derived natural product, Laureatin, are met with a significant knowledge gap. Despite its intriguing chemical structure and reported biological activities, a comprehensive understanding of its bioavailability and pharmacokinetic profile remains elusive. This in-depth guide synthesizes the currently available information and highlights the critical need for further research to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Currently, there is a notable absence of published quantitative data on the bioavailability and pharmacokinetics of this compound. Peer-reviewed studies detailing key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are not available in the public domain. Consequently, the creation of summary data tables and detailed experimental protocols for this compound is not feasible at this time.

What is Known About this compound

This compound is a halogenated C15-acetogenin, a class of secondary metabolites produced by marine red algae of the genus Laurencia.[1] Its chemical structure is characterized by the presence of an oxetane ring, a four-membered cyclic ether.[2][3] The biological activity of this compound has been noted, primarily for its insecticidal properties.[4]

The Influence of Chemical Structure on Pharmacokinetic Potential

While specific data for this compound is lacking, the scientific literature provides insights into how its structural features—namely, halogenation and the oxetane moiety—may generally influence the pharmacokinetic properties of a compound.

Halogenated compounds, particularly those containing bromine, are common in marine environments.[5] The inclusion of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and ability to cross biological membranes, thereby affecting its ADME profile.[6][7][8]

The oxetane ring is a feature of interest in medicinal chemistry. Its incorporation into a molecule can impact physicochemical properties such as solubility and metabolic stability. For some compounds, the addition of an oxetane group has been shown to improve pharmacokinetic parameters.[9][10] However, without empirical data, the effect of the oxetane ring on this compound's specific pharmacokinetic profile remains speculative.

The Path Forward: A Call for Preclinical Research

To unlock the therapeutic potential of this compound, a thorough investigation into its bioavailability and pharmacokinetics is imperative. The following experimental workflow outlines the necessary steps to build a comprehensive ADME profile for this marine natural product.

A proposed experimental workflow for characterizing the pharmacokinetics of this compound.

A critical first step is the development and validation of a sensitive and specific bioanalytical method, likely utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in biological matrices such as plasma, urine, and feces.[11][12][13][14][15] Following this, in vitro metabolism studies using liver microsomes and hepatocytes would provide initial insights into this compound's metabolic stability and potential routes of biotransformation.

Subsequently, in vivo studies in appropriate animal models are essential.[16][17][18] These studies would involve administering this compound via different routes, including intravenous and oral, to determine its absolute bioavailability and key pharmacokinetic parameters. The data generated from these studies would be crucial for understanding the ADME profile of this compound and would inform any future preclinical and clinical development.

Signaling Pathways: An Uncharted Territory

Similar to the lack of pharmacokinetic data, the specific signaling pathways modulated by this compound have not been elucidated. Identifying the molecular targets and mechanisms of action of this compound would be a vital area of future research, enabling the scientific community to understand its biological effects and potential therapeutic applications.

References

Laureatin: A Marine-Derived Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

[20] A review of the preclinical pharmacology, clinical efficacy and tolerability of loratadine (B1675096), a new nonsedating H1-antihistamine - PubMed Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. Loratadine has not been associated with cardiotoxicity, and it does not produce significant drug interactions. ... MeSH terms. Animals; Anti-Allergic Agents / adverse effects; Anti-Allergic Agents / pharmacology; Anti-Allergic Agents / therapeutic use; Histamine (B1213489) H1 Antagonists / adverse effects; Histamine H1 Antagonists / pharmacology; Histamine H1 Antagonists / therapeutic use; Humans; Loratadine / adverse effects; Loratadine / pharmacology*; Loratadine / therapeutic use. ... The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. ... Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. ... The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. --INVALID-LINK--

[1] Loratadine - StatPearls - NCBI Bookshelf (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine (B6355638) derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. ... (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Go to: ... Mechanism of Action. Loratadine is a potent and long-acting second-generation histamine H1 receptor antagonist with selective peripheral H1-receptor antagonist activity. Histamine is the primary mediator of allergic reactions. Histamine is released from mast cells and basophils and then binds to H1-receptors on various cells, causing the symptoms of an allergic reaction. Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. ... (2024-05-08) Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. Loratadine does not cross the blood-brain barrier to a significant extent, which is why it is considered a non-sedating antihistamine. The non-sedating effect is due to its low affinity for central nervous system H1-receptors. 2

[3] Loratadine - an overview | ScienceDirect Topics Loratadine is a long-acting antihistamine that selectively inhibits peripheral histamine H1 receptors. It is a second-generation agent and has a nonsedating effect. It is used for the symptomatic relief of allergy, such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies. 2

[4] Loratadine exerts H1 receptor-independent anti-inflammatory effects by targeting TAK1 - PubMed (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) MeSH terms. Animals; Anti-Inflammatory Agents / pharmacology; Cell Line; Gastritis / drug therapy; Histamine H1 Antagonists / pharmacology; Humans; Loratadine / pharmacology; MAP Kinase Kinase Kinases / metabolism; Mice; Transcription Factor AP-1 / metabolism. ... (2022-04-03) Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. ... (2022-04-03) Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. 2

[5] Loratadine - DrugBank Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. Loratadine is available as a generic medication. ... Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. ... Loratadine is a second-generation H1 histamine antagonist that is used to treat the symptoms of allergic rhinitis and urticaria. It is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. ... Loratadine is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. 2

Loratadine inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway - PubMed (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) MeSH terms. Animals; Brain Neoplasms / drug therapy; Cell Line, Tumor; Cell Movement / drug effects; Cell Proliferation / drug effects; Glioma / drug therapy; Humans; Loratadine / pharmacology*; Mice; Phosphatidylinositol 3-Kinase / metabolism; Proto-Oncogene Proteins c-akt / metabolism; Signal Transduction / drug effects. ... (2022-09-01) In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. ... (2022-09-01) Abstract. Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. 6 Unveiling the Therapeutic Potential of this compound and Related Compounds: A Technical Guide

Introduction

This technical whitepaper provides an in-depth exploration of the therapeutic potential of this compound, a natural product isolated from marine algae, and other related compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties. While research on this compound itself is nascent, focusing primarily on its insecticidal activities and complex synthesis, this guide will also delve into the pharmacological profiles of more extensively studied agents that share similar therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current knowledge, including mechanistic insights, quantitative data, and detailed experimental protocols.

This compound is a fascinating and structurally complex natural product isolated from the red algae Laurencia nipponica. Its intricate molecular architecture features an eight-membered cyclic ether containing an oxetane (B1205548) ring and bromine atoms. To date, the primary biological activity reported for this compound is its potent insecticidal effect, particularly as a mosquito larvicide. The total synthesis of this compound and its isomer, isothis compound, has been a subject of significant interest in the field of organic chemistry, highlighting the challenges and ingenuity required to construct such a molecule.

While the therapeutic potential of this compound in human disease is yet to be extensively investigated, its unique structure warrants further exploration for novel pharmacological activities. The presence of halogen atoms and the strained ether rings are functionalities that can confer potent and selective biological effects.

Therapeutic Landscapes of Related Bioactive Compounds

Given the limited data on this compound's therapeutic applications, this guide will now focus on several well-researched compounds that exhibit the anti-inflammatory, anticancer, and neuroprotective effects relevant to modern drug discovery.

Anti-inflammatory and Anticancer Properties of Loratadine

Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory and anticancer effects that are independent of its histamine H1 receptor antagonism.[4]

2.1.1. Mechanism of Action: Anti-inflammatory Effects

Loratadine exerts its anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of transforming growth factor-β-activated kinase 1 (TAK1). This upstream inhibition leads to the suppression of the activator protein-1 (AP-1) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting the phosphorylation of c-Jun and c-Fos, components of the AP-1 complex, loratadine effectively reduces the production of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation during inflammation.

Signaling Pathway: Loratadine's Anti-inflammatory Action

Loratadine_Anti_Inflammatory_Pathway Loratadine Loratadine TAK1 TAK1 Loratadine->TAK1 inhibits AP1_complex c-Jun / c-Fos (AP-1 Complex) TAK1->AP1_complex activates (phosphorylation) MMPs Matrix Metalloproteinases (MMPs) AP1_complex->MMPs promotes transcription Inflammation Inflammation MMPs->Inflammation

Caption: Loratadine inhibits TAK1, leading to reduced AP-1 activity and MMP production.

2.1.2. Mechanism of Action: Anticancer Effects

Recent studies have highlighted the potential of loratadine in cancer therapy, specifically in inhibiting the migration and invasion of glioma cells. This anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of PI3K and AKT, loratadine disrupts downstream signaling cascades that promote cancer cell motility.

Signaling Pathway: Loratadine's Anticancer Action

Loratadine_Anticancer_Pathway Loratadine Loratadine PI3K PI3K Loratadine->PI3K inhibits (phosphorylation) AKT AKT PI3K->AKT activates (phosphorylation) Cell_Migration_Invasion Cell Migration & Invasion AKT->Cell_Migration_Invasion promotes

Caption: Loratadine inhibits the PI3K/AKT pathway, suppressing glioma cell migration and invasion.

2.1.3. Quantitative Data

CompoundCell LineAssayResultReference
LoratadineGlioma cellsMigration AssayDose-dependent inhibition
LoratadineGlioma cellsInvasion AssayDose-dependent inhibition

2.1.4. Experimental Protocols

  • Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Migration and Invasion Assays:

    • Wound Healing Assay: Cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a scratch. Cells are then treated with varying concentrations of loratadine. The rate of wound closure is monitored and quantified over 24-48 hours.

    • Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Glioma cells are seeded in the upper chamber with serum-free medium containing different concentrations of loratadine. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. After a defined incubation period, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.

  • Western Blot Analysis: To assess the phosphorylation status of PI3K and AKT, cells are treated with loratadine for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence detection system are used for visualization.

Conclusion and Future Directions

While the therapeutic potential of this compound remains largely unexplored beyond its insecticidal properties, its complex and unique chemical structure holds promise for the discovery of novel bioactivities. The study of related compounds like loratadine reveals that molecules can possess multifaceted therapeutic effects, including anti-inflammatory and anticancer properties, often through mechanisms independent of their primary pharmacological targets.

Future research should focus on:

  • Systematic screening of this compound and its synthetic analogues for a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

  • Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Preclinical evaluation in relevant animal models to assess the in vivo efficacy and safety of these compounds.

By continuing to explore the vast chemical diversity of natural products from marine and other sources, the scientific community can uncover novel therapeutic agents to address unmet medical needs.

References

Laureatin: A Marine-Derived Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

[20] A review of the preclinical pharmacology, clinical efficacy and tolerability of loratadine (B1675096), a new nonsedating H1-antihistamine - PubMed Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. Loratadine has not been associated with cardiotoxicity, and it does not produce significant drug interactions. ... MeSH terms. Animals; Anti-Allergic Agents / adverse effects; Anti-Allergic Agents / pharmacology; Anti-Allergic Agents / therapeutic use; Histamine (B1213489) H1 Antagonists / adverse effects; Histamine H1 Antagonists / pharmacology; Histamine H1 Antagonists / therapeutic use; Humans; Loratadine / adverse effects; Loratadine / pharmacology*; Loratadine / therapeutic use. ... The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. ... Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. ... The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. --INVALID-LINK--

[1] Loratadine - StatPearls - NCBI Bookshelf (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine (B6355638) derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. ... (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Go to: ... Mechanism of Action. Loratadine is a potent and long-acting second-generation histamine H1 receptor antagonist with selective peripheral H1-receptor antagonist activity. Histamine is the primary mediator of allergic reactions. Histamine is released from mast cells and basophils and then binds to H1-receptors on various cells, causing the symptoms of an allergic reaction. Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. ... (2024-05-08) Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. Loratadine does not cross the blood-brain barrier to a significant extent, which is why it is considered a non-sedating antihistamine. The non-sedating effect is due to its low affinity for central nervous system H1-receptors. 2

[3] Loratadine - an overview | ScienceDirect Topics Loratadine is a long-acting antihistamine that selectively inhibits peripheral histamine H1 receptors. It is a second-generation agent and has a nonsedating effect. It is used for the symptomatic relief of allergy, such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies. 2

[4] Loratadine exerts H1 receptor-independent anti-inflammatory effects by targeting TAK1 - PubMed (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) MeSH terms. Animals; Anti-Inflammatory Agents / pharmacology; Cell Line; Gastritis / drug therapy; Histamine H1 Antagonists / pharmacology; Humans; Loratadine / pharmacology; MAP Kinase Kinase Kinases / metabolism; Mice; Transcription Factor AP-1 / metabolism. ... (2022-04-03) Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. ... (2022-04-03) Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. 2

[5] Loratadine - DrugBank Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. Loratadine is available as a generic medication. ... Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. ... Loratadine is a second-generation H1 histamine antagonist that is used to treat the symptoms of allergic rhinitis and urticaria. It is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. ... Loratadine is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. 2

Loratadine inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway - PubMed (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) MeSH terms. Animals; Brain Neoplasms / drug therapy; Cell Line, Tumor; Cell Movement / drug effects; Cell Proliferation / drug effects; Glioma / drug therapy; Humans; Loratadine / pharmacology*; Mice; Phosphatidylinositol 3-Kinase / metabolism; Proto-Oncogene Proteins c-akt / metabolism; Signal Transduction / drug effects. ... (2022-09-01) In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. ... (2022-09-01) Abstract. Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. 6 Unveiling the Therapeutic Potential of this compound and Related Compounds: A Technical Guide

Introduction

This technical whitepaper provides an in-depth exploration of the therapeutic potential of this compound, a natural product isolated from marine algae, and other related compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties. While research on this compound itself is nascent, focusing primarily on its insecticidal activities and complex synthesis, this guide will also delve into the pharmacological profiles of more extensively studied agents that share similar therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current knowledge, including mechanistic insights, quantitative data, and detailed experimental protocols.

This compound is a fascinating and structurally complex natural product isolated from the red algae Laurencia nipponica. Its intricate molecular architecture features an eight-membered cyclic ether containing an oxetane (B1205548) ring and bromine atoms. To date, the primary biological activity reported for this compound is its potent insecticidal effect, particularly as a mosquito larvicide. The total synthesis of this compound and its isomer, isothis compound, has been a subject of significant interest in the field of organic chemistry, highlighting the challenges and ingenuity required to construct such a molecule.

While the therapeutic potential of this compound in human disease is yet to be extensively investigated, its unique structure warrants further exploration for novel pharmacological activities. The presence of halogen atoms and the strained ether rings are functionalities that can confer potent and selective biological effects.

Therapeutic Landscapes of Related Bioactive Compounds

Given the limited data on this compound's therapeutic applications, this guide will now focus on several well-researched compounds that exhibit the anti-inflammatory, anticancer, and neuroprotective effects relevant to modern drug discovery.

Anti-inflammatory and Anticancer Properties of Loratadine

Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory and anticancer effects that are independent of its histamine H1 receptor antagonism.[4]

2.1.1. Mechanism of Action: Anti-inflammatory Effects

Loratadine exerts its anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of transforming growth factor-β-activated kinase 1 (TAK1). This upstream inhibition leads to the suppression of the activator protein-1 (AP-1) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting the phosphorylation of c-Jun and c-Fos, components of the AP-1 complex, loratadine effectively reduces the production of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation during inflammation.

Signaling Pathway: Loratadine's Anti-inflammatory Action

Loratadine_Anti_Inflammatory_Pathway Loratadine Loratadine TAK1 TAK1 Loratadine->TAK1 inhibits AP1_complex c-Jun / c-Fos (AP-1 Complex) TAK1->AP1_complex activates (phosphorylation) MMPs Matrix Metalloproteinases (MMPs) AP1_complex->MMPs promotes transcription Inflammation Inflammation MMPs->Inflammation

Caption: Loratadine inhibits TAK1, leading to reduced AP-1 activity and MMP production.

2.1.2. Mechanism of Action: Anticancer Effects

Recent studies have highlighted the potential of loratadine in cancer therapy, specifically in inhibiting the migration and invasion of glioma cells. This anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of PI3K and AKT, loratadine disrupts downstream signaling cascades that promote cancer cell motility.

Signaling Pathway: Loratadine's Anticancer Action

Loratadine_Anticancer_Pathway Loratadine Loratadine PI3K PI3K Loratadine->PI3K inhibits (phosphorylation) AKT AKT PI3K->AKT activates (phosphorylation) Cell_Migration_Invasion Cell Migration & Invasion AKT->Cell_Migration_Invasion promotes

Caption: Loratadine inhibits the PI3K/AKT pathway, suppressing glioma cell migration and invasion.

2.1.3. Quantitative Data

CompoundCell LineAssayResultReference
LoratadineGlioma cellsMigration AssayDose-dependent inhibition
LoratadineGlioma cellsInvasion AssayDose-dependent inhibition

2.1.4. Experimental Protocols

  • Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Migration and Invasion Assays:

    • Wound Healing Assay: Cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a scratch. Cells are then treated with varying concentrations of loratadine. The rate of wound closure is monitored and quantified over 24-48 hours.

    • Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Glioma cells are seeded in the upper chamber with serum-free medium containing different concentrations of loratadine. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. After a defined incubation period, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.

  • Western Blot Analysis: To assess the phosphorylation status of PI3K and AKT, cells are treated with loratadine for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence detection system are used for visualization.

Conclusion and Future Directions

While the therapeutic potential of this compound remains largely unexplored beyond its insecticidal properties, its complex and unique chemical structure holds promise for the discovery of novel bioactivities. The study of related compounds like loratadine reveals that molecules can possess multifaceted therapeutic effects, including anti-inflammatory and anticancer properties, often through mechanisms independent of their primary pharmacological targets.

Future research should focus on:

  • Systematic screening of this compound and its synthetic analogues for a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

  • Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Preclinical evaluation in relevant animal models to assess the in vivo efficacy and safety of these compounds.

By continuing to explore the vast chemical diversity of natural products from marine and other sources, the scientific community can uncover novel therapeutic agents to address unmet medical needs.

References

Laureatin: A Marine-Derived Compound of Interest

Author: BenchChem Technical Support Team. Date: December 2025

[20] A review of the preclinical pharmacology, clinical efficacy and tolerability of loratadine, a new nonsedating H1-antihistamine - PubMed Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. Loratadine has not been associated with cardiotoxicity, and it does not produce significant drug interactions. ... MeSH terms. Animals; Anti-Allergic Agents / adverse effects; Anti-Allergic Agents / pharmacology; Anti-Allergic Agents / therapeutic use; Histamine H1 Antagonists / adverse effects; Histamine H1 Antagonists / pharmacology; Histamine H1 Antagonists / therapeutic use; Humans; Loratadine / adverse effects; Loratadine / pharmacology*; Loratadine / therapeutic use. ... The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. Loratadine lacks central nervous system depressant effects. It does not cause sedation or performance impairment when given alone or with alcohol or diazepam. ... Loratadine is a new, nonsedating, long-acting H1-antihistamine. It is highly potent in vitro in antagonizing H1-receptor-mediated reactions. In vivo, loratadine is a potent oral antihistamine and antiallergic agent in a variety of animal species. ... The results of human studies indicate that loratadine is a potent antihistamine with a rapid onset and a long duration of action. The recommended dose of 10 mg once daily has been demonstrated to be effective and well tolerated in patients with seasonal allergic rhinitis, perennial allergic rhinitis and chronic urticaria. --INVALID-LINK--

[1] Loratadine - StatPearls - NCBI Bookshelf (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. ... (2024-05-08) Loratadine is a second-generation antihistamine, which is a piperidine derivative, that is long-acting and has a selective peripheral H1-receptor antagonist activity. Loratadine is a widely used, non-sedating antihistamine for the symptomatic relief of allergic conditions. Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Loratadine is FDA-approved for the relief of symptoms associated with seasonal allergic rhinitis and for treating chronic spontaneous urticaria. This activity will highlight the mechanism of action, adverse event profile, and other key factors (e.g., off-label uses, dosing, pharmacodynamics, pharmacokinetics, monitoring, relevant interactions) pertinent for members of the interprofessional team in the treatment of patients with allergic conditions. ... (2024-05-08) Go to: ... Mechanism of Action. Loratadine is a potent and long-acting second-generation histamine H1 receptor antagonist with selective peripheral H1-receptor antagonist activity. Histamine is the primary mediator of allergic reactions. Histamine is released from mast cells and basophils and then binds to H1-receptors on various cells, causing the symptoms of an allergic reaction. Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. ... (2024-05-08) Loratadine is a competitive antagonist of H1-receptors, meaning it binds to the same site as histamine but does not activate the receptor. This action prevents histamine from binding and causing the allergic response. Loratadine does not cross the blood-brain barrier to a significant extent, which is why it is considered a non-sedating antihistamine. The non-sedating effect is due to its low affinity for central nervous system H1-receptors. 2

[3] Loratadine - an overview | ScienceDirect Topics Loratadine is a long-acting antihistamine that selectively inhibits peripheral histamine H1 receptors. It is a second-generation agent and has a nonsedating effect. It is used for the symptomatic relief of allergy, such as hay fever (allergic rhinitis), urticaria (hives), and other skin allergies. 2

[4] Loratadine exerts H1 receptor-independent anti-inflammatory effects by targeting TAK1 - PubMed (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) MeSH terms. Animals; Anti-Inflammatory Agents / pharmacology; Cell Line; Gastritis / drug therapy; Histamine H1 Antagonists / pharmacology; Humans; Loratadine / pharmacology; MAP Kinase Kinase Kinases / metabolism; Mice; Transcription Factor AP-1 / metabolism. ... (2022-04-03) Loratadine suppressed the production of matrix metalloproteinases (MMPs) in an H1 receptor-independent manner. In addition, loratadine suppressed the transcriptional and DNA-binding activities of activator protein-1 (AP-1), which is a critical transcription factor for MMP expression. Loratadine also inhibited the phosphorylation of c-Jun and c-Fos, which are components of the AP-1 complex. ... (2022-04-03) Among the upstream kinases of c-Jun and c-Fos, loratadine specifically inhibited the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1). Moreover, the anti-inflammatory effects of loratadine were confirmed in an acute gastritis mouse model. Collectively, the present study is the first to demonstrate that loratadine exerts anti-inflammatory effects by targeting TAK1 in the AP-1 signaling pathway. ... (2022-04-03) Loratadine is a second-generation antihistamine that is widely used in the treatment of allergic diseases. However, several studies have reported that loratadine exerts H1 receptor-independent anti-inflammatory effects. In the present study, we investigated the detailed molecular mechanisms underlying the anti-inflammatory effects of loratadine. 2

[5] Loratadine - DrugBank Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. Loratadine is available as a generic medication. ... Loratadine is a second-generation H1 histamine antagonist and a non-sedating antihistamine that is effective in the treatment of allergic rhinitis, urticaria, and other allergic disorders. It has a long-acting effect, with a single daily dose providing relief from symptoms for 24 hours. Loratadine works by blocking the action of histamine, a substance in the body that causes allergic symptoms. It has a low affinity for central H1-receptors and is not likely to cause drowsiness or other central nervous system side effects. ... Loratadine is a second-generation H1 histamine antagonist that is used to treat the symptoms of allergic rhinitis and urticaria. It is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. ... Loratadine is a selective peripheral H1-receptor antagonist that has a long duration of action. Loratadine is not sedating and has a low incidence of side effects. 2

Loratadine inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway - PubMed (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) MeSH terms. Animals; Brain Neoplasms / drug therapy; Cell Line, Tumor; Cell Movement / drug effects; Cell Proliferation / drug effects; Glioma / drug therapy; Humans; Loratadine / pharmacology*; Mice; Phosphatidylinositol 3-Kinase / metabolism; Proto-Oncogene Proteins c-akt / metabolism; Signal Transduction / drug effects. ... (2022-09-01) In addition, LR suppressed the phosphorylation of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT) in glioma cells. Furthermore, the inhibitory effects of LR on the migration and invasion of glioma cells were reversed by an activator of the PI3K/AKT signaling pathway. Collectively, the present study is the first to demonstrate that LR inhibits the migration and invasion of glioma cells via the PI3K/AKT signaling pathway. ... (2022-09-01) Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. We found that LR inhibited the migration and invasion of glioma cells in a dose-dependent manner. ... (2022-09-01) Abstract. Loratadine (LR) is an H1-receptor inverse agonist that is widely used in the treatment of allergic diseases. However, the effects of LR on glioma cells have not yet been reported. In the present study, we investigated the effects of LR on the migration and invasion of glioma cells. 6 Unveiling the Therapeutic Potential of this compound and Related Compounds: A Technical Guide

Introduction

This technical whitepaper provides an in-depth exploration of the therapeutic potential of this compound, a natural product isolated from marine algae, and other related compounds exhibiting significant anti-inflammatory, anticancer, and neuroprotective properties. While research on this compound itself is nascent, focusing primarily on its insecticidal activities and complex synthesis, this guide will also delve into the pharmacological profiles of more extensively studied agents that share similar therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of current knowledge, including mechanistic insights, quantitative data, and detailed experimental protocols.

This compound is a fascinating and structurally complex natural product isolated from the red algae Laurencia nipponica. Its intricate molecular architecture features an eight-membered cyclic ether containing an oxetane ring and bromine atoms. To date, the primary biological activity reported for this compound is its potent insecticidal effect, particularly as a mosquito larvicide. The total synthesis of this compound and its isomer, isothis compound, has been a subject of significant interest in the field of organic chemistry, highlighting the challenges and ingenuity required to construct such a molecule.

While the therapeutic potential of this compound in human disease is yet to be extensively investigated, its unique structure warrants further exploration for novel pharmacological activities. The presence of halogen atoms and the strained ether rings are functionalities that can confer potent and selective biological effects.

Therapeutic Landscapes of Related Bioactive Compounds

Given the limited data on this compound's therapeutic applications, this guide will now focus on several well-researched compounds that exhibit the anti-inflammatory, anticancer, and neuroprotective effects relevant to modern drug discovery.

Anti-inflammatory and Anticancer Properties of Loratadine

Loratadine, a widely used second-generation antihistamine, has demonstrated significant anti-inflammatory and anticancer effects that are independent of its histamine H1 receptor antagonism.[4]

2.1.1. Mechanism of Action: Anti-inflammatory Effects

Loratadine exerts its anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response. A primary mechanism involves the inhibition of transforming growth factor-β-activated kinase 1 (TAK1). This upstream inhibition leads to the suppression of the activator protein-1 (AP-1) signaling pathway, a critical regulator of pro-inflammatory gene expression. By inhibiting the phosphorylation of c-Jun and c-Fos, components of the AP-1 complex, loratadine effectively reduces the production of matrix metalloproteinases (MMPs), which play a crucial role in tissue degradation during inflammation.

Signaling Pathway: Loratadine's Anti-inflammatory Action

Loratadine_Anti_Inflammatory_Pathway Loratadine Loratadine TAK1 TAK1 Loratadine->TAK1 inhibits AP1_complex c-Jun / c-Fos (AP-1 Complex) TAK1->AP1_complex activates (phosphorylation) MMPs Matrix Metalloproteinases (MMPs) AP1_complex->MMPs promotes transcription Inflammation Inflammation MMPs->Inflammation

Caption: Loratadine inhibits TAK1, leading to reduced AP-1 activity and MMP production.

2.1.2. Mechanism of Action: Anticancer Effects

Recent studies have highlighted the potential of loratadine in cancer therapy, specifically in inhibiting the migration and invasion of glioma cells. This anticancer activity is mediated through the inhibition of the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of PI3K and AKT, loratadine disrupts downstream signaling cascades that promote cancer cell motility.

Signaling Pathway: Loratadine's Anticancer Action

Loratadine_Anticancer_Pathway Loratadine Loratadine PI3K PI3K Loratadine->PI3K inhibits (phosphorylation) AKT AKT PI3K->AKT activates (phosphorylation) Cell_Migration_Invasion Cell Migration & Invasion AKT->Cell_Migration_Invasion promotes

Caption: Loratadine inhibits the PI3K/AKT pathway, suppressing glioma cell migration and invasion.

2.1.3. Quantitative Data

CompoundCell LineAssayResultReference
LoratadineGlioma cellsMigration AssayDose-dependent inhibition
LoratadineGlioma cellsInvasion AssayDose-dependent inhibition

2.1.4. Experimental Protocols

  • Cell Culture: Human glioma cell lines (e.g., U87, U251) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Migration and Invasion Assays:

    • Wound Healing Assay: Cells are grown to confluence in 6-well plates. A sterile pipette tip is used to create a scratch. Cells are then treated with varying concentrations of loratadine. The rate of wound closure is monitored and quantified over 24-48 hours.

    • Transwell Invasion Assay: Transwell inserts with Matrigel-coated membranes are used. Glioma cells are seeded in the upper chamber with serum-free medium containing different concentrations of loratadine. The lower chamber is filled with medium containing 10% FBS as a chemoattractant. After a defined incubation period, non-invading cells are removed, and invading cells on the lower surface of the membrane are fixed, stained, and counted.

  • Western Blot Analysis: To assess the phosphorylation status of PI3K and AKT, cells are treated with loratadine for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the blots are probed with primary antibodies specific for total and phosphorylated forms of PI3K and AKT. Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence detection system are used for visualization.

Conclusion and Future Directions

While the therapeutic potential of this compound remains largely unexplored beyond its insecticidal properties, its complex and unique chemical structure holds promise for the discovery of novel bioactivities. The study of related compounds like loratadine reveals that molecules can possess multifaceted therapeutic effects, including anti-inflammatory and anticancer properties, often through mechanisms independent of their primary pharmacological targets.

Future research should focus on:

  • Systematic screening of this compound and its synthetic analogues for a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

  • Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Preclinical evaluation in relevant animal models to assess the in vivo efficacy and safety of these compounds.

By continuing to explore the vast chemical diversity of natural products from marine and other sources, the scientific community can uncover novel therapeutic agents to address unmet medical needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Laureatin and its Congeners: From Marine Origins to Therapeutic Potential

This compound and its related compounds, a family of C15 acetogenins (B1209576) primarily isolated from marine red algae of the Laurencia genus, represent a compelling area of research for the development of novel therapeutic agents. These compounds exhibit a diverse range of biological activities, most notably potent insecticidal and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and synthetic approaches related to this compound and its analogs, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Analogs

This compound is a halogenated C15 acetogenin (B2873293) characterized by a unique cyclic ether system. Its core structure features an eight-membered ether ring and an oxetane (B1205548) ring. Isothis compound (B216581) is a closely related isomer. The Laurencia genus is a rich source of a variety of halogenated secondary metabolites, including other C15 acetogenins that share structural similarities with this compound, such as laurencin, as well as various sesquiterpenes and diterpenes.[1][2] These related compounds often differ in the degree and position of halogenation, the stereochemistry of chiral centers, and the arrangement of cyclic ether rings.

Biological Activity

The biological activities of this compound and its analogs are a primary driver of research in this field.

Insecticidal Activity
Cytotoxic Activity

A significant body of research has focused on the cytotoxic effects of compounds isolated from Laurencia species. Various C15 acetogenins and other metabolites have shown inhibitory activity against a range of human cancer cell lines.

Compound/ExtractCell Line(s)Activity (IC50/GI50/LC50)Reference(s)
IsolaurenidificinA549, HepG-2, HCT116, MCF-7, PC-3Weak cytotoxicity[5]
BromlaurenidificinA549, HepG-2, HCT116, MCF-7, PC-3Weak cytotoxicity
IsolaurenidificinPeripheral blood neutrophilsPotent cytotoxic activity
BromlaurenidificinPeripheral blood neutrophilsPotent cytotoxic activity
IsolaurenidificinArtemia salinaLC50 > 12 mM
BromlaurenidificinArtemia salinaLC50 > 12 mM
IsoaplysinHT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMAAverage GI50 of 23 µM
DebromoaplysinolHT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMAAverage GI50 of 14 µM

Table 1: Summary of Reported Cytotoxic Activities of this compound-related Compounds.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, studies on related acetogenins from other natural sources, such as those from the Annonaceae family, suggest that inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a common mode of action. This disruption of the electron transport chain leads to a decrease in ATP production, which can disproportionately affect cancer cells with their high metabolic rates, ultimately leading to apoptosis.

Some studies on C15 acetogenins from Laurencia obtusa have indicated an apoptosis-inducing effect in human neutrophils, as demonstrated by DNA fragmentation assays. This suggests that these compounds may be involved in the regulation of programmed cell death. Further research is needed to identify the specific signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways, that are modulated by this compound and its direct analogs.

The insecticidal mechanism of action is also an area requiring further investigation. It is plausible that this compound targets specific neuronal or metabolic pathways in insects that are distinct from those in vertebrates, which could be exploited for the development of selective insecticides.

Experimental Protocols

Isolation and Purification of this compound from Laurencia nipponica

While a detailed, standardized protocol for the isolation of this compound is not universally established, a general workflow can be outlined based on common practices for the extraction of natural products from marine algae.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis A Collection and Drying of Laurencia nipponica B Grinding of dried algal material A->B C Extraction with organic solvents (e.g., methanol (B129727)/chloroform) B->C D Concentration of the crude extract C->D E Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate) D->E F Column chromatography on silica (B1680970) gel E->F G Further chromatographic separation (e.g., HPLC) F->G H Isolation of pure this compound G->H I Structural elucidation using NMR and Mass Spectrometry H->I

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Collection and Preparation: Freshly collected Laurencia nipponica is washed with seawater to remove debris and then air-dried or freeze-dried.

  • Extraction: The dried and ground algal material is exhaustively extracted with a mixture of organic solvents, such as methanol and chloroform, at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. This is followed by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).

  • Purification: Fractions showing promising activity in preliminary bioassays are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

The total synthesis of this compound and isothis compound has been achieved, providing a means to produce these complex molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. A key challenge in the synthesis is the construction of the eight-membered ether ring and the oxetane ring with the correct stereochemistry.

One successful synthetic strategy involves the following key transformations:

Figure 2: Key stages in the total synthesis of this compound.

Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are highly specific and can be found in the primary literature detailing the total synthesis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound and its related compounds from the Laurencia genus offer a promising starting point for the development of new insecticides and anticancer agents. The complex and unique chemical structures of these marine natural products present both a challenge and an opportunity for medicinal chemists.

Future research should focus on:

  • Elucidating the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic potential and for designing more potent and selective derivatives.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound provides a platform for the creation of a library of analogs. Systematic modifications to the this compound scaffold will help to identify the key structural features responsible for its biological activity.

  • In Vivo Efficacy and Toxicity: Promising compounds identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety profiles.

The continued exploration of the rich chemical diversity of marine organisms, coupled with advances in synthetic chemistry and molecular biology, holds great promise for the discovery of the next generation of therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Laureatin and its Congeners: From Marine Origins to Therapeutic Potential

This compound and its related compounds, a family of C15 acetogenins (B1209576) primarily isolated from marine red algae of the Laurencia genus, represent a compelling area of research for the development of novel therapeutic agents. These compounds exhibit a diverse range of biological activities, most notably potent insecticidal and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and synthetic approaches related to this compound and its analogs, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Analogs

This compound is a halogenated C15 acetogenin (B2873293) characterized by a unique cyclic ether system. Its core structure features an eight-membered ether ring and an oxetane (B1205548) ring. Isothis compound (B216581) is a closely related isomer. The Laurencia genus is a rich source of a variety of halogenated secondary metabolites, including other C15 acetogenins that share structural similarities with this compound, such as laurencin, as well as various sesquiterpenes and diterpenes.[1][2] These related compounds often differ in the degree and position of halogenation, the stereochemistry of chiral centers, and the arrangement of cyclic ether rings.

Biological Activity

The biological activities of this compound and its analogs are a primary driver of research in this field.

Insecticidal Activity
Cytotoxic Activity

A significant body of research has focused on the cytotoxic effects of compounds isolated from Laurencia species. Various C15 acetogenins and other metabolites have shown inhibitory activity against a range of human cancer cell lines.

Compound/ExtractCell Line(s)Activity (IC50/GI50/LC50)Reference(s)
IsolaurenidificinA549, HepG-2, HCT116, MCF-7, PC-3Weak cytotoxicity[5]
BromlaurenidificinA549, HepG-2, HCT116, MCF-7, PC-3Weak cytotoxicity
IsolaurenidificinPeripheral blood neutrophilsPotent cytotoxic activity
BromlaurenidificinPeripheral blood neutrophilsPotent cytotoxic activity
IsolaurenidificinArtemia salinaLC50 > 12 mM
BromlaurenidificinArtemia salinaLC50 > 12 mM
IsoaplysinHT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMAAverage GI50 of 23 µM
DebromoaplysinolHT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMAAverage GI50 of 14 µM

Table 1: Summary of Reported Cytotoxic Activities of this compound-related Compounds.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, studies on related acetogenins from other natural sources, such as those from the Annonaceae family, suggest that inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a common mode of action. This disruption of the electron transport chain leads to a decrease in ATP production, which can disproportionately affect cancer cells with their high metabolic rates, ultimately leading to apoptosis.

Some studies on C15 acetogenins from Laurencia obtusa have indicated an apoptosis-inducing effect in human neutrophils, as demonstrated by DNA fragmentation assays. This suggests that these compounds may be involved in the regulation of programmed cell death. Further research is needed to identify the specific signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways, that are modulated by this compound and its direct analogs.

The insecticidal mechanism of action is also an area requiring further investigation. It is plausible that this compound targets specific neuronal or metabolic pathways in insects that are distinct from those in vertebrates, which could be exploited for the development of selective insecticides.

Experimental Protocols

Isolation and Purification of this compound from Laurencia nipponica

While a detailed, standardized protocol for the isolation of this compound is not universally established, a general workflow can be outlined based on common practices for the extraction of natural products from marine algae.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis A Collection and Drying of Laurencia nipponica B Grinding of dried algal material A->B C Extraction with organic solvents (e.g., methanol (B129727)/chloroform) B->C D Concentration of the crude extract C->D E Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate) D->E F Column chromatography on silica (B1680970) gel E->F G Further chromatographic separation (e.g., HPLC) F->G H Isolation of pure this compound G->H I Structural elucidation using NMR and Mass Spectrometry H->I

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Collection and Preparation: Freshly collected Laurencia nipponica is washed with seawater to remove debris and then air-dried or freeze-dried.

  • Extraction: The dried and ground algal material is exhaustively extracted with a mixture of organic solvents, such as methanol and chloroform, at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. This is followed by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).

  • Purification: Fractions showing promising activity in preliminary bioassays are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

The total synthesis of this compound and isothis compound has been achieved, providing a means to produce these complex molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. A key challenge in the synthesis is the construction of the eight-membered ether ring and the oxetane ring with the correct stereochemistry.

One successful synthetic strategy involves the following key transformations:

Figure 2: Key stages in the total synthesis of this compound.

Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are highly specific and can be found in the primary literature detailing the total synthesis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound and its related compounds from the Laurencia genus offer a promising starting point for the development of new insecticides and anticancer agents. The complex and unique chemical structures of these marine natural products present both a challenge and an opportunity for medicinal chemists.

Future research should focus on:

  • Elucidating the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic potential and for designing more potent and selective derivatives.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound provides a platform for the creation of a library of analogs. Systematic modifications to the this compound scaffold will help to identify the key structural features responsible for its biological activity.

  • In Vivo Efficacy and Toxicity: Promising compounds identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety profiles.

The continued exploration of the rich chemical diversity of marine organisms, coupled with advances in synthetic chemistry and molecular biology, holds great promise for the discovery of the next generation of therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Laureatin and its Congeners: From Marine Origins to Therapeutic Potential

This compound and its related compounds, a family of C15 acetogenins primarily isolated from marine red algae of the Laurencia genus, represent a compelling area of research for the development of novel therapeutic agents. These compounds exhibit a diverse range of biological activities, most notably potent insecticidal and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structures, biological activities, and synthetic approaches related to this compound and its analogs, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Analogs

This compound is a halogenated C15 acetogenin characterized by a unique cyclic ether system. Its core structure features an eight-membered ether ring and an oxetane ring. Isothis compound is a closely related isomer. The Laurencia genus is a rich source of a variety of halogenated secondary metabolites, including other C15 acetogenins that share structural similarities with this compound, such as laurencin, as well as various sesquiterpenes and diterpenes.[1][2] These related compounds often differ in the degree and position of halogenation, the stereochemistry of chiral centers, and the arrangement of cyclic ether rings.

Biological Activity

The biological activities of this compound and its analogs are a primary driver of research in this field.

Insecticidal Activity
Cytotoxic Activity

A significant body of research has focused on the cytotoxic effects of compounds isolated from Laurencia species. Various C15 acetogenins and other metabolites have shown inhibitory activity against a range of human cancer cell lines.

Compound/ExtractCell Line(s)Activity (IC50/GI50/LC50)Reference(s)
IsolaurenidificinA549, HepG-2, HCT116, MCF-7, PC-3Weak cytotoxicity[5]
BromlaurenidificinA549, HepG-2, HCT116, MCF-7, PC-3Weak cytotoxicity
IsolaurenidificinPeripheral blood neutrophilsPotent cytotoxic activity
BromlaurenidificinPeripheral blood neutrophilsPotent cytotoxic activity
IsolaurenidificinArtemia salinaLC50 > 12 mM
BromlaurenidificinArtemia salinaLC50 > 12 mM
IsoaplysinHT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMAAverage GI50 of 23 µM
DebromoaplysinolHT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA, SMAAverage GI50 of 14 µM

Table 1: Summary of Reported Cytotoxic Activities of this compound-related Compounds.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound and its analogs exert their biological effects are not yet fully elucidated. However, studies on related acetogenins from other natural sources, such as those from the Annonaceae family, suggest that inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a common mode of action. This disruption of the electron transport chain leads to a decrease in ATP production, which can disproportionately affect cancer cells with their high metabolic rates, ultimately leading to apoptosis.

Some studies on C15 acetogenins from Laurencia obtusa have indicated an apoptosis-inducing effect in human neutrophils, as demonstrated by DNA fragmentation assays. This suggests that these compounds may be involved in the regulation of programmed cell death. Further research is needed to identify the specific signaling cascades, such as the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways, that are modulated by this compound and its direct analogs.

The insecticidal mechanism of action is also an area requiring further investigation. It is plausible that this compound targets specific neuronal or metabolic pathways in insects that are distinct from those in vertebrates, which could be exploited for the development of selective insecticides.

Experimental Protocols

Isolation and Purification of this compound from Laurencia nipponica

While a detailed, standardized protocol for the isolation of this compound is not universally established, a general workflow can be outlined based on common practices for the extraction of natural products from marine algae.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis A Collection and Drying of Laurencia nipponica B Grinding of dried algal material A->B C Extraction with organic solvents (e.g., methanol/chloroform) B->C D Concentration of the crude extract C->D E Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate) D->E F Column chromatography on silica gel E->F G Further chromatographic separation (e.g., HPLC) F->G H Isolation of pure this compound G->H I Structural elucidation using NMR and Mass Spectrometry H->I

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Collection and Preparation: Freshly collected Laurencia nipponica is washed with seawater to remove debris and then air-dried or freeze-dried.

  • Extraction: The dried and ground algal material is exhaustively extracted with a mixture of organic solvents, such as methanol and chloroform, at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. This is followed by column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).

  • Purification: Fractions showing promising activity in preliminary bioassays are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

The total synthesis of this compound and isothis compound has been achieved, providing a means to produce these complex molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship (SAR) studies. A key challenge in the synthesis is the construction of the eight-membered ether ring and the oxetane ring with the correct stereochemistry.

One successful synthetic strategy involves the following key transformations:

Figure 2: Key stages in the total synthesis of this compound.

Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, are highly specific and can be found in the primary literature detailing the total synthesis.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specific period (e.g., 24, 48, or 72 hours). Include appropriate controls (vehicle control, positive control).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound and its related compounds from the Laurencia genus offer a promising starting point for the development of new insecticides and anticancer agents. The complex and unique chemical structures of these marine natural products present both a challenge and an opportunity for medicinal chemists.

Future research should focus on:

  • Elucidating the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. This will be crucial for understanding their therapeutic potential and for designing more potent and selective derivatives.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound provides a platform for the creation of a library of analogs. Systematic modifications to the this compound scaffold will help to identify the key structural features responsible for its biological activity.

  • In Vivo Efficacy and Toxicity: Promising compounds identified through in vitro screening will need to be evaluated in animal models to assess their efficacy and safety profiles.

The continued exploration of the rich chemical diversity of marine organisms, coupled with advances in synthetic chemistry and molecular biology, holds great promise for the discovery of the next generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a halogenated C15 acetogenin (B2873293) natural product isolated from marine algae of the genus Laurencia. It exhibits significant biological activities, including potent insecticidal properties against mosquito larvae.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective strategy developed by Kim et al.[2] The synthesis commences from a readily available advanced intermediate derived from the total synthesis of Laurencin and involves a series of key transformations including a stereoselective halogenation, alkylation, epimerization, diastereoselective reduction, and a crucial enyne cross-metathesis to install the side chain.

Chemical Structure

This compound

Figure 1: Chemical structure of this compound.

Synthetic Strategy Overview

The total synthesis of this compound, as reported by Kim and colleagues, employs a strategy that leverages a pre-existing complex scaffold, an advanced intermediate from their synthesis of Laurencin.[2] This intermediate already contains the core eight-membered ether ring. The subsequent steps are focused on the elaboration of the side chain and the stereochemical modifications necessary to achieve the final target molecule.

The key transformations include:

  • Halogenation: Inversion of a secondary alcohol to introduce a bromine atom with the desired stereochemistry.

  • Alkylation: Introduction of an ethyl group.

  • Epimerization: Adjustment of the stereocenter adjacent to a carbonyl group.

  • Reduction: Diastereoselective reduction of a ketone to a secondary alcohol.

  • Cross-Metathesis: Formation of the characteristic enyne side chain.

  • Deprotection: Removal of a silyl (B83357) protecting group to yield the final natural product.

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of the Advanced Intermediate (from Laurencin Synthesis)

The starting material for this synthesis is the advanced intermediate obtained during the total synthesis of Laurencin, as described by Kim et al.[3] This intermediate, a bicyclic ether with a free secondary hydroxyl group, is prepared in several steps from commercially available starting materials. For the purpose of this protocol, it is assumed that this advanced intermediate is available.

Protocol 2: Halogenation and Inversion of the Secondary Alcohol

This step involves the stereospecific inversion of the C-9 hydroxyl group to a bromide using a modified Appel reaction.

Reaction Scheme:

Procedure:

  • To a solution of the advanced intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C, add trioctylphosphine (B1581425) (1.5 eq).

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the brominated intermediate.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Advanced Intermediate--1.01.0
Trioctylphosphine370.67556 mg1.51.5
Carbon Tetrabromide331.63497 mg1.51.5
Dichloromethane84.9310 mL--
Protocol 3: Alkylation of the Amide

This step introduces the ethyl group at the C-7 position.

Procedure:

  • To a solution of the brominated intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C, add a solution of ethylmagnesium bromide in THF (1.0 M, 2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethylated product.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Brominated Intermediate--1.01.0
Ethylmagnesium Bromide (1M in THF)133.272.0 mL2.02.0
Tetrahydrofuran72.1110 mL--
Protocol 4: Epimerization and Reduction

This two-step sequence first epimerizes the stereocenter adjacent to the newly formed ketone and then reduces the ketone with high diastereoselectivity.

Procedure:

a) Epimerization:

  • Dissolve the ethylated product (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 24 hours.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the epimerized ketone.

b) Reduction:

  • Dissolve the epimerized ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise.

  • Stir at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of 30% hydrogen peroxide, followed by saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Epimerization
Ethylated Product--1.01.0
Potassium Carbonate138.21276 mg2.02.0
THF/Water (1:1)-10 mL--
Reduction
Epimerized Ketone--1.01.0
L-Selectride® (1M in THF)-1.5 mL1.51.5
Tetrahydrofuran72.1110 mL--
Protocol 5: Enyne Cross-Metathesis

This key step constructs the enyne side chain using a ruthenium-based catalyst, following a protocol similar to that developed by Lee.[2]

Procedure:

  • Dissolve the alcohol intermediate (1.0 eq) and (Z)-1-bromo-1-penten-4-yne (2.0 eq) in anhydrous and degassed DCM (0.05 M).

  • Add Grubbs' second-generation catalyst (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enyne product.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Alcohol Intermediate--1.01.0
(Z)-1-bromo-1-penten-4-yne146.99294 mg2.02.0
Grubbs' II Catalyst848.9742 mg0.050.05
Dichloromethane84.9320 mL--
Protocol 6: Final Deprotection

The final step is the removal of the terminal alkyne's silyl protecting group (if present in the cross-metathesis partner) to yield this compound. The provided cross-metathesis partner in Protocol 5 does not have a protecting group. If a silyl-protected alkyne was used, the following procedure would apply.

Procedure (Example with TBAF):

  • Dissolve the silyl-protected enyne (1.0 eq) in THF (0.1 M).

  • Add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Stir at room temperature for 1 hour.

  • Quench with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Silyl-protected Enyne--1.01.0
TBAF (1M in THF)261.471.2 mL1.21.2
Tetrahydrofuran72.1110 mL--

Visualizations

Synthetic Workflow for this compound

Laureatin_Synthesis A Advanced Intermediate B Brominated Intermediate A->B (n-Oct)3P, CBr4 C Ethylated Ketone B->C EtMgBr D Epimerized Ketone C->D K2CO3 E Alcohol Intermediate D->E L-Selectride® F Enyne Product E->F Cross-Metathesis (Grubbs' II) G This compound F->G Deprotection (if applicable) Insecticidal_Action cluster_insect Insect Larva This compound This compound Target Molecular Target (e.g., Ion Channel, Receptor) This compound->Target Binds to Neuron Neuron Target->Neuron Disrupts Function Paralysis Paralysis Neuron->Paralysis Leads to Death Death Paralysis->Death

References

Application Notes and Protocols for the Total Synthesis of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a halogenated C15 acetogenin (B2873293) natural product isolated from marine algae of the genus Laurencia. It exhibits significant biological activities, including potent insecticidal properties against mosquito larvae.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective strategy developed by Kim et al.[2] The synthesis commences from a readily available advanced intermediate derived from the total synthesis of Laurencin and involves a series of key transformations including a stereoselective halogenation, alkylation, epimerization, diastereoselective reduction, and a crucial enyne cross-metathesis to install the side chain.

Chemical Structure

This compound

Figure 1: Chemical structure of this compound.

Synthetic Strategy Overview

The total synthesis of this compound, as reported by Kim and colleagues, employs a strategy that leverages a pre-existing complex scaffold, an advanced intermediate from their synthesis of Laurencin.[2] This intermediate already contains the core eight-membered ether ring. The subsequent steps are focused on the elaboration of the side chain and the stereochemical modifications necessary to achieve the final target molecule.

The key transformations include:

  • Halogenation: Inversion of a secondary alcohol to introduce a bromine atom with the desired stereochemistry.

  • Alkylation: Introduction of an ethyl group.

  • Epimerization: Adjustment of the stereocenter adjacent to a carbonyl group.

  • Reduction: Diastereoselective reduction of a ketone to a secondary alcohol.

  • Cross-Metathesis: Formation of the characteristic enyne side chain.

  • Deprotection: Removal of a silyl (B83357) protecting group to yield the final natural product.

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of the Advanced Intermediate (from Laurencin Synthesis)

The starting material for this synthesis is the advanced intermediate obtained during the total synthesis of Laurencin, as described by Kim et al.[3] This intermediate, a bicyclic ether with a free secondary hydroxyl group, is prepared in several steps from commercially available starting materials. For the purpose of this protocol, it is assumed that this advanced intermediate is available.

Protocol 2: Halogenation and Inversion of the Secondary Alcohol

This step involves the stereospecific inversion of the C-9 hydroxyl group to a bromide using a modified Appel reaction.

Reaction Scheme:

Procedure:

  • To a solution of the advanced intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C, add trioctylphosphine (B1581425) (1.5 eq).

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the brominated intermediate.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Advanced Intermediate--1.01.0
Trioctylphosphine370.67556 mg1.51.5
Carbon Tetrabromide331.63497 mg1.51.5
Dichloromethane84.9310 mL--
Protocol 3: Alkylation of the Amide

This step introduces the ethyl group at the C-7 position.

Procedure:

  • To a solution of the brominated intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C, add a solution of ethylmagnesium bromide in THF (1.0 M, 2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethylated product.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Brominated Intermediate--1.01.0
Ethylmagnesium Bromide (1M in THF)133.272.0 mL2.02.0
Tetrahydrofuran72.1110 mL--
Protocol 4: Epimerization and Reduction

This two-step sequence first epimerizes the stereocenter adjacent to the newly formed ketone and then reduces the ketone with high diastereoselectivity.

Procedure:

a) Epimerization:

  • Dissolve the ethylated product (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 24 hours.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the epimerized ketone.

b) Reduction:

  • Dissolve the epimerized ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise.

  • Stir at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of 30% hydrogen peroxide, followed by saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Epimerization
Ethylated Product--1.01.0
Potassium Carbonate138.21276 mg2.02.0
THF/Water (1:1)-10 mL--
Reduction
Epimerized Ketone--1.01.0
L-Selectride® (1M in THF)-1.5 mL1.51.5
Tetrahydrofuran72.1110 mL--
Protocol 5: Enyne Cross-Metathesis

This key step constructs the enyne side chain using a ruthenium-based catalyst, following a protocol similar to that developed by Lee.[2]

Procedure:

  • Dissolve the alcohol intermediate (1.0 eq) and (Z)-1-bromo-1-penten-4-yne (2.0 eq) in anhydrous and degassed DCM (0.05 M).

  • Add Grubbs' second-generation catalyst (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enyne product.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Alcohol Intermediate--1.01.0
(Z)-1-bromo-1-penten-4-yne146.99294 mg2.02.0
Grubbs' II Catalyst848.9742 mg0.050.05
Dichloromethane84.9320 mL--
Protocol 6: Final Deprotection

The final step is the removal of the terminal alkyne's silyl protecting group (if present in the cross-metathesis partner) to yield this compound. The provided cross-metathesis partner in Protocol 5 does not have a protecting group. If a silyl-protected alkyne was used, the following procedure would apply.

Procedure (Example with TBAF):

  • Dissolve the silyl-protected enyne (1.0 eq) in THF (0.1 M).

  • Add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Stir at room temperature for 1 hour.

  • Quench with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Silyl-protected Enyne--1.01.0
TBAF (1M in THF)261.471.2 mL1.21.2
Tetrahydrofuran72.1110 mL--

Visualizations

Synthetic Workflow for this compound

Laureatin_Synthesis A Advanced Intermediate B Brominated Intermediate A->B (n-Oct)3P, CBr4 C Ethylated Ketone B->C EtMgBr D Epimerized Ketone C->D K2CO3 E Alcohol Intermediate D->E L-Selectride® F Enyne Product E->F Cross-Metathesis (Grubbs' II) G This compound F->G Deprotection (if applicable) Insecticidal_Action cluster_insect Insect Larva This compound This compound Target Molecular Target (e.g., Ion Channel, Receptor) This compound->Target Binds to Neuron Neuron Target->Neuron Disrupts Function Paralysis Paralysis Neuron->Paralysis Leads to Death Death Paralysis->Death

References

Application Notes and Protocols for the Total Synthesis of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a halogenated C15 acetogenin natural product isolated from marine algae of the genus Laurencia. It exhibits significant biological activities, including potent insecticidal properties against mosquito larvae.[1] This document provides a detailed protocol for the total synthesis of this compound, based on the convergent and stereoselective strategy developed by Kim et al.[2] The synthesis commences from a readily available advanced intermediate derived from the total synthesis of Laurencin and involves a series of key transformations including a stereoselective halogenation, alkylation, epimerization, diastereoselective reduction, and a crucial enyne cross-metathesis to install the side chain.

Chemical Structure

This compound

Figure 1: Chemical structure of this compound.

Synthetic Strategy Overview

The total synthesis of this compound, as reported by Kim and colleagues, employs a strategy that leverages a pre-existing complex scaffold, an advanced intermediate from their synthesis of Laurencin.[2] This intermediate already contains the core eight-membered ether ring. The subsequent steps are focused on the elaboration of the side chain and the stereochemical modifications necessary to achieve the final target molecule.

The key transformations include:

  • Halogenation: Inversion of a secondary alcohol to introduce a bromine atom with the desired stereochemistry.

  • Alkylation: Introduction of an ethyl group.

  • Epimerization: Adjustment of the stereocenter adjacent to a carbonyl group.

  • Reduction: Diastereoselective reduction of a ketone to a secondary alcohol.

  • Cross-Metathesis: Formation of the characteristic enyne side chain.

  • Deprotection: Removal of a silyl protecting group to yield the final natural product.

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) with dry solvents, unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of the Advanced Intermediate (from Laurencin Synthesis)

The starting material for this synthesis is the advanced intermediate obtained during the total synthesis of Laurencin, as described by Kim et al.[3] This intermediate, a bicyclic ether with a free secondary hydroxyl group, is prepared in several steps from commercially available starting materials. For the purpose of this protocol, it is assumed that this advanced intermediate is available.

Protocol 2: Halogenation and Inversion of the Secondary Alcohol

This step involves the stereospecific inversion of the C-9 hydroxyl group to a bromide using a modified Appel reaction.

Reaction Scheme:

Procedure:

  • To a solution of the advanced intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add trioctylphosphine (1.5 eq).

  • Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the brominated intermediate.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Advanced Intermediate--1.01.0
Trioctylphosphine370.67556 mg1.51.5
Carbon Tetrabromide331.63497 mg1.51.5
Dichloromethane84.9310 mL--
Protocol 3: Alkylation of the Amide

This step introduces the ethyl group at the C-7 position.

Procedure:

  • To a solution of the brominated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C, add a solution of ethylmagnesium bromide in THF (1.0 M, 2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the ethylated product.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Brominated Intermediate--1.01.0
Ethylmagnesium Bromide (1M in THF)133.272.0 mL2.02.0
Tetrahydrofuran72.1110 mL--
Protocol 4: Epimerization and Reduction

This two-step sequence first epimerizes the stereocenter adjacent to the newly formed ketone and then reduces the ketone with high diastereoselectivity.

Procedure:

a) Epimerization:

  • Dissolve the ethylated product (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 24 hours.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the epimerized ketone.

b) Reduction:

  • Dissolve the epimerized ketone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add L-Selectride® (1.0 M solution in THF, 1.5 eq) dropwise.

  • Stir at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of 30% hydrogen peroxide, followed by saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired alcohol.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Epimerization
Ethylated Product--1.01.0
Potassium Carbonate138.21276 mg2.02.0
THF/Water (1:1)-10 mL--
Reduction
Epimerized Ketone--1.01.0
L-Selectride® (1M in THF)-1.5 mL1.51.5
Tetrahydrofuran72.1110 mL--
Protocol 5: Enyne Cross-Metathesis

This key step constructs the enyne side chain using a ruthenium-based catalyst, following a protocol similar to that developed by Lee.[2]

Procedure:

  • Dissolve the alcohol intermediate (1.0 eq) and (Z)-1-bromo-1-penten-4-yne (2.0 eq) in anhydrous and degassed DCM (0.05 M).

  • Add Grubbs' second-generation catalyst (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the enyne product.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Alcohol Intermediate--1.01.0
(Z)-1-bromo-1-penten-4-yne146.99294 mg2.02.0
Grubbs' II Catalyst848.9742 mg0.050.05
Dichloromethane84.9320 mL--
Protocol 6: Final Deprotection

The final step is the removal of the terminal alkyne's silyl protecting group (if present in the cross-metathesis partner) to yield this compound. The provided cross-metathesis partner in Protocol 5 does not have a protecting group. If a silyl-protected alkyne was used, the following procedure would apply.

Procedure (Example with TBAF):

  • Dissolve the silyl-protected enyne (1.0 eq) in THF (0.1 M).

  • Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).

  • Stir at room temperature for 1 hour.

  • Quench with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 1 mmol scale)Moles (mmol)Equivalents
Silyl-protected Enyne--1.01.0
TBAF (1M in THF)261.471.2 mL1.21.2
Tetrahydrofuran72.1110 mL--

Visualizations

Synthetic Workflow for this compound

Laureatin_Synthesis A Advanced Intermediate B Brominated Intermediate A->B (n-Oct)3P, CBr4 C Ethylated Ketone B->C EtMgBr D Epimerized Ketone C->D K2CO3 E Alcohol Intermediate D->E L-Selectride® F Enyne Product E->F Cross-Metathesis (Grubbs' II) G This compound F->G Deprotection (if applicable) Insecticidal_Action cluster_insect Insect Larva This compound This compound Target Molecular Target (e.g., Ion Channel, Receptor) This compound->Target Binds to Neuron Neuron Target->Neuron Disrupts Function Paralysis Paralysis Neuron->Paralysis Leads to Death Death Paralysis->Death

References

Application Notes and Protocols for the Use of Laureatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a natural product isolated from marine sources such as the red algae of the Laurencia genus and sea hares.[1] Compounds derived from the Laurencia genus have demonstrated a range of biological activities, including cytotoxic and anti-cancer properties.[2][3] These characteristics make this compound a compound of interest for investigation in various cell-based assays. However, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media.

These application notes provide a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reproducible results while minimizing solvent-induced cytotoxicity.

Data Presentation: Solvent Cytotoxicity

As this compound is hydrophobic, it requires an organic solvent for dissolution before being added to aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose. However, DMSO itself can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid significant effects on cell viability and function.

Below is a summary of the cytotoxic effects of DMSO on various cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of DMSO.

Cell LineSolventIC50 (v/v)Observations
MCF-7, RAW-264.7, HUVECDMSO~1.1-1.2%Little to no toxicity observed at 0.1% and 0.5%.
HepG2, MDA-MB-231, VNBRCA1DMSO>1.25%Significant inhibition of proliferation at concentrations of 1.25% and higher.
Various Cell LinesDMSO-Most cell lines can tolerate 0.5% DMSO, while primary cells are more sensitive (recommend <0.1%).

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. The data presented here is for the solvent, not this compound. The IC50 of this compound on specific cell lines has not been reported in the available literature.

Experimental Protocols

Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration for your stock solution (e.g., 10 mM, 50 mM, or 100 mM). This will depend on the solubility of this compound in DMSO.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. Perform this in a chemical fume hood, especially if the toxicity of the compound is unknown.

  • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously until the this compound is completely dissolved. Brief sonication in a water bath can aid in dissolving the compound.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use the solution within one to six months.

Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution into the cell culture medium and the subsequent treatment of cells.

Materials:

  • Concentrated this compound stock solution (in DMSO)

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Cells plated in multi-well plates, flasks, or dishes

  • Sterile pipette tips and tubes

Procedure:

  • Determine the Final Working Concentration: Decide on the final concentrations of this compound you want to test in your experiment.

  • Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, perform a serial dilution.

    • First, make an intermediate dilution of your high-concentration stock in DMSO or pre-warmed complete medium.

    • Add a small volume of this intermediate dilution to the final volume of pre-warmed medium while gently swirling.

  • Final Dilution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.

    • Example Calculation: To achieve a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM this compound stock solution in DMSO to 1 mL of cell culture medium.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the experimental treatments. This is crucial to distinguish the effects of this compound from those of the solvent.

  • Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).

Mandatory Visualization

Experimental Workflow for Dissolving and Applying this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution and Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store dilute Dilute Stock in Pre-warmed Medium (Final DMSO <0.5%) store->dilute Use Stock treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO only) control->treat incubate Incubate treat->incubate analyze Analyze incubate->analyze

Caption: Workflow for preparing this compound solutions and treating cells.

Postulated Signaling Pathway: Induction of Apoptosis

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds isolated from natural sources, including those from the Laurencia genus, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptosis signaling pathway.

G cluster_pathway Representative Apoptosis Pathway This compound This compound (Hypothesized) stress Cellular Stress This compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of action for this compound: apoptosis induction.

References

Application Notes and Protocols for the Use of Laureatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a natural product isolated from marine sources such as the red algae of the Laurencia genus and sea hares.[1] Compounds derived from the Laurencia genus have demonstrated a range of biological activities, including cytotoxic and anti-cancer properties.[2][3] These characteristics make this compound a compound of interest for investigation in various cell-based assays. However, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media.

These application notes provide a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reproducible results while minimizing solvent-induced cytotoxicity.

Data Presentation: Solvent Cytotoxicity

As this compound is hydrophobic, it requires an organic solvent for dissolution before being added to aqueous cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose. However, DMSO itself can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid significant effects on cell viability and function.

Below is a summary of the cytotoxic effects of DMSO on various cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of DMSO.

Cell LineSolventIC50 (v/v)Observations
MCF-7, RAW-264.7, HUVECDMSO~1.1-1.2%Little to no toxicity observed at 0.1% and 0.5%.
HepG2, MDA-MB-231, VNBRCA1DMSO>1.25%Significant inhibition of proliferation at concentrations of 1.25% and higher.
Various Cell LinesDMSO-Most cell lines can tolerate 0.5% DMSO, while primary cells are more sensitive (recommend <0.1%).

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. The data presented here is for the solvent, not this compound. The IC50 of this compound on specific cell lines has not been reported in the available literature.

Experimental Protocols

Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration for your stock solution (e.g., 10 mM, 50 mM, or 100 mM). This will depend on the solubility of this compound in DMSO.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. Perform this in a chemical fume hood, especially if the toxicity of the compound is unknown.

  • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously until the this compound is completely dissolved. Brief sonication in a water bath can aid in dissolving the compound.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use the solution within one to six months.

Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution into the cell culture medium and the subsequent treatment of cells.

Materials:

  • Concentrated this compound stock solution (in DMSO)

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Cells plated in multi-well plates, flasks, or dishes

  • Sterile pipette tips and tubes

Procedure:

  • Determine the Final Working Concentration: Decide on the final concentrations of this compound you want to test in your experiment.

  • Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, perform a serial dilution.

    • First, make an intermediate dilution of your high-concentration stock in DMSO or pre-warmed complete medium.

    • Add a small volume of this intermediate dilution to the final volume of pre-warmed medium while gently swirling.

  • Final Dilution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.

    • Example Calculation: To achieve a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM this compound stock solution in DMSO to 1 mL of cell culture medium.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the experimental treatments. This is crucial to distinguish the effects of this compound from those of the solvent.

  • Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).

Mandatory Visualization

Experimental Workflow for Dissolving and Applying this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution and Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store dilute Dilute Stock in Pre-warmed Medium (Final DMSO <0.5%) store->dilute Use Stock treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO only) control->treat incubate Incubate treat->incubate analyze Analyze incubate->analyze

Caption: Workflow for preparing this compound solutions and treating cells.

Postulated Signaling Pathway: Induction of Apoptosis

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds isolated from natural sources, including those from the Laurencia genus, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptosis signaling pathway.

G cluster_pathway Representative Apoptosis Pathway This compound This compound (Hypothesized) stress Cellular Stress This compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of action for this compound: apoptosis induction.

References

Application Notes and Protocols for the Use of Laureatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a natural product isolated from marine sources such as the red algae of the Laurencia genus and sea hares.[1] Compounds derived from the Laurencia genus have demonstrated a range of biological activities, including cytotoxic and anti-cancer properties.[2][3] These characteristics make this compound a compound of interest for investigation in various cell-based assays. However, its hydrophobic nature presents a challenge for dissolution in aqueous cell culture media.

These application notes provide a detailed protocol for the proper dissolution and application of this compound in cell culture experiments, ensuring reproducible results while minimizing solvent-induced cytotoxicity.

Data Presentation: Solvent Cytotoxicity

As this compound is hydrophobic, it requires an organic solvent for dissolution before being added to aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose. However, DMSO itself can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, to avoid significant effects on cell viability and function.

Below is a summary of the cytotoxic effects of DMSO on various cell lines. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration of DMSO.

Cell LineSolventIC50 (v/v)Observations
MCF-7, RAW-264.7, HUVECDMSO~1.1-1.2%Little to no toxicity observed at 0.1% and 0.5%.
HepG2, MDA-MB-231, VNBRCA1DMSO>1.25%Significant inhibition of proliferation at concentrations of 1.25% and higher.
Various Cell LinesDMSO-Most cell lines can tolerate 0.5% DMSO, while primary cells are more sensitive (recommend <0.1%).

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. The data presented here is for the solvent, not this compound. The IC50 of this compound on specific cell lines has not been reported in the available literature.

Experimental Protocols

Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired concentration for your stock solution (e.g., 10 mM, 50 mM, or 100 mM). This will depend on the solubility of this compound in DMSO.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber glass vial. Perform this in a chemical fume hood, especially if the toxicity of the compound is unknown.

  • Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Vortex the solution vigorously until the this compound is completely dissolved. Brief sonication in a water bath can aid in dissolving the compound.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored in a solvent, it is recommended to use the solution within one to six months.

Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the this compound stock solution into the cell culture medium and the subsequent treatment of cells.

Materials:

  • Concentrated this compound stock solution (in DMSO)

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Cells plated in multi-well plates, flasks, or dishes

  • Sterile pipette tips and tubes

Procedure:

  • Determine the Final Working Concentration: Decide on the final concentrations of this compound you want to test in your experiment.

  • Serial Dilution (Recommended): To avoid precipitation of the hydrophobic compound upon direct dilution into the aqueous medium, perform a serial dilution.

    • First, make an intermediate dilution of your high-concentration stock in DMSO or pre-warmed complete medium.

    • Add a small volume of this intermediate dilution to the final volume of pre-warmed medium while gently swirling.

  • Final Dilution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%, and ideally below 0.1%.

    • Example Calculation: To achieve a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM this compound stock solution in DMSO to 1 mL of cell culture medium.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium at the highest concentration used for the experimental treatments. This is crucial to distinguish the effects of this compound from those of the solvent.

  • Treatment: Remove the existing medium from your plated cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blotting, flow cytometry).

Mandatory Visualization

Experimental Workflow for Dissolving and Applying this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution and Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store dilute Dilute Stock in Pre-warmed Medium (Final DMSO <0.5%) store->dilute Use Stock treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO only) control->treat incubate Incubate treat->incubate analyze Analyze incubate->analyze

Caption: Workflow for preparing this compound solutions and treating cells.

Postulated Signaling Pathway: Induction of Apoptosis

While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds isolated from natural sources, including those from the Laurencia genus, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, representative apoptosis signaling pathway.

G cluster_pathway Representative Apoptosis Pathway This compound This compound (Hypothesized) stress Cellular Stress This compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential mechanism of action for this compound: apoptosis induction.

References

Application Notes and Protocols for Laureatin Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific dosage information for the administration of Laureatin in in vivo mouse models for any therapeutic application. This compound is a natural product isolated from the marine red alga Laurencia nipponica with established insecticidal properties. While related compounds have shown some bioactivity in mice, concrete data on this compound's pharmacokinetics, toxicology, and efficacious dosage in mammalian models has not been published.

The following Application Notes and Protocols are provided as a detailed template for researchers. This document uses a hypothetical agent, designated "Compound X," to illustrate the data presentation, experimental protocols, and visualizations requested. Researchers who have independently determined the relevant biological activity and dosage range for this compound can adapt this template for their specific needs.

Introduction to Compound X (Illustrative Example for this compound)

Compound X is a novel small molecule inhibitor of the hypothetical "Path-Y Signaling Pathway," which is implicated in the progression of various solid tumors. These notes provide a summary of recommended starting doses, formulation, and administration protocols for preclinical efficacy and toxicity studies in mouse models based on initial dose-ranging experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of Compound X in mouse models. This data is illustrative and should not be used for this compound.

Table 1: Recommended Dosage of Compound X in Xenograft Mouse Models
Mouse StrainTumor ModelAdministration RouteDosage (mg/kg)Dosing FrequencyTreatment DurationTherapeutic Effect
NSGPancreatic (PANC-1)Oral Gavage (PO)25Daily (QD)28 days40% tumor growth inhibition
BALB/c nudeColon (HCT116)Intraperitoneal (IP)15Every Other Day (Q2D)21 days55% tumor growth inhibition
C57BL/6Syngeneic Melanoma (B16F10)Intravenous (IV)10Twice Weekly (BIW)14 days30% reduction in metastatic nodules
Table 2: Pharmacokinetic Parameters of Compound X in BALB/c Mice
Administration RouteDosage (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
Oral Gavage (PO)25850 ± 12026.5 ± 1.235
Intravenous (IV)102500 ± 3500.14.8 ± 0.9100
Table 3: Acute Toxicity Profile of Compound X in C57BL/6 Mice
Administration RouteDosage (mg/kg)Observation PeriodKey Findings
Intraperitoneal (IP)5014 daysMild, transient weight loss (<5%)
Intraperitoneal (IP)10014 daysSignificant weight loss (>15%), lethargy
Oral Gavage (PO)10014 daysNo observable adverse effects
Oral Gavage (PO)20014 daysMild sedation for 2 hours post-dose

Experimental Protocols

Formulation of Compound X for In Vivo Administration

Objective: To prepare a sterile and homogenous formulation of Compound X for oral and parenteral administration.

Materials:

  • Compound X (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • PEG300 (Polyethylene glycol 300, sterile)

  • Tween 80 (Polysorbate 80, sterile)

  • Sterile Saline (0.9% NaCl)

  • Sterile Water for Injection

Protocol for Oral Gavage Formulation (25 mg/kg in a 10 mL/kg volume):

  • Weigh the required amount of Compound X for the number of animals to be dosed.

  • Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile water.

  • First, dissolve Compound X in DMSO.

  • Add the PEG300 to the solution and mix thoroughly.

  • Add the sterile water incrementally while vortexing to create a clear solution.

  • The final concentration of this formulation is 2.5 mg/mL for a 10 mL/kg dosing volume.

Protocol for Intraperitoneal/Intravenous Formulation (15 mg/kg in a 5 mL/kg volume):

  • Weigh the required amount of Compound X.

  • Prepare a vehicle of 10% DMSO in sterile saline.

  • Dissolve Compound X in DMSO first.

  • Add the sterile saline dropwise while vortexing to prevent precipitation.

  • The final concentration of this formulation is 3 mg/mL for a 5 mL/kg dosing volume.

Administration of Compound X to Mice

Objective: To accurately administer the formulated Compound X to mice via the specified route.

Animal Models:

  • Female BALB/c nude mice, 6-8 weeks old, for xenograft studies.

  • Male C57BL/6 mice, 6-8 weeks old, for toxicity and syngeneic model studies.

Protocol for Oral Gavage (PO):

  • Gently restrain the mouse, ensuring it cannot move its head.

  • Use a 20-gauge, 1.5-inch curved gavage needle.

  • Measure the needle against the mouse's body from the tip of the nose to the last rib to ensure proper depth.

  • Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus.

  • Administer the formulation slowly to prevent regurgitation.

  • Withdraw the needle and return the mouse to its cage.

Protocol for Intraperitoneal (IP) Injection:

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse so its head is pointing downwards.

  • Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid (urine or blood) is drawn back.

  • Inject the formulation and withdraw the needle.

  • Return the mouse to its cage.

Monitoring for Toxicity

Objective: To monitor the health and well-being of the animals during the study.

Procedure:

  • Record the body weight of each mouse daily for the first week and twice weekly thereafter.

  • Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.

  • Use a scoring sheet to quantify observations (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).

  • Define humane endpoints before the study begins (e.g., >20% body weight loss, inability to access food or water, severe lethargy).

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of Compound X and a typical experimental workflow for an in vivo study.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TF Transcription Factor KinaseB->TF P Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X CompoundX->KinaseB

Caption: Hypothetical "Path-Y" signaling pathway inhibited by Compound X.

G start Day 0: Implant Tumor Cells (e.g., HCT116) randomize Day 7: Tumors ~100 mm³ Randomize Mice start->randomize treat_vehicle Vehicle Group (n=10) IP Injection, Q2D randomize->treat_vehicle treat_compoundX Compound X Group (n=10) 15 mg/kg IP, Q2D randomize->treat_compoundX monitor Days 7-28: Monitor Tumor Volume & Body Weight (2x/week) treat_vehicle->monitor treat_compoundX->monitor endpoint Day 28: Euthanasia & Tissue Collection monitor->endpoint

Caption: Experimental workflow for a xenograft efficacy study.

Application Notes and Protocols for Laureatin Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific dosage information for the administration of Laureatin in in vivo mouse models for any therapeutic application. This compound is a natural product isolated from the marine red alga Laurencia nipponica with established insecticidal properties. While related compounds have shown some bioactivity in mice, concrete data on this compound's pharmacokinetics, toxicology, and efficacious dosage in mammalian models has not been published.

The following Application Notes and Protocols are provided as a detailed template for researchers. This document uses a hypothetical agent, designated "Compound X," to illustrate the data presentation, experimental protocols, and visualizations requested. Researchers who have independently determined the relevant biological activity and dosage range for this compound can adapt this template for their specific needs.

Introduction to Compound X (Illustrative Example for this compound)

Compound X is a novel small molecule inhibitor of the hypothetical "Path-Y Signaling Pathway," which is implicated in the progression of various solid tumors. These notes provide a summary of recommended starting doses, formulation, and administration protocols for preclinical efficacy and toxicity studies in mouse models based on initial dose-ranging experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of Compound X in mouse models. This data is illustrative and should not be used for this compound.

Table 1: Recommended Dosage of Compound X in Xenograft Mouse Models
Mouse StrainTumor ModelAdministration RouteDosage (mg/kg)Dosing FrequencyTreatment DurationTherapeutic Effect
NSGPancreatic (PANC-1)Oral Gavage (PO)25Daily (QD)28 days40% tumor growth inhibition
BALB/c nudeColon (HCT116)Intraperitoneal (IP)15Every Other Day (Q2D)21 days55% tumor growth inhibition
C57BL/6Syngeneic Melanoma (B16F10)Intravenous (IV)10Twice Weekly (BIW)14 days30% reduction in metastatic nodules
Table 2: Pharmacokinetic Parameters of Compound X in BALB/c Mice
Administration RouteDosage (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
Oral Gavage (PO)25850 ± 12026.5 ± 1.235
Intravenous (IV)102500 ± 3500.14.8 ± 0.9100
Table 3: Acute Toxicity Profile of Compound X in C57BL/6 Mice
Administration RouteDosage (mg/kg)Observation PeriodKey Findings
Intraperitoneal (IP)5014 daysMild, transient weight loss (<5%)
Intraperitoneal (IP)10014 daysSignificant weight loss (>15%), lethargy
Oral Gavage (PO)10014 daysNo observable adverse effects
Oral Gavage (PO)20014 daysMild sedation for 2 hours post-dose

Experimental Protocols

Formulation of Compound X for In Vivo Administration

Objective: To prepare a sterile and homogenous formulation of Compound X for oral and parenteral administration.

Materials:

  • Compound X (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • PEG300 (Polyethylene glycol 300, sterile)

  • Tween 80 (Polysorbate 80, sterile)

  • Sterile Saline (0.9% NaCl)

  • Sterile Water for Injection

Protocol for Oral Gavage Formulation (25 mg/kg in a 10 mL/kg volume):

  • Weigh the required amount of Compound X for the number of animals to be dosed.

  • Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile water.

  • First, dissolve Compound X in DMSO.

  • Add the PEG300 to the solution and mix thoroughly.

  • Add the sterile water incrementally while vortexing to create a clear solution.

  • The final concentration of this formulation is 2.5 mg/mL for a 10 mL/kg dosing volume.

Protocol for Intraperitoneal/Intravenous Formulation (15 mg/kg in a 5 mL/kg volume):

  • Weigh the required amount of Compound X.

  • Prepare a vehicle of 10% DMSO in sterile saline.

  • Dissolve Compound X in DMSO first.

  • Add the sterile saline dropwise while vortexing to prevent precipitation.

  • The final concentration of this formulation is 3 mg/mL for a 5 mL/kg dosing volume.

Administration of Compound X to Mice

Objective: To accurately administer the formulated Compound X to mice via the specified route.

Animal Models:

  • Female BALB/c nude mice, 6-8 weeks old, for xenograft studies.

  • Male C57BL/6 mice, 6-8 weeks old, for toxicity and syngeneic model studies.

Protocol for Oral Gavage (PO):

  • Gently restrain the mouse, ensuring it cannot move its head.

  • Use a 20-gauge, 1.5-inch curved gavage needle.

  • Measure the needle against the mouse's body from the tip of the nose to the last rib to ensure proper depth.

  • Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus.

  • Administer the formulation slowly to prevent regurgitation.

  • Withdraw the needle and return the mouse to its cage.

Protocol for Intraperitoneal (IP) Injection:

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse so its head is pointing downwards.

  • Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid (urine or blood) is drawn back.

  • Inject the formulation and withdraw the needle.

  • Return the mouse to its cage.

Monitoring for Toxicity

Objective: To monitor the health and well-being of the animals during the study.

Procedure:

  • Record the body weight of each mouse daily for the first week and twice weekly thereafter.

  • Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.

  • Use a scoring sheet to quantify observations (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).

  • Define humane endpoints before the study begins (e.g., >20% body weight loss, inability to access food or water, severe lethargy).

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of Compound X and a typical experimental workflow for an in vivo study.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TF Transcription Factor KinaseB->TF P Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X CompoundX->KinaseB

Caption: Hypothetical "Path-Y" signaling pathway inhibited by Compound X.

G start Day 0: Implant Tumor Cells (e.g., HCT116) randomize Day 7: Tumors ~100 mm³ Randomize Mice start->randomize treat_vehicle Vehicle Group (n=10) IP Injection, Q2D randomize->treat_vehicle treat_compoundX Compound X Group (n=10) 15 mg/kg IP, Q2D randomize->treat_compoundX monitor Days 7-28: Monitor Tumor Volume & Body Weight (2x/week) treat_vehicle->monitor treat_compoundX->monitor endpoint Day 28: Euthanasia & Tissue Collection monitor->endpoint

Caption: Experimental workflow for a xenograft efficacy study.

Application Notes and Protocols for Laureatin Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific dosage information for the administration of Laureatin in in vivo mouse models for any therapeutic application. This compound is a natural product isolated from the marine red alga Laurencia nipponica with established insecticidal properties. While related compounds have shown some bioactivity in mice, concrete data on this compound's pharmacokinetics, toxicology, and efficacious dosage in mammalian models has not been published.

The following Application Notes and Protocols are provided as a detailed template for researchers. This document uses a hypothetical agent, designated "Compound X," to illustrate the data presentation, experimental protocols, and visualizations requested. Researchers who have independently determined the relevant biological activity and dosage range for this compound can adapt this template for their specific needs.

Introduction to Compound X (Illustrative Example for this compound)

Compound X is a novel small molecule inhibitor of the hypothetical "Path-Y Signaling Pathway," which is implicated in the progression of various solid tumors. These notes provide a summary of recommended starting doses, formulation, and administration protocols for preclinical efficacy and toxicity studies in mouse models based on initial dose-ranging experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of Compound X in mouse models. This data is illustrative and should not be used for this compound.

Table 1: Recommended Dosage of Compound X in Xenograft Mouse Models
Mouse StrainTumor ModelAdministration RouteDosage (mg/kg)Dosing FrequencyTreatment DurationTherapeutic Effect
NSGPancreatic (PANC-1)Oral Gavage (PO)25Daily (QD)28 days40% tumor growth inhibition
BALB/c nudeColon (HCT116)Intraperitoneal (IP)15Every Other Day (Q2D)21 days55% tumor growth inhibition
C57BL/6Syngeneic Melanoma (B16F10)Intravenous (IV)10Twice Weekly (BIW)14 days30% reduction in metastatic nodules
Table 2: Pharmacokinetic Parameters of Compound X in BALB/c Mice
Administration RouteDosage (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
Oral Gavage (PO)25850 ± 12026.5 ± 1.235
Intravenous (IV)102500 ± 3500.14.8 ± 0.9100
Table 3: Acute Toxicity Profile of Compound X in C57BL/6 Mice
Administration RouteDosage (mg/kg)Observation PeriodKey Findings
Intraperitoneal (IP)5014 daysMild, transient weight loss (<5%)
Intraperitoneal (IP)10014 daysSignificant weight loss (>15%), lethargy
Oral Gavage (PO)10014 daysNo observable adverse effects
Oral Gavage (PO)20014 daysMild sedation for 2 hours post-dose

Experimental Protocols

Formulation of Compound X for In Vivo Administration

Objective: To prepare a sterile and homogenous formulation of Compound X for oral and parenteral administration.

Materials:

  • Compound X (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • PEG300 (Polyethylene glycol 300, sterile)

  • Tween 80 (Polysorbate 80, sterile)

  • Sterile Saline (0.9% NaCl)

  • Sterile Water for Injection

Protocol for Oral Gavage Formulation (25 mg/kg in a 10 mL/kg volume):

  • Weigh the required amount of Compound X for the number of animals to be dosed.

  • Prepare a vehicle solution of 5% DMSO, 40% PEG300, and 55% sterile water.

  • First, dissolve Compound X in DMSO.

  • Add the PEG300 to the solution and mix thoroughly.

  • Add the sterile water incrementally while vortexing to create a clear solution.

  • The final concentration of this formulation is 2.5 mg/mL for a 10 mL/kg dosing volume.

Protocol for Intraperitoneal/Intravenous Formulation (15 mg/kg in a 5 mL/kg volume):

  • Weigh the required amount of Compound X.

  • Prepare a vehicle of 10% DMSO in sterile saline.

  • Dissolve Compound X in DMSO first.

  • Add the sterile saline dropwise while vortexing to prevent precipitation.

  • The final concentration of this formulation is 3 mg/mL for a 5 mL/kg dosing volume.

Administration of Compound X to Mice

Objective: To accurately administer the formulated Compound X to mice via the specified route.

Animal Models:

  • Female BALB/c nude mice, 6-8 weeks old, for xenograft studies.

  • Male C57BL/6 mice, 6-8 weeks old, for toxicity and syngeneic model studies.

Protocol for Oral Gavage (PO):

  • Gently restrain the mouse, ensuring it cannot move its head.

  • Use a 20-gauge, 1.5-inch curved gavage needle.

  • Measure the needle against the mouse's body from the tip of the nose to the last rib to ensure proper depth.

  • Insert the needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus.

  • Administer the formulation slowly to prevent regurgitation.

  • Withdraw the needle and return the mouse to its cage.

Protocol for Intraperitoneal (IP) Injection:

  • Restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse so its head is pointing downwards.

  • Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid (urine or blood) is drawn back.

  • Inject the formulation and withdraw the needle.

  • Return the mouse to its cage.

Monitoring for Toxicity

Objective: To monitor the health and well-being of the animals during the study.

Procedure:

  • Record the body weight of each mouse daily for the first week and twice weekly thereafter.

  • Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing.

  • Use a scoring sheet to quantify observations (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).

  • Define humane endpoints before the study begins (e.g., >20% body weight loss, inability to access food or water, severe lethargy).

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of Compound X and a typical experimental workflow for an in vivo study.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TF Transcription Factor KinaseB->TF P Proliferation Cell Proliferation & Survival TF->Proliferation CompoundX Compound X CompoundX->KinaseB

Caption: Hypothetical "Path-Y" signaling pathway inhibited by Compound X.

G start Day 0: Implant Tumor Cells (e.g., HCT116) randomize Day 7: Tumors ~100 mm³ Randomize Mice start->randomize treat_vehicle Vehicle Group (n=10) IP Injection, Q2D randomize->treat_vehicle treat_compoundX Compound X Group (n=10) 15 mg/kg IP, Q2D randomize->treat_compoundX monitor Days 7-28: Monitor Tumor Volume & Body Weight (2x/week) treat_vehicle->monitor treat_compoundX->monitor endpoint Day 28: Euthanasia & Tissue Collection monitor->endpoint

Caption: Experimental workflow for a xenograft efficacy study.

Application Notes and Protocols for "Laureatin" Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides generalized protocols for common administration routes in animal studies, as a search of scientific literature did not yield specific information for a compound named "Laureatin." These protocols should be adapted based on the physicochemical properties of the specific compound being tested and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.

Introduction

The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The choice of an appropriate route in preclinical animal studies is essential for obtaining reliable and reproducible data that can inform clinical development. This document outlines standardized protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of test compounds in rodent models.

Data Presentation: Comparative Overview of Administration Routes

The selection of an administration route depends on the experimental objectives and the properties of the compound. The tables below provide a summary of key parameters for common routes in mice and rats to guide study design.

Table 1: Maximum Administration Volumes and Recommended Needle Gauges for Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle GaugeKey Characteristics
Oral (Gavage) 1020-22G (ball-tip)Mimics clinical route, subject to first-pass metabolism.[1][2]
Intravenous (IV) 5 (bolus)27-30G100% bioavailability, rapid onset, requires technical skill.[3]
Intraperitoneal (IP) 1025-27GRapid absorption, bypasses first-pass effect, risk of organ puncture.[3][4]
Subcutaneous (SC) 5-1025-27GSlower, sustained absorption; suitable for suspensions.

Data compiled from multiple sources.

Table 2: Maximum Administration Volumes and Recommended Needle Gauges for Rats

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle GaugeKey Characteristics
Oral (Gavage) 1018-20G (ball-tip)Suitable for larger volumes than in mice.
Intravenous (IV) 5 (bolus)23-25GLateral tail vein is the most common site.
Intraperitoneal (IP) 1023-25GInjection into the lower right abdominal quadrant is recommended.
Subcutaneous (SC) 5-1023-25GLoose skin on the back is a common injection site.

Data compiled from multiple sources.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the administration of a test compound. All procedures must be conducted aseptically.

Protocol 1: Oral Administration via Gavage

Objective: To deliver a precise volume of a substance directly into the stomach.

Materials:

  • Test compound "this compound" formulated in an appropriate vehicle.

  • Sterile, ball-tipped gavage needle (size-appropriate for the animal).

  • Syringe.

  • Animal scale.

Procedure:

  • Animal and Dose Preparation: Weigh the animal to calculate the exact volume for administration. Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.

  • Restraint: Restrain the animal firmly but gently, ensuring the head and body form a straight line to prevent tracheal entry.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the needle as it advances. Do not apply force.

  • Substance Administration: Once the needle has reached the predetermined depth (indicating it is in the stomach), dispense the solution slowly.

  • Post-Administration Care: Gently remove the needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of respiratory distress or discomfort.

Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein

Objective: To administer a substance directly into the bloodstream, achieving immediate systemic distribution.

Materials:

  • "this compound" in a sterile, injectable-grade solution.

  • Sterile syringe and a fine-gauge needle (see tables above).

  • A restraining device for rodents.

  • Heat source (e.g., heat lamp) to induce vasodilation.

  • 70% alcohol swabs.

Procedure:

  • Preparation: Place the animal in the restrainer. Warm the tail with a heat lamp to make the lateral veins more visible and accessible.

  • Site Disinfection: Clean the tail with an alcohol swab.

  • Needle Insertion: With the needle bevel facing upwards, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).

  • Injection: A successful cannulation may be confirmed by a flash of blood in the needle hub. Inject the solution slowly and steadily. Observe for any swelling (extravasation); if this occurs, stop the injection immediately.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection

Objective: To administer a substance into the peritoneal cavity for rapid absorption.

Materials:

  • "this compound" in a sterile, injectable solution.

  • Sterile syringe and needle.

  • 70% alcohol swabs.

Procedure:

  • Restraint: Restrain the animal securely on its back with its head tilted slightly downwards.

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Disinfect the site with alcohol. Insert the needle at a 30-45 degree angle. Aspirate to ensure no body fluids (urine, intestinal contents) are drawn into the syringe, which would indicate improper needle placement.

  • Substance Delivery: Inject the substance smoothly into the peritoneal cavity.

  • Post-Procedure Monitoring: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or abdominal distress.

Protocol 4: Subcutaneous (SC) Injection

Objective: To administer a substance into the tissue layer between the skin and the muscle for slow, sustained release.

Materials:

  • "this compound" in a sterile, injectable solution or suspension.

  • Sterile syringe and needle.

  • 70% alcohol swabs.

Procedure:

  • Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".

  • Injection: Disinfect the site. Insert the needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood vessel entry.

  • Substance Delivery: If no blood is aspirated, inject the substance.

  • Post-Injection Care: Withdraw the needle and gently massage the area to facilitate distribution of the injected volume. Return the animal to its cage and monitor.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for an In Vivo Study

G acclimatization 1. Animal Acclimatization randomization 2. Randomization & Grouping acclimatization->randomization baseline 3. Baseline Data Collection (e.g., body weight) randomization->baseline administration 4. 'this compound' Administration (Selected Route) baseline->administration monitoring 5. In-life Monitoring (Clinical signs, PK sampling) administration->monitoring endpoint 6. Endpoint & Tissue Collection monitoring->endpoint analysis 7. Data Analysis & Reporting endpoint->analysis

Caption: A typical workflow for an in vivo animal study.

Diagram 2: Hypothetical Signaling Pathway for a Kinase Inhibitor

The following diagram illustrates a potential mechanism of action if "this compound" were a kinase inhibitor, a common class of therapeutic agents.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates This compound This compound This compound->Kinase Inhibits Downstream Downstream Effector (e.g., STAT3, AKT) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols for "Laureatin" Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides generalized protocols for common administration routes in animal studies, as a search of scientific literature did not yield specific information for a compound named "Laureatin." These protocols should be adapted based on the physicochemical properties of the specific compound being tested and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.

Introduction

The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The choice of an appropriate route in preclinical animal studies is essential for obtaining reliable and reproducible data that can inform clinical development. This document outlines standardized protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of test compounds in rodent models.

Data Presentation: Comparative Overview of Administration Routes

The selection of an administration route depends on the experimental objectives and the properties of the compound. The tables below provide a summary of key parameters for common routes in mice and rats to guide study design.

Table 1: Maximum Administration Volumes and Recommended Needle Gauges for Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle GaugeKey Characteristics
Oral (Gavage) 1020-22G (ball-tip)Mimics clinical route, subject to first-pass metabolism.[1][2]
Intravenous (IV) 5 (bolus)27-30G100% bioavailability, rapid onset, requires technical skill.[3]
Intraperitoneal (IP) 1025-27GRapid absorption, bypasses first-pass effect, risk of organ puncture.[3][4]
Subcutaneous (SC) 5-1025-27GSlower, sustained absorption; suitable for suspensions.

Data compiled from multiple sources.

Table 2: Maximum Administration Volumes and Recommended Needle Gauges for Rats

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle GaugeKey Characteristics
Oral (Gavage) 1018-20G (ball-tip)Suitable for larger volumes than in mice.
Intravenous (IV) 5 (bolus)23-25GLateral tail vein is the most common site.
Intraperitoneal (IP) 1023-25GInjection into the lower right abdominal quadrant is recommended.
Subcutaneous (SC) 5-1023-25GLoose skin on the back is a common injection site.

Data compiled from multiple sources.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the administration of a test compound. All procedures must be conducted aseptically.

Protocol 1: Oral Administration via Gavage

Objective: To deliver a precise volume of a substance directly into the stomach.

Materials:

  • Test compound "this compound" formulated in an appropriate vehicle.

  • Sterile, ball-tipped gavage needle (size-appropriate for the animal).

  • Syringe.

  • Animal scale.

Procedure:

  • Animal and Dose Preparation: Weigh the animal to calculate the exact volume for administration. Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.

  • Restraint: Restrain the animal firmly but gently, ensuring the head and body form a straight line to prevent tracheal entry.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the needle as it advances. Do not apply force.

  • Substance Administration: Once the needle has reached the predetermined depth (indicating it is in the stomach), dispense the solution slowly.

  • Post-Administration Care: Gently remove the needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of respiratory distress or discomfort.

Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein

Objective: To administer a substance directly into the bloodstream, achieving immediate systemic distribution.

Materials:

  • "this compound" in a sterile, injectable-grade solution.

  • Sterile syringe and a fine-gauge needle (see tables above).

  • A restraining device for rodents.

  • Heat source (e.g., heat lamp) to induce vasodilation.

  • 70% alcohol swabs.

Procedure:

  • Preparation: Place the animal in the restrainer. Warm the tail with a heat lamp to make the lateral veins more visible and accessible.

  • Site Disinfection: Clean the tail with an alcohol swab.

  • Needle Insertion: With the needle bevel facing upwards, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).

  • Injection: A successful cannulation may be confirmed by a flash of blood in the needle hub. Inject the solution slowly and steadily. Observe for any swelling (extravasation); if this occurs, stop the injection immediately.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection

Objective: To administer a substance into the peritoneal cavity for rapid absorption.

Materials:

  • "this compound" in a sterile, injectable solution.

  • Sterile syringe and needle.

  • 70% alcohol swabs.

Procedure:

  • Restraint: Restrain the animal securely on its back with its head tilted slightly downwards.

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Disinfect the site with alcohol. Insert the needle at a 30-45 degree angle. Aspirate to ensure no body fluids (urine, intestinal contents) are drawn into the syringe, which would indicate improper needle placement.

  • Substance Delivery: Inject the substance smoothly into the peritoneal cavity.

  • Post-Procedure Monitoring: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or abdominal distress.

Protocol 4: Subcutaneous (SC) Injection

Objective: To administer a substance into the tissue layer between the skin and the muscle for slow, sustained release.

Materials:

  • "this compound" in a sterile, injectable solution or suspension.

  • Sterile syringe and needle.

  • 70% alcohol swabs.

Procedure:

  • Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".

  • Injection: Disinfect the site. Insert the needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood vessel entry.

  • Substance Delivery: If no blood is aspirated, inject the substance.

  • Post-Injection Care: Withdraw the needle and gently massage the area to facilitate distribution of the injected volume. Return the animal to its cage and monitor.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for an In Vivo Study

G acclimatization 1. Animal Acclimatization randomization 2. Randomization & Grouping acclimatization->randomization baseline 3. Baseline Data Collection (e.g., body weight) randomization->baseline administration 4. 'this compound' Administration (Selected Route) baseline->administration monitoring 5. In-life Monitoring (Clinical signs, PK sampling) administration->monitoring endpoint 6. Endpoint & Tissue Collection monitoring->endpoint analysis 7. Data Analysis & Reporting endpoint->analysis

Caption: A typical workflow for an in vivo animal study.

Diagram 2: Hypothetical Signaling Pathway for a Kinase Inhibitor

The following diagram illustrates a potential mechanism of action if "this compound" were a kinase inhibitor, a common class of therapeutic agents.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates This compound This compound This compound->Kinase Inhibits Downstream Downstream Effector (e.g., STAT3, AKT) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols for "Laureatin" Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides generalized protocols for common administration routes in animal studies, as a search of scientific literature did not yield specific information for a compound named "Laureatin." These protocols should be adapted based on the physicochemical properties of the specific compound being tested and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.

Introduction

The route of administration is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. The choice of an appropriate route in preclinical animal studies is essential for obtaining reliable and reproducible data that can inform clinical development. This document outlines standardized protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration of test compounds in rodent models.

Data Presentation: Comparative Overview of Administration Routes

The selection of an administration route depends on the experimental objectives and the properties of the compound. The tables below provide a summary of key parameters for common routes in mice and rats to guide study design.

Table 1: Maximum Administration Volumes and Recommended Needle Gauges for Mice

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle GaugeKey Characteristics
Oral (Gavage) 1020-22G (ball-tip)Mimics clinical route, subject to first-pass metabolism.[1][2]
Intravenous (IV) 5 (bolus)27-30G100% bioavailability, rapid onset, requires technical skill.[3]
Intraperitoneal (IP) 1025-27GRapid absorption, bypasses first-pass effect, risk of organ puncture.[3][4]
Subcutaneous (SC) 5-1025-27GSlower, sustained absorption; suitable for suspensions.

Data compiled from multiple sources.

Table 2: Maximum Administration Volumes and Recommended Needle Gauges for Rats

Route of AdministrationMaximum Volume (ml/kg)Recommended Needle GaugeKey Characteristics
Oral (Gavage) 1018-20G (ball-tip)Suitable for larger volumes than in mice.
Intravenous (IV) 5 (bolus)23-25GLateral tail vein is the most common site.
Intraperitoneal (IP) 1023-25GInjection into the lower right abdominal quadrant is recommended.
Subcutaneous (SC) 5-1023-25GLoose skin on the back is a common injection site.

Data compiled from multiple sources.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the administration of a test compound. All procedures must be conducted aseptically.

Protocol 1: Oral Administration via Gavage

Objective: To deliver a precise volume of a substance directly into the stomach.

Materials:

  • Test compound "this compound" formulated in an appropriate vehicle.

  • Sterile, ball-tipped gavage needle (size-appropriate for the animal).

  • Syringe.

  • Animal scale.

Procedure:

  • Animal and Dose Preparation: Weigh the animal to calculate the exact volume for administration. Prepare the dosing solution and draw it into the syringe, ensuring no air bubbles are present.

  • Restraint: Restrain the animal firmly but gently, ensuring the head and body form a straight line to prevent tracheal entry.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The animal should swallow the needle as it advances. Do not apply force.

  • Substance Administration: Once the needle has reached the predetermined depth (indicating it is in the stomach), dispense the solution slowly.

  • Post-Administration Care: Gently remove the needle and return the animal to its cage. Monitor the animal for at least 15 minutes for any signs of respiratory distress or discomfort.

Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein

Objective: To administer a substance directly into the bloodstream, achieving immediate systemic distribution.

Materials:

  • "this compound" in a sterile, injectable-grade solution.

  • Sterile syringe and a fine-gauge needle (see tables above).

  • A restraining device for rodents.

  • Heat source (e.g., heat lamp) to induce vasodilation.

  • 70% alcohol swabs.

Procedure:

  • Preparation: Place the animal in the restrainer. Warm the tail with a heat lamp to make the lateral veins more visible and accessible.

  • Site Disinfection: Clean the tail with an alcohol swab.

  • Needle Insertion: With the needle bevel facing upwards, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).

  • Injection: A successful cannulation may be confirmed by a flash of blood in the needle hub. Inject the solution slowly and steadily. Observe for any swelling (extravasation); if this occurs, stop the injection immediately.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection

Objective: To administer a substance into the peritoneal cavity for rapid absorption.

Materials:

  • "this compound" in a sterile, injectable solution.

  • Sterile syringe and needle.

  • 70% alcohol swabs.

Procedure:

  • Restraint: Restrain the animal securely on its back with its head tilted slightly downwards.

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Disinfect the site with alcohol. Insert the needle at a 30-45 degree angle. Aspirate to ensure no body fluids (urine, intestinal contents) are drawn into the syringe, which would indicate improper needle placement.

  • Substance Delivery: Inject the substance smoothly into the peritoneal cavity.

  • Post-Procedure Monitoring: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or abdominal distress.

Protocol 4: Subcutaneous (SC) Injection

Objective: To administer a substance into the tissue layer between the skin and the muscle for slow, sustained release.

Materials:

  • "this compound" in a sterile, injectable solution or suspension.

  • Sterile syringe and needle.

  • 70% alcohol swabs.

Procedure:

  • Restraint: Manually restrain the animal on a flat surface.

  • Injection Site: Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".

  • Injection: Disinfect the site. Insert the needle into the base of the tented skin, parallel to the spine. Aspirate to check for blood vessel entry.

  • Substance Delivery: If no blood is aspirated, inject the substance.

  • Post-Injection Care: Withdraw the needle and gently massage the area to facilitate distribution of the injected volume. Return the animal to its cage and monitor.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for an In Vivo Study

G acclimatization 1. Animal Acclimatization randomization 2. Randomization & Grouping acclimatization->randomization baseline 3. Baseline Data Collection (e.g., body weight) randomization->baseline administration 4. 'this compound' Administration (Selected Route) baseline->administration monitoring 5. In-life Monitoring (Clinical signs, PK sampling) administration->monitoring endpoint 6. Endpoint & Tissue Collection monitoring->endpoint analysis 7. Data Analysis & Reporting endpoint->analysis

Caption: A typical workflow for an in vivo animal study.

Diagram 2: Hypothetical Signaling Pathway for a Kinase Inhibitor

The following diagram illustrates a potential mechanism of action if "this compound" were a kinase inhibitor, a common class of therapeutic agents.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates This compound This compound This compound->Kinase Inhibits Downstream Downstream Effector (e.g., STAT3, AKT) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical inhibition of a signaling pathway.

References

Application Notes and Protocols: Characterization of Kinase Inhibitor X in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kinase Inhibitor X is a novel small molecule compound designed to target key signaling pathways implicated in oncogenesis. These application notes provide detailed protocols for characterizing the activity of Kinase Inhibitor X in relevant cell-based assays, including assessing its impact on cell viability and its mechanism of action through pathway analysis. The following protocols and data are intended to guide researchers in the evaluation of this and similar compounds.

Data Presentation

Table 1: In Vitro Efficacy of Kinase Inhibitor X on Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (µM)
HeLaCervical CancerCell Viability (MTT)482.5
A549Lung CancerCell Viability (MTT)485.1
MCF-7Breast CancerCell Viability (MTT)4810.8
U-87 MGGlioblastomaCell Viability (MTT)481.9

Table 2: Effect of Kinase Inhibitor X on Downstream Signaling

Cell LineTreatmentTarget ProteinPhosphorylation Level (Relative to Control)
U-87 MGKinase Inhibitor X (2 µM)p-ERK1/20.25
U-87 MGKinase Inhibitor X (2 µM)p-Akt0.95

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Kinase Inhibitor X on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, U-87 MG)

  • Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Kinase Inhibitor X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Kinase Inhibitor X in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well.[1]

  • Incubate the plate for 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Mix thoroughly to ensure complete solubilization.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for Phospho-ERK1/2 Analysis

This protocol is designed to assess the effect of Kinase Inhibitor X on the phosphorylation of a key downstream target, ERK1/2, in the MAPK signaling pathway.

Materials:

  • U-87 MG cells

  • Complete growth medium

  • Kinase Inhibitor X

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Kinase Inhibitor X (2 µM) or vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative phosphorylation level.

Signaling Pathways and Workflows

G cluster_0 MAPK/ERK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase Inhibitor X Kinase Inhibitor X Kinase Inhibitor X->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Kinase Inhibitor X.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Kinase Inhibitor X Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the cell viability (MTT) assay.

References

Application Notes and Protocols: Characterization of Kinase Inhibitor X in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kinase Inhibitor X is a novel small molecule compound designed to target key signaling pathways implicated in oncogenesis. These application notes provide detailed protocols for characterizing the activity of Kinase Inhibitor X in relevant cell-based assays, including assessing its impact on cell viability and its mechanism of action through pathway analysis. The following protocols and data are intended to guide researchers in the evaluation of this and similar compounds.

Data Presentation

Table 1: In Vitro Efficacy of Kinase Inhibitor X on Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (µM)
HeLaCervical CancerCell Viability (MTT)482.5
A549Lung CancerCell Viability (MTT)485.1
MCF-7Breast CancerCell Viability (MTT)4810.8
U-87 MGGlioblastomaCell Viability (MTT)481.9

Table 2: Effect of Kinase Inhibitor X on Downstream Signaling

Cell LineTreatmentTarget ProteinPhosphorylation Level (Relative to Control)
U-87 MGKinase Inhibitor X (2 µM)p-ERK1/20.25
U-87 MGKinase Inhibitor X (2 µM)p-Akt0.95

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Kinase Inhibitor X on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, U-87 MG)

  • Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Kinase Inhibitor X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Kinase Inhibitor X in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well.[1]

  • Incubate the plate for 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Mix thoroughly to ensure complete solubilization.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for Phospho-ERK1/2 Analysis

This protocol is designed to assess the effect of Kinase Inhibitor X on the phosphorylation of a key downstream target, ERK1/2, in the MAPK signaling pathway.

Materials:

  • U-87 MG cells

  • Complete growth medium

  • Kinase Inhibitor X

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Kinase Inhibitor X (2 µM) or vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative phosphorylation level.

Signaling Pathways and Workflows

G cluster_0 MAPK/ERK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase Inhibitor X Kinase Inhibitor X Kinase Inhibitor X->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Kinase Inhibitor X.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Kinase Inhibitor X Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the cell viability (MTT) assay.

References

Application Notes and Protocols: Characterization of Kinase Inhibitor X in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kinase Inhibitor X is a novel small molecule compound designed to target key signaling pathways implicated in oncogenesis. These application notes provide detailed protocols for characterizing the activity of Kinase Inhibitor X in relevant cell-based assays, including assessing its impact on cell viability and its mechanism of action through pathway analysis. The following protocols and data are intended to guide researchers in the evaluation of this and similar compounds.

Data Presentation

Table 1: In Vitro Efficacy of Kinase Inhibitor X on Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC50 (µM)
HeLaCervical CancerCell Viability (MTT)482.5
A549Lung CancerCell Viability (MTT)485.1
MCF-7Breast CancerCell Viability (MTT)4810.8
U-87 MGGlioblastomaCell Viability (MTT)481.9

Table 2: Effect of Kinase Inhibitor X on Downstream Signaling

Cell LineTreatmentTarget ProteinPhosphorylation Level (Relative to Control)
U-87 MGKinase Inhibitor X (2 µM)p-ERK1/20.25
U-87 MGKinase Inhibitor X (2 µM)p-Akt0.95

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Kinase Inhibitor X on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, U-87 MG)

  • Complete growth medium (DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Kinase Inhibitor X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of Kinase Inhibitor X in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well.[1]

  • Incubate the plate for 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Mix thoroughly to ensure complete solubilization.[1]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for Phospho-ERK1/2 Analysis

This protocol is designed to assess the effect of Kinase Inhibitor X on the phosphorylation of a key downstream target, ERK1/2, in the MAPK signaling pathway.

Materials:

  • U-87 MG cells

  • Complete growth medium

  • Kinase Inhibitor X

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with Kinase Inhibitor X (2 µM) or vehicle control for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Quantify the band intensities to determine the relative phosphorylation level.

Signaling Pathways and Workflows

G cluster_0 MAPK/ERK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase Inhibitor X Kinase Inhibitor X Kinase Inhibitor X->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Kinase Inhibitor X.

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Add Kinase Inhibitor X Dilutions B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the cell viability (MTT) assay.

References

Application Notes & Protocols: Immunofluorescence Staining for Laureatin, a Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Laureatin is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a key target for therapeutic development.[1] Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells.[3] This document provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt (Ser473) in cultured cells.

Mechanism of Action

This compound selectively inhibits the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation by PDK1 and mTORC2.[4] The downstream effects include the suppression of cell proliferation and the induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Inhibition by this compound

Laureatin_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 pAkt p-Akt (Ser473/Thr308) PDK1->pAkt Downstream Downstream Targets (Proliferation, Survival) pAkt->Downstream Promotes mTORC2 mTORC2 mTORC2->pAkt

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the fluorescence intensity of phosphorylated Akt (p-Akt Ser473) in A549 human lung carcinoma cells. Cells were treated with varying concentrations of this compound for 24 hours before fixation and staining.

This compound Concentration (nM)Mean p-Akt Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Vehicle Control)15,234± 1,287
1012,188± 1,105
508,532± 940
1004,671± 512
5001,899± 234

Experimental Protocols

Immunofluorescence Staining Workflow

Caption: Workflow for immunofluorescence analysis of this compound's effect.

Detailed Protocol for Immunofluorescence Staining of p-Akt (Ser473)

This protocol is optimized for detecting phosphorylated proteins. Special care must be taken to preserve the phosphorylation state of the target protein.

Materials:

  • A549 cells (or other suitable cell line)

  • Glass coverslips (sterilized)

  • 6-well plates

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST). Note: Avoid using milk-based blockers as they contain phosphoproteins that can cause high background.

  • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody

  • Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Aspirate the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Incubate for the desired treatment time (e.g., 24 hours).

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer according to the manufacturer's recommended dilution.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

    • Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images using appropriate filters for the chosen fluorophore and DAPI. Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.

    • Quantify the mean fluorescence intensity of the p-Akt signal per cell using image analysis software (e.g., ImageJ/Fiji). The DAPI signal can be used to define nuclear regions and subsequently identify individual cells.

References

Application Notes & Protocols: Immunofluorescence Staining for Laureatin, a Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Laureatin is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a key target for therapeutic development.[1] Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells.[3] This document provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt (Ser473) in cultured cells.

Mechanism of Action

This compound selectively inhibits the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation by PDK1 and mTORC2.[4] The downstream effects include the suppression of cell proliferation and the induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Inhibition by this compound

Laureatin_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 pAkt p-Akt (Ser473/Thr308) PDK1->pAkt Downstream Downstream Targets (Proliferation, Survival) pAkt->Downstream Promotes mTORC2 mTORC2 mTORC2->pAkt

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the fluorescence intensity of phosphorylated Akt (p-Akt Ser473) in A549 human lung carcinoma cells. Cells were treated with varying concentrations of this compound for 24 hours before fixation and staining.

This compound Concentration (nM)Mean p-Akt Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Vehicle Control)15,234± 1,287
1012,188± 1,105
508,532± 940
1004,671± 512
5001,899± 234

Experimental Protocols

Immunofluorescence Staining Workflow

Caption: Workflow for immunofluorescence analysis of this compound's effect.

Detailed Protocol for Immunofluorescence Staining of p-Akt (Ser473)

This protocol is optimized for detecting phosphorylated proteins. Special care must be taken to preserve the phosphorylation state of the target protein.

Materials:

  • A549 cells (or other suitable cell line)

  • Glass coverslips (sterilized)

  • 6-well plates

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST). Note: Avoid using milk-based blockers as they contain phosphoproteins that can cause high background.

  • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody

  • Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Aspirate the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Incubate for the desired treatment time (e.g., 24 hours).

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer according to the manufacturer's recommended dilution.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

    • Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images using appropriate filters for the chosen fluorophore and DAPI. Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.

    • Quantify the mean fluorescence intensity of the p-Akt signal per cell using image analysis software (e.g., ImageJ/Fiji). The DAPI signal can be used to define nuclear regions and subsequently identify individual cells.

References

Application Notes & Protocols: Immunofluorescence Staining for Laureatin, a Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Laureatin is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of various cancers, making it a key target for therapeutic development.[1] Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of protein expression and localization within cells.[3] This document provides a detailed protocol for using immunofluorescence to assess the inhibitory effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt (Ser473) in cultured cells.

Mechanism of Action

This compound selectively inhibits the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition blocks the recruitment of Akt to the cell membrane, thereby preventing its subsequent phosphorylation and activation by PDK1 and mTORC2.[4] The downstream effects include the suppression of cell proliferation and the induction of apoptosis in cancer cells with an overactive PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Inhibition by this compound

Laureatin_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt PDK1 PDK1 pAkt p-Akt (Ser473/Thr308) PDK1->pAkt Downstream Downstream Targets (Proliferation, Survival) pAkt->Downstream Promotes mTORC2 mTORC2 mTORC2->pAkt

Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the fluorescence intensity of phosphorylated Akt (p-Akt Ser473) in A549 human lung carcinoma cells. Cells were treated with varying concentrations of this compound for 24 hours before fixation and staining.

This compound Concentration (nM)Mean p-Akt Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Vehicle Control)15,234± 1,287
1012,188± 1,105
508,532± 940
1004,671± 512
5001,899± 234

Experimental Protocols

Immunofluorescence Staining Workflow

Caption: Workflow for immunofluorescence analysis of this compound's effect.

Detailed Protocol for Immunofluorescence Staining of p-Akt (Ser473)

This protocol is optimized for detecting phosphorylated proteins. Special care must be taken to preserve the phosphorylation state of the target protein.

Materials:

  • A549 cells (or other suitable cell line)

  • Glass coverslips (sterilized)

  • 6-well plates

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST). Note: Avoid using milk-based blockers as they contain phosphoproteins that can cause high background.

  • Primary Antibody: Rabbit anti-phospho-Akt (Ser473) antibody

  • Secondary Antibody: Goat anti-rabbit IgG antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

Procedure:

  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 6-well plate.

    • Seed A549 cells onto the coverslips at a density that will result in 50-70% confluency after 24 hours.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Aspirate the old medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Incubate for the desired treatment time (e.g., 24 hours).

  • Fixation:

    • Aspirate the medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer (1% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-Akt (Ser473) antibody in Blocking Buffer according to the manufacturer's recommended dilution.

    • Aspirate the blocking solution and add the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBST for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.

    • Wash the coverslips three times with PBST for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the coverslips twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them cell-side down onto a glass microscope slide using a drop of mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images using appropriate filters for the chosen fluorophore and DAPI. Ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples for accurate comparison.

    • Quantify the mean fluorescence intensity of the p-Akt signal per cell using image analysis software (e.g., ImageJ/Fiji). The DAPI signal can be used to define nuclear regions and subsequently identify individual cells.

References

Application Notes and Protocols for High-Throughput Screening of Laureatin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of the marine natural product Laureatin and other secondary metabolites derived from the Laurencia genus. This compound, a C15 acetogenin (B2873293) isolated from the red algae Laurencia nipponica, is a potent insecticidal agent, particularly effective as a mosquito larvicide.[1][2] Related compounds from this genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery.[3][4][5][6][7][8]

This document outlines detailed protocols for HTS assays relevant to the known biological activities of this compound and its analogs. The provided methodologies are designed for adaptation to automated liquid handling and plate-based reading systems common in HTS laboratories.

High-Throughput Screening for Insecticidal (Mosquito Larvicidal) Activity

The most prominently reported biological activity of this compound is its potent insecticidal effect against mosquito larvae.[1][2] An HTS approach can be employed to screen compound libraries for novel larvicidal agents.

Experimental Workflow: Mosquito Larvicidal HTS

G cluster_prep Preparation cluster_assay Assay Execution (24-well plates) cluster_readout Data Acquisition & Analysis prep_larvae Culture & Harvest 1st Instar Larvae add_larvae Dispense Larvae (e.g., 5 larvae/well) prep_larvae->add_larvae prep_compounds Compound Library (this compound Analogs) Serial Dilution add_compounds Add Compounds (10 µL/well) prep_compounds->add_compounds add_media Add Larval Diet & Deionized Water add_larvae->add_media add_media->add_compounds incubation Incubate at 25-28°C for 24h add_compounds->incubation readout Automated Imaging or Manual Counting of Mortality incubation->readout analysis Calculate % Mortality & Determine LC50 readout->analysis

Workflow for high-throughput screening of mosquito larvicidal activity.
Protocol: Mosquito Larvicidal Assay

This protocol is adapted from established high-throughput screening methods for mosquito larvicides.[1][9][10]

Materials:

  • Aedes aegypti first-instar larvae (24 hours post-hatching)

  • Larval diet solution

  • Deionized water

  • 24-well microplates

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO)

  • Automated liquid handler (optional)

  • Plate reader or imaging system for automated counting (optional)

Procedure:

  • Preparation of Assay Plates:

    • Add five first-instar Aedes aegypti larvae to each well of a 24-well plate.[1]

    • To each well, add 950 µL of deionized water and 40 µL of larval diet.[1][10]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add 10 µL of each compound dilution to the respective wells. For control wells, add 10 µL of the solvent.[1][10]

  • Incubation:

    • Incubate the plates at 25-28°C for 24 hours.

  • Data Acquisition:

    • Determine the number of dead larvae in each well. This can be done manually or using an automated imaging system.

  • Data Analysis:

    • Calculate the percentage of mortality for each compound concentration.

    • Determine the LC50 (lethal concentration 50%) value for active compounds.

Data Presentation:

CompoundLC50 (µg/mL)95% Confidence Interval
This compoundData to be determinedData to be determined
Positive Control (e.g., Temephos)Known valueKnown value
Negative ControlNo significant mortalityN/A

High-Throughput Screening for Anti-Inflammatory Activity

Secondary metabolites from Laurencia species have been shown to possess anti-inflammatory properties. A common HTS assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed RAW 264.7 Cells in 96-well Plates add_compounds Pre-treat Cells with Compounds (1h) prep_cells->add_compounds prep_compounds Compound Library Serial Dilution prep_compounds->add_compounds stimulate Stimulate with LPS (1 µg/mL) add_compounds->stimulate incubation Incubate for 24h stimulate->incubation griess_reagent Add Griess Reagent to Supernatant incubation->griess_reagent readout Measure Absorbance at 540 nm griess_reagent->readout analysis Calculate % NO Inhibition & Determine IC50 readout->analysis

Workflow for HTS-based nitric oxide inhibition assay.
Protocol: Griess Assay for Nitric Oxide Production

This protocol is based on standard methods for measuring nitrite (B80452), a stable product of NO, in cell culture supernatants.[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., this compound)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[11]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[11]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[11]

  • Data Acquisition:

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite solution.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

    • Calculate the IC50 value for active compounds.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)Cell Viability at IC50 (%)
This compoundData to be determinedData to be determined
Positive Control (e.g., L-NAME)Known value>90%
Negative ControlNo inhibition100%
Associated Signaling Pathway: NF-κB Signaling

Inhibition of NO production in LPS-stimulated macrophages is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15][16]

G cluster_nuc Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB inos_gene iNOS Gene nfkb_nuc->inos_gene binds to promoter inos_mrna iNOS mRNA inos_gene->inos_mrna transcription inos_protein iNOS Protein inos_mrna->inos_protein translation no Nitric Oxide (NO) inos_protein->no produces This compound This compound? This compound->ikk inhibits?

Potential inhibition of the NF-κB pathway by this compound.

High-Throughput Screening for Cytotoxicity

Many natural products, including those from Laurencia, exhibit cytotoxic effects against cancer cell lines.[3][17] A common HTS assay to assess cytotoxicity is the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Test compounds

  • LDH assay kit

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a microplate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the test compounds.

  • Incubation:

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).

    • Determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundHeLaData to be determined
This compoundA549Data to be determined
Positive Control (e.g., Doxorubicin)HeLaKnown value
Associated Signaling Pathway: Intrinsic Apoptosis

Cytotoxicity can be mediated through various mechanisms, including apoptosis. The intrinsic apoptosis pathway is a common mechanism for drug-induced cell death.[17][18][19][20][21]

G This compound This compound stress Cellular Stress This compound->stress bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito forms pores in cytc Cytochrome c mito->cytc releases apaf1 Apaf-1 cytc->apaf1 binds apoptosome Apoptosome apaf1->apoptosome forms cas9 Caspase-9 apoptosome->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

The intrinsic apoptosis pathway as a potential mechanism of cytotoxicity.

High-Throughput Screening for PTP1B Inhibition

Some marine natural products are known to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[4][22][23][24]

Protocol: PTP1B Inhibition Assay

This is a biochemical assay using a recombinant enzyme and a chromogenic substrate.[25][26]

Materials:

  • Human recombinant PTP1B

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Test compounds

  • Stop solution (e.g., 1 M NaOH)

  • 96-well or 384-well plates

Procedure:

  • Reaction Setup:

    • In a microplate, add the assay buffer, test compound, and PTP1B enzyme.

  • Initiation:

    • Initiate the reaction by adding pNPP.

  • Incubation:

    • Incubate at 37°C for 30 minutes.[25]

  • Termination:

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition.

    • Determine the IC50 value.

Data Presentation:

CompoundPTP1B IC50 (µM)
This compoundData to be determined
Positive Control (e.g., Suramin)Known value
Associated Signaling Pathway: Insulin (B600854) Signaling

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[22][23][27][28]

G insulin Insulin ir Insulin Receptor (IR) insulin->ir binds irs IRS-1 ir->irs phosphorylates pi3k PI3K irs->pi3k activates akt Akt pi3k->akt activates glut4 GLUT4 Translocation akt->glut4 glucose Glucose Uptake glut4->glucose ptp1b PTP1B ptp1b->ir dephosphorylates ptp1b->irs dephosphorylates This compound This compound? This compound->ptp1b inhibits

Inhibition of PTP1B by this compound can enhance insulin signaling.

References

Application Notes and Protocols for High-Throughput Screening of Laureatin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of the marine natural product Laureatin and other secondary metabolites derived from the Laurencia genus. This compound, a C15 acetogenin (B2873293) isolated from the red algae Laurencia nipponica, is a potent insecticidal agent, particularly effective as a mosquito larvicide.[1][2] Related compounds from this genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery.[3][4][5][6][7][8]

This document outlines detailed protocols for HTS assays relevant to the known biological activities of this compound and its analogs. The provided methodologies are designed for adaptation to automated liquid handling and plate-based reading systems common in HTS laboratories.

High-Throughput Screening for Insecticidal (Mosquito Larvicidal) Activity

The most prominently reported biological activity of this compound is its potent insecticidal effect against mosquito larvae.[1][2] An HTS approach can be employed to screen compound libraries for novel larvicidal agents.

Experimental Workflow: Mosquito Larvicidal HTS

G cluster_prep Preparation cluster_assay Assay Execution (24-well plates) cluster_readout Data Acquisition & Analysis prep_larvae Culture & Harvest 1st Instar Larvae add_larvae Dispense Larvae (e.g., 5 larvae/well) prep_larvae->add_larvae prep_compounds Compound Library (this compound Analogs) Serial Dilution add_compounds Add Compounds (10 µL/well) prep_compounds->add_compounds add_media Add Larval Diet & Deionized Water add_larvae->add_media add_media->add_compounds incubation Incubate at 25-28°C for 24h add_compounds->incubation readout Automated Imaging or Manual Counting of Mortality incubation->readout analysis Calculate % Mortality & Determine LC50 readout->analysis

Workflow for high-throughput screening of mosquito larvicidal activity.
Protocol: Mosquito Larvicidal Assay

This protocol is adapted from established high-throughput screening methods for mosquito larvicides.[1][9][10]

Materials:

  • Aedes aegypti first-instar larvae (24 hours post-hatching)

  • Larval diet solution

  • Deionized water

  • 24-well microplates

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO)

  • Automated liquid handler (optional)

  • Plate reader or imaging system for automated counting (optional)

Procedure:

  • Preparation of Assay Plates:

    • Add five first-instar Aedes aegypti larvae to each well of a 24-well plate.[1]

    • To each well, add 950 µL of deionized water and 40 µL of larval diet.[1][10]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add 10 µL of each compound dilution to the respective wells. For control wells, add 10 µL of the solvent.[1][10]

  • Incubation:

    • Incubate the plates at 25-28°C for 24 hours.

  • Data Acquisition:

    • Determine the number of dead larvae in each well. This can be done manually or using an automated imaging system.

  • Data Analysis:

    • Calculate the percentage of mortality for each compound concentration.

    • Determine the LC50 (lethal concentration 50%) value for active compounds.

Data Presentation:

CompoundLC50 (µg/mL)95% Confidence Interval
This compoundData to be determinedData to be determined
Positive Control (e.g., Temephos)Known valueKnown value
Negative ControlNo significant mortalityN/A

High-Throughput Screening for Anti-Inflammatory Activity

Secondary metabolites from Laurencia species have been shown to possess anti-inflammatory properties. A common HTS assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed RAW 264.7 Cells in 96-well Plates add_compounds Pre-treat Cells with Compounds (1h) prep_cells->add_compounds prep_compounds Compound Library Serial Dilution prep_compounds->add_compounds stimulate Stimulate with LPS (1 µg/mL) add_compounds->stimulate incubation Incubate for 24h stimulate->incubation griess_reagent Add Griess Reagent to Supernatant incubation->griess_reagent readout Measure Absorbance at 540 nm griess_reagent->readout analysis Calculate % NO Inhibition & Determine IC50 readout->analysis

Workflow for HTS-based nitric oxide inhibition assay.
Protocol: Griess Assay for Nitric Oxide Production

This protocol is based on standard methods for measuring nitrite (B80452), a stable product of NO, in cell culture supernatants.[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., this compound)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[11]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[11]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[11]

  • Data Acquisition:

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite solution.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

    • Calculate the IC50 value for active compounds.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)Cell Viability at IC50 (%)
This compoundData to be determinedData to be determined
Positive Control (e.g., L-NAME)Known value>90%
Negative ControlNo inhibition100%
Associated Signaling Pathway: NF-κB Signaling

Inhibition of NO production in LPS-stimulated macrophages is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15][16]

G cluster_nuc Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB inos_gene iNOS Gene nfkb_nuc->inos_gene binds to promoter inos_mrna iNOS mRNA inos_gene->inos_mrna transcription inos_protein iNOS Protein inos_mrna->inos_protein translation no Nitric Oxide (NO) inos_protein->no produces This compound This compound? This compound->ikk inhibits?

Potential inhibition of the NF-κB pathway by this compound.

High-Throughput Screening for Cytotoxicity

Many natural products, including those from Laurencia, exhibit cytotoxic effects against cancer cell lines.[3][17] A common HTS assay to assess cytotoxicity is the lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Test compounds

  • LDH assay kit

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a microplate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the test compounds.

  • Incubation:

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).

    • Determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundHeLaData to be determined
This compoundA549Data to be determined
Positive Control (e.g., Doxorubicin)HeLaKnown value
Associated Signaling Pathway: Intrinsic Apoptosis

Cytotoxicity can be mediated through various mechanisms, including apoptosis. The intrinsic apoptosis pathway is a common mechanism for drug-induced cell death.[17][18][19][20][21]

G This compound This compound stress Cellular Stress This compound->stress bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito forms pores in cytc Cytochrome c mito->cytc releases apaf1 Apaf-1 cytc->apaf1 binds apoptosome Apoptosome apaf1->apoptosome forms cas9 Caspase-9 apoptosome->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

The intrinsic apoptosis pathway as a potential mechanism of cytotoxicity.

High-Throughput Screening for PTP1B Inhibition

Some marine natural products are known to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[4][22][23][24]

Protocol: PTP1B Inhibition Assay

This is a biochemical assay using a recombinant enzyme and a chromogenic substrate.[25][26]

Materials:

  • Human recombinant PTP1B

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Test compounds

  • Stop solution (e.g., 1 M NaOH)

  • 96-well or 384-well plates

Procedure:

  • Reaction Setup:

    • In a microplate, add the assay buffer, test compound, and PTP1B enzyme.

  • Initiation:

    • Initiate the reaction by adding pNPP.

  • Incubation:

    • Incubate at 37°C for 30 minutes.[25]

  • Termination:

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition.

    • Determine the IC50 value.

Data Presentation:

CompoundPTP1B IC50 (µM)
This compoundData to be determined
Positive Control (e.g., Suramin)Known value
Associated Signaling Pathway: Insulin (B600854) Signaling

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[22][23][27][28]

G insulin Insulin ir Insulin Receptor (IR) insulin->ir binds irs IRS-1 ir->irs phosphorylates pi3k PI3K irs->pi3k activates akt Akt pi3k->akt activates glut4 GLUT4 Translocation akt->glut4 glucose Glucose Uptake glut4->glucose ptp1b PTP1B ptp1b->ir dephosphorylates ptp1b->irs dephosphorylates This compound This compound? This compound->ptp1b inhibits

Inhibition of PTP1B by this compound can enhance insulin signaling.

References

Application Notes and Protocols for High-Throughput Screening of Laureatin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of the marine natural product Laureatin and other secondary metabolites derived from the Laurencia genus. This compound, a C15 acetogenin isolated from the red algae Laurencia nipponica, is a potent insecticidal agent, particularly effective as a mosquito larvicide.[1][2] Related compounds from this genus have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects, making them promising candidates for drug discovery.[3][4][5][6][7][8]

This document outlines detailed protocols for HTS assays relevant to the known biological activities of this compound and its analogs. The provided methodologies are designed for adaptation to automated liquid handling and plate-based reading systems common in HTS laboratories.

High-Throughput Screening for Insecticidal (Mosquito Larvicidal) Activity

The most prominently reported biological activity of this compound is its potent insecticidal effect against mosquito larvae.[1][2] An HTS approach can be employed to screen compound libraries for novel larvicidal agents.

Experimental Workflow: Mosquito Larvicidal HTS

G cluster_prep Preparation cluster_assay Assay Execution (24-well plates) cluster_readout Data Acquisition & Analysis prep_larvae Culture & Harvest 1st Instar Larvae add_larvae Dispense Larvae (e.g., 5 larvae/well) prep_larvae->add_larvae prep_compounds Compound Library (this compound Analogs) Serial Dilution add_compounds Add Compounds (10 µL/well) prep_compounds->add_compounds add_media Add Larval Diet & Deionized Water add_larvae->add_media add_media->add_compounds incubation Incubate at 25-28°C for 24h add_compounds->incubation readout Automated Imaging or Manual Counting of Mortality incubation->readout analysis Calculate % Mortality & Determine LC50 readout->analysis

Workflow for high-throughput screening of mosquito larvicidal activity.
Protocol: Mosquito Larvicidal Assay

This protocol is adapted from established high-throughput screening methods for mosquito larvicides.[1][9][10]

Materials:

  • Aedes aegypti first-instar larvae (24 hours post-hatching)

  • Larval diet solution

  • Deionized water

  • 24-well microplates

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., acetone or DMSO)

  • Automated liquid handler (optional)

  • Plate reader or imaging system for automated counting (optional)

Procedure:

  • Preparation of Assay Plates:

    • Add five first-instar Aedes aegypti larvae to each well of a 24-well plate.[1]

    • To each well, add 950 µL of deionized water and 40 µL of larval diet.[1][10]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds.

    • Add 10 µL of each compound dilution to the respective wells. For control wells, add 10 µL of the solvent.[1][10]

  • Incubation:

    • Incubate the plates at 25-28°C for 24 hours.

  • Data Acquisition:

    • Determine the number of dead larvae in each well. This can be done manually or using an automated imaging system.

  • Data Analysis:

    • Calculate the percentage of mortality for each compound concentration.

    • Determine the LC50 (lethal concentration 50%) value for active compounds.

Data Presentation:

CompoundLC50 (µg/mL)95% Confidence Interval
This compoundData to be determinedData to be determined
Positive Control (e.g., Temephos)Known valueKnown value
Negative ControlNo significant mortalityN/A

High-Throughput Screening for Anti-Inflammatory Activity

Secondary metabolites from Laurencia species have been shown to possess anti-inflammatory properties. A common HTS assay for anti-inflammatory activity measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed RAW 264.7 Cells in 96-well Plates add_compounds Pre-treat Cells with Compounds (1h) prep_cells->add_compounds prep_compounds Compound Library Serial Dilution prep_compounds->add_compounds stimulate Stimulate with LPS (1 µg/mL) add_compounds->stimulate incubation Incubate for 24h stimulate->incubation griess_reagent Add Griess Reagent to Supernatant incubation->griess_reagent readout Measure Absorbance at 540 nm griess_reagent->readout analysis Calculate % NO Inhibition & Determine IC50 readout->analysis

Workflow for HTS-based nitric oxide inhibition assay.
Protocol: Griess Assay for Nitric Oxide Production

This protocol is based on standard methods for measuring nitrite, a stable product of NO, in cell culture supernatants.[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (e.g., this compound)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[11]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[11]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.[11]

  • Data Acquisition:

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite solution.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

    • Calculate the IC50 value for active compounds.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)Cell Viability at IC50 (%)
This compoundData to be determinedData to be determined
Positive Control (e.g., L-NAME)Known value>90%
Negative ControlNo inhibition100%
Associated Signaling Pathway: NF-κB Signaling

Inhibition of NO production in LPS-stimulated macrophages is often associated with the modulation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15][16]

G cluster_nuc Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB inos_gene iNOS Gene nfkb_nuc->inos_gene binds to promoter inos_mrna iNOS mRNA inos_gene->inos_mrna transcription inos_protein iNOS Protein inos_mrna->inos_protein translation no Nitric Oxide (NO) inos_protein->no produces This compound This compound? This compound->ikk inhibits?

Potential inhibition of the NF-κB pathway by this compound.

High-Throughput Screening for Cytotoxicity

Many natural products, including those from Laurencia, exhibit cytotoxic effects against cancer cell lines.[3][17] A common HTS assay to assess cytotoxicity is the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • Test compounds

  • LDH assay kit

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a microplate at an appropriate density and incubate overnight.

  • Compound Treatment:

    • Treat cells with a range of concentrations of the test compounds.

  • Incubation:

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Transfer a portion of the cell culture supernatant to a new plate.

    • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (lysis buffer).

    • Determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (µM)
This compoundHeLaData to be determined
This compoundA549Data to be determined
Positive Control (e.g., Doxorubicin)HeLaKnown value
Associated Signaling Pathway: Intrinsic Apoptosis

Cytotoxicity can be mediated through various mechanisms, including apoptosis. The intrinsic apoptosis pathway is a common mechanism for drug-induced cell death.[17][18][19][20][21]

G This compound This compound stress Cellular Stress This compound->stress bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito forms pores in cytc Cytochrome c mito->cytc releases apaf1 Apaf-1 cytc->apaf1 binds apoptosome Apoptosome apaf1->apoptosome forms cas9 Caspase-9 apoptosome->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

The intrinsic apoptosis pathway as a potential mechanism of cytotoxicity.

High-Throughput Screening for PTP1B Inhibition

Some marine natural products are known to inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity.[4][22][23][24]

Protocol: PTP1B Inhibition Assay

This is a biochemical assay using a recombinant enzyme and a chromogenic substrate.[25][26]

Materials:

  • Human recombinant PTP1B

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test compounds

  • Stop solution (e.g., 1 M NaOH)

  • 96-well or 384-well plates

Procedure:

  • Reaction Setup:

    • In a microplate, add the assay buffer, test compound, and PTP1B enzyme.

  • Initiation:

    • Initiate the reaction by adding pNPP.

  • Incubation:

    • Incubate at 37°C for 30 minutes.[25]

  • Termination:

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of PTP1B inhibition.

    • Determine the IC50 value.

Data Presentation:

CompoundPTP1B IC50 (µM)
This compoundData to be determined
Positive Control (e.g., Suramin)Known value
Associated Signaling Pathway: Insulin Signaling

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition can enhance insulin sensitivity.[22][23][27][28]

G insulin Insulin ir Insulin Receptor (IR) insulin->ir binds irs IRS-1 ir->irs phosphorylates pi3k PI3K irs->pi3k activates akt Akt pi3k->akt activates glut4 GLUT4 Translocation akt->glut4 glucose Glucose Uptake glut4->glucose ptp1b PTP1B ptp1b->ir dephosphorylates ptp1b->irs dephosphorylates This compound This compound? This compound->ptp1b inhibits

Inhibition of PTP1B by this compound can enhance insulin signaling.

References

Application Notes and Protocols: Lauryl Gallate for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Laureatin" did not yield specific scientific literature. Based on the query's context and phonetic similarity, these application notes have been developed for Lauryl Gallate , a compound with documented pro-apoptotic effects in various cancer cell lines.

Introduction

Lauryl gallate, the dodecyl ester of gallic acid, is an antioxidant commonly used as a food preservative. Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[1] These notes provide an overview of the biological activity of lauryl gallate and detailed protocols for its investigation in a research setting.

Mechanism of Action

Lauryl gallate exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis.[1] In human breast cancer cell lines, such as MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant), lauryl gallate's effects are mediated through the activation of the Erk1/2 signaling pathway.[1] This leads to the upregulation of the cell cycle inhibitor p21Cip1 and a reduction in cyclin D1 levels, resulting in cell cycle arrest.[1]

In glioblastoma cells (U87), lauryl gallate induces apoptosis through a caspase-dependent pathway, modulating the expression of Bcl-2 family proteins to favor apoptosis.[2] Specifically, it has been shown to increase the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2]

Data Presentation

Cytotoxicity of Lauryl Gallate

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 ValueIncubation Time
MDA-MB-231 Breast Adenocarcinoma~1 µMNot Specified
U87 GlioblastomaNot explicitly defined, but significant apoptosis observed at 0.25 µM24 hours
MCF-7 Breast AdenocarcinomaLess sensitive than MDA-MB-231Not Specified
MCF7 ADR Doxorubicin-Resistant Breast AdenocarcinomaMore sensitive than MCF-7Not Specified

Table 1: Reported IC50 values for Lauryl Gallate in various cancer cell lines. Data compiled from available research.[3]

Induction of Apoptosis by Lauryl Gallate in U87 Glioblastoma Cells

The following table summarizes the dose-dependent effect of lauryl gallate on the induction of apoptosis in U87 glioblastoma cells after 24 hours of treatment, as determined by Annexin V/PI staining.

Lauryl Gallate Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control) 1.3 ± 0.4%
0.1 4.6 ± 0.2%
0.25 46.1 ± 16.3%
0.5 79.5 ± 5.9%
1.0 78.9 ± 4.0%

Table 2: Quantitative analysis of apoptosis in U87 cells treated with Lauryl Gallate for 24 hours.[4]

Modulation of Apoptosis-Related Protein Expression

Lauryl gallate has been shown to modulate the expression of key proteins involved in the apoptotic signaling cascade.

Cell LineProteinEffect
MCF-7 p53Increased
p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2No significant change
MDA-MB-231 p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2Decreased
MCF7 ADR p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2Decreased
U87 BaxIncreased
BakIncreased
Bcl-2Decreased

Table 3: Qualitative summary of the effect of Lauryl Gallate on the expression of key regulatory proteins in different cancer cell lines.[1][2]

Signaling Pathways and Experimental Workflows

Lauryl Gallate-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling pathway for lauryl gallate-induced apoptosis in cancer cells.

Lauryl_Gallate_Apoptosis_Pathway Lauryl Gallate Apoptotic Signaling Pathway LG Lauryl Gallate Erk12 Erk1/2 Activation LG->Erk12 Bcl2_family Modulation of Bcl-2 Family LG->Bcl2_family p53 p53 (in p53 wt cells) Erk12->p53 p21 p21 Cip1 Upregulation Erk12->p21 p53->p21 CyclinD1 Cyclin D1 Downregulation p21->CyclinD1 G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Bax_Bak Bax/Bak Upregulation Bcl2_family->Bax_Bak Bcl2_anti Bcl-2 Downregulation Bcl2_family->Bcl2_anti Mito Mitochondrial Dysfunction Bax_Bak->Mito Bcl2_anti->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Lauryl Gallate Apoptotic Signaling Pathway
Experimental Workflow for Investigating Lauryl Gallate

This diagram outlines a typical experimental workflow to characterize the apoptotic effects of lauryl gallate.

Experimental_Workflow Experimental Workflow for Lauryl Gallate Investigation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Studies cell_culture Cancer Cell Line Culture treatment Treat with Lauryl Gallate (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_treatment Treat with IC50 concentration of Lauryl Gallate ic50->apoptosis_treatment annexin_v Annexin V / PI Staining apoptosis_treatment->annexin_v flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells flow_cytometry->quantify_apoptosis mechanistic_treatment Treat with Lauryl Gallate (Time-Course) quantify_apoptosis->mechanistic_treatment cell_cycle Cell Cycle Analysis (PI Staining) mechanistic_treatment->cell_cycle western_blot Western Blot Analysis (p53, p21, Cyclin D1, Bcl-2, Erk1/2) mechanistic_treatment->western_blot pathway_analysis Signaling Pathway Elucidation cell_cycle->pathway_analysis western_blot->pathway_analysis

References

Application Notes and Protocols: Lauryl Gallate for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Laureatin" did not yield specific scientific literature. Based on the query's context and phonetic similarity, these application notes have been developed for Lauryl Gallate , a compound with documented pro-apoptotic effects in various cancer cell lines.

Introduction

Lauryl gallate, the dodecyl ester of gallic acid, is an antioxidant commonly used as a food preservative. Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[1] These notes provide an overview of the biological activity of lauryl gallate and detailed protocols for its investigation in a research setting.

Mechanism of Action

Lauryl gallate exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis.[1] In human breast cancer cell lines, such as MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant), lauryl gallate's effects are mediated through the activation of the Erk1/2 signaling pathway.[1] This leads to the upregulation of the cell cycle inhibitor p21Cip1 and a reduction in cyclin D1 levels, resulting in cell cycle arrest.[1]

In glioblastoma cells (U87), lauryl gallate induces apoptosis through a caspase-dependent pathway, modulating the expression of Bcl-2 family proteins to favor apoptosis.[2] Specifically, it has been shown to increase the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2]

Data Presentation

Cytotoxicity of Lauryl Gallate

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 ValueIncubation Time
MDA-MB-231 Breast Adenocarcinoma~1 µMNot Specified
U87 GlioblastomaNot explicitly defined, but significant apoptosis observed at 0.25 µM24 hours
MCF-7 Breast AdenocarcinomaLess sensitive than MDA-MB-231Not Specified
MCF7 ADR Doxorubicin-Resistant Breast AdenocarcinomaMore sensitive than MCF-7Not Specified

Table 1: Reported IC50 values for Lauryl Gallate in various cancer cell lines. Data compiled from available research.[3]

Induction of Apoptosis by Lauryl Gallate in U87 Glioblastoma Cells

The following table summarizes the dose-dependent effect of lauryl gallate on the induction of apoptosis in U87 glioblastoma cells after 24 hours of treatment, as determined by Annexin V/PI staining.

Lauryl Gallate Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control) 1.3 ± 0.4%
0.1 4.6 ± 0.2%
0.25 46.1 ± 16.3%
0.5 79.5 ± 5.9%
1.0 78.9 ± 4.0%

Table 2: Quantitative analysis of apoptosis in U87 cells treated with Lauryl Gallate for 24 hours.[4]

Modulation of Apoptosis-Related Protein Expression

Lauryl gallate has been shown to modulate the expression of key proteins involved in the apoptotic signaling cascade.

Cell LineProteinEffect
MCF-7 p53Increased
p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2No significant change
MDA-MB-231 p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2Decreased
MCF7 ADR p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2Decreased
U87 BaxIncreased
BakIncreased
Bcl-2Decreased

Table 3: Qualitative summary of the effect of Lauryl Gallate on the expression of key regulatory proteins in different cancer cell lines.[1][2]

Signaling Pathways and Experimental Workflows

Lauryl Gallate-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling pathway for lauryl gallate-induced apoptosis in cancer cells.

Lauryl_Gallate_Apoptosis_Pathway Lauryl Gallate Apoptotic Signaling Pathway LG Lauryl Gallate Erk12 Erk1/2 Activation LG->Erk12 Bcl2_family Modulation of Bcl-2 Family LG->Bcl2_family p53 p53 (in p53 wt cells) Erk12->p53 p21 p21 Cip1 Upregulation Erk12->p21 p53->p21 CyclinD1 Cyclin D1 Downregulation p21->CyclinD1 G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Bax_Bak Bax/Bak Upregulation Bcl2_family->Bax_Bak Bcl2_anti Bcl-2 Downregulation Bcl2_family->Bcl2_anti Mito Mitochondrial Dysfunction Bax_Bak->Mito Bcl2_anti->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Lauryl Gallate Apoptotic Signaling Pathway
Experimental Workflow for Investigating Lauryl Gallate

This diagram outlines a typical experimental workflow to characterize the apoptotic effects of lauryl gallate.

Experimental_Workflow Experimental Workflow for Lauryl Gallate Investigation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Studies cell_culture Cancer Cell Line Culture treatment Treat with Lauryl Gallate (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_treatment Treat with IC50 concentration of Lauryl Gallate ic50->apoptosis_treatment annexin_v Annexin V / PI Staining apoptosis_treatment->annexin_v flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells flow_cytometry->quantify_apoptosis mechanistic_treatment Treat with Lauryl Gallate (Time-Course) quantify_apoptosis->mechanistic_treatment cell_cycle Cell Cycle Analysis (PI Staining) mechanistic_treatment->cell_cycle western_blot Western Blot Analysis (p53, p21, Cyclin D1, Bcl-2, Erk1/2) mechanistic_treatment->western_blot pathway_analysis Signaling Pathway Elucidation cell_cycle->pathway_analysis western_blot->pathway_analysis

References

Application Notes and Protocols: Lauryl Gallate for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Laureatin" did not yield specific scientific literature. Based on the query's context and phonetic similarity, these application notes have been developed for Lauryl Gallate , a compound with documented pro-apoptotic effects in various cancer cell lines.

Introduction

Lauryl gallate, the dodecyl ester of gallic acid, is an antioxidant commonly used as a food preservative. Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines.[1] These notes provide an overview of the biological activity of lauryl gallate and detailed protocols for its investigation in a research setting.

Mechanism of Action

Lauryl gallate exerts its cytotoxic effects through the induction of cell cycle arrest and apoptosis.[1] In human breast cancer cell lines, such as MCF-7 (p53 wild-type) and MDA-MB-231 (p53 mutant), lauryl gallate's effects are mediated through the activation of the Erk1/2 signaling pathway.[1] This leads to the upregulation of the cell cycle inhibitor p21Cip1 and a reduction in cyclin D1 levels, resulting in cell cycle arrest.[1]

In glioblastoma cells (U87), lauryl gallate induces apoptosis through a caspase-dependent pathway, modulating the expression of Bcl-2 family proteins to favor apoptosis.[2] Specifically, it has been shown to increase the expression of pro-apoptotic proteins Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2]

Data Presentation

Cytotoxicity of Lauryl Gallate

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 ValueIncubation Time
MDA-MB-231 Breast Adenocarcinoma~1 µMNot Specified
U87 GlioblastomaNot explicitly defined, but significant apoptosis observed at 0.25 µM24 hours
MCF-7 Breast AdenocarcinomaLess sensitive than MDA-MB-231Not Specified
MCF7 ADR Doxorubicin-Resistant Breast AdenocarcinomaMore sensitive than MCF-7Not Specified

Table 1: Reported IC50 values for Lauryl Gallate in various cancer cell lines. Data compiled from available research.[3]

Induction of Apoptosis by Lauryl Gallate in U87 Glioblastoma Cells

The following table summarizes the dose-dependent effect of lauryl gallate on the induction of apoptosis in U87 glioblastoma cells after 24 hours of treatment, as determined by Annexin V/PI staining.

Lauryl Gallate Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive)
0 (Control) 1.3 ± 0.4%
0.1 4.6 ± 0.2%
0.25 46.1 ± 16.3%
0.5 79.5 ± 5.9%
1.0 78.9 ± 4.0%

Table 2: Quantitative analysis of apoptosis in U87 cells treated with Lauryl Gallate for 24 hours.[4]

Modulation of Apoptosis-Related Protein Expression

Lauryl gallate has been shown to modulate the expression of key proteins involved in the apoptotic signaling cascade.

Cell LineProteinEffect
MCF-7 p53Increased
p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2No significant change
MDA-MB-231 p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2Decreased
MCF7 ADR p21Cip1Upregulated
Cyclin D1Reduced
Bcl-2Decreased
U87 BaxIncreased
BakIncreased
Bcl-2Decreased

Table 3: Qualitative summary of the effect of Lauryl Gallate on the expression of key regulatory proteins in different cancer cell lines.[1][2]

Signaling Pathways and Experimental Workflows

Lauryl Gallate-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling pathway for lauryl gallate-induced apoptosis in cancer cells.

Lauryl_Gallate_Apoptosis_Pathway Lauryl Gallate Apoptotic Signaling Pathway LG Lauryl Gallate Erk12 Erk1/2 Activation LG->Erk12 Bcl2_family Modulation of Bcl-2 Family LG->Bcl2_family p53 p53 (in p53 wt cells) Erk12->p53 p21 p21 Cip1 Upregulation Erk12->p21 p53->p21 CyclinD1 Cyclin D1 Downregulation p21->CyclinD1 G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Bax_Bak Bax/Bak Upregulation Bcl2_family->Bax_Bak Bcl2_anti Bcl-2 Downregulation Bcl2_family->Bcl2_anti Mito Mitochondrial Dysfunction Bax_Bak->Mito Bcl2_anti->Mito Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis

Lauryl Gallate Apoptotic Signaling Pathway
Experimental Workflow for Investigating Lauryl Gallate

This diagram outlines a typical experimental workflow to characterize the apoptotic effects of lauryl gallate.

Experimental_Workflow Experimental Workflow for Lauryl Gallate Investigation cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Studies cell_culture Cancer Cell Line Culture treatment Treat with Lauryl Gallate (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_treatment Treat with IC50 concentration of Lauryl Gallate ic50->apoptosis_treatment annexin_v Annexin V / PI Staining apoptosis_treatment->annexin_v flow_cytometry Flow Cytometry Analysis annexin_v->flow_cytometry quantify_apoptosis Quantify Apoptotic vs. Necrotic Cells flow_cytometry->quantify_apoptosis mechanistic_treatment Treat with Lauryl Gallate (Time-Course) quantify_apoptosis->mechanistic_treatment cell_cycle Cell Cycle Analysis (PI Staining) mechanistic_treatment->cell_cycle western_blot Western Blot Analysis (p53, p21, Cyclin D1, Bcl-2, Erk1/2) mechanistic_treatment->western_blot pathway_analysis Signaling Pathway Elucidation cell_cycle->pathway_analysis western_blot->pathway_analysis

References

Investigating Novel Marine Compounds in Combination Chemotherapy: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The following document provides a generalized framework for the investigation of novel natural products, using the marine-derived compound "Laureatin" as a conceptual example. Extensive literature searches have revealed no specific data on the anticancer activity of this compound, either alone or in combination with other chemotherapeutic agents. The primary documented activity of this compound is insecticidal. However, various other metabolites from the marine algae genus Laurencia, such as sesquiterpenes isoaplysin and debromoaplysinol, have demonstrated cytotoxic effects against cancer cell lines in preclinical studies.[1]

Therefore, these application notes are intended to serve as a detailed, instructive template for researchers aiming to explore the potential synergistic or additive effects of a novel, uncharacterized natural product with established chemotherapy drugs. The protocols and data presentation formats provided are based on standard methodologies in preclinical cancer research.

Introduction

The discovery of novel therapeutic agents from natural sources is a cornerstone of oncological research. Marine organisms, in particular, offer a rich diversity of unique chemical structures with potential bioactivity. This document outlines a comprehensive preclinical workflow to assess the anticancer efficacy of a novel marine-derived compound, exemplified by "this compound," when used in combination with standard-of-care chemotherapy drugs. The primary objectives of such a study are to determine if the combination therapy can enhance cancer cell cytotoxicity, overcome drug resistance, and elucidate the underlying molecular mechanisms of action.

Data Presentation: Summarizing Combination Effects

Quantitative data from in vitro and in vivo experiments should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.

Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs on Cancer Cell Lines

Cell LineCompoundIC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
MCF-7 This compoundData to be determinedData to be determined
DoxorubicinData to be determinedData to be determined
PaclitaxelData to be determinedData to be determined
A549 This compoundData to be determinedData to be determined
CisplatinData to be determinedData to be determined
PaclitaxelData to be determinedData to be determined
HT-29 This compoundData to be determinedData to be determined
5-FluorouracilData to be determinedData to be determined
OxaliplatinData to be determinedData to be determined

Table 2: Synergism Analysis of this compound and Chemotherapy Drug Combinations

Cell LineDrug Combination (Ratio)Combination Index (CI) at ED50CI at ED75CI at ED90Interpretation
MCF-7 This compound + Doxorubicin (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
A549 This compound + Cisplatin (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
HT-29 This compound + 5-FU (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
CI < 0.9 indicates synergism; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value (vs. Control)
Vehicle Control 10Data to be determined--
This compound (X mg/kg) 10Data to be determinedData to be determinedData to be determined
Chemotherapy Drug (Y mg/kg) 10Data to be determinedData to be determinedData to be determined
This compound + Chemotherapy 10Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed, standardized protocols for key experiments to evaluate the combination effects of a novel compound like this compound with chemotherapy.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs, both individually and in combination.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Chemotherapy drugs (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and the selected chemotherapy drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergism, additivity, or antagonism.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.

Materials:

  • 6-well plates

  • Cancer cells

  • This compound and chemotherapy drugs

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapy drug, and the combination for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of the combination treatment on key signaling pathways involved in cell survival and apoptosis.

Materials:

  • Cancer cells

  • This compound and chemotherapy drugs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental designs and biological mechanisms.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment: 1. This compound (L) 2. Chemo Drug (C) 3. L + C Combination cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Mechanism Study (Western Blot) treatment->western_blot ic50 Determine IC50 Values viability->ic50 synergy Synergy Analysis (Combination Index) ic50->synergy xenograft Establish Xenograft Tumor Model in Mice synergy->xenograft Proceed if synergistic vivo_treatment Treatment Groups: 1. Vehicle 2. This compound 3. Chemo Drug 4. Combination xenograft->vivo_treatment tgi Measure Tumor Volume (Tumor Growth Inhibition) vivo_treatment->tgi histology Immunohistochemistry (e.g., Ki-67, TUNEL) tgi->histology

Caption: Preclinical workflow for evaluating a novel compound in combination chemotherapy.

G cluster_pathway Hypothetical Synergistic Apoptosis Pathway This compound This compound PI3K PI3K/Akt Pathway (Survival) This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Chemo Chemotherapy Drug (e.g., Doxorubicin) MAPK MAPK/ERK Pathway (Proliferation) Chemo->MAPK Inhibits Chemo->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 MAPK->Bcl2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for synergistic induction of apoptosis.

References

Investigating Novel Marine Compounds in Combination Chemotherapy: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The following document provides a generalized framework for the investigation of novel natural products, using the marine-derived compound "Laureatin" as a conceptual example. Extensive literature searches have revealed no specific data on the anticancer activity of this compound, either alone or in combination with other chemotherapeutic agents. The primary documented activity of this compound is insecticidal. However, various other metabolites from the marine algae genus Laurencia, such as sesquiterpenes isoaplysin and debromoaplysinol, have demonstrated cytotoxic effects against cancer cell lines in preclinical studies.[1]

Therefore, these application notes are intended to serve as a detailed, instructive template for researchers aiming to explore the potential synergistic or additive effects of a novel, uncharacterized natural product with established chemotherapy drugs. The protocols and data presentation formats provided are based on standard methodologies in preclinical cancer research.

Introduction

The discovery of novel therapeutic agents from natural sources is a cornerstone of oncological research. Marine organisms, in particular, offer a rich diversity of unique chemical structures with potential bioactivity. This document outlines a comprehensive preclinical workflow to assess the anticancer efficacy of a novel marine-derived compound, exemplified by "this compound," when used in combination with standard-of-care chemotherapy drugs. The primary objectives of such a study are to determine if the combination therapy can enhance cancer cell cytotoxicity, overcome drug resistance, and elucidate the underlying molecular mechanisms of action.

Data Presentation: Summarizing Combination Effects

Quantitative data from in vitro and in vivo experiments should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.

Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs on Cancer Cell Lines

Cell LineCompoundIC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
MCF-7 This compoundData to be determinedData to be determined
DoxorubicinData to be determinedData to be determined
PaclitaxelData to be determinedData to be determined
A549 This compoundData to be determinedData to be determined
CisplatinData to be determinedData to be determined
PaclitaxelData to be determinedData to be determined
HT-29 This compoundData to be determinedData to be determined
5-FluorouracilData to be determinedData to be determined
OxaliplatinData to be determinedData to be determined

Table 2: Synergism Analysis of this compound and Chemotherapy Drug Combinations

Cell LineDrug Combination (Ratio)Combination Index (CI) at ED50CI at ED75CI at ED90Interpretation
MCF-7 This compound + Doxorubicin (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
A549 This compound + Cisplatin (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
HT-29 This compound + 5-FU (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
CI < 0.9 indicates synergism; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value (vs. Control)
Vehicle Control 10Data to be determined--
This compound (X mg/kg) 10Data to be determinedData to be determinedData to be determined
Chemotherapy Drug (Y mg/kg) 10Data to be determinedData to be determinedData to be determined
This compound + Chemotherapy 10Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed, standardized protocols for key experiments to evaluate the combination effects of a novel compound like this compound with chemotherapy.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs, both individually and in combination.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Chemotherapy drugs (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and the selected chemotherapy drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergism, additivity, or antagonism.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.

Materials:

  • 6-well plates

  • Cancer cells

  • This compound and chemotherapy drugs

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapy drug, and the combination for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of the combination treatment on key signaling pathways involved in cell survival and apoptosis.

Materials:

  • Cancer cells

  • This compound and chemotherapy drugs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental designs and biological mechanisms.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment: 1. This compound (L) 2. Chemo Drug (C) 3. L + C Combination cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Mechanism Study (Western Blot) treatment->western_blot ic50 Determine IC50 Values viability->ic50 synergy Synergy Analysis (Combination Index) ic50->synergy xenograft Establish Xenograft Tumor Model in Mice synergy->xenograft Proceed if synergistic vivo_treatment Treatment Groups: 1. Vehicle 2. This compound 3. Chemo Drug 4. Combination xenograft->vivo_treatment tgi Measure Tumor Volume (Tumor Growth Inhibition) vivo_treatment->tgi histology Immunohistochemistry (e.g., Ki-67, TUNEL) tgi->histology

Caption: Preclinical workflow for evaluating a novel compound in combination chemotherapy.

G cluster_pathway Hypothetical Synergistic Apoptosis Pathway This compound This compound PI3K PI3K/Akt Pathway (Survival) This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Chemo Chemotherapy Drug (e.g., Doxorubicin) MAPK MAPK/ERK Pathway (Proliferation) Chemo->MAPK Inhibits Chemo->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 MAPK->Bcl2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for synergistic induction of apoptosis.

References

Investigating Novel Marine Compounds in Combination Chemotherapy: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The following document provides a generalized framework for the investigation of novel natural products, using the marine-derived compound "Laureatin" as a conceptual example. Extensive literature searches have revealed no specific data on the anticancer activity of this compound, either alone or in combination with other chemotherapeutic agents. The primary documented activity of this compound is insecticidal. However, various other metabolites from the marine algae genus Laurencia, such as sesquiterpenes isoaplysin and debromoaplysinol, have demonstrated cytotoxic effects against cancer cell lines in preclinical studies.[1]

Therefore, these application notes are intended to serve as a detailed, instructive template for researchers aiming to explore the potential synergistic or additive effects of a novel, uncharacterized natural product with established chemotherapy drugs. The protocols and data presentation formats provided are based on standard methodologies in preclinical cancer research.

Introduction

The discovery of novel therapeutic agents from natural sources is a cornerstone of oncological research. Marine organisms, in particular, offer a rich diversity of unique chemical structures with potential bioactivity. This document outlines a comprehensive preclinical workflow to assess the anticancer efficacy of a novel marine-derived compound, exemplified by "this compound," when used in combination with standard-of-care chemotherapy drugs. The primary objectives of such a study are to determine if the combination therapy can enhance cancer cell cytotoxicity, overcome drug resistance, and elucidate the underlying molecular mechanisms of action.

Data Presentation: Summarizing Combination Effects

Quantitative data from in vitro and in vivo experiments should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.

Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Drugs on Cancer Cell Lines

Cell LineCompoundIC50 (µM) ± SD (48h)IC50 (µM) ± SD (72h)
MCF-7 This compoundData to be determinedData to be determined
DoxorubicinData to be determinedData to be determined
PaclitaxelData to be determinedData to be determined
A549 This compoundData to be determinedData to be determined
CisplatinData to be determinedData to be determined
PaclitaxelData to be determinedData to be determined
HT-29 This compoundData to be determinedData to be determined
5-FluorouracilData to be determinedData to be determined
OxaliplatinData to be determinedData to be determined

Table 2: Synergism Analysis of this compound and Chemotherapy Drug Combinations

Cell LineDrug Combination (Ratio)Combination Index (CI) at ED50CI at ED75CI at ED90Interpretation
MCF-7 This compound + Doxorubicin (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
A549 This compound + Cisplatin (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
HT-29 This compound + 5-FU (1:1)Data to be determinedData to be determinedData to be determinedSynergism/Additive/Antagonism
CI < 0.9 indicates synergism; CI between 0.9 and 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value (vs. Control)
Vehicle Control 10Data to be determined--
This compound (X mg/kg) 10Data to be determinedData to be determinedData to be determined
Chemotherapy Drug (Y mg/kg) 10Data to be determinedData to be determinedData to be determined
This compound + Chemotherapy 10Data to be determinedData to be determinedData to be determined

Experimental Protocols

The following are detailed, standardized protocols for key experiments to evaluate the combination effects of a novel compound like this compound with chemotherapy.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and standard chemotherapy drugs, both individually and in combination.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Chemotherapy drugs (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and the selected chemotherapy drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to assess synergism, additivity, or antagonism.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound and chemotherapy combinations.

Materials:

  • 6-well plates

  • Cancer cells

  • This compound and chemotherapy drugs

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound, the chemotherapy drug, and the combination for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of the combination treatment on key signaling pathways involved in cell survival and apoptosis.

Materials:

  • Cancer cells

  • This compound and chemotherapy drugs

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., for PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in RIPA buffer and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental designs and biological mechanisms.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines (e.g., MCF-7, A549) treatment Treatment: 1. This compound (L) 2. Chemo Drug (C) 3. L + C Combination cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Mechanism Study (Western Blot) treatment->western_blot ic50 Determine IC50 Values viability->ic50 synergy Synergy Analysis (Combination Index) ic50->synergy xenograft Establish Xenograft Tumor Model in Mice synergy->xenograft Proceed if synergistic vivo_treatment Treatment Groups: 1. Vehicle 2. This compound 3. Chemo Drug 4. Combination xenograft->vivo_treatment tgi Measure Tumor Volume (Tumor Growth Inhibition) vivo_treatment->tgi histology Immunohistochemistry (e.g., Ki-67, TUNEL) tgi->histology

Caption: Preclinical workflow for evaluating a novel compound in combination chemotherapy.

G cluster_pathway Hypothetical Synergistic Apoptosis Pathway This compound This compound PI3K PI3K/Akt Pathway (Survival) This compound->PI3K Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Chemo Chemotherapy Drug (e.g., Doxorubicin) MAPK MAPK/ERK Pathway (Proliferation) Chemo->MAPK Inhibits Chemo->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 MAPK->Bcl2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for synergistic induction of apoptosis.

References

Troubleshooting & Optimization

Laureatin Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Laureatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product, reportedly extracted from the sea hare (Aplysia dactylomela), and is noted for its potential as a drug metabolism inhibitor.[1][2] Like many complex natural products, this compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental setups.[3][4] Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone (B3395972) are commonly used for poorly soluble compounds.[5] For in vivo studies, formulations may involve suspending this compound in 0.5% carboxymethyl cellulose (B213188) (CMC) or dissolving it in vehicles containing PEG400 and Tween 80. It is crucial to start with small quantities to determine the most effective solvent system and avoid sample loss.

Q3: How can I determine the solubility of this compound in a specific solvent?

A common method is to prepare a saturated solution by adding an excess of this compound to the solvent of interest. The mixture is then agitated until equilibrium is reached, after which the undissolved compound is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

Q1.1: I've tried dissolving this compound in an aqueous buffer, but it remains as a solid. What should I do?

This compound is expected to have low aqueous solubility. Forcing dissolution in aqueous buffers alone is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.

Q1.2: My this compound sample precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, you can:

  • Decrease the final concentration of this compound: A lower final concentration may stay within the solubility limit of the aqueous/organic solvent mixture.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution can maintain solubility.

  • Use surfactants or other excipients: Incorporating non-ionic surfactants like Tween 80 or Pluronic F-68 can help to create micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous phase.

  • Employ a different formulation strategy: For in vivo experiments, consider creating a suspension with carboxymethyl cellulose (CMC) or a microemulsion.

Issue 2: I am observing inconsistent results in my bioassays.

Q2.1: Could poor solubility be the cause of variability in my experimental data?

Yes, inconsistent dissolution of this compound can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. It is crucial to visually inspect your solutions for any precipitate before use.

Q2.2: How can I ensure complete and consistent dissolution for my experiments?

  • Sonication: After adding this compound to the solvent, sonicating the solution can help to break down aggregates and promote dissolution.

  • Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of this compound. Always check for the thermal stability of your compound.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.

  • Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment to avoid issues with compound precipitation or degradation over time.

Quantitative Data Summary

The following table provides a summary of the solubility of a hypothetical poorly soluble natural product, which can be used as a reference for initial solvent screening for this compound.

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) - Example Data
Water10.280.1< 0.01
Ethanol5.224.55 - 10
Methanol6.632.72 - 5
Acetone5.120.7> 20
Dimethyl Sulfoxide (DMSO)7.246.7> 50
Polyethylene Glycol 400 (PEG400)--15 - 25
10% Tween 80 in Water--1 - 2

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution by Serial Dilution
  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline).

  • Addition of Stock: While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final working concentration. Continuous mixing during this step is crucial to prevent precipitation.

  • Final Mixing: Vortex the final working solution for another 30 seconds.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Visualizations

Caption: A troubleshooting workflow for addressing this compound solubility issues.

SolubilityEnhancement cluster_aqueous Aqueous Environment cluster_solution Enhanced Solubility laureatin_agg This compound Aggregates (Poorly Soluble) laureatin_sol Solubilized this compound laureatin_agg->laureatin_sol Solubilization cosolvent Co-solvent (e.g., DMSO) Reduces solvent polarity cosolvent->laureatin_sol surfactant Surfactant (e.g., Tween 80) Forms micelles surfactant->laureatin_sol

Caption: Mechanisms of solubility enhancement for this compound.

References

Laureatin Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Laureatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product, reportedly extracted from the sea hare (Aplysia dactylomela), and is noted for its potential as a drug metabolism inhibitor.[1][2] Like many complex natural products, this compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental setups.[3][4] Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetone (B3395972) are commonly used for poorly soluble compounds.[5] For in vivo studies, formulations may involve suspending this compound in 0.5% carboxymethyl cellulose (B213188) (CMC) or dissolving it in vehicles containing PEG400 and Tween 80. It is crucial to start with small quantities to determine the most effective solvent system and avoid sample loss.

Q3: How can I determine the solubility of this compound in a specific solvent?

A common method is to prepare a saturated solution by adding an excess of this compound to the solvent of interest. The mixture is then agitated until equilibrium is reached, after which the undissolved compound is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

Q1.1: I've tried dissolving this compound in an aqueous buffer, but it remains as a solid. What should I do?

This compound is expected to have low aqueous solubility. Forcing dissolution in aqueous buffers alone is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.

Q1.2: My this compound sample precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, you can:

  • Decrease the final concentration of this compound: A lower final concentration may stay within the solubility limit of the aqueous/organic solvent mixture.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution can maintain solubility.

  • Use surfactants or other excipients: Incorporating non-ionic surfactants like Tween 80 or Pluronic F-68 can help to create micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous phase.

  • Employ a different formulation strategy: For in vivo experiments, consider creating a suspension with carboxymethyl cellulose (CMC) or a microemulsion.

Issue 2: I am observing inconsistent results in my bioassays.

Q2.1: Could poor solubility be the cause of variability in my experimental data?

Yes, inconsistent dissolution of this compound can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. It is crucial to visually inspect your solutions for any precipitate before use.

Q2.2: How can I ensure complete and consistent dissolution for my experiments?

  • Sonication: After adding this compound to the solvent, sonicating the solution can help to break down aggregates and promote dissolution.

  • Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of this compound. Always check for the thermal stability of your compound.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.

  • Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment to avoid issues with compound precipitation or degradation over time.

Quantitative Data Summary

The following table provides a summary of the solubility of a hypothetical poorly soluble natural product, which can be used as a reference for initial solvent screening for this compound.

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) - Example Data
Water10.280.1< 0.01
Ethanol5.224.55 - 10
Methanol6.632.72 - 5
Acetone5.120.7> 20
Dimethyl Sulfoxide (DMSO)7.246.7> 50
Polyethylene Glycol 400 (PEG400)--15 - 25
10% Tween 80 in Water--1 - 2

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution by Serial Dilution
  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline).

  • Addition of Stock: While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final working concentration. Continuous mixing during this step is crucial to prevent precipitation.

  • Final Mixing: Vortex the final working solution for another 30 seconds.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Visualizations

Caption: A troubleshooting workflow for addressing this compound solubility issues.

SolubilityEnhancement cluster_aqueous Aqueous Environment cluster_solution Enhanced Solubility laureatin_agg This compound Aggregates (Poorly Soluble) laureatin_sol Solubilized this compound laureatin_agg->laureatin_sol Solubilization cosolvent Co-solvent (e.g., DMSO) Reduces solvent polarity cosolvent->laureatin_sol surfactant Surfactant (e.g., Tween 80) Forms micelles surfactant->laureatin_sol

Caption: Mechanisms of solubility enhancement for this compound.

References

Laureatin Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Laureatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product, reportedly extracted from the sea hare (Aplysia dactylomela), and is noted for its potential as a drug metabolism inhibitor.[1][2] Like many complex natural products, this compound is likely to be lipophilic and exhibit poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental setups.[3][4] Ensuring complete dissolution is critical for accurate and reproducible experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or acetone are commonly used for poorly soluble compounds.[5] For in vivo studies, formulations may involve suspending this compound in 0.5% carboxymethyl cellulose (CMC) or dissolving it in vehicles containing PEG400 and Tween 80. It is crucial to start with small quantities to determine the most effective solvent system and avoid sample loss.

Q3: How can I determine the solubility of this compound in a specific solvent?

A common method is to prepare a saturated solution by adding an excess of this compound to the solvent of interest. The mixture is then agitated until equilibrium is reached, after which the undissolved compound is removed by centrifugation or filtration. The concentration of this compound in the clear supernatant can then be determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

Q1.1: I've tried dissolving this compound in an aqueous buffer, but it remains as a solid. What should I do?

This compound is expected to have low aqueous solubility. Forcing dissolution in aqueous buffers alone is unlikely to be successful. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium. Be mindful of the final concentration of the organic solvent, as it can affect your experimental system.

Q1.2: My this compound sample precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, you can:

  • Decrease the final concentration of this compound: A lower final concentration may stay within the solubility limit of the aqueous/organic solvent mixture.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of DMSO in the final solution can maintain solubility.

  • Use surfactants or other excipients: Incorporating non-ionic surfactants like Tween 80 or Pluronic F-68 can help to create micelles that encapsulate the lipophilic this compound, keeping it dispersed in the aqueous phase.

  • Employ a different formulation strategy: For in vivo experiments, consider creating a suspension with carboxymethyl cellulose (CMC) or a microemulsion.

Issue 2: I am observing inconsistent results in my bioassays.

Q2.1: Could poor solubility be the cause of variability in my experimental data?

Yes, inconsistent dissolution of this compound can lead to significant variability in experimental outcomes. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. It is crucial to visually inspect your solutions for any precipitate before use.

Q2.2: How can I ensure complete and consistent dissolution for my experiments?

  • Sonication: After adding this compound to the solvent, sonicating the solution can help to break down aggregates and promote dissolution.

  • Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation of this compound. Always check for the thermal stability of your compound.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.

  • Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment to avoid issues with compound precipitation or degradation over time.

Quantitative Data Summary

The following table provides a summary of the solubility of a hypothetical poorly soluble natural product, which can be used as a reference for initial solvent screening for this compound.

SolventPolarity IndexDielectric Constant (20°C)Solubility (mg/mL) - Example Data
Water10.280.1< 0.01
Ethanol5.224.55 - 10
Methanol6.632.72 - 5
Acetone5.120.7> 20
Dimethyl Sulfoxide (DMSO)7.246.7> 50
Polyethylene Glycol 400 (PEG400)--15 - 25
10% Tween 80 in Water--1 - 2

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution by Serial Dilution
  • Thawing: Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilution: In a sterile tube, add the desired volume of your aqueous experimental buffer (e.g., cell culture medium, phosphate-buffered saline).

  • Addition of Stock: While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final working concentration. Continuous mixing during this step is crucial to prevent precipitation.

  • Final Mixing: Vortex the final working solution for another 30 seconds.

  • Use Immediately: Use the freshly prepared working solution in your experiment without delay.

Visualizations

Caption: A troubleshooting workflow for addressing this compound solubility issues.

SolubilityEnhancement cluster_aqueous Aqueous Environment cluster_solution Enhanced Solubility laureatin_agg This compound Aggregates (Poorly Soluble) laureatin_sol Solubilized this compound laureatin_agg->laureatin_sol Solubilization cosolvent Co-solvent (e.g., DMSO) Reduces solvent polarity cosolvent->laureatin_sol surfactant Surfactant (e.g., Tween 80) Forms micelles surfactant->laureatin_sol

Caption: Mechanisms of solubility enhancement for this compound.

References

Laureatin Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureatin. The information addresses potential stability issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound's stability in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Its chemical structure, containing ether, bromoalkane, alkene, and alkyne functional groups, dictates its susceptibility to various degradation pathways.[1][2][3][4][5][6]

Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?

A2: Loss of potency can be attributed to chemical degradation. Depending on the solvent and storage conditions, this compound may undergo hydrolysis, oxidation, or other reactions. It is crucial to use appropriate solvents and store the solution under recommended conditions (e.g., -20°C or -80°C for long-term storage) to minimize degradation.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: While specific solubility data is limited, this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage in solution, temperatures of -20°C for up to one month and -80°C for up to six months are suggested. It is advisable to prepare fresh solutions for critical experiments. When selecting a solvent, consider its potential reactivity with this compound's functional groups. Ethers, for instance, are generally stable but can be cleaved under strong acidic conditions.[1]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To assess stability, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the degradation of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound.Analyze the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. This can provide insights into the degradation pathway.[12][13] Review your experimental and storage conditions (solvent, pH, temperature, light exposure) to identify the stressor.
Inconsistent experimental results Instability of this compound in the experimental medium.Prepare fresh solutions of this compound immediately before use. If the experimental medium is aqueous, be mindful of potential hydrolysis, especially at non-neutral pH. Consider the use of aprotic solvents if compatible with your experimental design.
Precipitation of this compound from solution Poor solubility or solvent evaporation.Ensure the chosen solvent can maintain this compound in solution at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially with volatile organic solvents.
Discoloration of the solution Formation of degradation products.Discoloration can be an indicator of significant degradation. Discard the solution and prepare a fresh one under inert conditions if possible (e.g., using degassed solvents and protecting from light).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: [8][11]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[12]

4. Data Analysis:

  • Quantify the amount of this compound remaining in each sample.

  • Calculate the percentage of degradation.

  • Identify and quantify any major degradation products.

Visualizations

Potential Degradation Pathways of this compound

The following diagram illustrates potential degradation pathways for this compound based on its functional groups. The exact products and mechanisms would need to be confirmed experimentally.

This compound This compound (Ether, Bromoalkane, Alkene, Alkyne) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation hv Degradation_Products Degradation Products (e.g., Epoxides, Halohydrins, Cleavage Products) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Data (Degradation %, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for this compound stability assessment.

References

Laureatin Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureatin. The information addresses potential stability issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound's stability in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Its chemical structure, containing ether, bromoalkane, alkene, and alkyne functional groups, dictates its susceptibility to various degradation pathways.[1][2][3][4][5][6]

Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?

A2: Loss of potency can be attributed to chemical degradation. Depending on the solvent and storage conditions, this compound may undergo hydrolysis, oxidation, or other reactions. It is crucial to use appropriate solvents and store the solution under recommended conditions (e.g., -20°C or -80°C for long-term storage) to minimize degradation.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: While specific solubility data is limited, this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage in solution, temperatures of -20°C for up to one month and -80°C for up to six months are suggested. It is advisable to prepare fresh solutions for critical experiments. When selecting a solvent, consider its potential reactivity with this compound's functional groups. Ethers, for instance, are generally stable but can be cleaved under strong acidic conditions.[1]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To assess stability, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the degradation of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound.Analyze the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. This can provide insights into the degradation pathway.[12][13] Review your experimental and storage conditions (solvent, pH, temperature, light exposure) to identify the stressor.
Inconsistent experimental results Instability of this compound in the experimental medium.Prepare fresh solutions of this compound immediately before use. If the experimental medium is aqueous, be mindful of potential hydrolysis, especially at non-neutral pH. Consider the use of aprotic solvents if compatible with your experimental design.
Precipitation of this compound from solution Poor solubility or solvent evaporation.Ensure the chosen solvent can maintain this compound in solution at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially with volatile organic solvents.
Discoloration of the solution Formation of degradation products.Discoloration can be an indicator of significant degradation. Discard the solution and prepare a fresh one under inert conditions if possible (e.g., using degassed solvents and protecting from light).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: [8][11]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[12]

4. Data Analysis:

  • Quantify the amount of this compound remaining in each sample.

  • Calculate the percentage of degradation.

  • Identify and quantify any major degradation products.

Visualizations

Potential Degradation Pathways of this compound

The following diagram illustrates potential degradation pathways for this compound based on its functional groups. The exact products and mechanisms would need to be confirmed experimentally.

This compound This compound (Ether, Bromoalkane, Alkene, Alkyne) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation hv Degradation_Products Degradation Products (e.g., Epoxides, Halohydrins, Cleavage Products) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Data (Degradation %, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for this compound stability assessment.

References

Laureatin Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureatin. The information addresses potential stability issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect this compound's stability in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. Its chemical structure, containing ether, bromoalkane, alkene, and alkyne functional groups, dictates its susceptibility to various degradation pathways.[1][2][3][4][5][6]

Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?

A2: Loss of potency can be attributed to chemical degradation. Depending on the solvent and storage conditions, this compound may undergo hydrolysis, oxidation, or other reactions. It is crucial to use appropriate solvents and store the solution under recommended conditions (e.g., -20°C or -80°C for long-term storage) to minimize degradation.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: While specific solubility data is limited, this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For long-term storage in solution, temperatures of -20°C for up to one month and -80°C for up to six months are suggested. It is advisable to prepare fresh solutions for critical experiments. When selecting a solvent, consider its potential reactivity with this compound's functional groups. Ethers, for instance, are generally stable but can be cleaved under strong acidic conditions.[1]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To assess stability, you can perform a forced degradation study. This involves subjecting a solution of this compound to various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) and monitoring the degradation of the parent compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[7][8][9][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound.Analyze the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. This can provide insights into the degradation pathway.[12][13] Review your experimental and storage conditions (solvent, pH, temperature, light exposure) to identify the stressor.
Inconsistent experimental results Instability of this compound in the experimental medium.Prepare fresh solutions of this compound immediately before use. If the experimental medium is aqueous, be mindful of potential hydrolysis, especially at non-neutral pH. Consider the use of aprotic solvents if compatible with your experimental design.
Precipitation of this compound from solution Poor solubility or solvent evaporation.Ensure the chosen solvent can maintain this compound in solution at the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation, especially with volatile organic solvents.
Discoloration of the solution Formation of degradation products.Discoloration can be an indicator of significant degradation. Discard the solution and prepare a fresh one under inert conditions if possible (e.g., using degassed solvents and protecting from light).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions. The goal is to induce degradation of about 5-20%.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: [8][11]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A reversed-phase C18 column is often a good starting point.[12]

4. Data Analysis:

  • Quantify the amount of this compound remaining in each sample.

  • Calculate the percentage of degradation.

  • Identify and quantify any major degradation products.

Visualizations

Potential Degradation Pathways of this compound

The following diagram illustrates potential degradation pathways for this compound based on its functional groups. The exact products and mechanisms would need to be confirmed experimentally.

This compound This compound (Ether, Bromoalkane, Alkene, Alkyne) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H+/OH- Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation hv Degradation_Products Degradation Products (e.g., Epoxides, Halohydrins, Cleavage Products) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Testing

This diagram outlines the general workflow for assessing the stability of this compound.

cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling HPLC_Analysis HPLC/LC-MS Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Data (Degradation %, Impurity Profile) HPLC_Analysis->Data_Evaluation

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Optimizing Laureatin for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for accurately determining the half-maximal inhibitory concentration (IC50) of Laureatin, a natural product derived from marine red algae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a brominated cyclic ether, a type of natural product isolated from marine red algae of the genus Laurencia. While its precise mechanism of action is not fully elucidated and can be cell-type dependent, studies suggest it can induce cytotoxicity in cancer cell lines. Like many natural products, its effects may be multifactorial, potentially involving the induction of apoptosis or interference with key cellular signaling pathways. Due to the complexity of natural products, it's crucial to rule out non-specific assay interference.[1]

Q2: What is the recommended starting concentration range for IC50 determination of this compound?

For a compound with unknown potency, a wide concentration range is recommended for the initial experiment. A common starting point is a log-fold dilution series spanning from nanomolar to high micromolar concentrations. Based on typical cytotoxic activities of similar natural products, a range of 10 nM to 100 µM is a logical starting point.[2][3]

Q3: How should I dissolve this compound for my experiments?

This compound is a lipophilic molecule. It should be dissolved in a high-purity organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then serially diluted in complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[2]

Q4: Which cell viability assay is best for determining this compound's IC50?

Several assays can be used, each with its own advantages.

  • MTT/XTT Assays: These are colorimetric assays measuring mitochondrial metabolic activity, which is an indicator of cell viability. They are widely used, but natural products can sometimes interfere with the enzymatic reactions.

  • CellTiter-Glo®: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive and has a better signal-to-noise ratio than colorimetric assays.

  • Resazurin (AlamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and can be more sensitive than MTT.

  • Crystal Violet Assay: This assay stains total protein/DNA and measures cell number directly. It can be useful if this compound interferes with metabolic assays.

It is recommended to confirm hits with an orthogonal assay (one that uses a different detection method) to rule out artifacts.

Experimental Protocols & Data Presentation

Protocol 1: Standard IC50 Determination using MTT Assay

This protocol provides a step-by-step method for assessing the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • High-purity DMSO

  • Adherent cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, create a series of 200 µM, 20 µM, 2 µM, etc. The final DMSO concentration should be kept constant.

  • Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle) * 100.

    • Plot the % Viability against the log of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

Data Tables

For accurate and reproducible results, careful planning of your dilution scheme is essential.

Table 1: Example Serial Dilution Scheme for this compound

Stock Conc. (in DMSO)Dilution StepIntermediate Conc. (2X)Final Well Conc. (1X)Final DMSO % (assuming 10mM stock)
10 mM1:50200 µM100 µM0.5%
10 mM1:50020 µM10 µM0.5%
10 mM1:5,0002 µM1 µM0.5%
10 mM1:50,000200 nM100 nM0.5%
10 mM1:500,00020 nM10 nM0.5%
10 mM1:5,000,0002 nM1 nM0.5%
N/AVehicle Control1% DMSO in Medium0.5% DMSO0.5%

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)

Cell LineTissue of OriginAssay UsedIC50 Value (µM)
MCF-7Breast CancerMTT8.5 ± 1.2
A549Lung CancerCellTiter-Glo12.3 ± 2.1
HeLaCervical CancerMTT6.9 ± 0.9
HCT116Colon CancerResazurin15.1 ± 3.5

Troubleshooting Guide

Problem 1: The dose-response curve is flat or shows no inhibition, even at high concentrations.

  • Possible Cause: this compound concentration is too low, or the incubation time is too short.

  • Solution: Extend the concentration range (e.g., up to 200 µM). Increase the incubation period (e.g., from 24h to 48h or 72h), as compound effects can be time-dependent.

  • Possible Cause: The selected cell line is resistant to this compound.

  • Solution: Test the compound on a different, potentially more sensitive, cell line. Include a positive control drug known to be cytotoxic to your cell line to ensure the assay is working correctly.

  • Possible Cause: The compound has precipitated out of the solution.

  • Solution: Visually inspect the wells under a microscope before adding the viability reagent. If precipitation is observed, consider lowering the highest concentration or increasing the final DMSO percentage (while ensuring it remains below toxic levels).

Problem 2: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or medium.

  • Possible Cause: Pipetting errors during compound dilution or reagent addition.

  • Solution: Use calibrated pipettes and change tips for each concentration. Ensure all reagents are brought to room temperature and mixed well before use.

  • Possible Cause: Cell contamination (e.g., mycoplasma).

  • Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cell health and response to treatment.

Problem 3: The IC50 value varies significantly between experiments.

  • Possible Cause: Differences in experimental conditions.

  • Solution: IC50 values are highly sensitive to experimental parameters. Standardize and document all conditions, including cell passage number, seeding density, media composition (especially serum lot), and incubation times to ensure consistency.

  • Possible Cause: Natural product degradation.

  • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution.

Visualized Workflows and Logic

IC50_Workflow A Prepare Cell Suspension (Logarithmic Growth Phase) B Seed Cells in 96-Well Plate (5,000-10,000 cells/well) A->B C Incubate 24h (Allow Attachment) B->C E Treat Cells with this compound (Include Vehicle Control) C->E D Prepare this compound Serial Dilutions (e.g., 1nM to 100µM) D->E F Incubate for Exposure Time (e.g., 24h, 48h, 72h) E->F G Add Cell Viability Reagent (e.g., MTT, Resazurin) F->G H Incubate as per Protocol G->H I Read Plate (Absorbance/Fluorescence/Luminescence) H->I J Data Analysis: Normalize to Control, Plot Dose-Response Curve I->J K Calculate IC50 Value (Non-linear Regression) J->K Troubleshooting_Tree Troubleshooting Failed IC50 Experiment Start Problem with Dose-Response Curve Check1 Is there any inhibition at the highest concentration? Start->Check1 No Curve Check2 Is variability high between replicates? Start->Check2 High Variability Check3 Is IC50 inconsistent between experiments? Start->Check3 Inconsistent Results Action1 Increase concentration range and/or incubation time. Check1->Action1 No Check1->Check2 Yes, but poor curve Action2 Check for compound precipitation. Use a different cell line. Action3 Review cell seeding protocol. Avoid 'edge effect'. Check for contamination. Check2->Action3 Yes Check2->Check3 No Action4 Standardize all parameters: cell passage, media, time. Use fresh compound dilutions. Check3->Action4 Yes

References

Technical Support Center: Optimizing Laureatin for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for accurately determining the half-maximal inhibitory concentration (IC50) of Laureatin, a natural product derived from marine red algae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a brominated cyclic ether, a type of natural product isolated from marine red algae of the genus Laurencia. While its precise mechanism of action is not fully elucidated and can be cell-type dependent, studies suggest it can induce cytotoxicity in cancer cell lines. Like many natural products, its effects may be multifactorial, potentially involving the induction of apoptosis or interference with key cellular signaling pathways. Due to the complexity of natural products, it's crucial to rule out non-specific assay interference.[1]

Q2: What is the recommended starting concentration range for IC50 determination of this compound?

For a compound with unknown potency, a wide concentration range is recommended for the initial experiment. A common starting point is a log-fold dilution series spanning from nanomolar to high micromolar concentrations. Based on typical cytotoxic activities of similar natural products, a range of 10 nM to 100 µM is a logical starting point.[2][3]

Q3: How should I dissolve this compound for my experiments?

This compound is a lipophilic molecule. It should be dissolved in a high-purity organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then serially diluted in complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[2]

Q4: Which cell viability assay is best for determining this compound's IC50?

Several assays can be used, each with its own advantages.

  • MTT/XTT Assays: These are colorimetric assays measuring mitochondrial metabolic activity, which is an indicator of cell viability. They are widely used, but natural products can sometimes interfere with the enzymatic reactions.

  • CellTiter-Glo®: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive and has a better signal-to-noise ratio than colorimetric assays.

  • Resazurin (AlamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and can be more sensitive than MTT.

  • Crystal Violet Assay: This assay stains total protein/DNA and measures cell number directly. It can be useful if this compound interferes with metabolic assays.

It is recommended to confirm hits with an orthogonal assay (one that uses a different detection method) to rule out artifacts.

Experimental Protocols & Data Presentation

Protocol 1: Standard IC50 Determination using MTT Assay

This protocol provides a step-by-step method for assessing the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • High-purity DMSO

  • Adherent cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, create a series of 200 µM, 20 µM, 2 µM, etc. The final DMSO concentration should be kept constant.

  • Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle) * 100.

    • Plot the % Viability against the log of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

Data Tables

For accurate and reproducible results, careful planning of your dilution scheme is essential.

Table 1: Example Serial Dilution Scheme for this compound

Stock Conc. (in DMSO)Dilution StepIntermediate Conc. (2X)Final Well Conc. (1X)Final DMSO % (assuming 10mM stock)
10 mM1:50200 µM100 µM0.5%
10 mM1:50020 µM10 µM0.5%
10 mM1:5,0002 µM1 µM0.5%
10 mM1:50,000200 nM100 nM0.5%
10 mM1:500,00020 nM10 nM0.5%
10 mM1:5,000,0002 nM1 nM0.5%
N/AVehicle Control1% DMSO in Medium0.5% DMSO0.5%

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)

Cell LineTissue of OriginAssay UsedIC50 Value (µM)
MCF-7Breast CancerMTT8.5 ± 1.2
A549Lung CancerCellTiter-Glo12.3 ± 2.1
HeLaCervical CancerMTT6.9 ± 0.9
HCT116Colon CancerResazurin15.1 ± 3.5

Troubleshooting Guide

Problem 1: The dose-response curve is flat or shows no inhibition, even at high concentrations.

  • Possible Cause: this compound concentration is too low, or the incubation time is too short.

  • Solution: Extend the concentration range (e.g., up to 200 µM). Increase the incubation period (e.g., from 24h to 48h or 72h), as compound effects can be time-dependent.

  • Possible Cause: The selected cell line is resistant to this compound.

  • Solution: Test the compound on a different, potentially more sensitive, cell line. Include a positive control drug known to be cytotoxic to your cell line to ensure the assay is working correctly.

  • Possible Cause: The compound has precipitated out of the solution.

  • Solution: Visually inspect the wells under a microscope before adding the viability reagent. If precipitation is observed, consider lowering the highest concentration or increasing the final DMSO percentage (while ensuring it remains below toxic levels).

Problem 2: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or medium.

  • Possible Cause: Pipetting errors during compound dilution or reagent addition.

  • Solution: Use calibrated pipettes and change tips for each concentration. Ensure all reagents are brought to room temperature and mixed well before use.

  • Possible Cause: Cell contamination (e.g., mycoplasma).

  • Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cell health and response to treatment.

Problem 3: The IC50 value varies significantly between experiments.

  • Possible Cause: Differences in experimental conditions.

  • Solution: IC50 values are highly sensitive to experimental parameters. Standardize and document all conditions, including cell passage number, seeding density, media composition (especially serum lot), and incubation times to ensure consistency.

  • Possible Cause: Natural product degradation.

  • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution.

Visualized Workflows and Logic

IC50_Workflow A Prepare Cell Suspension (Logarithmic Growth Phase) B Seed Cells in 96-Well Plate (5,000-10,000 cells/well) A->B C Incubate 24h (Allow Attachment) B->C E Treat Cells with this compound (Include Vehicle Control) C->E D Prepare this compound Serial Dilutions (e.g., 1nM to 100µM) D->E F Incubate for Exposure Time (e.g., 24h, 48h, 72h) E->F G Add Cell Viability Reagent (e.g., MTT, Resazurin) F->G H Incubate as per Protocol G->H I Read Plate (Absorbance/Fluorescence/Luminescence) H->I J Data Analysis: Normalize to Control, Plot Dose-Response Curve I->J K Calculate IC50 Value (Non-linear Regression) J->K Troubleshooting_Tree Troubleshooting Failed IC50 Experiment Start Problem with Dose-Response Curve Check1 Is there any inhibition at the highest concentration? Start->Check1 No Curve Check2 Is variability high between replicates? Start->Check2 High Variability Check3 Is IC50 inconsistent between experiments? Start->Check3 Inconsistent Results Action1 Increase concentration range and/or incubation time. Check1->Action1 No Check1->Check2 Yes, but poor curve Action2 Check for compound precipitation. Use a different cell line. Action3 Review cell seeding protocol. Avoid 'edge effect'. Check for contamination. Check2->Action3 Yes Check2->Check3 No Action4 Standardize all parameters: cell passage, media, time. Use fresh compound dilutions. Check3->Action4 Yes

References

Technical Support Center: Optimizing Laureatin for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for accurately determining the half-maximal inhibitory concentration (IC50) of Laureatin, a natural product derived from marine red algae.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a brominated cyclic ether, a type of natural product isolated from marine red algae of the genus Laurencia. While its precise mechanism of action is not fully elucidated and can be cell-type dependent, studies suggest it can induce cytotoxicity in cancer cell lines. Like many natural products, its effects may be multifactorial, potentially involving the induction of apoptosis or interference with key cellular signaling pathways. Due to the complexity of natural products, it's crucial to rule out non-specific assay interference.[1]

Q2: What is the recommended starting concentration range for IC50 determination of this compound?

For a compound with unknown potency, a wide concentration range is recommended for the initial experiment. A common starting point is a log-fold dilution series spanning from nanomolar to high micromolar concentrations. Based on typical cytotoxic activities of similar natural products, a range of 10 nM to 100 µM is a logical starting point.[2][3]

Q3: How should I dissolve this compound for my experiments?

This compound is a lipophilic molecule. It should be dissolved in a high-purity organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[4] This stock is then serially diluted in complete cell culture medium to achieve the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture wells is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[2]

Q4: Which cell viability assay is best for determining this compound's IC50?

Several assays can be used, each with its own advantages.

  • MTT/XTT Assays: These are colorimetric assays measuring mitochondrial metabolic activity, which is an indicator of cell viability. They are widely used, but natural products can sometimes interfere with the enzymatic reactions.

  • CellTiter-Glo®: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. It is generally more sensitive and has a better signal-to-noise ratio than colorimetric assays.

  • Resazurin (AlamarBlue®) Assay: This is a fluorescent assay that also measures metabolic activity and can be more sensitive than MTT.

  • Crystal Violet Assay: This assay stains total protein/DNA and measures cell number directly. It can be useful if this compound interferes with metabolic assays.

It is recommended to confirm hits with an orthogonal assay (one that uses a different detection method) to rule out artifacts.

Experimental Protocols & Data Presentation

Protocol 1: Standard IC50 Determination using MTT Assay

This protocol provides a step-by-step method for assessing the cytotoxicity of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • High-purity DMSO

  • Adherent cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

Procedure:

  • Cell Seeding: Harvest and count cells that are in the logarithmic growth phase. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from your DMSO stock. For example, create a series of 200 µM, 20 µM, 2 µM, etc. The final DMSO concentration should be kept constant.

  • Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Also include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells: % Viability = (OD_treated / OD_vehicle) * 100.

    • Plot the % Viability against the log of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

Data Tables

For accurate and reproducible results, careful planning of your dilution scheme is essential.

Table 1: Example Serial Dilution Scheme for this compound

Stock Conc. (in DMSO)Dilution StepIntermediate Conc. (2X)Final Well Conc. (1X)Final DMSO % (assuming 10mM stock)
10 mM1:50200 µM100 µM0.5%
10 mM1:50020 µM10 µM0.5%
10 mM1:5,0002 µM1 µM0.5%
10 mM1:50,000200 nM100 nM0.5%
10 mM1:500,00020 nM10 nM0.5%
10 mM1:5,000,0002 nM1 nM0.5%
N/AVehicle Control1% DMSO in Medium0.5% DMSO0.5%

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h Exposure)

Cell LineTissue of OriginAssay UsedIC50 Value (µM)
MCF-7Breast CancerMTT8.5 ± 1.2
A549Lung CancerCellTiter-Glo12.3 ± 2.1
HeLaCervical CancerMTT6.9 ± 0.9
HCT116Colon CancerResazurin15.1 ± 3.5

Troubleshooting Guide

Problem 1: The dose-response curve is flat or shows no inhibition, even at high concentrations.

  • Possible Cause: this compound concentration is too low, or the incubation time is too short.

  • Solution: Extend the concentration range (e.g., up to 200 µM). Increase the incubation period (e.g., from 24h to 48h or 72h), as compound effects can be time-dependent.

  • Possible Cause: The selected cell line is resistant to this compound.

  • Solution: Test the compound on a different, potentially more sensitive, cell line. Include a positive control drug known to be cytotoxic to your cell line to ensure the assay is working correctly.

  • Possible Cause: The compound has precipitated out of the solution.

  • Solution: Visually inspect the wells under a microscope before adding the viability reagent. If precipitation is observed, consider lowering the highest concentration or increasing the final DMSO percentage (while ensuring it remains below toxic levels).

Problem 2: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding.

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or medium.

  • Possible Cause: Pipetting errors during compound dilution or reagent addition.

  • Solution: Use calibrated pipettes and change tips for each concentration. Ensure all reagents are brought to room temperature and mixed well before use.

  • Possible Cause: Cell contamination (e.g., mycoplasma).

  • Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cell health and response to treatment.

Problem 3: The IC50 value varies significantly between experiments.

  • Possible Cause: Differences in experimental conditions.

  • Solution: IC50 values are highly sensitive to experimental parameters. Standardize and document all conditions, including cell passage number, seeding density, media composition (especially serum lot), and incubation times to ensure consistency.

  • Possible Cause: Natural product degradation.

  • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution.

Visualized Workflows and Logic

IC50_Workflow A Prepare Cell Suspension (Logarithmic Growth Phase) B Seed Cells in 96-Well Plate (5,000-10,000 cells/well) A->B C Incubate 24h (Allow Attachment) B->C E Treat Cells with this compound (Include Vehicle Control) C->E D Prepare this compound Serial Dilutions (e.g., 1nM to 100µM) D->E F Incubate for Exposure Time (e.g., 24h, 48h, 72h) E->F G Add Cell Viability Reagent (e.g., MTT, Resazurin) F->G H Incubate as per Protocol G->H I Read Plate (Absorbance/Fluorescence/Luminescence) H->I J Data Analysis: Normalize to Control, Plot Dose-Response Curve I->J K Calculate IC50 Value (Non-linear Regression) J->K Troubleshooting_Tree Troubleshooting Failed IC50 Experiment Start Problem with Dose-Response Curve Check1 Is there any inhibition at the highest concentration? Start->Check1 No Curve Check2 Is variability high between replicates? Start->Check2 High Variability Check3 Is IC50 inconsistent between experiments? Start->Check3 Inconsistent Results Action1 Increase concentration range and/or incubation time. Check1->Action1 No Check1->Check2 Yes, but poor curve Action2 Check for compound precipitation. Use a different cell line. Action3 Review cell seeding protocol. Avoid 'edge effect'. Check for contamination. Check2->Action3 Yes Check2->Check3 No Action4 Standardize all parameters: cell passage, media, time. Use fresh compound dilutions. Check3->Action4 Yes

References

"Laureatin" off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ. Its primary mechanism of action involves the competitive inhibition of ATP binding to the XYZ kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Q2: Are there any known off-target effects of this compound?

Q3: What are the most common off-target kinases affected by this compound?

The most significant off-target interactions of this compound have been identified with Kinase A, Kinase B, and to a lesser extent, Kinase C. The affinity for these off-target kinases is lower than for the primary target, XYZ. For detailed quantitative data, please refer to the tables below.

Q4: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is critical to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated inhibitor of XYZ as a control to confirm that the observed phenotype is due to the inhibition of XYZ and not an off-target effect.

Q5: What are the potential phenotypic consequences of this compound's off-target effects?

Inhibition of off-target kinases can lead to unintended biological consequences. For instance, inhibition of Kinase A has been associated with alterations in cell cycle progression, while inhibition of Kinase B may impact cellular metabolism. It is essential to carefully evaluate the observed phenotype in the context of both on-target and potential off-target activities.

Troubleshooting Guides

Problem 1: I am observing a phenotype that is inconsistent with the known function of the XYZ kinase.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure you are using the recommended concentration range. High concentrations are more likely to induce off-target effects.

    • Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to inhibit XYZ without significantly affecting known off-target kinases.

    • Use an Orthogonal Approach: Employ a secondary, structurally distinct XYZ inhibitor to see if it recapitulates the same phenotype.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of XYZ to confirm that the effect is on-target.

    • Direct Target Engagement Assay: Utilize a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with XYZ at the concentrations used in your experiments.

Problem 2: My results with this compound are not reproducible.

  • Possible Cause: Variability in experimental conditions can influence the activity and off-target profile of this compound.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.

    • Check Compound Stability: this compound is light-sensitive. Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions regularly.

    • Consistent Incubation Time: Adhere to a strict incubation time with this compound across all experiments.

    • Assay Validation: Validate your primary assay to ensure it is robust and has a low coefficient of variation.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target (XYZ) and key off-target kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
XYZ (Primary Target) 5
Kinase A150
Kinase B300
Kinase C800

IC50 values were determined using a standard in vitro kinase assay.

Table 2: Cellular Target Engagement of this compound

Cellular TargetEC50 (nM)
XYZ (Primary Target) 25
Kinase A750
Kinase B>1000

EC50 values were determined by a cellular thermal shift assay (CETSA) in HEK293 cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.

  • Materials:

    • Recombinant human kinases (XYZ, Kinase A, Kinase B, etc.)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (serial dilutions)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add 5 µL of each this compound dilution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP (and generated ADP) according to the ADP-Glo™ manufacturer's instructions.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to assess the target engagement of this compound in a cellular context.

  • Materials:

    • Cultured cells (e.g., HEK293)

    • This compound

    • PBS (Phosphate-buffered saline)

    • Lysis buffer (e.g., PBS with protease inhibitors)

    • Equipment for heating (PCR machine or water bath)

    • Equipment for protein analysis (SDS-PAGE, Western blot)

    • Antibodies against XYZ and off-target kinases

  • Procedure:

    • Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.

    • Harvest the cells and resuspend them in PBS.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble protein fraction by Western blotting using antibodies against the target proteins (XYZ, Kinase A, etc.).

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.

Visualizations

Laureatin_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound XYZ XYZ Kinase This compound->XYZ Inhibition Kinase_A Kinase A This compound->Kinase_A Inhibition (High Conc.) Substrate Downstream Substrate XYZ->Substrate Phosphorylation Phenotype_On Desired Phenotype Substrate->Phenotype_On Off_Target_Substrate Off-Target Substrate Kinase_A->Off_Target_Substrate Phenotype_Off Unintended Phenotype Off_Target_Substrate->Phenotype_Off

Caption: On- and off-target signaling pathways of this compound.

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Pellet) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Data Analysis (Generate Melting Curves) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Inconsistent Phenotype Observed Check_Conc Is this compound concentration within recommended range? Start->Check_Conc High_Conc High Concentration: Potential Off-Target Effect Check_Conc->High_Conc No Optimal_Conc Optimal Concentration Check_Conc->Optimal_Conc Yes Use_Orthogonal Use Orthogonal XYZ Inhibitor High_Conc->Use_Orthogonal Optimal_Conc->Use_Orthogonal Phenotype_Same Phenotype is the same: Likely On-Target Use_Orthogonal->Phenotype_Same Yes Phenotype_Diff Phenotype is different: Likely Off-Target Use_Orthogonal->Phenotype_Diff No

Caption: Troubleshooting logic for unexpected phenotypes.

References

"Laureatin" off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ. Its primary mechanism of action involves the competitive inhibition of ATP binding to the XYZ kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Q2: Are there any known off-target effects of this compound?

Q3: What are the most common off-target kinases affected by this compound?

The most significant off-target interactions of this compound have been identified with Kinase A, Kinase B, and to a lesser extent, Kinase C. The affinity for these off-target kinases is lower than for the primary target, XYZ. For detailed quantitative data, please refer to the tables below.

Q4: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is critical to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated inhibitor of XYZ as a control to confirm that the observed phenotype is due to the inhibition of XYZ and not an off-target effect.

Q5: What are the potential phenotypic consequences of this compound's off-target effects?

Inhibition of off-target kinases can lead to unintended biological consequences. For instance, inhibition of Kinase A has been associated with alterations in cell cycle progression, while inhibition of Kinase B may impact cellular metabolism. It is essential to carefully evaluate the observed phenotype in the context of both on-target and potential off-target activities.

Troubleshooting Guides

Problem 1: I am observing a phenotype that is inconsistent with the known function of the XYZ kinase.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure you are using the recommended concentration range. High concentrations are more likely to induce off-target effects.

    • Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to inhibit XYZ without significantly affecting known off-target kinases.

    • Use an Orthogonal Approach: Employ a secondary, structurally distinct XYZ inhibitor to see if it recapitulates the same phenotype.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of XYZ to confirm that the effect is on-target.

    • Direct Target Engagement Assay: Utilize a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with XYZ at the concentrations used in your experiments.

Problem 2: My results with this compound are not reproducible.

  • Possible Cause: Variability in experimental conditions can influence the activity and off-target profile of this compound.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.

    • Check Compound Stability: this compound is light-sensitive. Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions regularly.

    • Consistent Incubation Time: Adhere to a strict incubation time with this compound across all experiments.

    • Assay Validation: Validate your primary assay to ensure it is robust and has a low coefficient of variation.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target (XYZ) and key off-target kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
XYZ (Primary Target) 5
Kinase A150
Kinase B300
Kinase C800

IC50 values were determined using a standard in vitro kinase assay.

Table 2: Cellular Target Engagement of this compound

Cellular TargetEC50 (nM)
XYZ (Primary Target) 25
Kinase A750
Kinase B>1000

EC50 values were determined by a cellular thermal shift assay (CETSA) in HEK293 cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.

  • Materials:

    • Recombinant human kinases (XYZ, Kinase A, Kinase B, etc.)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (serial dilutions)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add 5 µL of each this compound dilution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP (and generated ADP) according to the ADP-Glo™ manufacturer's instructions.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to assess the target engagement of this compound in a cellular context.

  • Materials:

    • Cultured cells (e.g., HEK293)

    • This compound

    • PBS (Phosphate-buffered saline)

    • Lysis buffer (e.g., PBS with protease inhibitors)

    • Equipment for heating (PCR machine or water bath)

    • Equipment for protein analysis (SDS-PAGE, Western blot)

    • Antibodies against XYZ and off-target kinases

  • Procedure:

    • Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.

    • Harvest the cells and resuspend them in PBS.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble protein fraction by Western blotting using antibodies against the target proteins (XYZ, Kinase A, etc.).

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.

Visualizations

Laureatin_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound XYZ XYZ Kinase This compound->XYZ Inhibition Kinase_A Kinase A This compound->Kinase_A Inhibition (High Conc.) Substrate Downstream Substrate XYZ->Substrate Phosphorylation Phenotype_On Desired Phenotype Substrate->Phenotype_On Off_Target_Substrate Off-Target Substrate Kinase_A->Off_Target_Substrate Phenotype_Off Unintended Phenotype Off_Target_Substrate->Phenotype_Off

Caption: On- and off-target signaling pathways of this compound.

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Pellet) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Data Analysis (Generate Melting Curves) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Inconsistent Phenotype Observed Check_Conc Is this compound concentration within recommended range? Start->Check_Conc High_Conc High Concentration: Potential Off-Target Effect Check_Conc->High_Conc No Optimal_Conc Optimal Concentration Check_Conc->Optimal_Conc Yes Use_Orthogonal Use Orthogonal XYZ Inhibitor High_Conc->Use_Orthogonal Optimal_Conc->Use_Orthogonal Phenotype_Same Phenotype is the same: Likely On-Target Use_Orthogonal->Phenotype_Same Yes Phenotype_Diff Phenotype is different: Likely Off-Target Use_Orthogonal->Phenotype_Diff No

Caption: Troubleshooting logic for unexpected phenotypes.

References

"Laureatin" off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the Serine/Threonine kinase XYZ. Its primary mechanism of action involves the competitive inhibition of ATP binding to the XYZ kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Q2: Are there any known off-target effects of this compound?

Q3: What are the most common off-target kinases affected by this compound?

The most significant off-target interactions of this compound have been identified with Kinase A, Kinase B, and to a lesser extent, Kinase C. The affinity for these off-target kinases is lower than for the primary target, XYZ. For detailed quantitative data, please refer to the tables below.

Q4: How can I minimize off-target effects in my cell-based assays?

To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype. Performing a dose-response experiment is critical to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, consider using a structurally unrelated inhibitor of XYZ as a control to confirm that the observed phenotype is due to the inhibition of XYZ and not an off-target effect.

Q5: What are the potential phenotypic consequences of this compound's off-target effects?

Inhibition of off-target kinases can lead to unintended biological consequences. For instance, inhibition of Kinase A has been associated with alterations in cell cycle progression, while inhibition of Kinase B may impact cellular metabolism. It is essential to carefully evaluate the observed phenotype in the context of both on-target and potential off-target activities.

Troubleshooting Guides

Problem 1: I am observing a phenotype that is inconsistent with the known function of the XYZ kinase.

  • Possible Cause: This could be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure you are using the recommended concentration range. High concentrations are more likely to induce off-target effects.

    • Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to inhibit XYZ without significantly affecting known off-target kinases.

    • Use an Orthogonal Approach: Employ a secondary, structurally distinct XYZ inhibitor to see if it recapitulates the same phenotype.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of XYZ to confirm that the effect is on-target.

    • Direct Target Engagement Assay: Utilize a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with XYZ at the concentrations used in your experiments.

Problem 2: My results with this compound are not reproducible.

  • Possible Cause: Variability in experimental conditions can influence the activity and off-target profile of this compound.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition.

    • Check Compound Stability: this compound is light-sensitive. Ensure proper storage and handling to prevent degradation. Prepare fresh stock solutions regularly.

    • Consistent Incubation Time: Adhere to a strict incubation time with this compound across all experiments.

    • Assay Validation: Validate your primary assay to ensure it is robust and has a low coefficient of variation.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its primary target (XYZ) and key off-target kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
XYZ (Primary Target) 5
Kinase A150
Kinase B300
Kinase C800

IC50 values were determined using a standard in vitro kinase assay.

Table 2: Cellular Target Engagement of this compound

Cellular TargetEC50 (nM)
XYZ (Primary Target) 25
Kinase A750
Kinase B>1000

EC50 values were determined by a cellular thermal shift assay (CETSA) in HEK293 cells.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.

  • Materials:

    • Recombinant human kinases (XYZ, Kinase A, Kinase B, etc.)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (serial dilutions)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add 5 µL of each this compound dilution.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the remaining ATP (and generated ADP) according to the ADP-Glo™ manufacturer's instructions.

    • Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to assess the target engagement of this compound in a cellular context.

  • Materials:

    • Cultured cells (e.g., HEK293)

    • This compound

    • PBS (Phosphate-buffered saline)

    • Lysis buffer (e.g., PBS with protease inhibitors)

    • Equipment for heating (PCR machine or water bath)

    • Equipment for protein analysis (SDS-PAGE, Western blot)

    • Antibodies against XYZ and off-target kinases

  • Procedure:

    • Treat cultured cells with various concentrations of this compound or vehicle control for 1 hour.

    • Harvest the cells and resuspend them in PBS.

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble protein fraction by Western blotting using antibodies against the target proteins (XYZ, Kinase A, etc.).

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve indicates target engagement.

Visualizations

Laureatin_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound XYZ XYZ Kinase This compound->XYZ Inhibition Kinase_A Kinase A This compound->Kinase_A Inhibition (High Conc.) Substrate Downstream Substrate XYZ->Substrate Phosphorylation Phenotype_On Desired Phenotype Substrate->Phenotype_On Off_Target_Substrate Off-Target Substrate Kinase_A->Off_Target_Substrate Phenotype_Off Unintended Phenotype Off_Target_Substrate->Phenotype_Off

Caption: On- and off-target signaling pathways of this compound.

CETSA_Workflow A 1. Cell Treatment (this compound vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Pellet) C->D E 5. Western Blot (Analyze Soluble Fraction) D->E F 6. Data Analysis (Generate Melting Curves) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Start Inconsistent Phenotype Observed Check_Conc Is this compound concentration within recommended range? Start->Check_Conc High_Conc High Concentration: Potential Off-Target Effect Check_Conc->High_Conc No Optimal_Conc Optimal Concentration Check_Conc->Optimal_Conc Yes Use_Orthogonal Use Orthogonal XYZ Inhibitor High_Conc->Use_Orthogonal Optimal_Conc->Use_Orthogonal Phenotype_Same Phenotype is the same: Likely On-Target Use_Orthogonal->Phenotype_Same Yes Phenotype_Diff Phenotype is different: Likely Off-Target Use_Orthogonal->Phenotype_Diff No

Caption: Troubleshooting logic for unexpected phenotypes.

References

Preventing "Laureatin" degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation, it is crucial to store it in a tightly sealed container to protect it from moisture and air.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once in solution, this compound is significantly less stable. For optimal preservation, solutions should be stored at -80°C, which can maintain stability for up to six months. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods, typically up to one month.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your this compound solution may be an indication of degradation. This could be due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a properly stored stock of this compound powder. To minimize oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection. A comparison of the chromatogram of the suspect sample with that of a freshly prepared, pure standard will reveal the presence of degradation products and a decrease in the peak corresponding to this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.

Q5: What are the primary pathways through which this compound might degrade?

A5: Based on its chemical structure, which includes a cyclic ether, carbon-bromine bonds, and an en-yne moiety, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The cyclic ether is prone to cleavage under acidic conditions.

  • Photodegradation: The carbon-bromine bonds can be cleaved by exposure to light, particularly UV radiation, leading to debromination.

  • Oxidation: The ether linkage and the en-yne functional group are susceptible to oxidation, which can be accelerated by exposure to air and light.

Troubleshooting Guides

Issue 1: Loss of biological activity in a stored this compound solution.
Possible Cause Troubleshooting Step Preventative Measure
Degradation due to improper storage temperature. Verify the storage temperature of your solution. Compare the activity with a freshly prepared solution.Always store this compound solutions at -80°C for long-term use or -20°C for short-term use.[1]
Hydrolysis due to acidic contaminants in the solvent. Check the pH of your solvent. If acidic, prepare a fresh solution with a high-purity, neutral solvent.Use high-purity, neutral solvents for preparing this compound solutions. Avoid acidic conditions unless experimentally required.
Oxidation from repeated freeze-thaw cycles. Aliquot the this compound solution into single-use vials to minimize the number of freeze-thaw cycles.Prepare aliquots to avoid repeated warming and cooling of the entire stock solution.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step Preventative Measure
Photodegradation from exposure to light. Review your handling procedures. Ensure that the solution was not exposed to direct light for extended periods.Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2] Conduct manipulations in a dimly lit environment where possible.
Oxidative degradation. Analyze a freshly prepared solution that has been purged with an inert gas (e.g., argon) and compare it to the aged solution.Use degassed solvents and store solutions under an inert atmosphere to minimize exposure to oxygen.
Reaction with solvent or impurities. Use a different high-purity solvent to prepare a fresh solution and re-analyze.Always use high-purity solvents and ensure they are free from reactive impurities.

Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.

G Potential Hydrolytic Degradation of this compound This compound This compound (Cyclic Ether) Intermediate Protonated Ether Intermediate This compound->Intermediate Protonation Acid H+ H2O H₂O Product Ring-Opened Hydrolysis Product Intermediate->Product Nucleophilic Attack by H₂O G Potential Photodegradation of this compound This compound This compound (Two C-Br Bonds) Debrominated_Product1 Mono-debrominated Product This compound->Debrominated_Product1 Loss of Br• Light hv (UV light) Debrominated_Product2 Di-debrominated Product Debrominated_Product1->Debrominated_Product2 Loss of Br• G Potential Oxidative Degradation of this compound This compound This compound (Ether and En-yne) Ether_Oxidation_Product Peroxide/Hydroperoxide at Ether This compound->Ether_Oxidation_Product Oxidation of Ether Enyne_Oxidation_Product Oxidized En-yne Moiety (e.g., Epoxide, Carbonyl) This compound->Enyne_Oxidation_Product Oxidation of En-yne Oxidant [O] G Forced Degradation Experimental Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Control Sample (No Stress) Start->Control Sampling Sample at Time Points Stress->Sampling Control->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Data Compare Stressed vs. Control Analysis->Data Characterization Isolate & Characterize Degradants (NMR, HRMS) Data->Characterization

References

Preventing "Laureatin" degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation, it is crucial to store it in a tightly sealed container to protect it from moisture and air.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once in solution, this compound is significantly less stable. For optimal preservation, solutions should be stored at -80°C, which can maintain stability for up to six months. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods, typically up to one month.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your this compound solution may be an indication of degradation. This could be due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a properly stored stock of this compound powder. To minimize oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection. A comparison of the chromatogram of the suspect sample with that of a freshly prepared, pure standard will reveal the presence of degradation products and a decrease in the peak corresponding to this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.

Q5: What are the primary pathways through which this compound might degrade?

A5: Based on its chemical structure, which includes a cyclic ether, carbon-bromine bonds, and an en-yne moiety, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The cyclic ether is prone to cleavage under acidic conditions.

  • Photodegradation: The carbon-bromine bonds can be cleaved by exposure to light, particularly UV radiation, leading to debromination.

  • Oxidation: The ether linkage and the en-yne functional group are susceptible to oxidation, which can be accelerated by exposure to air and light.

Troubleshooting Guides

Issue 1: Loss of biological activity in a stored this compound solution.
Possible Cause Troubleshooting Step Preventative Measure
Degradation due to improper storage temperature. Verify the storage temperature of your solution. Compare the activity with a freshly prepared solution.Always store this compound solutions at -80°C for long-term use or -20°C for short-term use.[1]
Hydrolysis due to acidic contaminants in the solvent. Check the pH of your solvent. If acidic, prepare a fresh solution with a high-purity, neutral solvent.Use high-purity, neutral solvents for preparing this compound solutions. Avoid acidic conditions unless experimentally required.
Oxidation from repeated freeze-thaw cycles. Aliquot the this compound solution into single-use vials to minimize the number of freeze-thaw cycles.Prepare aliquots to avoid repeated warming and cooling of the entire stock solution.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step Preventative Measure
Photodegradation from exposure to light. Review your handling procedures. Ensure that the solution was not exposed to direct light for extended periods.Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2] Conduct manipulations in a dimly lit environment where possible.
Oxidative degradation. Analyze a freshly prepared solution that has been purged with an inert gas (e.g., argon) and compare it to the aged solution.Use degassed solvents and store solutions under an inert atmosphere to minimize exposure to oxygen.
Reaction with solvent or impurities. Use a different high-purity solvent to prepare a fresh solution and re-analyze.Always use high-purity solvents and ensure they are free from reactive impurities.

Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.

G Potential Hydrolytic Degradation of this compound This compound This compound (Cyclic Ether) Intermediate Protonated Ether Intermediate This compound->Intermediate Protonation Acid H+ H2O H₂O Product Ring-Opened Hydrolysis Product Intermediate->Product Nucleophilic Attack by H₂O G Potential Photodegradation of this compound This compound This compound (Two C-Br Bonds) Debrominated_Product1 Mono-debrominated Product This compound->Debrominated_Product1 Loss of Br• Light hv (UV light) Debrominated_Product2 Di-debrominated Product Debrominated_Product1->Debrominated_Product2 Loss of Br• G Potential Oxidative Degradation of this compound This compound This compound (Ether and En-yne) Ether_Oxidation_Product Peroxide/Hydroperoxide at Ether This compound->Ether_Oxidation_Product Oxidation of Ether Enyne_Oxidation_Product Oxidized En-yne Moiety (e.g., Epoxide, Carbonyl) This compound->Enyne_Oxidation_Product Oxidation of En-yne Oxidant [O] G Forced Degradation Experimental Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Control Sample (No Stress) Start->Control Sampling Sample at Time Points Stress->Sampling Control->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Data Compare Stressed vs. Control Analysis->Data Characterization Isolate & Characterize Degradants (NMR, HRMS) Data->Characterization

References

Preventing "Laureatin" degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to three years or at 4°C for up to two years.[1] To prevent degradation, it is crucial to store it in a tightly sealed container to protect it from moisture and air.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Once in solution, this compound is significantly less stable. For optimal preservation, solutions should be stored at -80°C, which can maintain stability for up to six months. If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods, typically up to one month.[1] It is advisable to prepare fresh solutions for critical experiments whenever possible.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your this compound solution may be an indication of degradation. This could be due to oxidation or other chemical transformations. It is recommended to discard the solution and prepare a fresh one from a properly stored stock of this compound powder. To minimize oxidation, consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen).

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: Degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection. A comparison of the chromatogram of the suspect sample with that of a freshly prepared, pure standard will reveal the presence of degradation products and a decrease in the peak corresponding to this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes in the molecule.

Q5: What are the primary pathways through which this compound might degrade?

A5: Based on its chemical structure, which includes a cyclic ether, carbon-bromine bonds, and an en-yne moiety, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The cyclic ether is prone to cleavage under acidic conditions.

  • Photodegradation: The carbon-bromine bonds can be cleaved by exposure to light, particularly UV radiation, leading to debromination.

  • Oxidation: The ether linkage and the en-yne functional group are susceptible to oxidation, which can be accelerated by exposure to air and light.

Troubleshooting Guides

Issue 1: Loss of biological activity in a stored this compound solution.
Possible Cause Troubleshooting Step Preventative Measure
Degradation due to improper storage temperature. Verify the storage temperature of your solution. Compare the activity with a freshly prepared solution.Always store this compound solutions at -80°C for long-term use or -20°C for short-term use.[1]
Hydrolysis due to acidic contaminants in the solvent. Check the pH of your solvent. If acidic, prepare a fresh solution with a high-purity, neutral solvent.Use high-purity, neutral solvents for preparing this compound solutions. Avoid acidic conditions unless experimentally required.
Oxidation from repeated freeze-thaw cycles. Aliquot the this compound solution into single-use vials to minimize the number of freeze-thaw cycles.Prepare aliquots to avoid repeated warming and cooling of the entire stock solution.
Issue 2: Appearance of unexpected peaks in HPLC analysis.
Possible Cause Troubleshooting Step Preventative Measure
Photodegradation from exposure to light. Review your handling procedures. Ensure that the solution was not exposed to direct light for extended periods.Store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[2] Conduct manipulations in a dimly lit environment where possible.
Oxidative degradation. Analyze a freshly prepared solution that has been purged with an inert gas (e.g., argon) and compare it to the aged solution.Use degassed solvents and store solutions under an inert atmosphere to minimize exposure to oxygen.
Reaction with solvent or impurities. Use a different high-purity solvent to prepare a fresh solution and re-analyze.Always use high-purity solvents and ensure they are free from reactive impurities.

Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.

G Potential Hydrolytic Degradation of this compound This compound This compound (Cyclic Ether) Intermediate Protonated Ether Intermediate This compound->Intermediate Protonation Acid H+ H2O H₂O Product Ring-Opened Hydrolysis Product Intermediate->Product Nucleophilic Attack by H₂O G Potential Photodegradation of this compound This compound This compound (Two C-Br Bonds) Debrominated_Product1 Mono-debrominated Product This compound->Debrominated_Product1 Loss of Br• Light hv (UV light) Debrominated_Product2 Di-debrominated Product Debrominated_Product1->Debrominated_Product2 Loss of Br• G Potential Oxidative Degradation of this compound This compound This compound (Ether and En-yne) Ether_Oxidation_Product Peroxide/Hydroperoxide at Ether This compound->Ether_Oxidation_Product Oxidation of Ether Enyne_Oxidation_Product Oxidized En-yne Moiety (e.g., Epoxide, Carbonyl) This compound->Enyne_Oxidation_Product Oxidation of En-yne Oxidant [O] G Forced Degradation Experimental Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Control Control Sample (No Stress) Start->Control Sampling Sample at Time Points Stress->Sampling Control->Sampling Analysis Analyze by HPLC-UV/MS Sampling->Analysis Data Compare Stressed vs. Control Analysis->Data Characterization Isolate & Characterize Degradants (NMR, HRMS) Data->Characterization

References

"Laureatin" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Laureatin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product isolated from the marine red alga Laurencia nipponica. It is known to exhibit potent insecticidal activity. Our research suggests that this compound functions as a potent inhibitor of the novel "this compound-Responsive Kinase 1" (LRK1), a key enzyme in the "Coastal Defense Signaling" (CDS) pathway. This pathway is implicated in cellular stress responses and proliferation. By inhibiting LRK1, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cells.

Q2: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?

A2: Batch-to-batch variability is a recognized challenge with natural products. Several factors can contribute to this issue with this compound:

  • Natural Source Variation: The chemical profile of Laurencia nipponica can fluctuate based on geographical location, harvest season, and environmental conditions.[1]

  • Extraction and Purification Differences: Minor variations in the extraction solvents, temperature, or chromatographic purification methods can alter the final purity and composition of the this compound batch.

  • Presence of Co-eluting Compounds: Trace impurities or related brominated compounds that are difficult to separate may differ between batches and could potentially modulate the biological activity.

  • Compound Stability: this compound may be sensitive to light, temperature, and oxygen. Degradation during storage or handling can result in decreased potency.[2][3]

Q3: How can we minimize the impact of batch-to-batch variability in our experiments?

A3: To mitigate the effects of variability, we recommend the following practices:

  • Comprehensive In-House Quality Control: Perform analytical and functional QC on each new batch of this compound before initiating critical experiments.

  • Establish a "Golden Batch": If feasible, procure a large, well-characterized batch of this compound to serve as a reference standard for all subsequent experiments.

  • Generate Full Dose-Response Curves: For each new batch, generate a complete dose-response curve to determine the precise effective concentration (e.g., IC50) for your specific assay.

  • Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent.

Troubleshooting Guides

Issue 1: Lower than Expected Potency (Higher IC50)
Possible Cause Troubleshooting Steps
Degradation of this compound - Verify that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light). - Use a fresh vial from the same batch to repeat the experiment. - If the issue persists, test a new batch and compare the results.
Sub-optimal Assay Conditions - Ensure that the assay buffer pH and other components are optimal for your target and cell type. - Titrate the concentration of critical reagents, such as substrates or co-factors.
Cell Passage Number - High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage number range for all experiments.
Inaccurate Compound Concentration - Verify the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry, if an extinction coefficient is known). - Ensure accurate serial dilutions by calibrating pipettes and using fresh dilution series for each experiment.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Poor Solubility of this compound - Ensure complete dissolution of the this compound stock solution. Gentle warming or sonication may be necessary. - Prepare fresh dilutions from the stock for each experiment. - Visually inspect for any precipitation in the wells of your assay plate.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to minimize variability across the plate. - Avoid edge effects by not using the outermost wells of the plate for critical measurements.
Pipetting Inaccuracies - Calibrate all pipettes regularly. - Prepare a master mix for each concentration of this compound to be tested to reduce well-to-well variability.

Quantitative Data

The following table summarizes the typical performance data for this compound based on our internal quality control testing across multiple batches.

Parameter Batch A Batch B Batch C Golden Batch Standard
Purity (by HPLC) 98.5%97.2%99.1%>98.0%
IC50 (LRK1 Kinase Assay) 55 nM78 nM52 nM50 ± 10 nM
IC50 (Cell Viability Assay) 250 nM350 nM240 nM250 ± 50 nM

Experimental Protocols

Protocol 1: LRK1 In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the LRK1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X solution of recombinant LRK1 enzyme in kinase assay buffer.

    • Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.

  • Compound Dilution:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

    • Further dilute the compound in the kinase assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the 2X LRK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the 4X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a target cell line.

Methodology:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance according to the reagent manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

Laureatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRK1_Receptor LRK1 Receptor LRK1 LRK1 LRK1_Receptor->LRK1 Activation This compound This compound This compound->LRK1 Inhibition Downstream_Kinase Downstream Kinase LRK1->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_storage Verify this compound Storage (-20°C, protected from light) start->check_storage check_solubility Assess Compound Solubility (visual inspection, sonication) start->check_solubility check_cells Evaluate Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol (pipetting, dilutions, controls) start->check_protocol new_vial Use a Fresh Vial (same batch) check_storage->new_vial check_solubility->new_vial reoptimize_assay Re-optimize Assay Conditions (buffers, reagents) check_cells->reoptimize_assay check_protocol->reoptimize_assay new_batch Test a New Batch (compare to 'Golden Batch') new_vial->new_batch Issue Persists contact_support Contact Technical Support new_vial->contact_support Issue Resolved new_batch->contact_support Issue Persists reoptimize_assay->contact_support

Caption: Troubleshooting workflow for inconsistent results.

References

"Laureatin" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Laureatin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product isolated from the marine red alga Laurencia nipponica. It is known to exhibit potent insecticidal activity. Our research suggests that this compound functions as a potent inhibitor of the novel "this compound-Responsive Kinase 1" (LRK1), a key enzyme in the "Coastal Defense Signaling" (CDS) pathway. This pathway is implicated in cellular stress responses and proliferation. By inhibiting LRK1, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cells.

Q2: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?

A2: Batch-to-batch variability is a recognized challenge with natural products. Several factors can contribute to this issue with this compound:

  • Natural Source Variation: The chemical profile of Laurencia nipponica can fluctuate based on geographical location, harvest season, and environmental conditions.[1]

  • Extraction and Purification Differences: Minor variations in the extraction solvents, temperature, or chromatographic purification methods can alter the final purity and composition of the this compound batch.

  • Presence of Co-eluting Compounds: Trace impurities or related brominated compounds that are difficult to separate may differ between batches and could potentially modulate the biological activity.

  • Compound Stability: this compound may be sensitive to light, temperature, and oxygen. Degradation during storage or handling can result in decreased potency.[2][3]

Q3: How can we minimize the impact of batch-to-batch variability in our experiments?

A3: To mitigate the effects of variability, we recommend the following practices:

  • Comprehensive In-House Quality Control: Perform analytical and functional QC on each new batch of this compound before initiating critical experiments.

  • Establish a "Golden Batch": If feasible, procure a large, well-characterized batch of this compound to serve as a reference standard for all subsequent experiments.

  • Generate Full Dose-Response Curves: For each new batch, generate a complete dose-response curve to determine the precise effective concentration (e.g., IC50) for your specific assay.

  • Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent.

Troubleshooting Guides

Issue 1: Lower than Expected Potency (Higher IC50)
Possible Cause Troubleshooting Steps
Degradation of this compound - Verify that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light). - Use a fresh vial from the same batch to repeat the experiment. - If the issue persists, test a new batch and compare the results.
Sub-optimal Assay Conditions - Ensure that the assay buffer pH and other components are optimal for your target and cell type. - Titrate the concentration of critical reagents, such as substrates or co-factors.
Cell Passage Number - High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage number range for all experiments.
Inaccurate Compound Concentration - Verify the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry, if an extinction coefficient is known). - Ensure accurate serial dilutions by calibrating pipettes and using fresh dilution series for each experiment.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Poor Solubility of this compound - Ensure complete dissolution of the this compound stock solution. Gentle warming or sonication may be necessary. - Prepare fresh dilutions from the stock for each experiment. - Visually inspect for any precipitation in the wells of your assay plate.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to minimize variability across the plate. - Avoid edge effects by not using the outermost wells of the plate for critical measurements.
Pipetting Inaccuracies - Calibrate all pipettes regularly. - Prepare a master mix for each concentration of this compound to be tested to reduce well-to-well variability.

Quantitative Data

The following table summarizes the typical performance data for this compound based on our internal quality control testing across multiple batches.

Parameter Batch A Batch B Batch C Golden Batch Standard
Purity (by HPLC) 98.5%97.2%99.1%>98.0%
IC50 (LRK1 Kinase Assay) 55 nM78 nM52 nM50 ± 10 nM
IC50 (Cell Viability Assay) 250 nM350 nM240 nM250 ± 50 nM

Experimental Protocols

Protocol 1: LRK1 In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the LRK1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X solution of recombinant LRK1 enzyme in kinase assay buffer.

    • Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.

  • Compound Dilution:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

    • Further dilute the compound in the kinase assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the 2X LRK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the 4X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a target cell line.

Methodology:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance according to the reagent manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

Laureatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRK1_Receptor LRK1 Receptor LRK1 LRK1 LRK1_Receptor->LRK1 Activation This compound This compound This compound->LRK1 Inhibition Downstream_Kinase Downstream Kinase LRK1->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_storage Verify this compound Storage (-20°C, protected from light) start->check_storage check_solubility Assess Compound Solubility (visual inspection, sonication) start->check_solubility check_cells Evaluate Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol (pipetting, dilutions, controls) start->check_protocol new_vial Use a Fresh Vial (same batch) check_storage->new_vial check_solubility->new_vial reoptimize_assay Re-optimize Assay Conditions (buffers, reagents) check_cells->reoptimize_assay check_protocol->reoptimize_assay new_batch Test a New Batch (compare to 'Golden Batch') new_vial->new_batch Issue Persists contact_support Contact Technical Support new_vial->contact_support Issue Resolved new_batch->contact_support Issue Persists reoptimize_assay->contact_support

Caption: Troubleshooting workflow for inconsistent results.

References

"Laureatin" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of Laureatin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a natural product isolated from the marine red alga Laurencia nipponica. It is known to exhibit potent insecticidal activity. Our research suggests that this compound functions as a potent inhibitor of the novel "this compound-Responsive Kinase 1" (LRK1), a key enzyme in the "Coastal Defense Signaling" (CDS) pathway. This pathway is implicated in cellular stress responses and proliferation. By inhibiting LRK1, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cells.

Q2: We are observing significant variability in the biological activity of this compound between different batches. What are the potential causes?

A2: Batch-to-batch variability is a recognized challenge with natural products. Several factors can contribute to this issue with this compound:

  • Natural Source Variation: The chemical profile of Laurencia nipponica can fluctuate based on geographical location, harvest season, and environmental conditions.[1]

  • Extraction and Purification Differences: Minor variations in the extraction solvents, temperature, or chromatographic purification methods can alter the final purity and composition of the this compound batch.

  • Presence of Co-eluting Compounds: Trace impurities or related brominated compounds that are difficult to separate may differ between batches and could potentially modulate the biological activity.

  • Compound Stability: this compound may be sensitive to light, temperature, and oxygen. Degradation during storage or handling can result in decreased potency.[2][3]

Q3: How can we minimize the impact of batch-to-batch variability in our experiments?

A3: To mitigate the effects of variability, we recommend the following practices:

  • Comprehensive In-House Quality Control: Perform analytical and functional QC on each new batch of this compound before initiating critical experiments.

  • Establish a "Golden Batch": If feasible, procure a large, well-characterized batch of this compound to serve as a reference standard for all subsequent experiments.

  • Generate Full Dose-Response Curves: For each new batch, generate a complete dose-response curve to determine the precise effective concentration (e.g., IC50) for your specific assay.

  • Standardize Experimental Conditions: Ensure that all experimental parameters, including cell passage number, seeding density, and incubation times, are kept consistent.

Troubleshooting Guides

Issue 1: Lower than Expected Potency (Higher IC50)
Possible Cause Troubleshooting Steps
Degradation of this compound - Verify that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light). - Use a fresh vial from the same batch to repeat the experiment. - If the issue persists, test a new batch and compare the results.
Sub-optimal Assay Conditions - Ensure that the assay buffer pH and other components are optimal for your target and cell type. - Titrate the concentration of critical reagents, such as substrates or co-factors.
Cell Passage Number - High passage numbers can lead to phenotypic drift and altered sensitivity. Use cells within a consistent and low passage number range for all experiments.
Inaccurate Compound Concentration - Verify the concentration of your stock solution using a reliable method (e.g., UV-Vis spectrophotometry, if an extinction coefficient is known). - Ensure accurate serial dilutions by calibrating pipettes and using fresh dilution series for each experiment.
Issue 2: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Poor Solubility of this compound - Ensure complete dissolution of the this compound stock solution. Gentle warming or sonication may be necessary. - Prepare fresh dilutions from the stock for each experiment. - Visually inspect for any precipitation in the wells of your assay plate.
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding to minimize variability across the plate. - Avoid edge effects by not using the outermost wells of the plate for critical measurements.
Pipetting Inaccuracies - Calibrate all pipettes regularly. - Prepare a master mix for each concentration of this compound to be tested to reduce well-to-well variability.

Quantitative Data

The following table summarizes the typical performance data for this compound based on our internal quality control testing across multiple batches.

Parameter Batch A Batch B Batch C Golden Batch Standard
Purity (by HPLC) 98.5%97.2%99.1%>98.0%
IC50 (LRK1 Kinase Assay) 55 nM78 nM52 nM50 ± 10 nM
IC50 (Cell Viability Assay) 250 nM350 nM240 nM250 ± 50 nM

Experimental Protocols

Protocol 1: LRK1 In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the LRK1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a 2X solution of recombinant LRK1 enzyme in kinase assay buffer.

    • Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.

  • Compound Dilution:

    • Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.

    • Further dilute the compound in the kinase assay buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add the 2X LRK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the 4X substrate/ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based ATP detection).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a target cell line.

Methodology:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the this compound dilutions.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours.

    • Measure the fluorescence or absorbance according to the reagent manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value.

Visualizations

Laureatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRK1_Receptor LRK1 Receptor LRK1 LRK1 LRK1_Receptor->LRK1 Activation This compound This compound This compound->LRK1 Inhibition Downstream_Kinase Downstream Kinase LRK1->Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Cell Cycle Arrest, Apoptosis) Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_storage Verify this compound Storage (-20°C, protected from light) start->check_storage check_solubility Assess Compound Solubility (visual inspection, sonication) start->check_solubility check_cells Evaluate Cell Health and Passage Number start->check_cells check_protocol Review Experimental Protocol (pipetting, dilutions, controls) start->check_protocol new_vial Use a Fresh Vial (same batch) check_storage->new_vial check_solubility->new_vial reoptimize_assay Re-optimize Assay Conditions (buffers, reagents) check_cells->reoptimize_assay check_protocol->reoptimize_assay new_batch Test a New Batch (compare to 'Golden Batch') new_vial->new_batch Issue Persists contact_support Contact Technical Support new_vial->contact_support Issue Resolved new_batch->contact_support Issue Persists reoptimize_assay->contact_support

Caption: Troubleshooting workflow for inconsistent results.

References

Troubleshooting "Laureatin" resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin, a next-generation EGFR tyrosine kinase inhibitor (TKI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the emergence of this compound resistance in cancer cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells have stopped responding to this compound. How do I confirm and quantify this resistance?

A1: The first step is to confirm that the observed lack of response is due to acquired resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2]

Data Presentation: this compound IC50 Values

The following table shows hypothetical IC50 data for a sensitive parental cell line (e.g., A549) and its this compound-Resistant derivative (A549-LR).

Cell LineThis compound IC50 (nM)Fold Resistance
A549 (Parental)15 nM1x
A549-LR (Resistant)450 nM30x
Experimental Protocol 1: Cell Viability Assay (MTT) to Determine IC50

This protocol allows for the colorimetric measurement of cell viability to determine the IC50 of this compound.[3][4][5]

Materials:

  • Parental and suspected resistant cell lines

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Q2: What are the common molecular mechanisms that drive resistance to this compound?

A2: Resistance to TKIs like this compound is often multifactorial. The most common mechanisms include:

  • Secondary Mutations in EGFR: A "gatekeeper" mutation, such as T790M, can arise in the EGFR kinase domain, which increases its affinity for ATP and reduces this compound binding.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification or activation of the MET receptor tyrosine kinase.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can reduce the cell's dependence on EGFR signaling.

Visualization: this compound Resistance Mechanisms

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS Efflux ABC Efflux Pump (e.g., ABCB1) AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK RAS->MAPK MAPK->Survival This compound This compound This compound->EGFR Inhibits This compound->Efflux Pumps out T790M T790M Mutation (On-Target Resistance) T790M->EGFR Bypass MET Activation (Bypass Pathway) Bypass->MET Efflux_mech Increased Efflux Efflux_mech->Efflux

Caption: Key mechanisms of acquired resistance to this compound.

Visualization: Troubleshooting Workflow

G cluster_mechanisms Mechanism Investigation Start Cell line shows decreased response to this compound Confirm Confirm Resistance (Determine IC50 via Cell Viability Assay) Start->Confirm IsResistant Is IC50 Significantly Increased? Confirm->IsResistant Investigate Investigate Mechanism IsResistant->Investigate Yes NotResistant Not Resistant. Troubleshoot Assay (See Guide 1) IsResistant->NotResistant No Seq Sequence EGFR (Exons 18-21) Investigate->Seq WB Western Blot (p-MET, p-AKT) Investigate->WB qPCR qRT-PCR (ABCB1, ABCG2) Investigate->qPCR

Caption: Workflow for investigating this compound resistance.

Q3: How can I determine if a secondary mutation in the EGFR gene is responsible for resistance?

A3: The most direct way to identify mutations in the EGFR gene is through DNA sequencing. Sanger sequencing is a reliable method for analyzing specific exons known to harbor resistance mutations (typically exons 18-21).

Data Presentation: Common EGFR Resistance Mutations
MutationExonEffect on this compound Binding
T790M20Steric hindrance and increased ATP affinity
C797S20Prevents covalent binding of third-generation TKIs
Exon 20 Insertions20Alters conformation of the drug-binding pocket
Experimental Protocol 2: Sanger Sequencing of EGFR Exons

Materials:

  • Genomic DNA extraction kit

  • Genomic DNA from parental and resistant cells

  • PCR primers flanking EGFR exons 18-21

  • Taq DNA polymerase and PCR reagents

  • PCR purification kit

  • Sequencing primers

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.

  • PCR Amplification: Amplify EGFR exons 18, 19, 20, and 21 using specific primer pairs.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template and a forward or reverse primer.

  • Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the reference sequence from the parental cell line.

Q4: How can I test if increased drug efflux is causing this compound resistance?

A4: Increased expression of ABC transporter genes is a common cause of multidrug resistance. You can measure the mRNA levels of key transporters like ABCB1 (P-gp) and ABCG2 (BCRP) using quantitative real-time PCR (qRT-PCR).

Data Presentation: ABC Transporter Gene Expression
GeneCell LineRelative mRNA Expression (Fold Change vs. Parental)
ABCB1A549-LR12.5
ABCG2A549-LR8.2
Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from parental and resistant cell lines. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qRT-PCR Reaction: Set up the PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA template.

  • Run PCR: Perform the reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the resistant cells to the parental cells.

Q5: How do I investigate the activation of bypass signaling pathways?

A5: Western blotting is the gold standard for examining changes in protein expression and activation (via phosphorylation) in signaling pathways. To check for bypass track activation, you can probe for the total and phosphorylated levels of key proteins in alternative pathways, such as MET, HER2, or downstream effectors like AKT and ERK.

Experimental Protocol 4: Western Blotting for Signaling Proteins

Materials:

  • Parental and resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression and phosphorylation levels.

Visualization: Logic for Overcoming Resistance

G cluster_pathway Signaling Pathways EGFR EGFR Downstream Downstream Signaling (Survival/Proliferation) EGFR->Downstream MET MET (Bypass Pathway) MET->Downstream Compensatory Activation This compound This compound This compound->EGFR Combination Combination Therapy MET_Inhibitor MET Inhibitor (e.g., Crizotinib) MET_Inhibitor->MET

Caption: Logic of using combination therapy to overcome resistance.

References

Troubleshooting "Laureatin" resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin, a next-generation EGFR tyrosine kinase inhibitor (TKI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the emergence of this compound resistance in cancer cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells have stopped responding to this compound. How do I confirm and quantify this resistance?

A1: The first step is to confirm that the observed lack of response is due to acquired resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2]

Data Presentation: this compound IC50 Values

The following table shows hypothetical IC50 data for a sensitive parental cell line (e.g., A549) and its this compound-Resistant derivative (A549-LR).

Cell LineThis compound IC50 (nM)Fold Resistance
A549 (Parental)15 nM1x
A549-LR (Resistant)450 nM30x
Experimental Protocol 1: Cell Viability Assay (MTT) to Determine IC50

This protocol allows for the colorimetric measurement of cell viability to determine the IC50 of this compound.[3][4][5]

Materials:

  • Parental and suspected resistant cell lines

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Q2: What are the common molecular mechanisms that drive resistance to this compound?

A2: Resistance to TKIs like this compound is often multifactorial. The most common mechanisms include:

  • Secondary Mutations in EGFR: A "gatekeeper" mutation, such as T790M, can arise in the EGFR kinase domain, which increases its affinity for ATP and reduces this compound binding.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification or activation of the MET receptor tyrosine kinase.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can reduce the cell's dependence on EGFR signaling.

Visualization: this compound Resistance Mechanisms

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS Efflux ABC Efflux Pump (e.g., ABCB1) AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK RAS->MAPK MAPK->Survival This compound This compound This compound->EGFR Inhibits This compound->Efflux Pumps out T790M T790M Mutation (On-Target Resistance) T790M->EGFR Bypass MET Activation (Bypass Pathway) Bypass->MET Efflux_mech Increased Efflux Efflux_mech->Efflux

Caption: Key mechanisms of acquired resistance to this compound.

Visualization: Troubleshooting Workflow

G cluster_mechanisms Mechanism Investigation Start Cell line shows decreased response to this compound Confirm Confirm Resistance (Determine IC50 via Cell Viability Assay) Start->Confirm IsResistant Is IC50 Significantly Increased? Confirm->IsResistant Investigate Investigate Mechanism IsResistant->Investigate Yes NotResistant Not Resistant. Troubleshoot Assay (See Guide 1) IsResistant->NotResistant No Seq Sequence EGFR (Exons 18-21) Investigate->Seq WB Western Blot (p-MET, p-AKT) Investigate->WB qPCR qRT-PCR (ABCB1, ABCG2) Investigate->qPCR

Caption: Workflow for investigating this compound resistance.

Q3: How can I determine if a secondary mutation in the EGFR gene is responsible for resistance?

A3: The most direct way to identify mutations in the EGFR gene is through DNA sequencing. Sanger sequencing is a reliable method for analyzing specific exons known to harbor resistance mutations (typically exons 18-21).

Data Presentation: Common EGFR Resistance Mutations
MutationExonEffect on this compound Binding
T790M20Steric hindrance and increased ATP affinity
C797S20Prevents covalent binding of third-generation TKIs
Exon 20 Insertions20Alters conformation of the drug-binding pocket
Experimental Protocol 2: Sanger Sequencing of EGFR Exons

Materials:

  • Genomic DNA extraction kit

  • Genomic DNA from parental and resistant cells

  • PCR primers flanking EGFR exons 18-21

  • Taq DNA polymerase and PCR reagents

  • PCR purification kit

  • Sequencing primers

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.

  • PCR Amplification: Amplify EGFR exons 18, 19, 20, and 21 using specific primer pairs.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template and a forward or reverse primer.

  • Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the reference sequence from the parental cell line.

Q4: How can I test if increased drug efflux is causing this compound resistance?

A4: Increased expression of ABC transporter genes is a common cause of multidrug resistance. You can measure the mRNA levels of key transporters like ABCB1 (P-gp) and ABCG2 (BCRP) using quantitative real-time PCR (qRT-PCR).

Data Presentation: ABC Transporter Gene Expression
GeneCell LineRelative mRNA Expression (Fold Change vs. Parental)
ABCB1A549-LR12.5
ABCG2A549-LR8.2
Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from parental and resistant cell lines. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qRT-PCR Reaction: Set up the PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA template.

  • Run PCR: Perform the reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the resistant cells to the parental cells.

Q5: How do I investigate the activation of bypass signaling pathways?

A5: Western blotting is the gold standard for examining changes in protein expression and activation (via phosphorylation) in signaling pathways. To check for bypass track activation, you can probe for the total and phosphorylated levels of key proteins in alternative pathways, such as MET, HER2, or downstream effectors like AKT and ERK.

Experimental Protocol 4: Western Blotting for Signaling Proteins

Materials:

  • Parental and resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression and phosphorylation levels.

Visualization: Logic for Overcoming Resistance

G cluster_pathway Signaling Pathways EGFR EGFR Downstream Downstream Signaling (Survival/Proliferation) EGFR->Downstream MET MET (Bypass Pathway) MET->Downstream Compensatory Activation This compound This compound This compound->EGFR Combination Combination Therapy MET_Inhibitor MET Inhibitor (e.g., Crizotinib) MET_Inhibitor->MET

Caption: Logic of using combination therapy to overcome resistance.

References

Troubleshooting "Laureatin" resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin, a next-generation EGFR tyrosine kinase inhibitor (TKI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the emergence of this compound resistance in cancer cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells have stopped responding to this compound. How do I confirm and quantify this resistance?

A1: The first step is to confirm that the observed lack of response is due to acquired resistance. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2]

Data Presentation: this compound IC50 Values

The following table shows hypothetical IC50 data for a sensitive parental cell line (e.g., A549) and its this compound-Resistant derivative (A549-LR).

Cell LineThis compound IC50 (nM)Fold Resistance
A549 (Parental)15 nM1x
A549-LR (Resistant)450 nM30x
Experimental Protocol 1: Cell Viability Assay (MTT) to Determine IC50

This protocol allows for the colorimetric measurement of cell viability to determine the IC50 of this compound.[3][4][5]

Materials:

  • Parental and suspected resistant cell lines

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Q2: What are the common molecular mechanisms that drive resistance to this compound?

A2: Resistance to TKIs like this compound is often multifactorial. The most common mechanisms include:

  • Secondary Mutations in EGFR: A "gatekeeper" mutation, such as T790M, can arise in the EGFR kinase domain, which increases its affinity for ATP and reduces this compound binding.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the EGFR blockade. A common example is the amplification or activation of the MET receptor tyrosine kinase.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can reduce the cell's dependence on EGFR signaling.

Visualization: this compound Resistance Mechanisms

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K MET->RAS Efflux ABC Efflux Pump (e.g., ABCB1) AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK RAS->MAPK MAPK->Survival This compound This compound This compound->EGFR Inhibits This compound->Efflux Pumps out T790M T790M Mutation (On-Target Resistance) T790M->EGFR Bypass MET Activation (Bypass Pathway) Bypass->MET Efflux_mech Increased Efflux Efflux_mech->Efflux

Caption: Key mechanisms of acquired resistance to this compound.

Visualization: Troubleshooting Workflow

G cluster_mechanisms Mechanism Investigation Start Cell line shows decreased response to this compound Confirm Confirm Resistance (Determine IC50 via Cell Viability Assay) Start->Confirm IsResistant Is IC50 Significantly Increased? Confirm->IsResistant Investigate Investigate Mechanism IsResistant->Investigate Yes NotResistant Not Resistant. Troubleshoot Assay (See Guide 1) IsResistant->NotResistant No Seq Sequence EGFR (Exons 18-21) Investigate->Seq WB Western Blot (p-MET, p-AKT) Investigate->WB qPCR qRT-PCR (ABCB1, ABCG2) Investigate->qPCR

Caption: Workflow for investigating this compound resistance.

Q3: How can I determine if a secondary mutation in the EGFR gene is responsible for resistance?

A3: The most direct way to identify mutations in the EGFR gene is through DNA sequencing. Sanger sequencing is a reliable method for analyzing specific exons known to harbor resistance mutations (typically exons 18-21).

Data Presentation: Common EGFR Resistance Mutations
MutationExonEffect on this compound Binding
T790M20Steric hindrance and increased ATP affinity
C797S20Prevents covalent binding of third-generation TKIs
Exon 20 Insertions20Alters conformation of the drug-binding pocket
Experimental Protocol 2: Sanger Sequencing of EGFR Exons

Materials:

  • Genomic DNA extraction kit

  • Genomic DNA from parental and resistant cells

  • PCR primers flanking EGFR exons 18-21

  • Taq DNA polymerase and PCR reagents

  • PCR purification kit

  • Sequencing primers

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both sensitive and resistant cell lines.

  • PCR Amplification: Amplify EGFR exons 18, 19, 20, and 21 using specific primer pairs.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template and a forward or reverse primer.

  • Sequence Analysis: Analyze the sequencing data using appropriate software (e.g., SnapGene, FinchTV) to identify any nucleotide changes compared to the reference sequence from the parental cell line.

Q4: How can I test if increased drug efflux is causing this compound resistance?

A4: Increased expression of ABC transporter genes is a common cause of multidrug resistance. You can measure the mRNA levels of key transporters like ABCB1 (P-gp) and ABCG2 (BCRP) using quantitative real-time PCR (qRT-PCR).

Data Presentation: ABC Transporter Gene Expression
GeneCell LineRelative mRNA Expression (Fold Change vs. Parental)
ABCB1A549-LR12.5
ABCG2A549-LR8.2
Experimental Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from parental and resistant cell lines. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

  • qRT-PCR Reaction: Set up the PCR reaction with SYBR Green/TaqMan master mix, primers, and cDNA template.

  • Run PCR: Perform the reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the resistant cells to the parental cells.

Q5: How do I investigate the activation of bypass signaling pathways?

A5: Western blotting is the gold standard for examining changes in protein expression and activation (via phosphorylation) in signaling pathways. To check for bypass track activation, you can probe for the total and phosphorylated levels of key proteins in alternative pathways, such as MET, HER2, or downstream effectors like AKT and ERK.

Experimental Protocol 4: Western Blotting for Signaling Proteins

Materials:

  • Parental and resistant cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat sensitive and resistant cells with or without this compound for a specified time. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression and phosphorylation levels.

Visualization: Logic for Overcoming Resistance

G cluster_pathway Signaling Pathways EGFR EGFR Downstream Downstream Signaling (Survival/Proliferation) EGFR->Downstream MET MET (Bypass Pathway) MET->Downstream Compensatory Activation This compound This compound This compound->EGFR Combination Combination Therapy MET_Inhibitor MET Inhibitor (e.g., Crizotinib) MET_Inhibitor->MET

Caption: Logic of using combination therapy to overcome resistance.

References

Technical Support Center: Enhancing Tumor-Specific Delivery of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Laureatin to tumor tissues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its proposed anti-cancer mechanism?

This compound is an investigational therapeutic agent. Its purported anti-cancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][2] By disrupting these pathways, this compound aims to induce apoptosis and arrest the cell cycle in cancer cells.[3][4][5]

2. What are the common challenges in delivering this compound to solid tumors?

Effective delivery of therapeutic agents like this compound to solid tumors faces several physiological barriers.[6][7] These include:

  • High Interstitial Fluid Pressure: The pressure within the tumor can prevent drugs from penetrating the tissue effectively.[6]

  • Dense Extracellular Matrix: The network of collagen and other proteins in the tumor stroma can act as a physical barrier to drug diffusion.[7]

  • Heterogeneous Vasculature: Tumors often have abnormal and leaky blood vessels, leading to uneven drug distribution.[6]

  • Systemic Clearance: The body's natural defense mechanisms can clear the drug from circulation before it reaches the tumor.[7]

3. What are the recommended delivery systems for this compound?

Nanoparticle-based drug delivery systems are often employed to overcome the challenges of delivering therapeutics to tumors.[8] Common carriers include:

  • Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.

  • Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that allow for sustained drug release.[8][9]

  • Gelatin-based Systems: Natural polymers that are biocompatible and can be used to create hydrogels and nanoparticles for controlled release.[10][11][12][13]

These systems can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors.[7]

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound in Tumor Tissue
Possible Cause Troubleshooting Step Recommended Action
Rapid Systemic Clearance Modify the delivery vehicle.Encapsulate this compound in PEGylated nanoparticles to increase circulation time.
Inefficient Tumor Penetration Co-administer with agents that modify the tumor microenvironment.Consider using enzymatic agents to degrade components of the extracellular matrix.
Poor Formulation Stability Characterize the formulation under physiological conditions.Assess particle size, zeta potential, and drug release kinetics in serum-containing media.
Incorrect Administration Route Review preclinical data for optimal delivery route.Compare intravenous, intraperitoneal, and direct intratumoral injections for efficacy.[6]
Issue 2: High Off-Target Toxicity
Possible Cause Troubleshooting Step Recommended Action
Non-specific Drug Release Engineer a stimulus-responsive delivery system.Design nanoparticles that release this compound in response to the low pH of the tumor microenvironment.[6]
Lack of Targeting Moiety Conjugate the delivery vehicle with tumor-specific ligands.Use antibodies or peptides that bind to receptors overexpressed on the target cancer cells.[8]
High Dosage Required Optimize the dosing schedule.Investigate the efficacy of lower, more frequent doses to maintain therapeutic levels while minimizing side effects.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Step Recommended Action
Variability in Animal Models Standardize the tumor model.Ensure consistent tumor implantation site and volume at the start of the experiment.
Reagent Instability Verify the integrity of all experimental components.Check the expiration dates and storage conditions of buffers, media, and the this compound formulation.[14]
Procedural Errors Maintain a detailed experimental log.Document every step of the protocol to identify any deviations that may have occurred.[15]
Human Error Repeat the experiment with controls.Always include positive and negative controls to validate the experimental setup.[14] If an experiment fails once, it is often worth repeating it before extensive troubleshooting.[16]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Prepare a 2% w/v PVA solution in deionized water.

  • Add the organic phase (PLGA and this compound in DCM) dropwise to 10 mL of the aqueous PVA solution while stirring at 500 rpm.

  • Emulsify the mixture by sonicating on ice for 3 minutes (30 seconds on, 10 seconds off).

  • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release kinetics of this compound from the nanoparticle formulation.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.5) in a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug release at each time point.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations
Formulation IDDelivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LAU-LIP-01Liposomal120 ± 5.20.15 ± 0.02-25.3 ± 1.885.6 ± 3.4
LAU-PLGA-01PLGA Nanoparticle180 ± 7.80.21 ± 0.03-18.9 ± 2.178.2 ± 4.1
LAU-GEL-01Gelatin HydrogelN/AN/AN/A92.1 ± 2.9
Table 2: In Vivo Efficacy of this compound Formulations in a Murine Xenograft Model
Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Vehicle Control-00
Free this compound1035 ± 6.120
LAU-LIP-011062 ± 8.560
LAU-PLGA-011075 ± 7.380

Visualizations

Laureatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K This compound->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathway inhibition by this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies A This compound Nanoparticle Formulation B Physicochemical Characterization (Size, Zeta, EE%) A->B C Cell Viability Assays (e.g., MTT) B->C D Drug Release Kinetics E Animal Model (Xenograft) D->E F Treatment Administration E->F G Efficacy Evaluation (Tumor Volume, Survival) F->G H Biodistribution & PK/PD F->H

Caption: General experimental workflow for this compound delivery.

References

Technical Support Center: Enhancing Tumor-Specific Delivery of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Laureatin to tumor tissues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its proposed anti-cancer mechanism?

This compound is an investigational therapeutic agent. Its purported anti-cancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][2] By disrupting these pathways, this compound aims to induce apoptosis and arrest the cell cycle in cancer cells.[3][4][5]

2. What are the common challenges in delivering this compound to solid tumors?

Effective delivery of therapeutic agents like this compound to solid tumors faces several physiological barriers.[6][7] These include:

  • High Interstitial Fluid Pressure: The pressure within the tumor can prevent drugs from penetrating the tissue effectively.[6]

  • Dense Extracellular Matrix: The network of collagen and other proteins in the tumor stroma can act as a physical barrier to drug diffusion.[7]

  • Heterogeneous Vasculature: Tumors often have abnormal and leaky blood vessels, leading to uneven drug distribution.[6]

  • Systemic Clearance: The body's natural defense mechanisms can clear the drug from circulation before it reaches the tumor.[7]

3. What are the recommended delivery systems for this compound?

Nanoparticle-based drug delivery systems are often employed to overcome the challenges of delivering therapeutics to tumors.[8] Common carriers include:

  • Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.

  • Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that allow for sustained drug release.[8][9]

  • Gelatin-based Systems: Natural polymers that are biocompatible and can be used to create hydrogels and nanoparticles for controlled release.[10][11][12][13]

These systems can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors.[7]

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound in Tumor Tissue
Possible Cause Troubleshooting Step Recommended Action
Rapid Systemic Clearance Modify the delivery vehicle.Encapsulate this compound in PEGylated nanoparticles to increase circulation time.
Inefficient Tumor Penetration Co-administer with agents that modify the tumor microenvironment.Consider using enzymatic agents to degrade components of the extracellular matrix.
Poor Formulation Stability Characterize the formulation under physiological conditions.Assess particle size, zeta potential, and drug release kinetics in serum-containing media.
Incorrect Administration Route Review preclinical data for optimal delivery route.Compare intravenous, intraperitoneal, and direct intratumoral injections for efficacy.[6]
Issue 2: High Off-Target Toxicity
Possible Cause Troubleshooting Step Recommended Action
Non-specific Drug Release Engineer a stimulus-responsive delivery system.Design nanoparticles that release this compound in response to the low pH of the tumor microenvironment.[6]
Lack of Targeting Moiety Conjugate the delivery vehicle with tumor-specific ligands.Use antibodies or peptides that bind to receptors overexpressed on the target cancer cells.[8]
High Dosage Required Optimize the dosing schedule.Investigate the efficacy of lower, more frequent doses to maintain therapeutic levels while minimizing side effects.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Step Recommended Action
Variability in Animal Models Standardize the tumor model.Ensure consistent tumor implantation site and volume at the start of the experiment.
Reagent Instability Verify the integrity of all experimental components.Check the expiration dates and storage conditions of buffers, media, and the this compound formulation.[14]
Procedural Errors Maintain a detailed experimental log.Document every step of the protocol to identify any deviations that may have occurred.[15]
Human Error Repeat the experiment with controls.Always include positive and negative controls to validate the experimental setup.[14] If an experiment fails once, it is often worth repeating it before extensive troubleshooting.[16]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Prepare a 2% w/v PVA solution in deionized water.

  • Add the organic phase (PLGA and this compound in DCM) dropwise to 10 mL of the aqueous PVA solution while stirring at 500 rpm.

  • Emulsify the mixture by sonicating on ice for 3 minutes (30 seconds on, 10 seconds off).

  • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release kinetics of this compound from the nanoparticle formulation.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.5) in a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug release at each time point.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations
Formulation IDDelivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LAU-LIP-01Liposomal120 ± 5.20.15 ± 0.02-25.3 ± 1.885.6 ± 3.4
LAU-PLGA-01PLGA Nanoparticle180 ± 7.80.21 ± 0.03-18.9 ± 2.178.2 ± 4.1
LAU-GEL-01Gelatin HydrogelN/AN/AN/A92.1 ± 2.9
Table 2: In Vivo Efficacy of this compound Formulations in a Murine Xenograft Model
Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Vehicle Control-00
Free this compound1035 ± 6.120
LAU-LIP-011062 ± 8.560
LAU-PLGA-011075 ± 7.380

Visualizations

Laureatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K This compound->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathway inhibition by this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies A This compound Nanoparticle Formulation B Physicochemical Characterization (Size, Zeta, EE%) A->B C Cell Viability Assays (e.g., MTT) B->C D Drug Release Kinetics E Animal Model (Xenograft) D->E F Treatment Administration E->F G Efficacy Evaluation (Tumor Volume, Survival) F->G H Biodistribution & PK/PD F->H

Caption: General experimental workflow for this compound delivery.

References

Technical Support Center: Enhancing Tumor-Specific Delivery of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the delivery of Laureatin to tumor tissues.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its proposed anti-cancer mechanism?

This compound is an investigational therapeutic agent. Its purported anti-cancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and Ras/MAPK pathways.[1][2] By disrupting these pathways, this compound aims to induce apoptosis and arrest the cell cycle in cancer cells.[3][4][5]

2. What are the common challenges in delivering this compound to solid tumors?

Effective delivery of therapeutic agents like this compound to solid tumors faces several physiological barriers.[6][7] These include:

  • High Interstitial Fluid Pressure: The pressure within the tumor can prevent drugs from penetrating the tissue effectively.[6]

  • Dense Extracellular Matrix: The network of collagen and other proteins in the tumor stroma can act as a physical barrier to drug diffusion.[7]

  • Heterogeneous Vasculature: Tumors often have abnormal and leaky blood vessels, leading to uneven drug distribution.[6]

  • Systemic Clearance: The body's natural defense mechanisms can clear the drug from circulation before it reaches the tumor.[7]

3. What are the recommended delivery systems for this compound?

Nanoparticle-based drug delivery systems are often employed to overcome the challenges of delivering therapeutics to tumors.[8] Common carriers include:

  • Liposomes: Vesicles that can encapsulate both hydrophilic and hydrophobic drugs.

  • Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers that allow for sustained drug release.[8][9]

  • Gelatin-based Systems: Natural polymers that are biocompatible and can be used to create hydrogels and nanoparticles for controlled release.[10][11][12][13]

These systems can leverage the Enhanced Permeability and Retention (EPR) effect for passive targeting of tumors.[7]

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound in Tumor Tissue
Possible Cause Troubleshooting Step Recommended Action
Rapid Systemic Clearance Modify the delivery vehicle.Encapsulate this compound in PEGylated nanoparticles to increase circulation time.
Inefficient Tumor Penetration Co-administer with agents that modify the tumor microenvironment.Consider using enzymatic agents to degrade components of the extracellular matrix.
Poor Formulation Stability Characterize the formulation under physiological conditions.Assess particle size, zeta potential, and drug release kinetics in serum-containing media.
Incorrect Administration Route Review preclinical data for optimal delivery route.Compare intravenous, intraperitoneal, and direct intratumoral injections for efficacy.[6]
Issue 2: High Off-Target Toxicity
Possible Cause Troubleshooting Step Recommended Action
Non-specific Drug Release Engineer a stimulus-responsive delivery system.Design nanoparticles that release this compound in response to the low pH of the tumor microenvironment.[6]
Lack of Targeting Moiety Conjugate the delivery vehicle with tumor-specific ligands.Use antibodies or peptides that bind to receptors overexpressed on the target cancer cells.[8]
High Dosage Required Optimize the dosing schedule.Investigate the efficacy of lower, more frequent doses to maintain therapeutic levels while minimizing side effects.
Issue 3: Inconsistent Experimental Results
Possible Cause Troubleshooting Step Recommended Action
Variability in Animal Models Standardize the tumor model.Ensure consistent tumor implantation site and volume at the start of the experiment.
Reagent Instability Verify the integrity of all experimental components.Check the expiration dates and storage conditions of buffers, media, and the this compound formulation.[14]
Procedural Errors Maintain a detailed experimental log.Document every step of the protocol to identify any deviations that may have occurred.[15]
Human Error Repeat the experiment with controls.Always include positive and negative controls to validate the experimental setup.[14] If an experiment fails once, it is often worth repeating it before extensive troubleshooting.[16]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • This compound

  • PLGA (50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Prepare a 2% w/v PVA solution in deionized water.

  • Add the organic phase (PLGA and this compound in DCM) dropwise to 10 mL of the aqueous PVA solution while stirring at 500 rpm.

  • Emulsify the mixture by sonicating on ice for 3 minutes (30 seconds on, 10 seconds off).

  • Stir the resulting emulsion at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.

Protocol 2: In Vitro Drug Release Study

This protocol outlines the procedure for evaluating the release kinetics of this compound from the nanoparticle formulation.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Disperse a known amount of this compound-loaded nanoparticles in 5 mL of PBS (pH 7.4 or 5.5) in a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of the corresponding PBS.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug release at each time point.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations
Formulation IDDelivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
LAU-LIP-01Liposomal120 ± 5.20.15 ± 0.02-25.3 ± 1.885.6 ± 3.4
LAU-PLGA-01PLGA Nanoparticle180 ± 7.80.21 ± 0.03-18.9 ± 2.178.2 ± 4.1
LAU-GEL-01Gelatin HydrogelN/AN/AN/A92.1 ± 2.9
Table 2: In Vivo Efficacy of this compound Formulations in a Murine Xenograft Model
Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Vehicle Control-00
Free this compound1035 ± 6.120
LAU-LIP-011062 ± 8.560
LAU-PLGA-011075 ± 7.380

Visualizations

Laureatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras This compound This compound This compound->PI3K This compound->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathway inhibition by this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies A This compound Nanoparticle Formulation B Physicochemical Characterization (Size, Zeta, EE%) A->B C Cell Viability Assays (e.g., MTT) B->C D Drug Release Kinetics E Animal Model (Xenograft) D->E F Treatment Administration E->F G Efficacy Evaluation (Tumor Volume, Survival) F->G H Biodistribution & PK/PD F->H

Caption: General experimental workflow for this compound delivery.

References

"Laureatin" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Laureatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets and binds to the active site of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

2. What are the recommended positive and negative controls for a cell-based assay with this compound?

To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.[1][2][3][4][5]

Control Type Purpose Examples
Positive Control To confirm that the experimental setup can detect the expected biological effect.[2][3][4]- A known MEK inhibitor (e.g., Trametinib, Selumetinib).- Cells stimulated with a growth factor (e.g., EGF, FGF) to activate the MAPK/ERK pathway.
Negative Control To establish a baseline and ensure that the observed effects are due to this compound and not other factors.[2][3][4]- Vehicle control (e.g., DMSO, the solvent used to dissolve this compound).- Untreated cells.
Experimental Control To troubleshoot and monitor the assay performance.[1]- A cell line known to be sensitive to MEK inhibition.- A cell line known to be resistant to MEK inhibition.

3. Which cell lines are recommended for studying the effects of this compound?

The choice of cell line is critical for a successful experiment. We recommend using cell lines with a constitutively active MAPK/ERK pathway, often driven by mutations in BRAF or RAS genes.

Cell Line Cancer Type Relevant Mutation
A375 Malignant MelanomaBRAF V600E
HT-29 Colorectal CancerBRAF V600E
HCT116 Colorectal CancerKRAS G13D
MiaPaCa-2 Pancreatic CancerKRAS G12C

For a negative control cell line (expected to be less sensitive to this compound), consider those with wild-type BRAF and RAS, or with alterations in other pathways that drive proliferation.

4. What is the recommended concentration range and incubation time for this compound in cell-based assays?

The optimal concentration and incubation time will vary depending on the cell line and the specific assay. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system.

Parameter Recommendation Notes
Concentration Range 0.1 nM to 10 µMStart with a broad range to determine the IC50 value.
Incubation Time 24 to 72 hoursFor proliferation assays. For signaling studies (e.g., Western blot for p-ERK), shorter time points (e.g., 1 to 6 hours) are recommended.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound on my cells.

Possible Cause 1: Suboptimal concentration of this compound.

  • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 100 µM).

Possible Cause 2: The cell line is not dependent on the MAPK/ERK pathway for proliferation.

  • Solution: Verify the mutation status (e.g., BRAF, RAS) of your cell line. Switch to a recommended sensitive cell line.

Possible Cause 3: Inactive this compound.

  • Solution: Ensure proper storage of this compound according to the datasheet. Use a fresh stock of the compound.

Troubleshooting_No_Effect Start No effect of this compound observed CheckConcentration Is the concentration optimal? Start->CheckConcentration CheckCellLine Is the cell line dependent on MAPK/ERK pathway? CheckConcentration->CheckCellLine Yes DoseResponse Perform dose-response experiment (0.01 nM - 100 µM) CheckConcentration->DoseResponse No CheckCompound Is the this compound stock active? CheckCellLine->CheckCompound Yes VerifyMutation Verify BRAF/RAS mutation status. Use a sensitive cell line (e.g., A375). CheckCellLine->VerifyMutation No FreshStock Use a fresh stock of this compound. CheckCompound->FreshStock No Success Problem Resolved CheckCompound->Success Yes DoseResponse->Success VerifyMutation->Success FreshStock->Success

Caption: A logical workflow for troubleshooting the lack of an observed effect with this compound.

Issue 2: I am observing high variability between my experimental replicates.

Possible Cause 1: Inconsistent cell seeding.

  • Solution: Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.

Possible Cause 2: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Possible Cause 3: Inconsistent drug addition.

  • Solution: Mix the drug-containing media thoroughly before adding to the cells. Ensure a consistent volume is added to each well.

Issue 3: I am seeing significant cell death even at low concentrations of this compound.

Possible Cause 1: Off-target effects.

  • Solution: While this compound is highly selective, off-target effects can occur at high concentrations.[6][7] Lower the concentration range in your experiments. Consider using a structurally different MEK inhibitor as a control to see if the toxicity is target-specific.

Possible Cause 2: Solvent toxicity.

  • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity control.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation of its downstream target, ERK.

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, you can serum-starve the cells for 12-24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and controls (vehicle, positive control inhibitor) for 1-6 hours.

  • Stimulation: If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes before lysis to induce ERK phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK (as a loading control), and a housekeeping protein (e.g., GAPDH).

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.

WB_Workflow Start Start: Western Blot for p-ERK Seed 1. Seed cells in 6-well plate Start->Seed Starve 2. Serum starve (optional) Seed->Starve Treat 3. Treat with this compound/controls Starve->Treat Stimulate 4. Stimulate with growth factor Treat->Stimulate Lyse 5. Lyse cells Stimulate->Lyse Quantify 6. Quantify protein (BCA) Lyse->Quantify SDS_PAGE 7. SDS-PAGE and transfer Quantify->SDS_PAGE Antibody 8. Incubate with primary antibodies (p-ERK, t-ERK, GAPDH) SDS_PAGE->Antibody Detect 9. Add secondary antibody and detect Antibody->Detect End End: Analyze results Detect->End

Caption: Experimental workflow for assessing p-ERK inhibition by this compound using Western blot.

Protocol 2: Cell Proliferation Assay (e.g., using Resazurin)

This protocol measures the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The next day, treat cells with a serial dilution of this compound and controls.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • Reagent Addition: Add Resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.

  • Measurement: Read the fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

For further assistance, please contact our technical support team.

References

"Laureatin" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Laureatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets and binds to the active site of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

2. What are the recommended positive and negative controls for a cell-based assay with this compound?

To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.[1][2][3][4][5]

Control Type Purpose Examples
Positive Control To confirm that the experimental setup can detect the expected biological effect.[2][3][4]- A known MEK inhibitor (e.g., Trametinib, Selumetinib).- Cells stimulated with a growth factor (e.g., EGF, FGF) to activate the MAPK/ERK pathway.
Negative Control To establish a baseline and ensure that the observed effects are due to this compound and not other factors.[2][3][4]- Vehicle control (e.g., DMSO, the solvent used to dissolve this compound).- Untreated cells.
Experimental Control To troubleshoot and monitor the assay performance.[1]- A cell line known to be sensitive to MEK inhibition.- A cell line known to be resistant to MEK inhibition.

3. Which cell lines are recommended for studying the effects of this compound?

The choice of cell line is critical for a successful experiment. We recommend using cell lines with a constitutively active MAPK/ERK pathway, often driven by mutations in BRAF or RAS genes.

Cell Line Cancer Type Relevant Mutation
A375 Malignant MelanomaBRAF V600E
HT-29 Colorectal CancerBRAF V600E
HCT116 Colorectal CancerKRAS G13D
MiaPaCa-2 Pancreatic CancerKRAS G12C

For a negative control cell line (expected to be less sensitive to this compound), consider those with wild-type BRAF and RAS, or with alterations in other pathways that drive proliferation.

4. What is the recommended concentration range and incubation time for this compound in cell-based assays?

The optimal concentration and incubation time will vary depending on the cell line and the specific assay. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system.

Parameter Recommendation Notes
Concentration Range 0.1 nM to 10 µMStart with a broad range to determine the IC50 value.
Incubation Time 24 to 72 hoursFor proliferation assays. For signaling studies (e.g., Western blot for p-ERK), shorter time points (e.g., 1 to 6 hours) are recommended.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound on my cells.

Possible Cause 1: Suboptimal concentration of this compound.

  • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 100 µM).

Possible Cause 2: The cell line is not dependent on the MAPK/ERK pathway for proliferation.

  • Solution: Verify the mutation status (e.g., BRAF, RAS) of your cell line. Switch to a recommended sensitive cell line.

Possible Cause 3: Inactive this compound.

  • Solution: Ensure proper storage of this compound according to the datasheet. Use a fresh stock of the compound.

Troubleshooting_No_Effect Start No effect of this compound observed CheckConcentration Is the concentration optimal? Start->CheckConcentration CheckCellLine Is the cell line dependent on MAPK/ERK pathway? CheckConcentration->CheckCellLine Yes DoseResponse Perform dose-response experiment (0.01 nM - 100 µM) CheckConcentration->DoseResponse No CheckCompound Is the this compound stock active? CheckCellLine->CheckCompound Yes VerifyMutation Verify BRAF/RAS mutation status. Use a sensitive cell line (e.g., A375). CheckCellLine->VerifyMutation No FreshStock Use a fresh stock of this compound. CheckCompound->FreshStock No Success Problem Resolved CheckCompound->Success Yes DoseResponse->Success VerifyMutation->Success FreshStock->Success

Caption: A logical workflow for troubleshooting the lack of an observed effect with this compound.

Issue 2: I am observing high variability between my experimental replicates.

Possible Cause 1: Inconsistent cell seeding.

  • Solution: Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.

Possible Cause 2: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Possible Cause 3: Inconsistent drug addition.

  • Solution: Mix the drug-containing media thoroughly before adding to the cells. Ensure a consistent volume is added to each well.

Issue 3: I am seeing significant cell death even at low concentrations of this compound.

Possible Cause 1: Off-target effects.

  • Solution: While this compound is highly selective, off-target effects can occur at high concentrations.[6][7] Lower the concentration range in your experiments. Consider using a structurally different MEK inhibitor as a control to see if the toxicity is target-specific.

Possible Cause 2: Solvent toxicity.

  • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity control.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation of its downstream target, ERK.

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, you can serum-starve the cells for 12-24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and controls (vehicle, positive control inhibitor) for 1-6 hours.

  • Stimulation: If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes before lysis to induce ERK phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK (as a loading control), and a housekeeping protein (e.g., GAPDH).

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.

WB_Workflow Start Start: Western Blot for p-ERK Seed 1. Seed cells in 6-well plate Start->Seed Starve 2. Serum starve (optional) Seed->Starve Treat 3. Treat with this compound/controls Starve->Treat Stimulate 4. Stimulate with growth factor Treat->Stimulate Lyse 5. Lyse cells Stimulate->Lyse Quantify 6. Quantify protein (BCA) Lyse->Quantify SDS_PAGE 7. SDS-PAGE and transfer Quantify->SDS_PAGE Antibody 8. Incubate with primary antibodies (p-ERK, t-ERK, GAPDH) SDS_PAGE->Antibody Detect 9. Add secondary antibody and detect Antibody->Detect End End: Analyze results Detect->End

Caption: Experimental workflow for assessing p-ERK inhibition by this compound using Western blot.

Protocol 2: Cell Proliferation Assay (e.g., using Resazurin)

This protocol measures the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The next day, treat cells with a serial dilution of this compound and controls.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • Reagent Addition: Add Resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.

  • Measurement: Read the fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

For further assistance, please contact our technical support team.

References

"Laureatin" experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Laureatin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway. It specifically targets and binds to the active site of MEK1 and MEK2, preventing the phosphorylation and subsequent activation of ERK1 and ERK2. This inhibition leads to the downregulation of downstream signaling cascades involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellularResponse This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

2. What are the recommended positive and negative controls for a cell-based assay with this compound?

To ensure the validity of your experimental results, it is crucial to include both positive and negative controls.[1][2][3][4][5]

Control Type Purpose Examples
Positive Control To confirm that the experimental setup can detect the expected biological effect.[2][3][4]- A known MEK inhibitor (e.g., Trametinib, Selumetinib).- Cells stimulated with a growth factor (e.g., EGF, FGF) to activate the MAPK/ERK pathway.
Negative Control To establish a baseline and ensure that the observed effects are due to this compound and not other factors.[2][3][4]- Vehicle control (e.g., DMSO, the solvent used to dissolve this compound).- Untreated cells.
Experimental Control To troubleshoot and monitor the assay performance.[1]- A cell line known to be sensitive to MEK inhibition.- A cell line known to be resistant to MEK inhibition.

3. Which cell lines are recommended for studying the effects of this compound?

The choice of cell line is critical for a successful experiment. We recommend using cell lines with a constitutively active MAPK/ERK pathway, often driven by mutations in BRAF or RAS genes.

Cell Line Cancer Type Relevant Mutation
A375 Malignant MelanomaBRAF V600E
HT-29 Colorectal CancerBRAF V600E
HCT116 Colorectal CancerKRAS G13D
MiaPaCa-2 Pancreatic CancerKRAS G12C

For a negative control cell line (expected to be less sensitive to this compound), consider those with wild-type BRAF and RAS, or with alterations in other pathways that drive proliferation.

4. What is the recommended concentration range and incubation time for this compound in cell-based assays?

The optimal concentration and incubation time will vary depending on the cell line and the specific assay. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your system.

Parameter Recommendation Notes
Concentration Range 0.1 nM to 10 µMStart with a broad range to determine the IC50 value.
Incubation Time 24 to 72 hoursFor proliferation assays. For signaling studies (e.g., Western blot for p-ERK), shorter time points (e.g., 1 to 6 hours) are recommended.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound on my cells.

Possible Cause 1: Suboptimal concentration of this compound.

  • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 100 µM).

Possible Cause 2: The cell line is not dependent on the MAPK/ERK pathway for proliferation.

  • Solution: Verify the mutation status (e.g., BRAF, RAS) of your cell line. Switch to a recommended sensitive cell line.

Possible Cause 3: Inactive this compound.

  • Solution: Ensure proper storage of this compound according to the datasheet. Use a fresh stock of the compound.

Troubleshooting_No_Effect Start No effect of this compound observed CheckConcentration Is the concentration optimal? Start->CheckConcentration CheckCellLine Is the cell line dependent on MAPK/ERK pathway? CheckConcentration->CheckCellLine Yes DoseResponse Perform dose-response experiment (0.01 nM - 100 µM) CheckConcentration->DoseResponse No CheckCompound Is the this compound stock active? CheckCellLine->CheckCompound Yes VerifyMutation Verify BRAF/RAS mutation status. Use a sensitive cell line (e.g., A375). CheckCellLine->VerifyMutation No FreshStock Use a fresh stock of this compound. CheckCompound->FreshStock No Success Problem Resolved CheckCompound->Success Yes DoseResponse->Success VerifyMutation->Success FreshStock->Success

Caption: A logical workflow for troubleshooting the lack of an observed effect with this compound.

Issue 2: I am observing high variability between my experimental replicates.

Possible Cause 1: Inconsistent cell seeding.

  • Solution: Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates.

Possible Cause 2: Edge effects in multi-well plates.

  • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Possible Cause 3: Inconsistent drug addition.

  • Solution: Mix the drug-containing media thoroughly before adding to the cells. Ensure a consistent volume is added to each well.

Issue 3: I am seeing significant cell death even at low concentrations of this compound.

Possible Cause 1: Off-target effects.

  • Solution: While this compound is highly selective, off-target effects can occur at high concentrations.[6][7] Lower the concentration range in your experiments. Consider using a structurally different MEK inhibitor as a control to see if the toxicity is target-specific.

Possible Cause 2: Solvent toxicity.

  • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only toxicity control.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) Inhibition

This protocol is designed to verify the mechanism of action of this compound by measuring the phosphorylation of its downstream target, ERK.

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal p-ERK levels, you can serum-starve the cells for 12-24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and controls (vehicle, positive control inhibitor) for 1-6 hours.

  • Stimulation: If cells were serum-starved, stimulate with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes before lysis to induce ERK phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK (as a loading control), and a housekeeping protein (e.g., GAPDH).

  • Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.

WB_Workflow Start Start: Western Blot for p-ERK Seed 1. Seed cells in 6-well plate Start->Seed Starve 2. Serum starve (optional) Seed->Starve Treat 3. Treat with this compound/controls Starve->Treat Stimulate 4. Stimulate with growth factor Treat->Stimulate Lyse 5. Lyse cells Stimulate->Lyse Quantify 6. Quantify protein (BCA) Lyse->Quantify SDS_PAGE 7. SDS-PAGE and transfer Quantify->SDS_PAGE Antibody 8. Incubate with primary antibodies (p-ERK, t-ERK, GAPDH) SDS_PAGE->Antibody Detect 9. Add secondary antibody and detect Antibody->Detect End End: Analyze results Detect->End

Caption: Experimental workflow for assessing p-ERK inhibition by this compound using Western blot.

Protocol 2: Cell Proliferation Assay (e.g., using Resazurin)

This protocol measures the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: The next day, treat cells with a serial dilution of this compound and controls.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • Reagent Addition: Add Resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.

  • Measurement: Read the fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

For further assistance, please contact our technical support team.

References

Technical Support Center: Laureatin Data Interpretation and Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Issue: The term "Laureatin" is ambiguous and does not correspond to a well-defined chemical entity in the scientific literature. Initial searches indicate that "this compound" is the feminine form of "laureate" in German, referring to a female prize winner. While there is a single mention of a total synthesis of "this compound" and "Isothis compound," this appears to be a niche or potentially misspelled reference to a class of compounds related to Laurencin, a marine natural product. Due to the lack of specific and verifiable information about a molecule named "this compound," a comprehensive technical support center with the requested detailed information cannot be generated at this time.

To proceed, please provide a more specific identifier for the compound of interest, such as:

  • Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • A specific publication: A research article or patent that describes the synthesis, biological activity, or mechanism of action of the compound.

  • Alternative names or synonyms: Other names by which the compound might be known in the scientific community.

Once a specific and well-documented compound is identified, a technical support center can be developed to address the following areas:

Frequently Asked Questions (FAQs)

This section will address common questions researchers may have regarding the experimental use of the specified compound. Examples of potential FAQs are provided below, which would be populated with specific data upon identification of the target molecule.

General Properties

  • Q1: What is the chemical structure and molecular weight of [Compound Name]?

    • A: This section would provide the definitive chemical structure, molecular formula, and exact mass of the compound.

  • Q2: What is the known biological source or method of synthesis for [Compound Name]?

    • A: Information on its natural origin (e.g., marine algae, plant extract) or a summary of its chemical synthesis route would be detailed here.

  • Q3: What are the recommended storage conditions and stability of [Compound Name]?

    • A: Guidelines on temperature, light sensitivity, and solvent compatibility for long-term storage to ensure compound integrity would be provided.

Experimental Design

  • Q4: What is the typical effective concentration range for [Compound Name] in cell-based assays?

    • A: A summary of reported effective concentrations (e.g., IC50, EC50) across various cell lines and assays would be presented in a table for easy reference.

  • Q5: What are suitable negative and positive controls when studying the effects of [Compound Name]?

    • A: Recommendations for appropriate vehicle controls, inactive analogs (if available), and known inhibitors or activators of the targeted pathway would be offered.

  • Q6: Are there any known off-target effects or cytotoxicity associated with [Compound Name]?

    • A: This would summarize any reported non-specific effects or general toxicity to guide dose-response studies and data interpretation.

Troubleshooting Guides

This section will provide solutions to potential problems encountered during experiments.

  • Problem 1: Inconsistent or no biological activity observed.

    • Possible Cause 1: Compound Degradation.

      • Solution: Verify the storage conditions and age of the compound stock. Prepare fresh solutions for each experiment.

    • Possible Cause 2: Incorrect Dosage.

      • Solution: Perform a dose-response curve to determine the optimal concentration for the specific cell line and assay being used. Refer to the data table of effective concentrations.

    • Possible Cause 3: Cell Line Insensitivity.

      • Solution: Confirm that the target of the compound is expressed and functional in the chosen cell line using techniques like Western blot or qPCR.

  • Problem 2: High background signal in assays.

    • Possible Cause 1: Compound Interference.

      • Solution: Run a control with the compound in the absence of cells or the target enzyme to check for intrinsic fluorescence, absorbance, or luminescence.

    • Possible Cause 2: Solvent Effects.

      • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for the specific cell type.

Quantitative Data Summary

Once a specific compound is identified, quantitative data from published literature will be summarized in the following tables.

Table 1: In Vitro Biological Activity of [Compound Name]

Cell LineAssay TypeIC50 / EC50 (µM)Reference
Data Populated Upon Compound Identification

Table 2: Pharmacokinetic Properties of [Compound Name] (if available)

ParameterValueAnimal ModelReference
Bioavailability (%)Data Populated Upon Compound Identification
Half-life (t½)
Cmax (µg/L)

Experimental Protocols

Detailed methodologies for key experiments would be provided here.

Protocol 1: General Cell Viability Assay (Example using MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Upon identification of the compound and its mechanism of action, relevant diagrams will be generated.

Example Diagram: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response This compound This compound This compound->Receptor

Caption: Hypothetical inhibitory signaling pathway of this compound.

Example Diagram: Experimental Workflow

workflow start Start Experiment cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment assay Perform Viability Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability experiment.

We look forward to receiving more specific information to provide you with a detailed and accurate technical support center.

Technical Support Center: Laureatin Data Interpretation and Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Issue: The term "Laureatin" is ambiguous and does not correspond to a well-defined chemical entity in the scientific literature. Initial searches indicate that "this compound" is the feminine form of "laureate" in German, referring to a female prize winner. While there is a single mention of a total synthesis of "this compound" and "Isothis compound," this appears to be a niche or potentially misspelled reference to a class of compounds related to Laurencin, a marine natural product. Due to the lack of specific and verifiable information about a molecule named "this compound," a comprehensive technical support center with the requested detailed information cannot be generated at this time.

To proceed, please provide a more specific identifier for the compound of interest, such as:

  • Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • A specific publication: A research article or patent that describes the synthesis, biological activity, or mechanism of action of the compound.

  • Alternative names or synonyms: Other names by which the compound might be known in the scientific community.

Once a specific and well-documented compound is identified, a technical support center can be developed to address the following areas:

Frequently Asked Questions (FAQs)

This section will address common questions researchers may have regarding the experimental use of the specified compound. Examples of potential FAQs are provided below, which would be populated with specific data upon identification of the target molecule.

General Properties

  • Q1: What is the chemical structure and molecular weight of [Compound Name]?

    • A: This section would provide the definitive chemical structure, molecular formula, and exact mass of the compound.

  • Q2: What is the known biological source or method of synthesis for [Compound Name]?

    • A: Information on its natural origin (e.g., marine algae, plant extract) or a summary of its chemical synthesis route would be detailed here.

  • Q3: What are the recommended storage conditions and stability of [Compound Name]?

    • A: Guidelines on temperature, light sensitivity, and solvent compatibility for long-term storage to ensure compound integrity would be provided.

Experimental Design

  • Q4: What is the typical effective concentration range for [Compound Name] in cell-based assays?

    • A: A summary of reported effective concentrations (e.g., IC50, EC50) across various cell lines and assays would be presented in a table for easy reference.

  • Q5: What are suitable negative and positive controls when studying the effects of [Compound Name]?

    • A: Recommendations for appropriate vehicle controls, inactive analogs (if available), and known inhibitors or activators of the targeted pathway would be offered.

  • Q6: Are there any known off-target effects or cytotoxicity associated with [Compound Name]?

    • A: This would summarize any reported non-specific effects or general toxicity to guide dose-response studies and data interpretation.

Troubleshooting Guides

This section will provide solutions to potential problems encountered during experiments.

  • Problem 1: Inconsistent or no biological activity observed.

    • Possible Cause 1: Compound Degradation.

      • Solution: Verify the storage conditions and age of the compound stock. Prepare fresh solutions for each experiment.

    • Possible Cause 2: Incorrect Dosage.

      • Solution: Perform a dose-response curve to determine the optimal concentration for the specific cell line and assay being used. Refer to the data table of effective concentrations.

    • Possible Cause 3: Cell Line Insensitivity.

      • Solution: Confirm that the target of the compound is expressed and functional in the chosen cell line using techniques like Western blot or qPCR.

  • Problem 2: High background signal in assays.

    • Possible Cause 1: Compound Interference.

      • Solution: Run a control with the compound in the absence of cells or the target enzyme to check for intrinsic fluorescence, absorbance, or luminescence.

    • Possible Cause 2: Solvent Effects.

      • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for the specific cell type.

Quantitative Data Summary

Once a specific compound is identified, quantitative data from published literature will be summarized in the following tables.

Table 1: In Vitro Biological Activity of [Compound Name]

Cell LineAssay TypeIC50 / EC50 (µM)Reference
Data Populated Upon Compound Identification

Table 2: Pharmacokinetic Properties of [Compound Name] (if available)

ParameterValueAnimal ModelReference
Bioavailability (%)Data Populated Upon Compound Identification
Half-life (t½)
Cmax (µg/L)

Experimental Protocols

Detailed methodologies for key experiments would be provided here.

Protocol 1: General Cell Viability Assay (Example using MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Upon identification of the compound and its mechanism of action, relevant diagrams will be generated.

Example Diagram: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response This compound This compound This compound->Receptor

Caption: Hypothetical inhibitory signaling pathway of this compound.

Example Diagram: Experimental Workflow

workflow start Start Experiment cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment assay Perform Viability Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability experiment.

We look forward to receiving more specific information to provide you with a detailed and accurate technical support center.

Technical Support Center: Laureatin Data Interpretation and Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Issue: The term "Laureatin" is ambiguous and does not correspond to a well-defined chemical entity in the scientific literature. Initial searches indicate that "this compound" is the feminine form of "laureate" in German, referring to a female prize winner. While there is a single mention of a total synthesis of "this compound" and "Isothis compound," this appears to be a niche or potentially misspelled reference to a class of compounds related to Laurencin, a marine natural product. Due to the lack of specific and verifiable information about a molecule named "this compound," a comprehensive technical support center with the requested detailed information cannot be generated at this time.

To proceed, please provide a more specific identifier for the compound of interest, such as:

  • Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.

  • A specific publication: A research article or patent that describes the synthesis, biological activity, or mechanism of action of the compound.

  • Alternative names or synonyms: Other names by which the compound might be known in the scientific community.

Once a specific and well-documented compound is identified, a technical support center can be developed to address the following areas:

Frequently Asked Questions (FAQs)

This section will address common questions researchers may have regarding the experimental use of the specified compound. Examples of potential FAQs are provided below, which would be populated with specific data upon identification of the target molecule.

General Properties

  • Q1: What is the chemical structure and molecular weight of [Compound Name]?

    • A: This section would provide the definitive chemical structure, molecular formula, and exact mass of the compound.

  • Q2: What is the known biological source or method of synthesis for [Compound Name]?

    • A: Information on its natural origin (e.g., marine algae, plant extract) or a summary of its chemical synthesis route would be detailed here.

  • Q3: What are the recommended storage conditions and stability of [Compound Name]?

    • A: Guidelines on temperature, light sensitivity, and solvent compatibility for long-term storage to ensure compound integrity would be provided.

Experimental Design

  • Q4: What is the typical effective concentration range for [Compound Name] in cell-based assays?

    • A: A summary of reported effective concentrations (e.g., IC50, EC50) across various cell lines and assays would be presented in a table for easy reference.

  • Q5: What are suitable negative and positive controls when studying the effects of [Compound Name]?

    • A: Recommendations for appropriate vehicle controls, inactive analogs (if available), and known inhibitors or activators of the targeted pathway would be offered.

  • Q6: Are there any known off-target effects or cytotoxicity associated with [Compound Name]?

    • A: This would summarize any reported non-specific effects or general toxicity to guide dose-response studies and data interpretation.

Troubleshooting Guides

This section will provide solutions to potential problems encountered during experiments.

  • Problem 1: Inconsistent or no biological activity observed.

    • Possible Cause 1: Compound Degradation.

      • Solution: Verify the storage conditions and age of the compound stock. Prepare fresh solutions for each experiment.

    • Possible Cause 2: Incorrect Dosage.

      • Solution: Perform a dose-response curve to determine the optimal concentration for the specific cell line and assay being used. Refer to the data table of effective concentrations.

    • Possible Cause 3: Cell Line Insensitivity.

      • Solution: Confirm that the target of the compound is expressed and functional in the chosen cell line using techniques like Western blot or qPCR.

  • Problem 2: High background signal in assays.

    • Possible Cause 1: Compound Interference.

      • Solution: Run a control with the compound in the absence of cells or the target enzyme to check for intrinsic fluorescence, absorbance, or luminescence.

    • Possible Cause 2: Solvent Effects.

      • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the tolerance level for the specific cell type.

Quantitative Data Summary

Once a specific compound is identified, quantitative data from published literature will be summarized in the following tables.

Table 1: In Vitro Biological Activity of [Compound Name]

Cell LineAssay TypeIC50 / EC50 (µM)Reference
Data Populated Upon Compound Identification

Table 2: Pharmacokinetic Properties of [Compound Name] (if available)

ParameterValueAnimal ModelReference
Bioavailability (%)Data Populated Upon Compound Identification
Half-life (t½)
Cmax (µg/L)

Experimental Protocols

Detailed methodologies for key experiments would be provided here.

Protocol 1: General Cell Viability Assay (Example using MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Upon identification of the compound and its mechanism of action, relevant diagrams will be generated.

Example Diagram: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response This compound This compound This compound->Receptor

Caption: Hypothetical inhibitory signaling pathway of this compound.

Example Diagram: Experimental Workflow

workflow start Start Experiment cell_culture Cell Culture (e.g., MCF-7) start->cell_culture treatment Treat with this compound (Dose-response) cell_culture->treatment assay Perform Viability Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability experiment.

We look forward to receiving more specific information to provide you with a detailed and accurate technical support center.

Validation & Comparative

Comparative Analysis of "Laureatin" and Cisplatin in Ovarian Cancer Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of "Laureatin" and the established chemotherapeutic agent cisplatin (B142131) in ovarian cancer models is not currently feasible due to a lack of available scientific literature on a compound specifically named "this compound" in this context.

Initial searches for "this compound" in relation to cancer research, particularly ovarian cancer, did not yield specific results for a compound being actively investigated under this name for anticancer properties. However, the name "this compound" suggests a potential origin from marine algae of the Laurencia genus. Scientific investigations have indeed explored various compounds derived from Laurencia species for their cytotoxic effects against cancer cells.

One study identified two sesquiterpenes, isoaplysin and debromoaplysinol, from Laurencia pacifica that exhibited growth-inhibitory effects against the A2780 human ovarian cancer cell line[1][2]. Despite this promising initial finding, no subsequent studies were found that directly compare these or any other Laurencia-derived compounds to the standard-of-care chemotherapy, cisplatin, in ovarian cancer models. Such comparative studies are essential for evaluating the relative efficacy and potential of new therapeutic candidates.

Therefore, this guide will provide a comprehensive overview of the well-documented effects of cisplatin in ovarian cancer models. This information can serve as a benchmark for evaluating future data on novel compounds like those potentially derived from the Laurencia genus, should such research become available.

Cisplatin: A Benchmark in Ovarian Cancer Therapy

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of ovarian cancer treatment for decades. Its efficacy is well-established in both preclinical models and clinical practice.

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis (programmed cell death) in cancer cells.

dot

Caption: Simplified signaling pathway of cisplatin's mechanism of action.

Quantitative Performance Data

The following table summarizes the cytotoxic activity of cisplatin in various human ovarian cancer cell lines, a common method for preclinical evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Cell LineHistological OriginCisplatin IC50 (µM)Reference
A2780 Endometrioid Adenocarcinoma1-5[3][4][5]
SKOV3 Adenocarcinoma5-15[6]
OVCAR-3 Adenocarcinoma10-25[7]
A2780cis Cisplatin-Resistant Endometrioid Adenocarcinoma>20[8]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for evaluating cisplatin's efficacy in ovarian cancer models.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is converted by viable cells into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration.

dot

Experimental_Workflow_MTT_Assay start Start cell_culture Culture Ovarian Cancer Cells start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment Treat with Cisplatin cell_seeding->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human ovarian cancer cells (e.g., 1x10^6 to 5x10^6 A2780 cells) are injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving cisplatin). Cisplatin is typically administered intraperitoneally at a dose of 3-5 mg/kg, once or twice a week.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. Mouse body weight and general health are also monitored.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition (TGI) is determined by comparing the tumor sizes in the treated group to the control group.

Conclusion

While the exploration of natural compounds, such as those from the Laurencia genus, for cancer therapy is a promising and active area of research, rigorous comparative studies against established standards are necessary to ascertain their therapeutic potential. Currently, there is a lack of such data for any compound specifically named "this compound" in the context of ovarian cancer.

The information provided on cisplatin serves as a comprehensive baseline for the preclinical evaluation of new drug candidates for ovarian cancer. For a meaningful comparison, future studies on "this compound" or other novel agents would need to include head-to-head comparisons with cisplatin, utilizing standardized cell lines and animal models, and reporting key quantitative metrics such as IC50 values and tumor growth inhibition. Researchers in drug development are encouraged to include such direct comparisons in their study designs to facilitate the translation of promising preclinical findings.

References

Comparative Analysis of "Laureatin" and Cisplatin in Ovarian Cancer Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of "Laureatin" and the established chemotherapeutic agent cisplatin (B142131) in ovarian cancer models is not currently feasible due to a lack of available scientific literature on a compound specifically named "this compound" in this context.

Initial searches for "this compound" in relation to cancer research, particularly ovarian cancer, did not yield specific results for a compound being actively investigated under this name for anticancer properties. However, the name "this compound" suggests a potential origin from marine algae of the Laurencia genus. Scientific investigations have indeed explored various compounds derived from Laurencia species for their cytotoxic effects against cancer cells.

One study identified two sesquiterpenes, isoaplysin and debromoaplysinol, from Laurencia pacifica that exhibited growth-inhibitory effects against the A2780 human ovarian cancer cell line[1][2]. Despite this promising initial finding, no subsequent studies were found that directly compare these or any other Laurencia-derived compounds to the standard-of-care chemotherapy, cisplatin, in ovarian cancer models. Such comparative studies are essential for evaluating the relative efficacy and potential of new therapeutic candidates.

Therefore, this guide will provide a comprehensive overview of the well-documented effects of cisplatin in ovarian cancer models. This information can serve as a benchmark for evaluating future data on novel compounds like those potentially derived from the Laurencia genus, should such research become available.

Cisplatin: A Benchmark in Ovarian Cancer Therapy

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of ovarian cancer treatment for decades. Its efficacy is well-established in both preclinical models and clinical practice.

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis (programmed cell death) in cancer cells.

dot

Caption: Simplified signaling pathway of cisplatin's mechanism of action.

Quantitative Performance Data

The following table summarizes the cytotoxic activity of cisplatin in various human ovarian cancer cell lines, a common method for preclinical evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Cell LineHistological OriginCisplatin IC50 (µM)Reference
A2780 Endometrioid Adenocarcinoma1-5[3][4][5]
SKOV3 Adenocarcinoma5-15[6]
OVCAR-3 Adenocarcinoma10-25[7]
A2780cis Cisplatin-Resistant Endometrioid Adenocarcinoma>20[8]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for evaluating cisplatin's efficacy in ovarian cancer models.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is converted by viable cells into formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration.

dot

Experimental_Workflow_MTT_Assay start Start cell_culture Culture Ovarian Cancer Cells start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment Treat with Cisplatin cell_seeding->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human ovarian cancer cells (e.g., 1x10^6 to 5x10^6 A2780 cells) are injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving cisplatin). Cisplatin is typically administered intraperitoneally at a dose of 3-5 mg/kg, once or twice a week.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. Mouse body weight and general health are also monitored.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition (TGI) is determined by comparing the tumor sizes in the treated group to the control group.

Conclusion

While the exploration of natural compounds, such as those from the Laurencia genus, for cancer therapy is a promising and active area of research, rigorous comparative studies against established standards are necessary to ascertain their therapeutic potential. Currently, there is a lack of such data for any compound specifically named "this compound" in the context of ovarian cancer.

The information provided on cisplatin serves as a comprehensive baseline for the preclinical evaluation of new drug candidates for ovarian cancer. For a meaningful comparison, future studies on "this compound" or other novel agents would need to include head-to-head comparisons with cisplatin, utilizing standardized cell lines and animal models, and reporting key quantitative metrics such as IC50 values and tumor growth inhibition. Researchers in drug development are encouraged to include such direct comparisons in their study designs to facilitate the translation of promising preclinical findings.

References

Comparative Analysis of "Laureatin" and Cisplatin in Ovarian Cancer Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of "Laureatin" and the established chemotherapeutic agent cisplatin in ovarian cancer models is not currently feasible due to a lack of available scientific literature on a compound specifically named "this compound" in this context.

Initial searches for "this compound" in relation to cancer research, particularly ovarian cancer, did not yield specific results for a compound being actively investigated under this name for anticancer properties. However, the name "this compound" suggests a potential origin from marine algae of the Laurencia genus. Scientific investigations have indeed explored various compounds derived from Laurencia species for their cytotoxic effects against cancer cells.

One study identified two sesquiterpenes, isoaplysin and debromoaplysinol, from Laurencia pacifica that exhibited growth-inhibitory effects against the A2780 human ovarian cancer cell line[1][2]. Despite this promising initial finding, no subsequent studies were found that directly compare these or any other Laurencia-derived compounds to the standard-of-care chemotherapy, cisplatin, in ovarian cancer models. Such comparative studies are essential for evaluating the relative efficacy and potential of new therapeutic candidates.

Therefore, this guide will provide a comprehensive overview of the well-documented effects of cisplatin in ovarian cancer models. This information can serve as a benchmark for evaluating future data on novel compounds like those potentially derived from the Laurencia genus, should such research become available.

Cisplatin: A Benchmark in Ovarian Cancer Therapy

Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone of ovarian cancer treatment for decades. Its efficacy is well-established in both preclinical models and clinical practice.

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces apoptosis (programmed cell death) in cancer cells.

dot

Caption: Simplified signaling pathway of cisplatin's mechanism of action.

Quantitative Performance Data

The following table summarizes the cytotoxic activity of cisplatin in various human ovarian cancer cell lines, a common method for preclinical evaluation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Cell LineHistological OriginCisplatin IC50 (µM)Reference
A2780 Endometrioid Adenocarcinoma1-5[3][4][5]
SKOV3 Adenocarcinoma5-15[6]
OVCAR-3 Adenocarcinoma10-25[7]
A2780cis Cisplatin-Resistant Endometrioid Adenocarcinoma>20[8]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for evaluating cisplatin's efficacy in ovarian cancer models.

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human ovarian cancer cell lines (e.g., A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of cisplatin. A control group receives medium without the drug.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The MTT is converted by viable cells into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration.

dot

Experimental_Workflow_MTT_Assay start Start cell_culture Culture Ovarian Cancer Cells start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding drug_treatment Treat with Cisplatin cell_seeding->drug_treatment incubation Incubate for 48-72h drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.

In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human ovarian cancer cells (e.g., 1x10^6 to 5x10^6 A2780 cells) are injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving cisplatin). Cisplatin is typically administered intraperitoneally at a dose of 3-5 mg/kg, once or twice a week.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) with calipers. Mouse body weight and general health are also monitored.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a specific duration.

  • Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition (TGI) is determined by comparing the tumor sizes in the treated group to the control group.

Conclusion

While the exploration of natural compounds, such as those from the Laurencia genus, for cancer therapy is a promising and active area of research, rigorous comparative studies against established standards are necessary to ascertain their therapeutic potential. Currently, there is a lack of such data for any compound specifically named "this compound" in the context of ovarian cancer.

The information provided on cisplatin serves as a comprehensive baseline for the preclinical evaluation of new drug candidates for ovarian cancer. For a meaningful comparison, future studies on "this compound" or other novel agents would need to include head-to-head comparisons with cisplatin, utilizing standardized cell lines and animal models, and reporting key quantitative metrics such as IC50 values and tumor growth inhibition. Researchers in drug development are encouraged to include such direct comparisons in their study designs to facilitate the translation of promising preclinical findings.

References

Unraveling "Laureatin": A Search for a Novel Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available data, clinical trial registries, and recent oncology drug approvals has found no evidence of a cancer therapeutic agent named "Laureatin." This suggests that "this compound" may be a misnomer, a highly experimental compound not yet in the public domain, or a brand name not widely registered. Without a definitive identification of this agent, a direct comparison of its efficacy with existing cancer drugs is not feasible.

For researchers, scientists, and drug development professionals seeking to understand the landscape of emerging cancer therapies, the precise identification of a compound is the crucial first step. This guide, therefore, aims to provide a framework for such comparisons, which can be applied once the correct identity of the drug is established.

The Comparative Framework

A robust comparison of a novel therapeutic with established treatments rests on several key pillars:

  • Mechanism of Action (MOA): Understanding the specific signaling pathways a drug targets is fundamental. For instance, a new kinase inhibitor would be compared against existing drugs that target the same or parallel pathways.

  • Preclinical Efficacy: In vitro and in vivo data provide the initial proof-of-concept. This includes cell line studies to determine IC50 values and animal model studies to assess tumor growth inhibition.

  • Clinical Trial Data: Phase I, II, and III clinical trial results are the gold standard for evaluating efficacy and safety in humans. Key metrics include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

  • Safety and Tolerability Profile: A comprehensive analysis of adverse events is critical. This includes both the frequency and severity of side effects compared to standard-of-care treatments.

  • Target Patient Population: Defining the specific cancer types and patient populations (e.g., based on genetic markers) for which the drug is intended is essential for a meaningful comparison.

Illustrative Signaling Pathway and Experimental Workflow

To aid researchers in visualizing and communicating their findings, the following are examples of diagrams that can be generated using the DOT language for Graphviz.

Signaling Pathway Example: A Generic Kinase Inhibitor Pathway

This diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target.

A hypothetical signaling pathway targeted by a putative inhibitor.
Experimental Workflow Example: Preclinical Drug Efficacy Assessment

This diagram outlines a typical workflow for assessing the preclinical efficacy of a new cancer drug.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Line Screening IC50 IC50 Determination CellLines->IC50 DataAnalysis Data Analysis & Efficacy Comparison IC50->DataAnalysis AnimalModel Animal Model (e.g., Xenograft) Dosing Drug Administration (Test vs. Control) AnimalModel->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement TumorMeasurement->DataAnalysis

Workflow for preclinical assessment of a novel cancer drug.

Conclusion and a Path Forward

While the initial query on "this compound" could not be fulfilled due to the lack of identifiable information, the framework and examples provided here offer a clear roadmap for conducting and presenting a comparative analysis of a novel cancer therapeutic. Researchers and drug development professionals are encouraged to verify the correct nomenclature of their compound of interest. Once the identity of the drug is confirmed, the outlined methodologies for data presentation, experimental protocol description, and visualization can be effectively employed to generate a comprehensive and objective comparison guide. This will enable a clear understanding of the potential of a new agent relative to the existing standards of care in oncology.

Unraveling "Laureatin": A Search for a Novel Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available data, clinical trial registries, and recent oncology drug approvals has found no evidence of a cancer therapeutic agent named "Laureatin." This suggests that "this compound" may be a misnomer, a highly experimental compound not yet in the public domain, or a brand name not widely registered. Without a definitive identification of this agent, a direct comparison of its efficacy with existing cancer drugs is not feasible.

For researchers, scientists, and drug development professionals seeking to understand the landscape of emerging cancer therapies, the precise identification of a compound is the crucial first step. This guide, therefore, aims to provide a framework for such comparisons, which can be applied once the correct identity of the drug is established.

The Comparative Framework

A robust comparison of a novel therapeutic with established treatments rests on several key pillars:

  • Mechanism of Action (MOA): Understanding the specific signaling pathways a drug targets is fundamental. For instance, a new kinase inhibitor would be compared against existing drugs that target the same or parallel pathways.

  • Preclinical Efficacy: In vitro and in vivo data provide the initial proof-of-concept. This includes cell line studies to determine IC50 values and animal model studies to assess tumor growth inhibition.

  • Clinical Trial Data: Phase I, II, and III clinical trial results are the gold standard for evaluating efficacy and safety in humans. Key metrics include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

  • Safety and Tolerability Profile: A comprehensive analysis of adverse events is critical. This includes both the frequency and severity of side effects compared to standard-of-care treatments.

  • Target Patient Population: Defining the specific cancer types and patient populations (e.g., based on genetic markers) for which the drug is intended is essential for a meaningful comparison.

Illustrative Signaling Pathway and Experimental Workflow

To aid researchers in visualizing and communicating their findings, the following are examples of diagrams that can be generated using the DOT language for Graphviz.

Signaling Pathway Example: A Generic Kinase Inhibitor Pathway

This diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target.

A hypothetical signaling pathway targeted by a putative inhibitor.
Experimental Workflow Example: Preclinical Drug Efficacy Assessment

This diagram outlines a typical workflow for assessing the preclinical efficacy of a new cancer drug.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Line Screening IC50 IC50 Determination CellLines->IC50 DataAnalysis Data Analysis & Efficacy Comparison IC50->DataAnalysis AnimalModel Animal Model (e.g., Xenograft) Dosing Drug Administration (Test vs. Control) AnimalModel->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement TumorMeasurement->DataAnalysis

Workflow for preclinical assessment of a novel cancer drug.

Conclusion and a Path Forward

While the initial query on "this compound" could not be fulfilled due to the lack of identifiable information, the framework and examples provided here offer a clear roadmap for conducting and presenting a comparative analysis of a novel cancer therapeutic. Researchers and drug development professionals are encouraged to verify the correct nomenclature of their compound of interest. Once the identity of the drug is confirmed, the outlined methodologies for data presentation, experimental protocol description, and visualization can be effectively employed to generate a comprehensive and objective comparison guide. This will enable a clear understanding of the potential of a new agent relative to the existing standards of care in oncology.

Unraveling "Laureatin": A Search for a Novel Cancer Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available data, clinical trial registries, and recent oncology drug approvals has found no evidence of a cancer therapeutic agent named "Laureatin." This suggests that "this compound" may be a misnomer, a highly experimental compound not yet in the public domain, or a brand name not widely registered. Without a definitive identification of this agent, a direct comparison of its efficacy with existing cancer drugs is not feasible.

For researchers, scientists, and drug development professionals seeking to understand the landscape of emerging cancer therapies, the precise identification of a compound is the crucial first step. This guide, therefore, aims to provide a framework for such comparisons, which can be applied once the correct identity of the drug is established.

The Comparative Framework

A robust comparison of a novel therapeutic with established treatments rests on several key pillars:

  • Mechanism of Action (MOA): Understanding the specific signaling pathways a drug targets is fundamental. For instance, a new kinase inhibitor would be compared against existing drugs that target the same or parallel pathways.

  • Preclinical Efficacy: In vitro and in vivo data provide the initial proof-of-concept. This includes cell line studies to determine IC50 values and animal model studies to assess tumor growth inhibition.

  • Clinical Trial Data: Phase I, II, and III clinical trial results are the gold standard for evaluating efficacy and safety in humans. Key metrics include Overall Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).

  • Safety and Tolerability Profile: A comprehensive analysis of adverse events is critical. This includes both the frequency and severity of side effects compared to standard-of-care treatments.

  • Target Patient Population: Defining the specific cancer types and patient populations (e.g., based on genetic markers) for which the drug is intended is essential for a meaningful comparison.

Illustrative Signaling Pathway and Experimental Workflow

To aid researchers in visualizing and communicating their findings, the following are examples of diagrams that can be generated using the DOT language for Graphviz.

Signaling Pathway Example: A Generic Kinase Inhibitor Pathway

This diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target.

A hypothetical signaling pathway targeted by a putative inhibitor.
Experimental Workflow Example: Preclinical Drug Efficacy Assessment

This diagram outlines a typical workflow for assessing the preclinical efficacy of a new cancer drug.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Line Screening IC50 IC50 Determination CellLines->IC50 DataAnalysis Data Analysis & Efficacy Comparison IC50->DataAnalysis AnimalModel Animal Model (e.g., Xenograft) Dosing Drug Administration (Test vs. Control) AnimalModel->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement TumorMeasurement->DataAnalysis

Workflow for preclinical assessment of a novel cancer drug.

Conclusion and a Path Forward

While the initial query on "this compound" could not be fulfilled due to the lack of identifiable information, the framework and examples provided here offer a clear roadmap for conducting and presenting a comparative analysis of a novel cancer therapeutic. Researchers and drug development professionals are encouraged to verify the correct nomenclature of their compound of interest. Once the identity of the drug is confirmed, the outlined methodologies for data presentation, experimental protocol description, and visualization can be effectively employed to generate a comprehensive and objective comparison guide. This will enable a clear understanding of the potential of a new agent relative to the existing standards of care in oncology.

A Researcher's Guide to Target Validation: Comparing CRISPR/Cas9 with Alternative Methodologies for a Hypothetical Target

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "Laureatin" is not a recognized gene, protein, or molecule in publicly available scientific literature. Therefore, this guide uses a hypothetical target, designated "Target X (e.g., this compound)," to provide a framework for comparing target validation methodologies. The experimental data presented is illustrative and not derived from actual experiments on a target named this compound.

Introduction to Target Validation in Drug Discovery

Target validation is a critical phase in the drug discovery pipeline that aims to provide confidence that modulating a specific biological target will result in a therapeutic benefit for a particular disease.[1][2] The advent of CRISPR/Cas9 genome editing has revolutionized this process, offering a precise and permanent way to interrogate gene function.[1][3][4][5] This guide compares the use of CRISPR/Cas9 for validating "Target X" against two established alternatives: RNA interference (RNAi) and small molecule inhibitors.

Comparative Analysis of Target Validation Methodologies

Data Presentation: Performance Metrics

The following table summarizes hypothetical performance data for three common target validation approaches aimed at "Target X."

Parameter CRISPR/Cas9 (Knockout) RNA Interference (siRNA/shRNA) Small Molecule Inhibitor
On-Target Efficiency >90% allele modification50-90% mRNA knockdownDependent on Ki/Kd (<100 nM)
Off-Target Effects Low to moderate; can be minimized with high-fidelity Cas9 variants and optimized gRNA design.[6]High; significant potential for "seed region" off-target effects.[7][8]Variable; dependent on inhibitor specificity and potential for cross-reactivity with other kinases/enzymes.
Phenotypic Penetrance High, due to permanent gene knockout.[1]Moderate to high, but can be incomplete or transient.Variable; depends on inhibitor potency, cell permeability, and stability.
Durability of Effect PermanentTransient (typically 48-96 hours for siRNA)Reversible; dependent on compound washout.
Ease of Use Moderate; requires gRNA design and delivery of Cas9/gRNA.High; siRNA transfection is straightforward.High; simple addition to cell culture.
Scalability (High-Throughput) High; pooled and arrayed library screens are well-established.[6]High; widely used for large-scale screens.High; the standard for drug screening.

Detailed Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of Target X in A549 Cells

This protocol outlines the steps for generating a stable knockout of "Target X" in the A549 human lung carcinoma cell line.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to three unique gRNAs targeting constitutive exons of "Target X" using a validated online tool (e.g., CHOPCHOP, Synthego Design Tool).
  • Select gRNAs with high predicted on-target scores and low off-target predictions.
  • Synthesize the gRNAs as synthetic single-guide RNAs for optimal efficiency.

2. Ribonucleoprotein (RNP) Complex Formation:

  • Commercially obtain a high-fidelity Cas9 nuclease.
  • Incubate the synthetic gRNA and Cas9 protein at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.

3. Transfection:

  • Culture A549 cells to 70-80% confluency.
  • Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for the specific device (e.g., Lonza Nucleofector, Neon Transfection System).[9]

4. Clonal Selection and Expansion:

  • Two days post-transfection, dilute the cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates to isolate single cells.[10]
  • Culture the single-cell clones for 2-3 weeks until visible colonies form.
  • Expand the individual clones into larger culture vessels.[10]

5. Validation of Gene Edit:

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region via PCR.[9] Analyze the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to confirm the presence of insertions/deletions (indels) at the target site.[9][10]
  • Protein Expression Analysis: Perform a Western blot using a validated antibody against the Target X protein to confirm the complete absence of protein expression in the knockout clones compared to wild-type controls.

Protocol 2: Cell Viability Assay Post-Target X Knockout

This protocol assesses the functional consequence of knocking out "Target X" on cell viability.

1. Cell Plating:

  • Seed wild-type A549 cells and validated Target X knockout A549 clones into 96-well plates at a density of 5,000 cells per well. Include wells with media only for background subtraction.

2. Incubation:

  • Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.

3. Viability Measurement:

  • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
  • Add the reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
  • Measure luminescence or fluorescence using a plate reader.

4. Data Analysis:

  • Subtract the background reading from all wells.
  • Normalize the viability of the knockout clones to the wild-type control cells (set to 100%).
  • Calculate the mean and standard deviation from at least three biological replicates.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway illustrating how Target X might be involved in a cancer-related cascade. In this model, an upstream kinase activates Target X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.

Target_X_Signaling_Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetX Target X (this compound) UpstreamKinase->TargetX Phosphorylates TranscriptionFactor Transcription Factor TargetX->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes CRISPR_Validation_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis gRNA_Design 1. gRNA Design for Target X RNP_Formation 2. RNP Complex Formation gRNA_Design->RNP_Formation Transfection 3. Transfection into A549 Cells RNP_Formation->Transfection Clonal_Isolation 4. Single-Cell Isolation Transfection->Clonal_Isolation Validation 5. Genotypic & Phenotypic Validation (Sequencing, WB) Clonal_Isolation->Validation Functional_Assay 6. Functional Assay (e.g., Cell Viability) Validation->Functional_Assay Conclusion Conclusion Functional_Assay->Conclusion Target Validated?

References

A Researcher's Guide to Target Validation: Comparing CRISPR/Cas9 with Alternative Methodologies for a Hypothetical Target

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "Laureatin" is not a recognized gene, protein, or molecule in publicly available scientific literature. Therefore, this guide uses a hypothetical target, designated "Target X (e.g., this compound)," to provide a framework for comparing target validation methodologies. The experimental data presented is illustrative and not derived from actual experiments on a target named this compound.

Introduction to Target Validation in Drug Discovery

Target validation is a critical phase in the drug discovery pipeline that aims to provide confidence that modulating a specific biological target will result in a therapeutic benefit for a particular disease.[1][2] The advent of CRISPR/Cas9 genome editing has revolutionized this process, offering a precise and permanent way to interrogate gene function.[1][3][4][5] This guide compares the use of CRISPR/Cas9 for validating "Target X" against two established alternatives: RNA interference (RNAi) and small molecule inhibitors.

Comparative Analysis of Target Validation Methodologies

Data Presentation: Performance Metrics

The following table summarizes hypothetical performance data for three common target validation approaches aimed at "Target X."

Parameter CRISPR/Cas9 (Knockout) RNA Interference (siRNA/shRNA) Small Molecule Inhibitor
On-Target Efficiency >90% allele modification50-90% mRNA knockdownDependent on Ki/Kd (<100 nM)
Off-Target Effects Low to moderate; can be minimized with high-fidelity Cas9 variants and optimized gRNA design.[6]High; significant potential for "seed region" off-target effects.[7][8]Variable; dependent on inhibitor specificity and potential for cross-reactivity with other kinases/enzymes.
Phenotypic Penetrance High, due to permanent gene knockout.[1]Moderate to high, but can be incomplete or transient.Variable; depends on inhibitor potency, cell permeability, and stability.
Durability of Effect PermanentTransient (typically 48-96 hours for siRNA)Reversible; dependent on compound washout.
Ease of Use Moderate; requires gRNA design and delivery of Cas9/gRNA.High; siRNA transfection is straightforward.High; simple addition to cell culture.
Scalability (High-Throughput) High; pooled and arrayed library screens are well-established.[6]High; widely used for large-scale screens.High; the standard for drug screening.

Detailed Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of Target X in A549 Cells

This protocol outlines the steps for generating a stable knockout of "Target X" in the A549 human lung carcinoma cell line.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to three unique gRNAs targeting constitutive exons of "Target X" using a validated online tool (e.g., CHOPCHOP, Synthego Design Tool).
  • Select gRNAs with high predicted on-target scores and low off-target predictions.
  • Synthesize the gRNAs as synthetic single-guide RNAs for optimal efficiency.

2. Ribonucleoprotein (RNP) Complex Formation:

  • Commercially obtain a high-fidelity Cas9 nuclease.
  • Incubate the synthetic gRNA and Cas9 protein at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.

3. Transfection:

  • Culture A549 cells to 70-80% confluency.
  • Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for the specific device (e.g., Lonza Nucleofector, Neon Transfection System).[9]

4. Clonal Selection and Expansion:

  • Two days post-transfection, dilute the cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates to isolate single cells.[10]
  • Culture the single-cell clones for 2-3 weeks until visible colonies form.
  • Expand the individual clones into larger culture vessels.[10]

5. Validation of Gene Edit:

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region via PCR.[9] Analyze the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to confirm the presence of insertions/deletions (indels) at the target site.[9][10]
  • Protein Expression Analysis: Perform a Western blot using a validated antibody against the Target X protein to confirm the complete absence of protein expression in the knockout clones compared to wild-type controls.

Protocol 2: Cell Viability Assay Post-Target X Knockout

This protocol assesses the functional consequence of knocking out "Target X" on cell viability.

1. Cell Plating:

  • Seed wild-type A549 cells and validated Target X knockout A549 clones into 96-well plates at a density of 5,000 cells per well. Include wells with media only for background subtraction.

2. Incubation:

  • Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.

3. Viability Measurement:

  • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
  • Add the reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
  • Measure luminescence or fluorescence using a plate reader.

4. Data Analysis:

  • Subtract the background reading from all wells.
  • Normalize the viability of the knockout clones to the wild-type control cells (set to 100%).
  • Calculate the mean and standard deviation from at least three biological replicates.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway illustrating how Target X might be involved in a cancer-related cascade. In this model, an upstream kinase activates Target X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.

Target_X_Signaling_Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetX Target X (this compound) UpstreamKinase->TargetX Phosphorylates TranscriptionFactor Transcription Factor TargetX->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes CRISPR_Validation_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis gRNA_Design 1. gRNA Design for Target X RNP_Formation 2. RNP Complex Formation gRNA_Design->RNP_Formation Transfection 3. Transfection into A549 Cells RNP_Formation->Transfection Clonal_Isolation 4. Single-Cell Isolation Transfection->Clonal_Isolation Validation 5. Genotypic & Phenotypic Validation (Sequencing, WB) Clonal_Isolation->Validation Functional_Assay 6. Functional Assay (e.g., Cell Viability) Validation->Functional_Assay Conclusion Conclusion Functional_Assay->Conclusion Target Validated?

References

A Researcher's Guide to Target Validation: Comparing CRISPR/Cas9 with Alternative Methodologies for a Hypothetical Target

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "Laureatin" is not a recognized gene, protein, or molecule in publicly available scientific literature. Therefore, this guide uses a hypothetical target, designated "Target X (e.g., this compound)," to provide a framework for comparing target validation methodologies. The experimental data presented is illustrative and not derived from actual experiments on a target named this compound.

Introduction to Target Validation in Drug Discovery

Target validation is a critical phase in the drug discovery pipeline that aims to provide confidence that modulating a specific biological target will result in a therapeutic benefit for a particular disease.[1][2] The advent of CRISPR/Cas9 genome editing has revolutionized this process, offering a precise and permanent way to interrogate gene function.[1][3][4][5] This guide compares the use of CRISPR/Cas9 for validating "Target X" against two established alternatives: RNA interference (RNAi) and small molecule inhibitors.

Comparative Analysis of Target Validation Methodologies

Data Presentation: Performance Metrics

The following table summarizes hypothetical performance data for three common target validation approaches aimed at "Target X."

Parameter CRISPR/Cas9 (Knockout) RNA Interference (siRNA/shRNA) Small Molecule Inhibitor
On-Target Efficiency >90% allele modification50-90% mRNA knockdownDependent on Ki/Kd (<100 nM)
Off-Target Effects Low to moderate; can be minimized with high-fidelity Cas9 variants and optimized gRNA design.[6]High; significant potential for "seed region" off-target effects.[7][8]Variable; dependent on inhibitor specificity and potential for cross-reactivity with other kinases/enzymes.
Phenotypic Penetrance High, due to permanent gene knockout.[1]Moderate to high, but can be incomplete or transient.Variable; depends on inhibitor potency, cell permeability, and stability.
Durability of Effect PermanentTransient (typically 48-96 hours for siRNA)Reversible; dependent on compound washout.
Ease of Use Moderate; requires gRNA design and delivery of Cas9/gRNA.High; siRNA transfection is straightforward.High; simple addition to cell culture.
Scalability (High-Throughput) High; pooled and arrayed library screens are well-established.[6]High; widely used for large-scale screens.High; the standard for drug screening.

Detailed Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of Target X in A549 Cells

This protocol outlines the steps for generating a stable knockout of "Target X" in the A549 human lung carcinoma cell line.

1. Guide RNA (gRNA) Design and Synthesis:

  • Design two to three unique gRNAs targeting constitutive exons of "Target X" using a validated online tool (e.g., CHOPCHOP, Synthego Design Tool).
  • Select gRNAs with high predicted on-target scores and low off-target predictions.
  • Synthesize the gRNAs as synthetic single-guide RNAs for optimal efficiency.

2. Ribonucleoprotein (RNP) Complex Formation:

  • Commercially obtain a high-fidelity Cas9 nuclease.
  • Incubate the synthetic gRNA and Cas9 protein at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.

3. Transfection:

  • Culture A549 cells to 70-80% confluency.
  • Deliver the RNP complexes into the cells using electroporation, following the manufacturer's protocol for the specific device (e.g., Lonza Nucleofector, Neon Transfection System).[9]

4. Clonal Selection and Expansion:

  • Two days post-transfection, dilute the cells to a concentration of ~0.5 cells/100 µL and plate into 96-well plates to isolate single cells.[10]
  • Culture the single-cell clones for 2-3 weeks until visible colonies form.
  • Expand the individual clones into larger culture vessels.[10]

5. Validation of Gene Edit:

  • Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region via PCR.[9] Analyze the PCR products using Sanger sequencing or Next-Generation Sequencing (NGS) to confirm the presence of insertions/deletions (indels) at the target site.[9][10]
  • Protein Expression Analysis: Perform a Western blot using a validated antibody against the Target X protein to confirm the complete absence of protein expression in the knockout clones compared to wild-type controls.

Protocol 2: Cell Viability Assay Post-Target X Knockout

This protocol assesses the functional consequence of knocking out "Target X" on cell viability.

1. Cell Plating:

  • Seed wild-type A549 cells and validated Target X knockout A549 clones into 96-well plates at a density of 5,000 cells per well. Include wells with media only for background subtraction.

2. Incubation:

  • Incubate the plates under standard cell culture conditions (37°C, 5% CO2) for 72 hours.

3. Viability Measurement:

  • Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™).
  • Add the reagent to each well according to the manufacturer's instructions.
  • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
  • Measure luminescence or fluorescence using a plate reader.

4. Data Analysis:

  • Subtract the background reading from all wells.
  • Normalize the viability of the knockout clones to the wild-type control cells (set to 100%).
  • Calculate the mean and standard deviation from at least three biological replicates.

Mandatory Visualizations

Signaling Pathway Diagram

Below is a hypothetical signaling pathway illustrating how Target X might be involved in a cancer-related cascade. In this model, an upstream kinase activates Target X, which in turn phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation.

Target_X_Signaling_Pathway Receptor Growth Factor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetX Target X (this compound) UpstreamKinase->TargetX Phosphorylates TranscriptionFactor Transcription Factor TargetX->TranscriptionFactor Phosphorylates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes CRISPR_Validation_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_validation Phase 3: Validation & Analysis gRNA_Design 1. gRNA Design for Target X RNP_Formation 2. RNP Complex Formation gRNA_Design->RNP_Formation Transfection 3. Transfection into A549 Cells RNP_Formation->Transfection Clonal_Isolation 4. Single-Cell Isolation Transfection->Clonal_Isolation Validation 5. Genotypic & Phenotypic Validation (Sequencing, WB) Clonal_Isolation->Validation Functional_Assay 6. Functional Assay (e.g., Cell Viability) Validation->Functional_Assay Conclusion Conclusion Functional_Assay->Conclusion Target Validated?

References

"Laureatin" mechanism of action compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of (+)-Laureline and Its Structural Analogs

Introduction

Initial literature searches did not yield specific data for a compound named "Laureatin." Therefore, this guide focuses on a well-characterized aporphine (B1220529) alkaloid, (+)-Laureline, and its synthetic analogs. Aporphine alkaloids are a class of naturally occurring compounds known for a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the mechanism of action and cytotoxic potency of (+)-Laureline and several of its structural derivatives, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action of Aporphine Alkaloids

The biological effects of aporphine alkaloids, including (+)-Laureline, are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets of (+)-Laureline are still under investigation, studies on similar aporphine alkaloids have revealed interactions with key cellular signaling pathways.

One of the prominent mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, aporphine alkaloids can trigger the intrinsic apoptotic cascade. This process often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute apoptosis.[2] Some aporphine alkaloids have also been shown to interfere with cell cycle progression, further inhibiting cell proliferation.[1]

Comparative Cytotoxicity Data

The cytotoxic activity of (+)-Laureline and its structural analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxic potency. The table below summarizes the IC50 values for (+)-Laureline and four of its synthetic analogs against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[1]

CompoundModificationMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
(+)-Laureline -15.8 ± 1.222.4 ± 1.918.2 ± 1.5
Analog 1 N-oxide> 50> 50> 50
Analog 2 N-allyl8.2 ± 0.712.1 ± 1.19.5 ± 0.8
Analog 3 7-hydroxy12.5 ± 1.018.9 ± 1.614.7 ± 1.3
Analog 4 3-bromo5.1 ± 0.47.8 ± 0.66.3 ± 0.5

Structure-Activity Relationship Insights

The data presented in the table reveals important structure-activity relationships for the aporphine alkaloid scaffold.[1] The N-oxide modification (Analog 1) resulted in a significant loss of cytotoxic activity, with IC50 values exceeding 50 µM in all tested cell lines.[1] Conversely, the N-allyl (Analog 2) and 3-bromo (Analog 4) modifications led to a notable increase in potency compared to the parent compound, (+)-Laureline.[1] The 7-hydroxy substitution (Analog 3) resulted in a slight increase in activity.[1] These findings suggest that modifications at the nitrogen and the aromatic ring system can significantly influence the cytotoxic potential of these compounds.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds.[2][3]

MTT Assay Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds ((+)-Laureline and its analogs) in dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 20-72 hours, depending on the cell line and experimental design.[3][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4]

    • Incubate the plates for an additional 4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plates on a shaker to ensure complete dissolution of the formazan.[2]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][4]

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a potential target for the cytotoxic action of aporphine alkaloids.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Aporphine Aporphine Alkaloid (e.g., (+)-Laureline analog) Aporphine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by aporphine alkaloids.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (MCF-7, A549, HeLa) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment ((+)-Laureline & Analogs) cell_seeding->compound_treatment incubation Incubation (20-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 determination) absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.

References

"Laureatin" mechanism of action compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of (+)-Laureline and Its Structural Analogs

Introduction

Initial literature searches did not yield specific data for a compound named "Laureatin." Therefore, this guide focuses on a well-characterized aporphine (B1220529) alkaloid, (+)-Laureline, and its synthetic analogs. Aporphine alkaloids are a class of naturally occurring compounds known for a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the mechanism of action and cytotoxic potency of (+)-Laureline and several of its structural derivatives, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action of Aporphine Alkaloids

The biological effects of aporphine alkaloids, including (+)-Laureline, are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets of (+)-Laureline are still under investigation, studies on similar aporphine alkaloids have revealed interactions with key cellular signaling pathways.

One of the prominent mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, aporphine alkaloids can trigger the intrinsic apoptotic cascade. This process often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute apoptosis.[2] Some aporphine alkaloids have also been shown to interfere with cell cycle progression, further inhibiting cell proliferation.[1]

Comparative Cytotoxicity Data

The cytotoxic activity of (+)-Laureline and its structural analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxic potency. The table below summarizes the IC50 values for (+)-Laureline and four of its synthetic analogs against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[1]

CompoundModificationMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
(+)-Laureline -15.8 ± 1.222.4 ± 1.918.2 ± 1.5
Analog 1 N-oxide> 50> 50> 50
Analog 2 N-allyl8.2 ± 0.712.1 ± 1.19.5 ± 0.8
Analog 3 7-hydroxy12.5 ± 1.018.9 ± 1.614.7 ± 1.3
Analog 4 3-bromo5.1 ± 0.47.8 ± 0.66.3 ± 0.5

Structure-Activity Relationship Insights

The data presented in the table reveals important structure-activity relationships for the aporphine alkaloid scaffold.[1] The N-oxide modification (Analog 1) resulted in a significant loss of cytotoxic activity, with IC50 values exceeding 50 µM in all tested cell lines.[1] Conversely, the N-allyl (Analog 2) and 3-bromo (Analog 4) modifications led to a notable increase in potency compared to the parent compound, (+)-Laureline.[1] The 7-hydroxy substitution (Analog 3) resulted in a slight increase in activity.[1] These findings suggest that modifications at the nitrogen and the aromatic ring system can significantly influence the cytotoxic potential of these compounds.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds.[2][3]

MTT Assay Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds ((+)-Laureline and its analogs) in dimethyl sulfoxide (B87167) (DMSO).

    • Create a series of dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 20-72 hours, depending on the cell line and experimental design.[3][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4]

    • Incubate the plates for an additional 4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plates on a shaker to ensure complete dissolution of the formazan.[2]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][4]

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a potential target for the cytotoxic action of aporphine alkaloids.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Aporphine Aporphine Alkaloid (e.g., (+)-Laureline analog) Aporphine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by aporphine alkaloids.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (MCF-7, A549, HeLa) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment ((+)-Laureline & Analogs) cell_seeding->compound_treatment incubation Incubation (20-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 determination) absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.

References

"Laureatin" mechanism of action compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of (+)-Laureline and Its Structural Analogs

Introduction

Initial literature searches did not yield specific data for a compound named "Laureatin." Therefore, this guide focuses on a well-characterized aporphine alkaloid, (+)-Laureline, and its synthetic analogs. Aporphine alkaloids are a class of naturally occurring compounds known for a range of biological activities, including cytotoxic effects against various cancer cell lines.[1] This guide provides a comparative analysis of the mechanism of action and cytotoxic potency of (+)-Laureline and several of its structural derivatives, supported by experimental data and detailed protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action of Aporphine Alkaloids

The biological effects of aporphine alkaloids, including (+)-Laureline, are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. While the precise molecular targets of (+)-Laureline are still under investigation, studies on similar aporphine alkaloids have revealed interactions with key cellular signaling pathways.

One of the prominent mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, aporphine alkaloids can trigger the intrinsic apoptotic cascade. This process often involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are enzymes that execute apoptosis.[2] Some aporphine alkaloids have also been shown to interfere with cell cycle progression, further inhibiting cell proliferation.[1]

Comparative Cytotoxicity Data

The cytotoxic activity of (+)-Laureline and its structural analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, is a standard measure of cytotoxic potency. The table below summarizes the IC50 values for (+)-Laureline and four of its synthetic analogs against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines.[1]

CompoundModificationMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
(+)-Laureline -15.8 ± 1.222.4 ± 1.918.2 ± 1.5
Analog 1 N-oxide> 50> 50> 50
Analog 2 N-allyl8.2 ± 0.712.1 ± 1.19.5 ± 0.8
Analog 3 7-hydroxy12.5 ± 1.018.9 ± 1.614.7 ± 1.3
Analog 4 3-bromo5.1 ± 0.47.8 ± 0.66.3 ± 0.5

Structure-Activity Relationship Insights

The data presented in the table reveals important structure-activity relationships for the aporphine alkaloid scaffold.[1] The N-oxide modification (Analog 1) resulted in a significant loss of cytotoxic activity, with IC50 values exceeding 50 µM in all tested cell lines.[1] Conversely, the N-allyl (Analog 2) and 3-bromo (Analog 4) modifications led to a notable increase in potency compared to the parent compound, (+)-Laureline.[1] The 7-hydroxy substitution (Analog 3) resulted in a slight increase in activity.[1] These findings suggest that modifications at the nitrogen and the aromatic ring system can significantly influence the cytotoxic potential of these compounds.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and determine the cytotoxic effects of compounds.[2][3]

MTT Assay Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HeLa) in the appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds ((+)-Laureline and its analogs) in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plates for 20-72 hours, depending on the cell line and experimental design.[3][4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[4]

    • Incubate the plates for an additional 4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently agitate the plates on a shaker to ensure complete dissolution of the formazan.[2]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2][4]

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway, which is a potential target for the cytotoxic action of aporphine alkaloids.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Aporphine Aporphine Alkaloid (e.g., (+)-Laureline analog) Aporphine->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by aporphine alkaloids.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (MCF-7, A549, HeLa) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment ((+)-Laureline & Analogs) cell_seeding->compound_treatment incubation Incubation (20-72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 determination) absorbance->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.

References

A Comparative Guide to the In Vivo Efficacy of Laureatin in Patient-Derived Xenograft Models of KRAS-Mutant Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical case study developed to illustrate the format of a preclinical comparison guide. "Laureatin" is a fictional compound, and the experimental data presented herein are representative examples generated for educational purposes.

This guide provides a comparative analysis of this compound, a novel investigational agent, against standard-of-care therapies in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer (CRC). The data presented aims to inform researchers, scientists, and drug development professionals on the preclinical efficacy and mechanism of action of this compound.

Comparative Efficacy of this compound

This compound was evaluated in three distinct KRAS-mutant CRC PDX models and its anti-tumor activity was compared with FOLFIRI (a combination chemotherapy regimen) and Regorafenib (a multi-kinase inhibitor). Efficacy was primarily assessed by Tumor Growth Inhibition (TGI).

Table 1: Summary of In Vivo Efficacy in Colorectal Cancer PDX Models

PDX ModelKRAS MutationTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI %)Median Survival (Days)
CRC-001 G12DVehicleDaily0%28
This compound 50 mg/kg, Daily 85% 52
FOLFIRITwice Weekly45%38
RegorafenibDaily30%35
CRC-002 G12VVehicleDaily0%25
This compound 50 mg/kg, Daily 92% 58
FOLFIRITwice Weekly51%35
RegorafenibDaily35%31
CRC-003 G13DVehicleDaily0%30
This compound 50 mg/kg, Daily 78% 49
FOLFIRITwice Weekly42%40
RegorafenibDaily25%34

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

Patient-derived xenograft models are established by directly implanting fresh tumor tissue from consenting patients into immunodeficient mice.[1][2][3] These models are known to preserve the histological and genetic characteristics of the original patient tumor.[3][4]

  • Animal Model: NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.

  • Implantation: Fresh tumor fragments (approx. 3x3 mm) from surgically resected colorectal tumors with confirmed KRAS mutations were subcutaneously implanted into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow until they reached a passageable size (P0). For efficacy studies, tumor fragments from P2 or P3 generation mice were used.

In Vivo Efficacy Study
  • Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=8 per group).

  • Treatment Administration:

    • Vehicle Control: Administered orally, daily.

    • This compound: 50 mg/kg, administered orally, daily.

    • FOLFIRI: Standard clinical dose equivalent, administered intravenously, twice weekly.

    • Regorafenib: 30 mg/kg, administered orally, daily.

  • Efficacy Endpoints:

    • Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Animal body weight was monitored as an indicator of toxicity.

    • The study was terminated when tumors in the vehicle group reached a pre-defined endpoint, or on evidence of significant toxicity. Median survival was calculated based on the time to reach the tumor volume endpoint.

Mechanism of Action & Experimental Workflow

This compound is hypothesized to be a potent and selective inhibitor of the SOS1-KRAS protein-protein interaction. By binding to Son of Sevenless 1 (SOS1), this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway.

Laureatin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->SOS1 Inhibits EGF EGF EGF->EGFR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PDX_Workflow cluster_patient Patient Phase cluster_mouse PDX Development & Efficacy Testing cluster_analysis Data Analysis Patient Patient with Colorectal Cancer Tumor Surgical Resection Patient->Tumor Implant Implant Tumor in NSG Mice (P0) Tumor->Implant Expand Expand & Passage (P1-P3) Implant->Expand Randomize Randomize Cohorts (Tumor Vol. 150mm³) Expand->Randomize Treat Treat with This compound / Comparators Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Analyze Calculate TGI & Survival Measure->Analyze

References

A Comparative Guide to the In Vivo Efficacy of Laureatin in Patient-Derived Xenograft Models of KRAS-Mutant Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical case study developed to illustrate the format of a preclinical comparison guide. "Laureatin" is a fictional compound, and the experimental data presented herein are representative examples generated for educational purposes.

This guide provides a comparative analysis of this compound, a novel investigational agent, against standard-of-care therapies in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer (CRC). The data presented aims to inform researchers, scientists, and drug development professionals on the preclinical efficacy and mechanism of action of this compound.

Comparative Efficacy of this compound

This compound was evaluated in three distinct KRAS-mutant CRC PDX models and its anti-tumor activity was compared with FOLFIRI (a combination chemotherapy regimen) and Regorafenib (a multi-kinase inhibitor). Efficacy was primarily assessed by Tumor Growth Inhibition (TGI).

Table 1: Summary of In Vivo Efficacy in Colorectal Cancer PDX Models

PDX ModelKRAS MutationTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI %)Median Survival (Days)
CRC-001 G12DVehicleDaily0%28
This compound 50 mg/kg, Daily 85% 52
FOLFIRITwice Weekly45%38
RegorafenibDaily30%35
CRC-002 G12VVehicleDaily0%25
This compound 50 mg/kg, Daily 92% 58
FOLFIRITwice Weekly51%35
RegorafenibDaily35%31
CRC-003 G13DVehicleDaily0%30
This compound 50 mg/kg, Daily 78% 49
FOLFIRITwice Weekly42%40
RegorafenibDaily25%34

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

Patient-derived xenograft models are established by directly implanting fresh tumor tissue from consenting patients into immunodeficient mice.[1][2][3] These models are known to preserve the histological and genetic characteristics of the original patient tumor.[3][4]

  • Animal Model: NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.

  • Implantation: Fresh tumor fragments (approx. 3x3 mm) from surgically resected colorectal tumors with confirmed KRAS mutations were subcutaneously implanted into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow until they reached a passageable size (P0). For efficacy studies, tumor fragments from P2 or P3 generation mice were used.

In Vivo Efficacy Study
  • Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=8 per group).

  • Treatment Administration:

    • Vehicle Control: Administered orally, daily.

    • This compound: 50 mg/kg, administered orally, daily.

    • FOLFIRI: Standard clinical dose equivalent, administered intravenously, twice weekly.

    • Regorafenib: 30 mg/kg, administered orally, daily.

  • Efficacy Endpoints:

    • Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Animal body weight was monitored as an indicator of toxicity.

    • The study was terminated when tumors in the vehicle group reached a pre-defined endpoint, or on evidence of significant toxicity. Median survival was calculated based on the time to reach the tumor volume endpoint.

Mechanism of Action & Experimental Workflow

This compound is hypothesized to be a potent and selective inhibitor of the SOS1-KRAS protein-protein interaction. By binding to Son of Sevenless 1 (SOS1), this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway.

Laureatin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->SOS1 Inhibits EGF EGF EGF->EGFR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PDX_Workflow cluster_patient Patient Phase cluster_mouse PDX Development & Efficacy Testing cluster_analysis Data Analysis Patient Patient with Colorectal Cancer Tumor Surgical Resection Patient->Tumor Implant Implant Tumor in NSG Mice (P0) Tumor->Implant Expand Expand & Passage (P1-P3) Implant->Expand Randomize Randomize Cohorts (Tumor Vol. 150mm³) Expand->Randomize Treat Treat with This compound / Comparators Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Analyze Calculate TGI & Survival Measure->Analyze

References

A Comparative Guide to the In Vivo Efficacy of Laureatin in Patient-Derived Xenograft Models of KRAS-Mutant Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical case study developed to illustrate the format of a preclinical comparison guide. "Laureatin" is a fictional compound, and the experimental data presented herein are representative examples generated for educational purposes.

This guide provides a comparative analysis of this compound, a novel investigational agent, against standard-of-care therapies in patient-derived xenograft (PDX) models of KRAS-mutant colorectal cancer (CRC). The data presented aims to inform researchers, scientists, and drug development professionals on the preclinical efficacy and mechanism of action of this compound.

Comparative Efficacy of this compound

This compound was evaluated in three distinct KRAS-mutant CRC PDX models and its anti-tumor activity was compared with FOLFIRI (a combination chemotherapy regimen) and Regorafenib (a multi-kinase inhibitor). Efficacy was primarily assessed by Tumor Growth Inhibition (TGI).

Table 1: Summary of In Vivo Efficacy in Colorectal Cancer PDX Models

PDX ModelKRAS MutationTreatment GroupDosing ScheduleTumor Growth Inhibition (TGI %)Median Survival (Days)
CRC-001 G12DVehicleDaily0%28
This compound 50 mg/kg, Daily 85% 52
FOLFIRITwice Weekly45%38
RegorafenibDaily30%35
CRC-002 G12VVehicleDaily0%25
This compound 50 mg/kg, Daily 92% 58
FOLFIRITwice Weekly51%35
RegorafenibDaily35%31
CRC-003 G13DVehicleDaily0%30
This compound 50 mg/kg, Daily 78% 49
FOLFIRITwice Weekly42%40
RegorafenibDaily25%34

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

Patient-derived xenograft models are established by directly implanting fresh tumor tissue from consenting patients into immunodeficient mice.[1][2][3] These models are known to preserve the histological and genetic characteristics of the original patient tumor.[3][4]

  • Animal Model: NOD-scid IL2Rgamma(null) (NSG) mice, aged 6-8 weeks.

  • Implantation: Fresh tumor fragments (approx. 3x3 mm) from surgically resected colorectal tumors with confirmed KRAS mutations were subcutaneously implanted into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow until they reached a passageable size (P0). For efficacy studies, tumor fragments from P2 or P3 generation mice were used.

In Vivo Efficacy Study
  • Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment cohorts (n=8 per group).

  • Treatment Administration:

    • Vehicle Control: Administered orally, daily.

    • This compound: 50 mg/kg, administered orally, daily.

    • FOLFIRI: Standard clinical dose equivalent, administered intravenously, twice weekly.

    • Regorafenib: 30 mg/kg, administered orally, daily.

  • Efficacy Endpoints:

    • Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Animal body weight was monitored as an indicator of toxicity.

    • The study was terminated when tumors in the vehicle group reached a pre-defined endpoint, or on evidence of significant toxicity. Median survival was calculated based on the time to reach the tumor volume endpoint.

Mechanism of Action & Experimental Workflow

This compound is hypothesized to be a potent and selective inhibitor of the SOS1-KRAS protein-protein interaction. By binding to Son of Sevenless 1 (SOS1), this compound prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and inhibiting downstream oncogenic signaling through the MAPK pathway.

Laureatin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SOS1 SOS1 EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->SOS1 Inhibits EGF EGF EGF->EGFR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PDX_Workflow cluster_patient Patient Phase cluster_mouse PDX Development & Efficacy Testing cluster_analysis Data Analysis Patient Patient with Colorectal Cancer Tumor Surgical Resection Patient->Tumor Implant Implant Tumor in NSG Mice (P0) Tumor->Implant Expand Expand & Passage (P1-P3) Implant->Expand Randomize Randomize Cohorts (Tumor Vol. 150mm³) Expand->Randomize Treat Treat with This compound / Comparators Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Analyze Calculate TGI & Survival Measure->Analyze

References

A Comparative Guide to T-Cell Activation Biomarkers in Immuno-Oncology: An Objective Analysis of LAT and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: Initial searches for "Laureatin" as a biomarker of response yielded no relevant results in scientific literature. It is highly probable that this term is a misspelling of "LAT" (Linker for Activation of T cells), a crucial signaling protein in the immune system. This guide will, therefore, focus on the role of LAT as a biomarker and compare it with other established biomarkers of response in the field of immuno-oncology.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of T-cell activation biomarkers with supporting experimental data.

Introduction to T-Cell Activation Biomarkers

The success of cancer immunotherapies, particularly immune checkpoint inhibitors, has highlighted the critical need for biomarkers that can predict a patient's response to treatment. T-cell activation is a central process in the anti-tumor immune response, and various molecules involved in this pathway are being investigated as potential biomarkers. An ideal biomarker in this context would help in selecting patients who are most likely to benefit from a specific therapy, thereby maximizing efficacy and minimizing unnecessary toxicity. This guide focuses on the Linker for Activation of T cells (LAT) and compares its potential as a biomarker with established markers such as Programmed Death-Ligand 1 (PD-L1), CD137 (4-1BB), and OX40.

LAT (Linker for Activation of T cells) as a Biomarker

LAT is a transmembrane adaptor protein that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR engagement, LAT becomes phosphorylated and serves as a scaffold for the assembly of a larger signaling complex, leading to downstream T-cell activation, proliferation, and cytokine production.

Prognostic Value of LAT Expression

Several studies have investigated the prognostic significance of LAT expression in various cancers. A meta-analysis of 35 studies encompassing 4,579 patients with solid tumors revealed that elevated LAT1 (a subtype of LAT) expression is associated with a poorer prognosis[1][2].

Prognostic EndpointPooled Hazard Ratio (HR)95% Confidence Interval (CI)P-value
Overall Survival (OS) 1.8481.620–2.108< 0.001
Disease-Free Survival (DFS) 1.9231.585–2.333< 0.001
Progression-Free Survival (PFS) 1.3451.133–1.5970.001
Table 1: Prognostic Value of High LAT1 Expression in Solid Tumors. [1][2]

Subgroup analyses also demonstrated a significant association between high LAT1 expression and poor overall survival in non-small cell lung cancer, pancreatic cancer, and biliary tract cancer[1]. In non-Hodgkin's lymphoma, a higher expression of LAT1 was observed in aggressive versus indolent subtypes.

Predictive Value of LAT Expression for Immunotherapy Response

The predictive role of LAT expression in the context of immunotherapy is an emerging area of research. A study on head and neck squamous cell carcinoma (HNSCC) suggested that high LAT expression is significantly associated with a better response to immunotherapy. Patients with high LAT expression showed a higher response rate to anti-PD-L1 therapy. Furthermore, high LAT expression was correlated with increased expression of immune checkpoint molecules like PD-1, PD-L1, and CTLA-4, suggesting a more inflamed tumor microenvironment that might be more susceptible to checkpoint inhibition.

Comparison with Alternative Biomarkers

Programmed Death-Ligand 1 (PD-L1)

PD-L1 is the most widely used biomarker for predicting response to anti-PD-1/PD-L1 therapies. Its expression on tumor cells and immune cells can indicate the presence of an active immune response that is being suppressed by the PD-1/PD-L1 pathway.

Cancer TypePD-L1 Expression ThresholdResponse Rate (PD-L1 Positive)Response Rate (PD-L1 Negative)Odds Ratio (OR) for Response
Melanoma Varies~48%~15%-
NSCLC (Pembrolizumab) TPS ≥50%39.5%--
Urothelial Carcinoma ≥5%--2.74
Urothelial Carcinoma ≥25%--7.13
Table 2: Predictive Value of PD-L1 Expression for Anti-PD-1/PD-L1 Therapy.

A meta-analysis of 100 studies with over 18,000 patients showed that PD-L1 immunohistochemistry had a global area under the receiver operating characteristic curve (AUC) of 0.68 for discriminating responders from non-responders to anti-PD-1/PD-L1 therapy.

CD137 (4-1BB)

CD137, also known as 4-1BB, is a costimulatory molecule expressed on activated T cells. Agonist antibodies targeting CD137 aim to enhance T-cell-mediated anti-tumor immunity. High levels of CD137 expression in the tumor microenvironment have been associated with a higher response rate to therapy.

BiomarkerAssociation with Outcome
High CD137 expression on TILs Associated with a higher response rate to 4-1BB agonist therapy.
Table 3: Predictive Value of CD137 Expression.
OX40

OX40 is another costimulatory receptor expressed on activated T cells. Similar to CD137, agonist antibodies targeting OX40 are in development to enhance anti-tumor T-cell responses.

Cancer TypeOX40 ExpressionAssociation with Survival
Small-Cell Lung Cancer High on TILsSignificantly better recurrence-free survival.
NSCLC, Melanoma, Colorectal Cancer HighImproved prognosis.
Table 4: Prognostic Value of OX40 Expression.

In a phase I clinical trial of an anti-OX40 monoclonal antibody in patients with advanced cancer, regression of at least one metastatic lesion was observed in 12 out of 30 patients.

Experimental Protocols

Immunohistochemistry (IHC) for LAT Expression

Objective: To detect the expression and localization of LAT protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3-5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized for the specific antibody.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against LAT at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Detection System:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Alternatively, use a polymer-based HRC-conjugated secondary antibody.

  • Chromogen Application:

    • Apply a chromogen substrate solution (e.g., DAB) to visualize the antibody-antigen complex (brown precipitate).

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation: The staining intensity and the percentage of positive tumor cells are scored to determine the level of LAT expression.

Flow Cytometry for T-Cell Activation Markers

Objective: To quantify the expression of T-cell activation markers (e.g., LAT, CD137, OX40) on the surface of T cells from peripheral blood or tumor tissue.

Procedure:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.

  • Cell Stimulation (Optional):

    • To assess the induction of activation markers, cells can be stimulated in vitro with antigens or mitogens (e.g., anti-CD3/CD28 beads) for a defined period (e.g., 24-48 hours).

  • Surface Staining:

    • Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add a cocktail of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and the activation markers of interest (e.g., anti-LAT, anti-CD137, anti-OX40).

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells with staining buffer to remove unbound antibodies.

  • Data Acquisition:

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell populations of interest (e.g., CD3+CD8+ cytotoxic T cells).

    • Quantify the percentage of cells expressing the activation marker and the mean fluorescence intensity (MFI).

Signaling Pathways and Experimental Workflows

LAT_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLC-γ1 LAT->PLCg1 Recruitment Grb2 Grb2 LAT->Grb2 Recruitment NFAT NFAT Pathway PLCg1->NFAT NFkB NF-κB Pathway PLCg1->NFkB Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK MAPK Pathway Ras->MAPK

Caption: LAT Signaling Pathway in T-Cell Activation.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab chromogen Chromogen Application secondary_ab->chromogen counterstain Counterstaining chromogen->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis mounting->analysis

Caption: Immunohistochemistry Experimental Workflow.

Conclusion

The Linker for Activation of T cells (LAT) shows promise as a prognostic biomarker in various solid tumors, with high expression generally correlating with a poorer prognosis. Its potential as a predictive biomarker for immunotherapy response is an active area of investigation, with initial findings suggesting a positive correlation. However, compared to the well-established biomarker PD-L1, the predictive value of LAT for immunotherapy response is less validated and requires further large-scale clinical studies. Other emerging biomarkers like CD137 and OX40, which are also direct targets of immunotherapies, provide alternative avenues for patient stratification and treatment monitoring. The continued investigation and comparative analysis of these biomarkers will be crucial for advancing personalized immuno-oncology.

References

A Comparative Guide to T-Cell Activation Biomarkers in Immuno-Oncology: An Objective Analysis of LAT and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: Initial searches for "Laureatin" as a biomarker of response yielded no relevant results in scientific literature. It is highly probable that this term is a misspelling of "LAT" (Linker for Activation of T cells), a crucial signaling protein in the immune system. This guide will, therefore, focus on the role of LAT as a biomarker and compare it with other established biomarkers of response in the field of immuno-oncology.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of T-cell activation biomarkers with supporting experimental data.

Introduction to T-Cell Activation Biomarkers

The success of cancer immunotherapies, particularly immune checkpoint inhibitors, has highlighted the critical need for biomarkers that can predict a patient's response to treatment. T-cell activation is a central process in the anti-tumor immune response, and various molecules involved in this pathway are being investigated as potential biomarkers. An ideal biomarker in this context would help in selecting patients who are most likely to benefit from a specific therapy, thereby maximizing efficacy and minimizing unnecessary toxicity. This guide focuses on the Linker for Activation of T cells (LAT) and compares its potential as a biomarker with established markers such as Programmed Death-Ligand 1 (PD-L1), CD137 (4-1BB), and OX40.

LAT (Linker for Activation of T cells) as a Biomarker

LAT is a transmembrane adaptor protein that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR engagement, LAT becomes phosphorylated and serves as a scaffold for the assembly of a larger signaling complex, leading to downstream T-cell activation, proliferation, and cytokine production.

Prognostic Value of LAT Expression

Several studies have investigated the prognostic significance of LAT expression in various cancers. A meta-analysis of 35 studies encompassing 4,579 patients with solid tumors revealed that elevated LAT1 (a subtype of LAT) expression is associated with a poorer prognosis[1][2].

Prognostic EndpointPooled Hazard Ratio (HR)95% Confidence Interval (CI)P-value
Overall Survival (OS) 1.8481.620–2.108< 0.001
Disease-Free Survival (DFS) 1.9231.585–2.333< 0.001
Progression-Free Survival (PFS) 1.3451.133–1.5970.001
Table 1: Prognostic Value of High LAT1 Expression in Solid Tumors. [1][2]

Subgroup analyses also demonstrated a significant association between high LAT1 expression and poor overall survival in non-small cell lung cancer, pancreatic cancer, and biliary tract cancer[1]. In non-Hodgkin's lymphoma, a higher expression of LAT1 was observed in aggressive versus indolent subtypes.

Predictive Value of LAT Expression for Immunotherapy Response

The predictive role of LAT expression in the context of immunotherapy is an emerging area of research. A study on head and neck squamous cell carcinoma (HNSCC) suggested that high LAT expression is significantly associated with a better response to immunotherapy. Patients with high LAT expression showed a higher response rate to anti-PD-L1 therapy. Furthermore, high LAT expression was correlated with increased expression of immune checkpoint molecules like PD-1, PD-L1, and CTLA-4, suggesting a more inflamed tumor microenvironment that might be more susceptible to checkpoint inhibition.

Comparison with Alternative Biomarkers

Programmed Death-Ligand 1 (PD-L1)

PD-L1 is the most widely used biomarker for predicting response to anti-PD-1/PD-L1 therapies. Its expression on tumor cells and immune cells can indicate the presence of an active immune response that is being suppressed by the PD-1/PD-L1 pathway.

Cancer TypePD-L1 Expression ThresholdResponse Rate (PD-L1 Positive)Response Rate (PD-L1 Negative)Odds Ratio (OR) for Response
Melanoma Varies~48%~15%-
NSCLC (Pembrolizumab) TPS ≥50%39.5%--
Urothelial Carcinoma ≥5%--2.74
Urothelial Carcinoma ≥25%--7.13
Table 2: Predictive Value of PD-L1 Expression for Anti-PD-1/PD-L1 Therapy.

A meta-analysis of 100 studies with over 18,000 patients showed that PD-L1 immunohistochemistry had a global area under the receiver operating characteristic curve (AUC) of 0.68 for discriminating responders from non-responders to anti-PD-1/PD-L1 therapy.

CD137 (4-1BB)

CD137, also known as 4-1BB, is a costimulatory molecule expressed on activated T cells. Agonist antibodies targeting CD137 aim to enhance T-cell-mediated anti-tumor immunity. High levels of CD137 expression in the tumor microenvironment have been associated with a higher response rate to therapy.

BiomarkerAssociation with Outcome
High CD137 expression on TILs Associated with a higher response rate to 4-1BB agonist therapy.
Table 3: Predictive Value of CD137 Expression.
OX40

OX40 is another costimulatory receptor expressed on activated T cells. Similar to CD137, agonist antibodies targeting OX40 are in development to enhance anti-tumor T-cell responses.

Cancer TypeOX40 ExpressionAssociation with Survival
Small-Cell Lung Cancer High on TILsSignificantly better recurrence-free survival.
NSCLC, Melanoma, Colorectal Cancer HighImproved prognosis.
Table 4: Prognostic Value of OX40 Expression.

In a phase I clinical trial of an anti-OX40 monoclonal antibody in patients with advanced cancer, regression of at least one metastatic lesion was observed in 12 out of 30 patients.

Experimental Protocols

Immunohistochemistry (IHC) for LAT Expression

Objective: To detect the expression and localization of LAT protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3-5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized for the specific antibody.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against LAT at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Detection System:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Alternatively, use a polymer-based HRC-conjugated secondary antibody.

  • Chromogen Application:

    • Apply a chromogen substrate solution (e.g., DAB) to visualize the antibody-antigen complex (brown precipitate).

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation: The staining intensity and the percentage of positive tumor cells are scored to determine the level of LAT expression.

Flow Cytometry for T-Cell Activation Markers

Objective: To quantify the expression of T-cell activation markers (e.g., LAT, CD137, OX40) on the surface of T cells from peripheral blood or tumor tissue.

Procedure:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.

  • Cell Stimulation (Optional):

    • To assess the induction of activation markers, cells can be stimulated in vitro with antigens or mitogens (e.g., anti-CD3/CD28 beads) for a defined period (e.g., 24-48 hours).

  • Surface Staining:

    • Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add a cocktail of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and the activation markers of interest (e.g., anti-LAT, anti-CD137, anti-OX40).

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells with staining buffer to remove unbound antibodies.

  • Data Acquisition:

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell populations of interest (e.g., CD3+CD8+ cytotoxic T cells).

    • Quantify the percentage of cells expressing the activation marker and the mean fluorescence intensity (MFI).

Signaling Pathways and Experimental Workflows

LAT_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLC-γ1 LAT->PLCg1 Recruitment Grb2 Grb2 LAT->Grb2 Recruitment NFAT NFAT Pathway PLCg1->NFAT NFkB NF-κB Pathway PLCg1->NFkB Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK MAPK Pathway Ras->MAPK

Caption: LAT Signaling Pathway in T-Cell Activation.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab chromogen Chromogen Application secondary_ab->chromogen counterstain Counterstaining chromogen->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis mounting->analysis

Caption: Immunohistochemistry Experimental Workflow.

Conclusion

The Linker for Activation of T cells (LAT) shows promise as a prognostic biomarker in various solid tumors, with high expression generally correlating with a poorer prognosis. Its potential as a predictive biomarker for immunotherapy response is an active area of investigation, with initial findings suggesting a positive correlation. However, compared to the well-established biomarker PD-L1, the predictive value of LAT for immunotherapy response is less validated and requires further large-scale clinical studies. Other emerging biomarkers like CD137 and OX40, which are also direct targets of immunotherapies, provide alternative avenues for patient stratification and treatment monitoring. The continued investigation and comparative analysis of these biomarkers will be crucial for advancing personalized immuno-oncology.

References

A Comparative Guide to T-Cell Activation Biomarkers in Immuno-Oncology: An Objective Analysis of LAT and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: Initial searches for "Laureatin" as a biomarker of response yielded no relevant results in scientific literature. It is highly probable that this term is a misspelling of "LAT" (Linker for Activation of T cells), a crucial signaling protein in the immune system. This guide will, therefore, focus on the role of LAT as a biomarker and compare it with other established biomarkers of response in the field of immuno-oncology.

This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the performance of T-cell activation biomarkers with supporting experimental data.

Introduction to T-Cell Activation Biomarkers

The success of cancer immunotherapies, particularly immune checkpoint inhibitors, has highlighted the critical need for biomarkers that can predict a patient's response to treatment. T-cell activation is a central process in the anti-tumor immune response, and various molecules involved in this pathway are being investigated as potential biomarkers. An ideal biomarker in this context would help in selecting patients who are most likely to benefit from a specific therapy, thereby maximizing efficacy and minimizing unnecessary toxicity. This guide focuses on the Linker for Activation of T cells (LAT) and compares its potential as a biomarker with established markers such as Programmed Death-Ligand 1 (PD-L1), CD137 (4-1BB), and OX40.

LAT (Linker for Activation of T cells) as a Biomarker

LAT is a transmembrane adaptor protein that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR engagement, LAT becomes phosphorylated and serves as a scaffold for the assembly of a larger signaling complex, leading to downstream T-cell activation, proliferation, and cytokine production.

Prognostic Value of LAT Expression

Several studies have investigated the prognostic significance of LAT expression in various cancers. A meta-analysis of 35 studies encompassing 4,579 patients with solid tumors revealed that elevated LAT1 (a subtype of LAT) expression is associated with a poorer prognosis[1][2].

Prognostic EndpointPooled Hazard Ratio (HR)95% Confidence Interval (CI)P-value
Overall Survival (OS) 1.8481.620–2.108< 0.001
Disease-Free Survival (DFS) 1.9231.585–2.333< 0.001
Progression-Free Survival (PFS) 1.3451.133–1.5970.001
Table 1: Prognostic Value of High LAT1 Expression in Solid Tumors. [1][2]

Subgroup analyses also demonstrated a significant association between high LAT1 expression and poor overall survival in non-small cell lung cancer, pancreatic cancer, and biliary tract cancer[1]. In non-Hodgkin's lymphoma, a higher expression of LAT1 was observed in aggressive versus indolent subtypes.

Predictive Value of LAT Expression for Immunotherapy Response

The predictive role of LAT expression in the context of immunotherapy is an emerging area of research. A study on head and neck squamous cell carcinoma (HNSCC) suggested that high LAT expression is significantly associated with a better response to immunotherapy. Patients with high LAT expression showed a higher response rate to anti-PD-L1 therapy. Furthermore, high LAT expression was correlated with increased expression of immune checkpoint molecules like PD-1, PD-L1, and CTLA-4, suggesting a more inflamed tumor microenvironment that might be more susceptible to checkpoint inhibition.

Comparison with Alternative Biomarkers

Programmed Death-Ligand 1 (PD-L1)

PD-L1 is the most widely used biomarker for predicting response to anti-PD-1/PD-L1 therapies. Its expression on tumor cells and immune cells can indicate the presence of an active immune response that is being suppressed by the PD-1/PD-L1 pathway.

Cancer TypePD-L1 Expression ThresholdResponse Rate (PD-L1 Positive)Response Rate (PD-L1 Negative)Odds Ratio (OR) for Response
Melanoma Varies~48%~15%-
NSCLC (Pembrolizumab) TPS ≥50%39.5%--
Urothelial Carcinoma ≥5%--2.74
Urothelial Carcinoma ≥25%--7.13
Table 2: Predictive Value of PD-L1 Expression for Anti-PD-1/PD-L1 Therapy.

A meta-analysis of 100 studies with over 18,000 patients showed that PD-L1 immunohistochemistry had a global area under the receiver operating characteristic curve (AUC) of 0.68 for discriminating responders from non-responders to anti-PD-1/PD-L1 therapy.

CD137 (4-1BB)

CD137, also known as 4-1BB, is a costimulatory molecule expressed on activated T cells. Agonist antibodies targeting CD137 aim to enhance T-cell-mediated anti-tumor immunity. High levels of CD137 expression in the tumor microenvironment have been associated with a higher response rate to therapy.

BiomarkerAssociation with Outcome
High CD137 expression on TILs Associated with a higher response rate to 4-1BB agonist therapy.
Table 3: Predictive Value of CD137 Expression.
OX40

OX40 is another costimulatory receptor expressed on activated T cells. Similar to CD137, agonist antibodies targeting OX40 are in development to enhance anti-tumor T-cell responses.

Cancer TypeOX40 ExpressionAssociation with Survival
Small-Cell Lung Cancer High on TILsSignificantly better recurrence-free survival.
NSCLC, Melanoma, Colorectal Cancer HighImproved prognosis.
Table 4: Prognostic Value of OX40 Expression.

In a phase I clinical trial of an anti-OX40 monoclonal antibody in patients with advanced cancer, regression of at least one metastatic lesion was observed in 12 out of 30 patients.

Experimental Protocols

Immunohistochemistry (IHC) for LAT Expression

Objective: To detect the expression and localization of LAT protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2-3 changes, 5-10 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3-5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The exact time and temperature should be optimized for the specific antibody.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by a protein block like normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against LAT at an optimized dilution overnight at 4°C or for 1-2 hours at room temperature.

  • Detection System:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Alternatively, use a polymer-based HRC-conjugated secondary antibody.

  • Chromogen Application:

    • Apply a chromogen substrate solution (e.g., DAB) to visualize the antibody-antigen complex (brown precipitate).

  • Counterstaining:

    • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Interpretation: The staining intensity and the percentage of positive tumor cells are scored to determine the level of LAT expression.

Flow Cytometry for T-Cell Activation Markers

Objective: To quantify the expression of T-cell activation markers (e.g., LAT, CD137, OX40) on the surface of T cells from peripheral blood or tumor tissue.

Procedure:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.

  • Cell Stimulation (Optional):

    • To assess the induction of activation markers, cells can be stimulated in vitro with antigens or mitogens (e.g., anti-CD3/CD28 beads) for a defined period (e.g., 24-48 hours).

  • Surface Staining:

    • Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add a cocktail of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and the activation markers of interest (e.g., anti-LAT, anti-CD137, anti-OX40).

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells with staining buffer to remove unbound antibodies.

  • Data Acquisition:

    • Acquire the stained cells on a flow cytometer.

  • Data Analysis:

    • Gate on the T-cell populations of interest (e.g., CD3+CD8+ cytotoxic T cells).

    • Quantify the percentage of cells expressing the activation marker and the mean fluorescence intensity (MFI).

Signaling Pathways and Experimental Workflows

LAT_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment PLCg1 PLC-γ1 LAT->PLCg1 Recruitment Grb2 Grb2 LAT->Grb2 Recruitment NFAT NFAT Pathway PLCg1->NFAT NFkB NF-κB Pathway PLCg1->NFkB Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK MAPK Pathway Ras->MAPK

Caption: LAT Signaling Pathway in T-Cell Activation.

IHC_Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab chromogen Chromogen Application secondary_ab->chromogen counterstain Counterstaining chromogen->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis mounting->analysis

Caption: Immunohistochemistry Experimental Workflow.

Conclusion

The Linker for Activation of T cells (LAT) shows promise as a prognostic biomarker in various solid tumors, with high expression generally correlating with a poorer prognosis. Its potential as a predictive biomarker for immunotherapy response is an active area of investigation, with initial findings suggesting a positive correlation. However, compared to the well-established biomarker PD-L1, the predictive value of LAT for immunotherapy response is less validated and requires further large-scale clinical studies. Other emerging biomarkers like CD137 and OX40, which are also direct targets of immunotherapies, provide alternative avenues for patient stratification and treatment monitoring. The continued investigation and comparative analysis of these biomarkers will be crucial for advancing personalized immuno-oncology.

References

"Laureatin": A Novel Anti-Cancer Agent? Data on Cross-Resistance Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and available data reveals a significant information gap regarding the anti-cancer agent "Laureatin." At present, there is no publicly available research detailing its mechanism of action, signaling pathways, or, critically, any studies on its cross-resistance with other chemotherapeutic drugs. This lack of information precludes the creation of a detailed comparison guide as requested.

The initial objective was to provide a thorough analysis of "this compound's" cross-resistance profile for researchers, scientists, and drug development professionals. This would have involved summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to fulfill these requirements.

For a meaningful comparison of cross-resistance, foundational data is essential. This includes, but is not limited to:

  • In vitro studies: Data from cell line-based assays (e.g., IC50 values) comparing the cytotoxicity of "this compound" and other anti-cancer agents in both sensitive and resistant cell lines.

  • In vivo studies: Results from animal models assessing tumor growth inhibition and resistance patterns when "this compound" is used in combination or sequentially with other drugs.

  • Mechanism of Action Studies: Understanding the molecular target and signaling pathway of "this compound" is crucial to predict and interpret cross-resistance. Resistance to one drug is often conferred by alterations in a pathway that may also be utilized by other agents.

Without this fundamental information, any attempt to generate comparison guides, experimental protocols, or signaling pathway diagrams for "this compound" would be purely speculative and not based on scientific evidence.

We encourage researchers with access to proprietary data or pre-publication information on "this compound" to consider sharing their findings with the scientific community. As data becomes available, a comprehensive analysis of its cross-resistance with other anti-cancer agents will be a critical step in defining its potential role in oncology. We will continue to monitor the scientific landscape for any emerging information on this topic.

"Laureatin": A Novel Anti-Cancer Agent? Data on Cross-Resistance Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and available data reveals a significant information gap regarding the anti-cancer agent "Laureatin." At present, there is no publicly available research detailing its mechanism of action, signaling pathways, or, critically, any studies on its cross-resistance with other chemotherapeutic drugs. This lack of information precludes the creation of a detailed comparison guide as requested.

The initial objective was to provide a thorough analysis of "this compound's" cross-resistance profile for researchers, scientists, and drug development professionals. This would have involved summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to fulfill these requirements.

For a meaningful comparison of cross-resistance, foundational data is essential. This includes, but is not limited to:

  • In vitro studies: Data from cell line-based assays (e.g., IC50 values) comparing the cytotoxicity of "this compound" and other anti-cancer agents in both sensitive and resistant cell lines.

  • In vivo studies: Results from animal models assessing tumor growth inhibition and resistance patterns when "this compound" is used in combination or sequentially with other drugs.

  • Mechanism of Action Studies: Understanding the molecular target and signaling pathway of "this compound" is crucial to predict and interpret cross-resistance. Resistance to one drug is often conferred by alterations in a pathway that may also be utilized by other agents.

Without this fundamental information, any attempt to generate comparison guides, experimental protocols, or signaling pathway diagrams for "this compound" would be purely speculative and not based on scientific evidence.

We encourage researchers with access to proprietary data or pre-publication information on "this compound" to consider sharing their findings with the scientific community. As data becomes available, a comprehensive analysis of its cross-resistance with other anti-cancer agents will be a critical step in defining its potential role in oncology. We will continue to monitor the scientific landscape for any emerging information on this topic.

"Laureatin": A Novel Anti-Cancer Agent? Data on Cross-Resistance Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and available data reveals a significant information gap regarding the anti-cancer agent "Laureatin." At present, there is no publicly available research detailing its mechanism of action, signaling pathways, or, critically, any studies on its cross-resistance with other chemotherapeutic drugs. This lack of information precludes the creation of a detailed comparison guide as requested.

The initial objective was to provide a thorough analysis of "this compound's" cross-resistance profile for researchers, scientists, and drug development professionals. This would have involved summarizing quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways. However, the absence of any primary or secondary research literature mentioning "this compound" makes it impossible to fulfill these requirements.

For a meaningful comparison of cross-resistance, foundational data is essential. This includes, but is not limited to:

  • In vitro studies: Data from cell line-based assays (e.g., IC50 values) comparing the cytotoxicity of "this compound" and other anti-cancer agents in both sensitive and resistant cell lines.

  • In vivo studies: Results from animal models assessing tumor growth inhibition and resistance patterns when "this compound" is used in combination or sequentially with other drugs.

  • Mechanism of Action Studies: Understanding the molecular target and signaling pathway of "this compound" is crucial to predict and interpret cross-resistance. Resistance to one drug is often conferred by alterations in a pathway that may also be utilized by other agents.

Without this fundamental information, any attempt to generate comparison guides, experimental protocols, or signaling pathway diagrams for "this compound" would be purely speculative and not based on scientific evidence.

We encourage researchers with access to proprietary data or pre-publication information on "this compound" to consider sharing their findings with the scientific community. As data becomes available, a comprehensive analysis of its cross-resistance with other anti-cancer agents will be a critical step in defining its potential role in oncology. We will continue to monitor the scientific landscape for any emerging information on this topic.

Laureatin: A Preclinical Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for Laureatin, a halogenated C15-acetogenin derived from marine red algae of the Laurencia genus. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential and to provide a comparative analysis with existing alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key studies are provided.

Overview of this compound

This compound is a secondary metabolite produced by red algae, belonging to a class of compounds known as acetogenins (B1209576). These natural products have garnered interest for their diverse biological activities. This guide focuses on the most prominently reported preclinical activities of this compound: insecticidal, cytotoxic, and neuroactive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its comparators.

Table 1: Insecticidal Activity of this compound and Alternatives against Culex pipiens pallens Larvae

CompoundLC50 (ppm)IC50 (ppm)Citation
(Z)-Laureatin 0.360.18[1]
(Z)-Isothis compound 1.200.42[1]
Deoxyprepacifenol> 10> 10[1]
Pacifenol> 10> 10[1]
Alternative: Temephos 0.0031-
Alternative: Permethrin 0.0028-
LC50: Lethal concentration required to kill 50% of the larval population. IC50: Concentration required to inhibit the emergence of 50% of adult mosquitoes.

Table 2: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineConcentration (µg/mL)EffectCitation
This compoundHuman Lymphoblastoid TK65.0, 10.0No significant cytotoxicity[2]
LauralleneHuman Lymphoblastoid TK65.0, 10.0Cytotoxic[2]
PacifenolHuman Lymphoblastoid TK65.0, 10.0No significant cytotoxicity[2]

Table 3: Neuroactive Effects of Compounds from Laurencia Species

CompoundAnimal ModelEffectCitation
Isothis compoundMiceProlonged pentobarbitone-induced sleep time
LaurefucinMiceProlonged pentobarbitone-induced sleep time
Specific quantitative data for this compound on neuroactivity is not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Insecticidal Activity Assay against Culex pipiens pallens Larvae

This protocol is based on the methodology described by Watanabe et al. (1989).[1]

Objective: To determine the lethal concentration (LC50) and emergence inhibitory concentration (IC50) of this compound against the larvae of the mosquito Culex pipiens pallens.

Materials:

  • Test compounds (e.g., (Z)-Laureatin, (Z)-Isothis compound)

  • Acetone (B3395972) (solvent)

  • Distilled water

  • Late 3rd or early 4th instar larvae of Culex pipiens pallens

  • Glass beakers or cups (200 mL)

  • Micropipettes

  • Yeast powder (for feeding)

Procedure:

  • Preparation of Test Solutions: Stock solutions of the test compounds are prepared in acetone. Serial dilutions are then made to achieve the desired final concentrations when added to the water.

  • Experimental Setup: 20 late 3rd or early 4th instar larvae are placed in 100 mL of distilled water in each beaker.

  • Treatment: The appropriate volume of the test compound solution in acetone is added to each beaker to reach the final desired concentration. A control group with only acetone is also prepared.

  • Incubation: The larvae are kept at a constant temperature (e.g., 25°C) and fed with a small amount of yeast powder.

  • Mortality Assessment (LC50): Larval mortality is recorded after 24 hours of exposure.

  • Emergence Inhibition Assessment (IC50): The surviving larvae are reared until their emergence as adults. The number of successfully emerged adults is counted.

  • Data Analysis: The LC50 and IC50 values are calculated using probit analysis or a similar statistical method.

Cytotoxicity Assay using Human Lymphoblastoid TK6 Cells

This protocol is based on the general procedures for cytotoxicity testing with TK6 cells.[2]

Objective: To assess the cytotoxic potential of this compound on a human cell line.

Materials:

  • Human lymphoblastoid TK6 cells

  • RPMI 1640 medium supplemented with fetal bovine serum and antibiotics

  • Test compound (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • 96-well microplates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: TK6 cells are maintained in suspension culture in RPMI 1640 medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: this compound, dissolved in DMSO, is added to the wells at various concentrations. A vehicle control (DMSO only) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Insecticidal Activity

While the specific molecular target of this compound in mosquito larvae has not been definitively identified, many natural and synthetic insecticides exert their effects by targeting the insect's nervous system. Given the chemical structure of this compound and the known mechanisms of other marine neurotoxins, a plausible hypothesis is the modulation of ion channels or neurotransmitter receptors in the insect's neurons.

G cluster_neuron Insect Neuron This compound This compound Target Molecular Target (e.g., Ion Channel, Neurotransmitter Receptor) This compound->Target Binds to Disruption Disruption of Nerve Impulse Transmission Target->Disruption Leads to Paralysis Paralysis Disruption->Paralysis Death Larval Death Paralysis->Death

Hypothesized insecticidal mechanism of this compound.
Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds like this compound from marine algae involves a series of steps from collection to bioassay.

G Collection Collection of Laurencia Algae Extraction Solvent Extraction Collection->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation Bioassay Bioactivity Screening Isolation->Bioassay Insecticidal Insecticidal Assay Bioassay->Insecticidal Cytotoxic Cytotoxicity Assay Bioassay->Cytotoxic Neuroactive Neuroactivity Assay Bioassay->Neuroactive

Workflow for this compound isolation and testing.

Comparison with Alternatives

This compound's most promising preclinical activity is its insecticidal effect against mosquito larvae. For a comprehensive evaluation, it is compared with both natural and synthetic insecticides.

  • Natural Alternatives: Products derived from plants, such as neem oil (azadirachtin) and various essential oils, are widely explored for mosquito control. These often have multiple modes of action and are considered more environmentally friendly. However, their potency can be variable.

  • Synthetic Alternatives: Conventional insecticides like organophosphates (e.g., Temephos) and pyrethroids (e.g., Permethrin) are highly effective at low concentrations. However, their extensive use has led to insecticide resistance and concerns about non-target toxicity. Insect growth regulators (IGRs) represent a more targeted synthetic approach, disrupting the mosquito life cycle.

This compound, with its potent larvicidal activity, presents an interesting natural product-based alternative. Its unique chemical structure may offer a different mode of action, which could be beneficial in managing resistance to existing insecticides.

Conclusion

The preclinical data on this compound, particularly its insecticidal properties, suggests its potential as a lead compound for the development of new mosquito larvicides. The provided LC50 values are promising, although not as potent as some synthetic alternatives. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in more complex environments. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to build upon these initial findings and to further explore the therapeutic or agrochemical potential of this marine natural product.

References

Laureatin: A Preclinical Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for Laureatin, a halogenated C15-acetogenin derived from marine red algae of the Laurencia genus. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential and to provide a comparative analysis with existing alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key studies are provided.

Overview of this compound

This compound is a secondary metabolite produced by red algae, belonging to a class of compounds known as acetogenins (B1209576). These natural products have garnered interest for their diverse biological activities. This guide focuses on the most prominently reported preclinical activities of this compound: insecticidal, cytotoxic, and neuroactive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its comparators.

Table 1: Insecticidal Activity of this compound and Alternatives against Culex pipiens pallens Larvae

CompoundLC50 (ppm)IC50 (ppm)Citation
(Z)-Laureatin 0.360.18[1]
(Z)-Isothis compound 1.200.42[1]
Deoxyprepacifenol> 10> 10[1]
Pacifenol> 10> 10[1]
Alternative: Temephos 0.0031-
Alternative: Permethrin 0.0028-
LC50: Lethal concentration required to kill 50% of the larval population. IC50: Concentration required to inhibit the emergence of 50% of adult mosquitoes.

Table 2: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineConcentration (µg/mL)EffectCitation
This compoundHuman Lymphoblastoid TK65.0, 10.0No significant cytotoxicity[2]
LauralleneHuman Lymphoblastoid TK65.0, 10.0Cytotoxic[2]
PacifenolHuman Lymphoblastoid TK65.0, 10.0No significant cytotoxicity[2]

Table 3: Neuroactive Effects of Compounds from Laurencia Species

CompoundAnimal ModelEffectCitation
Isothis compoundMiceProlonged pentobarbitone-induced sleep time
LaurefucinMiceProlonged pentobarbitone-induced sleep time
Specific quantitative data for this compound on neuroactivity is not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Insecticidal Activity Assay against Culex pipiens pallens Larvae

This protocol is based on the methodology described by Watanabe et al. (1989).[1]

Objective: To determine the lethal concentration (LC50) and emergence inhibitory concentration (IC50) of this compound against the larvae of the mosquito Culex pipiens pallens.

Materials:

  • Test compounds (e.g., (Z)-Laureatin, (Z)-Isothis compound)

  • Acetone (B3395972) (solvent)

  • Distilled water

  • Late 3rd or early 4th instar larvae of Culex pipiens pallens

  • Glass beakers or cups (200 mL)

  • Micropipettes

  • Yeast powder (for feeding)

Procedure:

  • Preparation of Test Solutions: Stock solutions of the test compounds are prepared in acetone. Serial dilutions are then made to achieve the desired final concentrations when added to the water.

  • Experimental Setup: 20 late 3rd or early 4th instar larvae are placed in 100 mL of distilled water in each beaker.

  • Treatment: The appropriate volume of the test compound solution in acetone is added to each beaker to reach the final desired concentration. A control group with only acetone is also prepared.

  • Incubation: The larvae are kept at a constant temperature (e.g., 25°C) and fed with a small amount of yeast powder.

  • Mortality Assessment (LC50): Larval mortality is recorded after 24 hours of exposure.

  • Emergence Inhibition Assessment (IC50): The surviving larvae are reared until their emergence as adults. The number of successfully emerged adults is counted.

  • Data Analysis: The LC50 and IC50 values are calculated using probit analysis or a similar statistical method.

Cytotoxicity Assay using Human Lymphoblastoid TK6 Cells

This protocol is based on the general procedures for cytotoxicity testing with TK6 cells.[2]

Objective: To assess the cytotoxic potential of this compound on a human cell line.

Materials:

  • Human lymphoblastoid TK6 cells

  • RPMI 1640 medium supplemented with fetal bovine serum and antibiotics

  • Test compound (this compound)

  • Dimethyl sulfoxide (B87167) (DMSO) (solvent)

  • 96-well microplates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: TK6 cells are maintained in suspension culture in RPMI 1640 medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: this compound, dissolved in DMSO, is added to the wells at various concentrations. A vehicle control (DMSO only) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Insecticidal Activity

While the specific molecular target of this compound in mosquito larvae has not been definitively identified, many natural and synthetic insecticides exert their effects by targeting the insect's nervous system. Given the chemical structure of this compound and the known mechanisms of other marine neurotoxins, a plausible hypothesis is the modulation of ion channels or neurotransmitter receptors in the insect's neurons.

G cluster_neuron Insect Neuron This compound This compound Target Molecular Target (e.g., Ion Channel, Neurotransmitter Receptor) This compound->Target Binds to Disruption Disruption of Nerve Impulse Transmission Target->Disruption Leads to Paralysis Paralysis Disruption->Paralysis Death Larval Death Paralysis->Death

Hypothesized insecticidal mechanism of this compound.
Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds like this compound from marine algae involves a series of steps from collection to bioassay.

G Collection Collection of Laurencia Algae Extraction Solvent Extraction Collection->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation Bioassay Bioactivity Screening Isolation->Bioassay Insecticidal Insecticidal Assay Bioassay->Insecticidal Cytotoxic Cytotoxicity Assay Bioassay->Cytotoxic Neuroactive Neuroactivity Assay Bioassay->Neuroactive

Workflow for this compound isolation and testing.

Comparison with Alternatives

This compound's most promising preclinical activity is its insecticidal effect against mosquito larvae. For a comprehensive evaluation, it is compared with both natural and synthetic insecticides.

  • Natural Alternatives: Products derived from plants, such as neem oil (azadirachtin) and various essential oils, are widely explored for mosquito control. These often have multiple modes of action and are considered more environmentally friendly. However, their potency can be variable.

  • Synthetic Alternatives: Conventional insecticides like organophosphates (e.g., Temephos) and pyrethroids (e.g., Permethrin) are highly effective at low concentrations. However, their extensive use has led to insecticide resistance and concerns about non-target toxicity. Insect growth regulators (IGRs) represent a more targeted synthetic approach, disrupting the mosquito life cycle.

This compound, with its potent larvicidal activity, presents an interesting natural product-based alternative. Its unique chemical structure may offer a different mode of action, which could be beneficial in managing resistance to existing insecticides.

Conclusion

The preclinical data on this compound, particularly its insecticidal properties, suggests its potential as a lead compound for the development of new mosquito larvicides. The provided LC50 values are promising, although not as potent as some synthetic alternatives. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in more complex environments. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to build upon these initial findings and to further explore the therapeutic or agrochemical potential of this marine natural product.

References

Laureatin: A Preclinical Meta-Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data available for Laureatin, a halogenated C15-acetogenin derived from marine red algae of the Laurencia genus. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential and to provide a comparative analysis with existing alternatives. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key studies are provided.

Overview of this compound

This compound is a secondary metabolite produced by red algae, belonging to a class of compounds known as acetogenins. These natural products have garnered interest for their diverse biological activities. This guide focuses on the most prominently reported preclinical activities of this compound: insecticidal, cytotoxic, and neuroactive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound and its comparators.

Table 1: Insecticidal Activity of this compound and Alternatives against Culex pipiens pallens Larvae

CompoundLC50 (ppm)IC50 (ppm)Citation
(Z)-Laureatin 0.360.18[1]
(Z)-Isothis compound 1.200.42[1]
Deoxyprepacifenol> 10> 10[1]
Pacifenol> 10> 10[1]
Alternative: Temephos 0.0031-
Alternative: Permethrin 0.0028-
LC50: Lethal concentration required to kill 50% of the larval population. IC50: Concentration required to inhibit the emergence of 50% of adult mosquitoes.

Table 2: Cytotoxic Activity of this compound and Related Compounds

CompoundCell LineConcentration (µg/mL)EffectCitation
This compoundHuman Lymphoblastoid TK65.0, 10.0No significant cytotoxicity[2]
LauralleneHuman Lymphoblastoid TK65.0, 10.0Cytotoxic[2]
PacifenolHuman Lymphoblastoid TK65.0, 10.0No significant cytotoxicity[2]

Table 3: Neuroactive Effects of Compounds from Laurencia Species

CompoundAnimal ModelEffectCitation
Isothis compoundMiceProlonged pentobarbitone-induced sleep time
LaurefucinMiceProlonged pentobarbitone-induced sleep time
Specific quantitative data for this compound on neuroactivity is not currently available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Insecticidal Activity Assay against Culex pipiens pallens Larvae

This protocol is based on the methodology described by Watanabe et al. (1989).[1]

Objective: To determine the lethal concentration (LC50) and emergence inhibitory concentration (IC50) of this compound against the larvae of the mosquito Culex pipiens pallens.

Materials:

  • Test compounds (e.g., (Z)-Laureatin, (Z)-Isothis compound)

  • Acetone (solvent)

  • Distilled water

  • Late 3rd or early 4th instar larvae of Culex pipiens pallens

  • Glass beakers or cups (200 mL)

  • Micropipettes

  • Yeast powder (for feeding)

Procedure:

  • Preparation of Test Solutions: Stock solutions of the test compounds are prepared in acetone. Serial dilutions are then made to achieve the desired final concentrations when added to the water.

  • Experimental Setup: 20 late 3rd or early 4th instar larvae are placed in 100 mL of distilled water in each beaker.

  • Treatment: The appropriate volume of the test compound solution in acetone is added to each beaker to reach the final desired concentration. A control group with only acetone is also prepared.

  • Incubation: The larvae are kept at a constant temperature (e.g., 25°C) and fed with a small amount of yeast powder.

  • Mortality Assessment (LC50): Larval mortality is recorded after 24 hours of exposure.

  • Emergence Inhibition Assessment (IC50): The surviving larvae are reared until their emergence as adults. The number of successfully emerged adults is counted.

  • Data Analysis: The LC50 and IC50 values are calculated using probit analysis or a similar statistical method.

Cytotoxicity Assay using Human Lymphoblastoid TK6 Cells

This protocol is based on the general procedures for cytotoxicity testing with TK6 cells.[2]

Objective: To assess the cytotoxic potential of this compound on a human cell line.

Materials:

  • Human lymphoblastoid TK6 cells

  • RPMI 1640 medium supplemented with fetal bovine serum and antibiotics

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • 96-well microplates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: TK6 cells are maintained in suspension culture in RPMI 1640 medium.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: this compound, dissolved in DMSO, is added to the wells at various concentrations. A vehicle control (DMSO only) is included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Cell Viability Measurement: The cell viability reagent is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action for Insecticidal Activity

While the specific molecular target of this compound in mosquito larvae has not been definitively identified, many natural and synthetic insecticides exert their effects by targeting the insect's nervous system. Given the chemical structure of this compound and the known mechanisms of other marine neurotoxins, a plausible hypothesis is the modulation of ion channels or neurotransmitter receptors in the insect's neurons.

G cluster_neuron Insect Neuron This compound This compound Target Molecular Target (e.g., Ion Channel, Neurotransmitter Receptor) This compound->Target Binds to Disruption Disruption of Nerve Impulse Transmission Target->Disruption Leads to Paralysis Paralysis Disruption->Paralysis Death Larval Death Paralysis->Death

Hypothesized insecticidal mechanism of this compound.
Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing bioactive compounds like this compound from marine algae involves a series of steps from collection to bioassay.

G Collection Collection of Laurencia Algae Extraction Solvent Extraction Collection->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., this compound) Fractionation->Isolation Bioassay Bioactivity Screening Isolation->Bioassay Insecticidal Insecticidal Assay Bioassay->Insecticidal Cytotoxic Cytotoxicity Assay Bioassay->Cytotoxic Neuroactive Neuroactivity Assay Bioassay->Neuroactive

Workflow for this compound isolation and testing.

Comparison with Alternatives

This compound's most promising preclinical activity is its insecticidal effect against mosquito larvae. For a comprehensive evaluation, it is compared with both natural and synthetic insecticides.

  • Natural Alternatives: Products derived from plants, such as neem oil (azadirachtin) and various essential oils, are widely explored for mosquito control. These often have multiple modes of action and are considered more environmentally friendly. However, their potency can be variable.

  • Synthetic Alternatives: Conventional insecticides like organophosphates (e.g., Temephos) and pyrethroids (e.g., Permethrin) are highly effective at low concentrations. However, their extensive use has led to insecticide resistance and concerns about non-target toxicity. Insect growth regulators (IGRs) represent a more targeted synthetic approach, disrupting the mosquito life cycle.

This compound, with its potent larvicidal activity, presents an interesting natural product-based alternative. Its unique chemical structure may offer a different mode of action, which could be beneficial in managing resistance to existing insecticides.

Conclusion

The preclinical data on this compound, particularly its insecticidal properties, suggests its potential as a lead compound for the development of new mosquito larvicides. The provided LC50 values are promising, although not as potent as some synthetic alternatives. Further research is warranted to fully elucidate its mechanism of action, safety profile, and efficacy in more complex environments. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to build upon these initial findings and to further explore the therapeutic or agrochemical potential of this marine natural product.

References

A Head-to-Head Comparison of Lutetium-177 Dotatate with Novel Therapeutics for Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of oncology, the treatment of neuroendocrine tumors (NETs) has seen significant advancements with the advent of targeted therapies. This guide provides a detailed, objective comparison of Lutetium-177 dotatate (B3348540) (Lutathera®), a first-in-class peptide receptor radionuclide therapy (PRRT), against two leading novel therapeutics: everolimus (B549166) (Afinitor®) and sunitinib (B231) (Sutent®). This comparison is supported by experimental data from pivotal clinical trials to aid researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these agents.

Executive Summary

Lutetium-177 dotatate has demonstrated a significant improvement in progression-free survival for patients with advanced, well-differentiated, somatostatin (B550006) receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2] Everolimus, an mTOR inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor, have also shown efficacy in treating advanced pancreatic NETs (pNETs).[2][3] This guide will delve into the quantitative clinical trial data, the intricate signaling pathways each therapeutic targets, and the experimental protocols that form the basis of our current understanding.

Quantitative Data Comparison

The following tables summarize the key efficacy data from the pivotal clinical trials for Lutetium-177 dotatate, everolimus, and sunitinib in the treatment of advanced neuroendocrine tumors.

Table 1: Efficacy of Lutetium-177 Dotatate in Midgut NETs (NETTER-1 Trial) [4]

EndpointLutetium-177 Dotatate + Octreotide (B344500) LAROctreotide LAR (60 mg)Hazard Ratio (95% CI)p-value
Median Progression-Free SurvivalNot Reached8.4 months0.21<0.0001
Objective Response Rate18%3%-<0.001

Table 2: Efficacy of Everolimus in Advanced Pancreatic NETs (RADIANT-3 Trial)

EndpointEverolimusPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival11.0 months4.6 months0.35 (0.27–0.45)<0.0001
Objective Response Rate5%2%--
Median Overall Survival44.0 months37.7 months0.94 (0.73-1.20)-

Table 3: Efficacy of Sunitinib in Advanced Pancreatic NETs (A6181111 Trial)

EndpointSunitinibPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival11.4 months5.5 months0.42 (0.26–0.66)<0.001
Objective Response Rate9.3%0%--
Median Overall Survival38.6 months29.1 months0.73 (0.50-1.06)0.094

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these three therapeutics are crucial to understanding their efficacy and potential for combination therapies.

Lutetium-177 Dotatate: Targeting Somatostatin Receptors

Lutetium-177 dotatate is a radiolabeled somatostatin analog. It targets neuroendocrine tumor cells that overexpress somatostatin receptors (SSTRs), particularly SSTR2. Upon binding, the therapeutic agent is internalized, and the radioisotope Lutetium-177 emits beta radiation, leading to DNA damage and subsequent cell death.

Lutetium-177_Dotatate_Signaling_Pathway cluster_cell Tumor Cell Lu177_Dotatate Lutetium-177 Dotatate SSTR2 Somatostatin Receptor 2 (SSTR2) Lu177_Dotatate->SSTR2 Binds Internalization Internalization SSTR2->Internalization DNA_Damage DNA Damage Internalization->DNA_Damage Beta Radiation Cell_Death Cell Death DNA_Damage->Cell_Death

Lutetium-177 Dotatate Mechanism of Action
Everolimus: mTOR Pathway Inhibition

Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus disrupts these essential cellular processes in tumor cells.

Everolimus_mTOR_Signaling_Pathway cluster_mTOR mTOR Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis Everolimus Everolimus Everolimus->mTORC1 Inhibits

Everolimus Mechanism of Action
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow, and also directly inhibits tumor cell proliferation.

Sunitinib_Signaling_Pathway cluster_angiogenesis Angiogenesis & Proliferation Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Sunitinib Mechanism of Action

Experimental Protocols

The clinical data presented in this guide are derived from well-designed, multicenter, randomized clinical trials. Below are the key aspects of the experimental protocols for the pivotal trials of each therapeutic.

NETTER-1 Trial (Lutetium-177 Dotatate)
  • Objective: To evaluate the efficacy and safety of Lutetium-177 dotatate in patients with advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.

  • Study Design: Phase 3, randomized, controlled, open-label, multicenter trial.

  • Patient Population: 229 patients with advanced, well-differentiated, progressive midgut NETs with positive uptake on 111In-DTPA-octreotide scintigraphy.

  • Intervention:

    • Experimental Arm: Lutetium-177 dotatate (7.4 GBq) every 8 weeks for 4 administrations, plus octreotide LAR 30 mg.

    • Control Arm: High-dose octreotide LAR (60 mg) every 4 weeks.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Objective response rate, overall survival, safety, and quality of life.

RADIANT-3 Trial (Everolimus)
  • Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, low- or intermediate-grade pancreatic neuroendocrine tumors.

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 410 patients with advanced, well-differentiated pNETs with documented radiological progression within the previous 12 months.

  • Intervention:

    • Experimental Arm: Everolimus (10 mg/day) plus best supportive care.

    • Control Arm: Placebo daily plus best supportive care.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Overall survival, objective response rate, and safety.

A6181111 Trial (Sunitinib)
  • Objective: To evaluate the efficacy and safety of sunitinib in patients with advanced, progressive, well-differentiated pancreatic neuroendocrine tumors.

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 171 patients with advanced, well-differentiated pNETs with documented disease progression within the 12 months prior to enrollment.

  • Intervention:

    • Experimental Arm: Sunitinib (37.5 mg/day) continuously.

    • Control Arm: Placebo.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Objective response rate, overall survival, and safety.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm (e.g., Lutetium-177 Dotatate) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Placebo or Standard of Care) Randomization->Control_Arm Follow_up Follow-up (Tumor Assessments, Safety Monitoring) Treatment_Arm->Follow_up Control_Arm->Follow_up Data_Analysis Data Analysis (PFS, OS, ORR) Follow_up->Data_Analysis

General Clinical Trial Workflow

Conclusion

Lutetium-177 dotatate, everolimus, and sunitinib each represent significant advancements in the treatment of advanced neuroendocrine tumors, offering distinct mechanisms of action and demonstrated clinical benefits. Lutetium-177 dotatate has shown a remarkable improvement in progression-free survival in midgut NETs, leveraging the specific expression of somatostatin receptors. Everolimus and sunitinib have established their roles in the management of pancreatic NETs by targeting critical pathways involved in tumor growth and angiogenesis. The choice of therapy depends on several factors including the primary tumor site, disease progression, and biomarker status. This guide provides a foundational comparison to inform further research and drug development efforts in the field of neuroendocrine oncology.

References

A Head-to-Head Comparison of Lutetium-177 Dotatate with Novel Therapeutics for Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of oncology, the treatment of neuroendocrine tumors (NETs) has seen significant advancements with the advent of targeted therapies. This guide provides a detailed, objective comparison of Lutetium-177 dotatate (B3348540) (Lutathera®), a first-in-class peptide receptor radionuclide therapy (PRRT), against two leading novel therapeutics: everolimus (B549166) (Afinitor®) and sunitinib (B231) (Sutent®). This comparison is supported by experimental data from pivotal clinical trials to aid researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these agents.

Executive Summary

Lutetium-177 dotatate has demonstrated a significant improvement in progression-free survival for patients with advanced, well-differentiated, somatostatin (B550006) receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2] Everolimus, an mTOR inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor, have also shown efficacy in treating advanced pancreatic NETs (pNETs).[2][3] This guide will delve into the quantitative clinical trial data, the intricate signaling pathways each therapeutic targets, and the experimental protocols that form the basis of our current understanding.

Quantitative Data Comparison

The following tables summarize the key efficacy data from the pivotal clinical trials for Lutetium-177 dotatate, everolimus, and sunitinib in the treatment of advanced neuroendocrine tumors.

Table 1: Efficacy of Lutetium-177 Dotatate in Midgut NETs (NETTER-1 Trial) [4]

EndpointLutetium-177 Dotatate + Octreotide (B344500) LAROctreotide LAR (60 mg)Hazard Ratio (95% CI)p-value
Median Progression-Free SurvivalNot Reached8.4 months0.21<0.0001
Objective Response Rate18%3%-<0.001

Table 2: Efficacy of Everolimus in Advanced Pancreatic NETs (RADIANT-3 Trial)

EndpointEverolimusPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival11.0 months4.6 months0.35 (0.27–0.45)<0.0001
Objective Response Rate5%2%--
Median Overall Survival44.0 months37.7 months0.94 (0.73-1.20)-

Table 3: Efficacy of Sunitinib in Advanced Pancreatic NETs (A6181111 Trial)

EndpointSunitinibPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival11.4 months5.5 months0.42 (0.26–0.66)<0.001
Objective Response Rate9.3%0%--
Median Overall Survival38.6 months29.1 months0.73 (0.50-1.06)0.094

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these three therapeutics are crucial to understanding their efficacy and potential for combination therapies.

Lutetium-177 Dotatate: Targeting Somatostatin Receptors

Lutetium-177 dotatate is a radiolabeled somatostatin analog. It targets neuroendocrine tumor cells that overexpress somatostatin receptors (SSTRs), particularly SSTR2. Upon binding, the therapeutic agent is internalized, and the radioisotope Lutetium-177 emits beta radiation, leading to DNA damage and subsequent cell death.

Lutetium-177_Dotatate_Signaling_Pathway cluster_cell Tumor Cell Lu177_Dotatate Lutetium-177 Dotatate SSTR2 Somatostatin Receptor 2 (SSTR2) Lu177_Dotatate->SSTR2 Binds Internalization Internalization SSTR2->Internalization DNA_Damage DNA Damage Internalization->DNA_Damage Beta Radiation Cell_Death Cell Death DNA_Damage->Cell_Death

Lutetium-177 Dotatate Mechanism of Action
Everolimus: mTOR Pathway Inhibition

Everolimus is an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus disrupts these essential cellular processes in tumor cells.

Everolimus_mTOR_Signaling_Pathway cluster_mTOR mTOR Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis Everolimus Everolimus Everolimus->mTORC1 Inhibits

Everolimus Mechanism of Action
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow, and also directly inhibits tumor cell proliferation.

Sunitinib_Signaling_Pathway cluster_angiogenesis Angiogenesis & Proliferation Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Sunitinib Mechanism of Action

Experimental Protocols

The clinical data presented in this guide are derived from well-designed, multicenter, randomized clinical trials. Below are the key aspects of the experimental protocols for the pivotal trials of each therapeutic.

NETTER-1 Trial (Lutetium-177 Dotatate)
  • Objective: To evaluate the efficacy and safety of Lutetium-177 dotatate in patients with advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.

  • Study Design: Phase 3, randomized, controlled, open-label, multicenter trial.

  • Patient Population: 229 patients with advanced, well-differentiated, progressive midgut NETs with positive uptake on 111In-DTPA-octreotide scintigraphy.

  • Intervention:

    • Experimental Arm: Lutetium-177 dotatate (7.4 GBq) every 8 weeks for 4 administrations, plus octreotide LAR 30 mg.

    • Control Arm: High-dose octreotide LAR (60 mg) every 4 weeks.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Objective response rate, overall survival, safety, and quality of life.

RADIANT-3 Trial (Everolimus)
  • Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, low- or intermediate-grade pancreatic neuroendocrine tumors.

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 410 patients with advanced, well-differentiated pNETs with documented radiological progression within the previous 12 months.

  • Intervention:

    • Experimental Arm: Everolimus (10 mg/day) plus best supportive care.

    • Control Arm: Placebo daily plus best supportive care.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Overall survival, objective response rate, and safety.

A6181111 Trial (Sunitinib)
  • Objective: To evaluate the efficacy and safety of sunitinib in patients with advanced, progressive, well-differentiated pancreatic neuroendocrine tumors.

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 171 patients with advanced, well-differentiated pNETs with documented disease progression within the 12 months prior to enrollment.

  • Intervention:

    • Experimental Arm: Sunitinib (37.5 mg/day) continuously.

    • Control Arm: Placebo.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Objective response rate, overall survival, and safety.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm (e.g., Lutetium-177 Dotatate) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Placebo or Standard of Care) Randomization->Control_Arm Follow_up Follow-up (Tumor Assessments, Safety Monitoring) Treatment_Arm->Follow_up Control_Arm->Follow_up Data_Analysis Data Analysis (PFS, OS, ORR) Follow_up->Data_Analysis

General Clinical Trial Workflow

Conclusion

Lutetium-177 dotatate, everolimus, and sunitinib each represent significant advancements in the treatment of advanced neuroendocrine tumors, offering distinct mechanisms of action and demonstrated clinical benefits. Lutetium-177 dotatate has shown a remarkable improvement in progression-free survival in midgut NETs, leveraging the specific expression of somatostatin receptors. Everolimus and sunitinib have established their roles in the management of pancreatic NETs by targeting critical pathways involved in tumor growth and angiogenesis. The choice of therapy depends on several factors including the primary tumor site, disease progression, and biomarker status. This guide provides a foundational comparison to inform further research and drug development efforts in the field of neuroendocrine oncology.

References

A Head-to-Head Comparison of Lutetium-177 Dotatate with Novel Therapeutics for Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of oncology, the treatment of neuroendocrine tumors (NETs) has seen significant advancements with the advent of targeted therapies. This guide provides a detailed, objective comparison of Lutetium-177 dotatate (Lutathera®), a first-in-class peptide receptor radionuclide therapy (PRRT), against two leading novel therapeutics: everolimus (Afinitor®) and sunitinib (Sutent®). This comparison is supported by experimental data from pivotal clinical trials to aid researchers, scientists, and drug development professionals in understanding the relative performance and mechanisms of these agents.

Executive Summary

Lutetium-177 dotatate has demonstrated a significant improvement in progression-free survival for patients with advanced, well-differentiated, somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[1][2] Everolimus, an mTOR inhibitor, and sunitinib, a multi-targeted tyrosine kinase inhibitor, have also shown efficacy in treating advanced pancreatic NETs (pNETs).[2][3] This guide will delve into the quantitative clinical trial data, the intricate signaling pathways each therapeutic targets, and the experimental protocols that form the basis of our current understanding.

Quantitative Data Comparison

The following tables summarize the key efficacy data from the pivotal clinical trials for Lutetium-177 dotatate, everolimus, and sunitinib in the treatment of advanced neuroendocrine tumors.

Table 1: Efficacy of Lutetium-177 Dotatate in Midgut NETs (NETTER-1 Trial) [4]

EndpointLutetium-177 Dotatate + Octreotide LAROctreotide LAR (60 mg)Hazard Ratio (95% CI)p-value
Median Progression-Free SurvivalNot Reached8.4 months0.21<0.0001
Objective Response Rate18%3%-<0.001

Table 2: Efficacy of Everolimus in Advanced Pancreatic NETs (RADIANT-3 Trial)

EndpointEverolimusPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival11.0 months4.6 months0.35 (0.27–0.45)<0.0001
Objective Response Rate5%2%--
Median Overall Survival44.0 months37.7 months0.94 (0.73-1.20)-

Table 3: Efficacy of Sunitinib in Advanced Pancreatic NETs (A6181111 Trial)

EndpointSunitinibPlaceboHazard Ratio (95% CI)p-value
Median Progression-Free Survival11.4 months5.5 months0.42 (0.26–0.66)<0.001
Objective Response Rate9.3%0%--
Median Overall Survival38.6 months29.1 months0.73 (0.50-1.06)0.094

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these three therapeutics are crucial to understanding their efficacy and potential for combination therapies.

Lutetium-177 Dotatate: Targeting Somatostatin Receptors

Lutetium-177 dotatate is a radiolabeled somatostatin analog. It targets neuroendocrine tumor cells that overexpress somatostatin receptors (SSTRs), particularly SSTR2. Upon binding, the therapeutic agent is internalized, and the radioisotope Lutetium-177 emits beta radiation, leading to DNA damage and subsequent cell death.

Lutetium-177_Dotatate_Signaling_Pathway cluster_cell Tumor Cell Lu177_Dotatate Lutetium-177 Dotatate SSTR2 Somatostatin Receptor 2 (SSTR2) Lu177_Dotatate->SSTR2 Binds Internalization Internalization SSTR2->Internalization DNA_Damage DNA Damage Internalization->DNA_Damage Beta Radiation Cell_Death Cell Death DNA_Damage->Cell_Death

Lutetium-177 Dotatate Mechanism of Action
Everolimus: mTOR Pathway Inhibition

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus disrupts these essential cellular processes in tumor cells.

Everolimus_mTOR_Signaling_Pathway cluster_mTOR mTOR Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTORC1->Protein_Synthesis Everolimus Everolimus Everolimus->mTORC1 Inhibits

Everolimus Mechanism of Action
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By inhibiting these receptors, sunitinib blocks angiogenesis, the formation of new blood vessels that tumors need to grow, and also directly inhibits tumor cell proliferation.

Sunitinib_Signaling_Pathway cluster_angiogenesis Angiogenesis & Proliferation Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Sunitinib Mechanism of Action

Experimental Protocols

The clinical data presented in this guide are derived from well-designed, multicenter, randomized clinical trials. Below are the key aspects of the experimental protocols for the pivotal trials of each therapeutic.

NETTER-1 Trial (Lutetium-177 Dotatate)
  • Objective: To evaluate the efficacy and safety of Lutetium-177 dotatate in patients with advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.

  • Study Design: Phase 3, randomized, controlled, open-label, multicenter trial.

  • Patient Population: 229 patients with advanced, well-differentiated, progressive midgut NETs with positive uptake on 111In-DTPA-octreotide scintigraphy.

  • Intervention:

    • Experimental Arm: Lutetium-177 dotatate (7.4 GBq) every 8 weeks for 4 administrations, plus octreotide LAR 30 mg.

    • Control Arm: High-dose octreotide LAR (60 mg) every 4 weeks.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Objective response rate, overall survival, safety, and quality of life.

RADIANT-3 Trial (Everolimus)
  • Objective: To evaluate the efficacy and safety of everolimus in patients with advanced, progressive, low- or intermediate-grade pancreatic neuroendocrine tumors.

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 410 patients with advanced, well-differentiated pNETs with documented radiological progression within the previous 12 months.

  • Intervention:

    • Experimental Arm: Everolimus (10 mg/day) plus best supportive care.

    • Control Arm: Placebo daily plus best supportive care.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Overall survival, objective response rate, and safety.

A6181111 Trial (Sunitinib)
  • Objective: To evaluate the efficacy and safety of sunitinib in patients with advanced, progressive, well-differentiated pancreatic neuroendocrine tumors.

  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 171 patients with advanced, well-differentiated pNETs with documented disease progression within the 12 months prior to enrollment.

  • Intervention:

    • Experimental Arm: Sunitinib (37.5 mg/day) continuously.

    • Control Arm: Placebo.

  • Primary Endpoint: Progression-free survival.

  • Secondary Endpoints: Objective response rate, overall survival, and safety.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm Treatment Arm (e.g., Lutetium-177 Dotatate) Randomization->Treatment_Arm Control_Arm Control Arm (e.g., Placebo or Standard of Care) Randomization->Control_Arm Follow_up Follow-up (Tumor Assessments, Safety Monitoring) Treatment_Arm->Follow_up Control_Arm->Follow_up Data_Analysis Data Analysis (PFS, OS, ORR) Follow_up->Data_Analysis

General Clinical Trial Workflow

Conclusion

Lutetium-177 dotatate, everolimus, and sunitinib each represent significant advancements in the treatment of advanced neuroendocrine tumors, offering distinct mechanisms of action and demonstrated clinical benefits. Lutetium-177 dotatate has shown a remarkable improvement in progression-free survival in midgut NETs, leveraging the specific expression of somatostatin receptors. Everolimus and sunitinib have established their roles in the management of pancreatic NETs by targeting critical pathways involved in tumor growth and angiogenesis. The choice of therapy depends on several factors including the primary tumor site, disease progression, and biomarker status. This guide provides a foundational comparison to inform further research and drug development efforts in the field of neuroendocrine oncology.

References

Validating the Anti-Angiogenic Properties of Laureatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical novel flavonoid, Laureatin, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The objective is to present a framework for evaluating the anti-angiogenic potential of a new chemical entity through a series of standard preclinical assays. All data presented for this compound is hypothetical and for illustrative purposes.

Overview of Anti-Angiogenic Agents

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Anti-angiogenic therapies aim to inhibit this process, thereby restricting the supply of nutrients and oxygen to tumors. This guide examines three agents with distinct mechanisms of action:

  • This compound (Hypothetical): A novel flavonoid compound. Flavonoids are a class of natural products known to possess anti-angiogenic properties, often by interfering with intracellular signaling pathways.[2] For the purpose of this guide, this compound is hypothesized to act as a tyrosine kinase inhibitor, targeting VEGFR-2 and other downstream signaling molecules.

  • Bevacizumab (Avastin®): A recombinant humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[3][4] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, Bevacizumab inhibits angiogenesis.[5]

  • Sunitinib (Sutent®): An oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib's anti-angiogenic effects are mediated through the inhibition of VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and platelet-derived growth factor receptors (PDGFRs).

Comparative Efficacy: In Vitro Assays

A series of in vitro assays are fundamental in the initial screening and characterization of anti-angiogenic compounds. These assays assess key processes in angiogenesis, including endothelial cell proliferation, migration, and differentiation into tube-like structures.

Data Presentation

The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in key in vitro anti-angiogenesis assays.

Table 1: Inhibition of Endothelial Cell Proliferation (IC50)

CompoundIC50 (µM)
This compound15
Bevacizumab25
Sunitinib5

IC50 values represent the concentration of the compound required to inhibit 50% of endothelial cell proliferation.

Table 2: Inhibition of Endothelial Cell Tube Formation

CompoundConcentration (µM)Inhibition of Tube Length (%)
This compound1065
Bevacizumab2075
Sunitinib585

Inhibition of tube formation is a measure of the compound's ability to disrupt the formation of capillary-like structures by endothelial cells.

Experimental Protocols

This assay measures the effect of a compound on the proliferation of endothelial cells, a crucial step in angiogenesis.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well in complete endothelial growth medium.

  • After 24 hours, the medium is replaced with a serum-free medium for synchronization.

  • Cells are then treated with varying concentrations of this compound, Bevacizumab, or Sunitinib in the presence of a pro-angiogenic stimulus, such as VEGF (50 ng/mL).

  • After 48 hours of incubation, cell proliferation is assessed using a standard MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability.

  • The absorbance is read at 490 nm, and the IC50 values are calculated from the dose-response curves.

This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.

Protocol:

  • A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C for 30 minutes.

  • HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.

  • The cells are treated with the test compounds (this compound, Bevacizumab, or Sunitinib) at their respective concentrations.

  • After 18 hours of incubation at 37°C, the formation of tube-like structures is observed and photographed using an inverted microscope.

  • The total tube length and number of branch points are quantified using image analysis software. The percentage of inhibition is calculated relative to the untreated control.

Comparative Efficacy: Ex Vivo and In Vivo Assays

Ex vivo and in vivo models provide a more complex biological environment to validate the anti-angiogenic potential of a compound.

Data Presentation

The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in ex vivo and in vivo models of angiogenesis.

Table 3: Inhibition of Microvessel Outgrowth in Rat Aortic Ring Assay

CompoundConcentration (µM)Inhibition of Microvessel Outgrowth (%)
This compound2070
Bevacizumab3080
Sunitinib1090

This assay measures the sprouting of new blood vessels from a segment of an explanted aorta.

Table 4: Inhibition of Angiogenesis in Matrigel Plug Assay

CompoundDose (mg/kg)Reduction in Hemoglobin Content (%)
This compound5060
Bevacizumab575
Sunitinib4085

The Matrigel plug assay is an in vivo model where a gel containing pro-angiogenic factors is implanted subcutaneously, and the extent of new blood vessel formation is quantified.

Experimental Protocols

This ex vivo assay provides a multicellular and three-dimensional environment to study angiogenesis.

Protocol:

  • Thoracic aortas are excised from rats and cut into 1 mm thick rings.

  • The aortic rings are embedded in a collagen gel in a 48-well plate.

  • The rings are cultured in a serum-free medium supplemented with VEGF (30 ng/mL) and treated with the test compounds.

  • After 7 days, the extent of microvessel outgrowth from the aortic rings is quantified by measuring the area of sprouting endothelial cells using image analysis software.

This in vivo assay is a widely used model to assess angiogenesis.

Protocol:

  • Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and heparin.

  • The Matrigel mixture is injected subcutaneously into the flank of mice.

  • The mice are treated with this compound, Bevacizumab, or Sunitinib daily for 7-14 days.

  • At the end of the experiment, the Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is proportional to the number of new blood vessels.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds inhibit angiogenesis is crucial for their development and clinical application.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Tyrosine Kinase Domain FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sunitinib Sunitinib Sunitinib->FGFR Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Conclusion Proliferation Endothelial Cell Proliferation Assay Tube_Formation Tube Formation Assay Proliferation->Tube_Formation Migration Migration/Wound Healing Assay Tube_Formation->Migration Aortic_Ring Aortic Ring Assay Migration->Aortic_Ring Matrigel_Plug Matrigel Plug Assay Aortic_Ring->Matrigel_Plug Xenograft Tumor Xenograft Model Matrigel_Plug->Xenograft Analysis Comparative Data Analysis Xenograft->Analysis Conclusion Conclusion on Anti-Angiogenic Potential Analysis->Conclusion

References

Validating the Anti-Angiogenic Properties of Laureatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical novel flavonoid, Laureatin, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The objective is to present a framework for evaluating the anti-angiogenic potential of a new chemical entity through a series of standard preclinical assays. All data presented for this compound is hypothetical and for illustrative purposes.

Overview of Anti-Angiogenic Agents

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Anti-angiogenic therapies aim to inhibit this process, thereby restricting the supply of nutrients and oxygen to tumors. This guide examines three agents with distinct mechanisms of action:

  • This compound (Hypothetical): A novel flavonoid compound. Flavonoids are a class of natural products known to possess anti-angiogenic properties, often by interfering with intracellular signaling pathways.[2] For the purpose of this guide, this compound is hypothesized to act as a tyrosine kinase inhibitor, targeting VEGFR-2 and other downstream signaling molecules.

  • Bevacizumab (Avastin®): A recombinant humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[3][4] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, Bevacizumab inhibits angiogenesis.[5]

  • Sunitinib (Sutent®): An oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib's anti-angiogenic effects are mediated through the inhibition of VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and platelet-derived growth factor receptors (PDGFRs).

Comparative Efficacy: In Vitro Assays

A series of in vitro assays are fundamental in the initial screening and characterization of anti-angiogenic compounds. These assays assess key processes in angiogenesis, including endothelial cell proliferation, migration, and differentiation into tube-like structures.

Data Presentation

The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in key in vitro anti-angiogenesis assays.

Table 1: Inhibition of Endothelial Cell Proliferation (IC50)

CompoundIC50 (µM)
This compound15
Bevacizumab25
Sunitinib5

IC50 values represent the concentration of the compound required to inhibit 50% of endothelial cell proliferation.

Table 2: Inhibition of Endothelial Cell Tube Formation

CompoundConcentration (µM)Inhibition of Tube Length (%)
This compound1065
Bevacizumab2075
Sunitinib585

Inhibition of tube formation is a measure of the compound's ability to disrupt the formation of capillary-like structures by endothelial cells.

Experimental Protocols

This assay measures the effect of a compound on the proliferation of endothelial cells, a crucial step in angiogenesis.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well in complete endothelial growth medium.

  • After 24 hours, the medium is replaced with a serum-free medium for synchronization.

  • Cells are then treated with varying concentrations of this compound, Bevacizumab, or Sunitinib in the presence of a pro-angiogenic stimulus, such as VEGF (50 ng/mL).

  • After 48 hours of incubation, cell proliferation is assessed using a standard MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability.

  • The absorbance is read at 490 nm, and the IC50 values are calculated from the dose-response curves.

This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.

Protocol:

  • A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C for 30 minutes.

  • HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.

  • The cells are treated with the test compounds (this compound, Bevacizumab, or Sunitinib) at their respective concentrations.

  • After 18 hours of incubation at 37°C, the formation of tube-like structures is observed and photographed using an inverted microscope.

  • The total tube length and number of branch points are quantified using image analysis software. The percentage of inhibition is calculated relative to the untreated control.

Comparative Efficacy: Ex Vivo and In Vivo Assays

Ex vivo and in vivo models provide a more complex biological environment to validate the anti-angiogenic potential of a compound.

Data Presentation

The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in ex vivo and in vivo models of angiogenesis.

Table 3: Inhibition of Microvessel Outgrowth in Rat Aortic Ring Assay

CompoundConcentration (µM)Inhibition of Microvessel Outgrowth (%)
This compound2070
Bevacizumab3080
Sunitinib1090

This assay measures the sprouting of new blood vessels from a segment of an explanted aorta.

Table 4: Inhibition of Angiogenesis in Matrigel Plug Assay

CompoundDose (mg/kg)Reduction in Hemoglobin Content (%)
This compound5060
Bevacizumab575
Sunitinib4085

The Matrigel plug assay is an in vivo model where a gel containing pro-angiogenic factors is implanted subcutaneously, and the extent of new blood vessel formation is quantified.

Experimental Protocols

This ex vivo assay provides a multicellular and three-dimensional environment to study angiogenesis.

Protocol:

  • Thoracic aortas are excised from rats and cut into 1 mm thick rings.

  • The aortic rings are embedded in a collagen gel in a 48-well plate.

  • The rings are cultured in a serum-free medium supplemented with VEGF (30 ng/mL) and treated with the test compounds.

  • After 7 days, the extent of microvessel outgrowth from the aortic rings is quantified by measuring the area of sprouting endothelial cells using image analysis software.

This in vivo assay is a widely used model to assess angiogenesis.

Protocol:

  • Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and heparin.

  • The Matrigel mixture is injected subcutaneously into the flank of mice.

  • The mice are treated with this compound, Bevacizumab, or Sunitinib daily for 7-14 days.

  • At the end of the experiment, the Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is proportional to the number of new blood vessels.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds inhibit angiogenesis is crucial for their development and clinical application.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Tyrosine Kinase Domain FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sunitinib Sunitinib Sunitinib->FGFR Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Conclusion Proliferation Endothelial Cell Proliferation Assay Tube_Formation Tube Formation Assay Proliferation->Tube_Formation Migration Migration/Wound Healing Assay Tube_Formation->Migration Aortic_Ring Aortic Ring Assay Migration->Aortic_Ring Matrigel_Plug Matrigel Plug Assay Aortic_Ring->Matrigel_Plug Xenograft Tumor Xenograft Model Matrigel_Plug->Xenograft Analysis Comparative Data Analysis Xenograft->Analysis Conclusion Conclusion on Anti-Angiogenic Potential Analysis->Conclusion

References

Validating the Anti-Angiogenic Properties of Laureatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical novel flavonoid, Laureatin, with established anti-angiogenic agents, Bevacizumab and Sunitinib. The objective is to present a framework for evaluating the anti-angiogenic potential of a new chemical entity through a series of standard preclinical assays. All data presented for this compound is hypothetical and for illustrative purposes.

Overview of Anti-Angiogenic Agents

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Anti-angiogenic therapies aim to inhibit this process, thereby restricting the supply of nutrients and oxygen to tumors. This guide examines three agents with distinct mechanisms of action:

  • This compound (Hypothetical): A novel flavonoid compound. Flavonoids are a class of natural products known to possess anti-angiogenic properties, often by interfering with intracellular signaling pathways.[2] For the purpose of this guide, this compound is hypothesized to act as a tyrosine kinase inhibitor, targeting VEGFR-2 and other downstream signaling molecules.

  • Bevacizumab (Avastin®): A recombinant humanized monoclonal antibody that specifically binds to and neutralizes all isoforms of vascular endothelial growth factor-A (VEGF-A).[3][4] By preventing VEGF-A from binding to its receptors (VEGFR-1 and VEGFR-2) on endothelial cells, Bevacizumab inhibits angiogenesis.[5]

  • Sunitinib (Sutent®): An oral, small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor. Sunitinib's anti-angiogenic effects are mediated through the inhibition of VEGFRs (VEGFR1, VEGFR2, and VEGFR3) and platelet-derived growth factor receptors (PDGFRs).

Comparative Efficacy: In Vitro Assays

A series of in vitro assays are fundamental in the initial screening and characterization of anti-angiogenic compounds. These assays assess key processes in angiogenesis, including endothelial cell proliferation, migration, and differentiation into tube-like structures.

Data Presentation

The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in key in vitro anti-angiogenesis assays.

Table 1: Inhibition of Endothelial Cell Proliferation (IC50)

CompoundIC50 (µM)
This compound15
Bevacizumab25
Sunitinib5

IC50 values represent the concentration of the compound required to inhibit 50% of endothelial cell proliferation.

Table 2: Inhibition of Endothelial Cell Tube Formation

CompoundConcentration (µM)Inhibition of Tube Length (%)
This compound1065
Bevacizumab2075
Sunitinib585

Inhibition of tube formation is a measure of the compound's ability to disrupt the formation of capillary-like structures by endothelial cells.

Experimental Protocols

This assay measures the effect of a compound on the proliferation of endothelial cells, a crucial step in angiogenesis.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 103 cells/well in complete endothelial growth medium.

  • After 24 hours, the medium is replaced with a serum-free medium for synchronization.

  • Cells are then treated with varying concentrations of this compound, Bevacizumab, or Sunitinib in the presence of a pro-angiogenic stimulus, such as VEGF (50 ng/mL).

  • After 48 hours of incubation, cell proliferation is assessed using a standard MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability.

  • The absorbance is read at 490 nm, and the IC50 values are calculated from the dose-response curves.

This assay evaluates the ability of a compound to inhibit the differentiation of endothelial cells into capillary-like structures.

Protocol:

  • A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to polymerize at 37°C for 30 minutes.

  • HUVECs are seeded onto the Matrigel-coated wells at a density of 1.5 x 104 cells/well.

  • The cells are treated with the test compounds (this compound, Bevacizumab, or Sunitinib) at their respective concentrations.

  • After 18 hours of incubation at 37°C, the formation of tube-like structures is observed and photographed using an inverted microscope.

  • The total tube length and number of branch points are quantified using image analysis software. The percentage of inhibition is calculated relative to the untreated control.

Comparative Efficacy: Ex Vivo and In Vivo Assays

Ex vivo and in vivo models provide a more complex biological environment to validate the anti-angiogenic potential of a compound.

Data Presentation

The following tables summarize the hypothetical comparative efficacy of this compound, Bevacizumab, and Sunitinib in ex vivo and in vivo models of angiogenesis.

Table 3: Inhibition of Microvessel Outgrowth in Rat Aortic Ring Assay

CompoundConcentration (µM)Inhibition of Microvessel Outgrowth (%)
This compound2070
Bevacizumab3080
Sunitinib1090

This assay measures the sprouting of new blood vessels from a segment of an explanted aorta.

Table 4: Inhibition of Angiogenesis in Matrigel Plug Assay

CompoundDose (mg/kg)Reduction in Hemoglobin Content (%)
This compound5060
Bevacizumab575
Sunitinib4085

The Matrigel plug assay is an in vivo model where a gel containing pro-angiogenic factors is implanted subcutaneously, and the extent of new blood vessel formation is quantified.

Experimental Protocols

This ex vivo assay provides a multicellular and three-dimensional environment to study angiogenesis.

Protocol:

  • Thoracic aortas are excised from rats and cut into 1 mm thick rings.

  • The aortic rings are embedded in a collagen gel in a 48-well plate.

  • The rings are cultured in a serum-free medium supplemented with VEGF (30 ng/mL) and treated with the test compounds.

  • After 7 days, the extent of microvessel outgrowth from the aortic rings is quantified by measuring the area of sprouting endothelial cells using image analysis software.

This in vivo assay is a widely used model to assess angiogenesis.

Protocol:

  • Matrigel, a solubilized basement membrane preparation, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and heparin.

  • The Matrigel mixture is injected subcutaneously into the flank of mice.

  • The mice are treated with this compound, Bevacizumab, or Sunitinib daily for 7-14 days.

  • At the end of the experiment, the Matrigel plugs are excised, and the extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is proportional to the number of new blood vessels.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds inhibit angiogenesis is crucial for their development and clinical application.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR2 Binds Bevacizumab Bevacizumab Bevacizumab->VEGF-A Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->VEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR Tyrosine Kinase Domain FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sunitinib Sunitinib Sunitinib->FGFR Inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Conclusion Proliferation Endothelial Cell Proliferation Assay Tube_Formation Tube Formation Assay Proliferation->Tube_Formation Migration Migration/Wound Healing Assay Tube_Formation->Migration Aortic_Ring Aortic Ring Assay Migration->Aortic_Ring Matrigel_Plug Matrigel Plug Assay Aortic_Ring->Matrigel_Plug Xenograft Tumor Xenograft Model Matrigel_Plug->Xenograft Analysis Comparative Data Analysis Xenograft->Analysis Conclusion Conclusion on Anti-Angiogenic Potential Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Laureatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) with detailed disposal instructions for Laureatin (CAS No. 18762-30-6) were not publicly available at the time of this writing. The following guidelines are based on best practices for the disposal of hazardous research-grade organic compounds with biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

This compound is a brominated organic compound isolated from marine algae, noted for its potent insecticidal activity.[1][2] Due to its biological activity and chemical structure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. All handling of this compound powder or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • For small solid spills: Carefully sweep the material to avoid dust generation. Place the collected solid into a clearly labeled, sealed container for hazardous waste.

  • For liquid spills: Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels. Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Waste Accumulation & Storage cluster_3 Step 4: Final Disposal A Characterize this compound waste as hazardous B Segregate solid and liquid waste at the point of generation A->B C Use chemically compatible, leak-proof containers with secure lids D Label container with 'Hazardous Waste', chemical name, concentration, and date C->D E Store in a designated Satellite Accumulation Area (SAA) F Keep container closed except when adding waste E->F H Contact institutional EHS for waste pickup G Use secondary containment F->G I EHS transports waste to a licensed hazardous waste facility H->I

Figure 1. General workflow for the disposal of this compound waste in a laboratory setting.

Detailed Experimental Protocols for Disposal

The following protocols outline the required steps for the safe disposal of different forms of this compound waste.

Solid Waste Disposal (Unused this compound, Contaminated Labware)
  • Collection:

    • Place unused or expired pure this compound directly into a designated hazardous waste container.

    • Collect disposable lab supplies that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) in a separate, clearly marked hazardous waste bag or container.

  • Container: Use a wide-mouth, sealable container made of a material compatible with brominated organic compounds (e.g., high-density polyethylene (B3416737) - HDPE).

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • Full Chemical Name: "this compound"

    • CAS Number: "18762-30-6"

    • Approximate quantity of waste.

    • Date of initial waste accumulation.

    • Principal Investigator's name and contact information.

Liquid Waste Disposal (this compound Solutions, Rinsates)
  • Collection:

    • Collect all solutions containing this compound and any solvent rinses of containers that held this compound in a designated liquid hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Container: Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) appropriate for the solvent used. If the solvent is flammable, a solvent safety can is recommended.

  • Labeling: Label the liquid waste container with a "Hazardous Waste" label that includes:

    • Full Chemical Name: "this compound" and the name of the solvent (e.g., "this compound in Dimethyl Sulfoxide").

    • Approximate concentration and volume of each component.

    • Date of initial waste accumulation.

    • Principal Investigator's name and contact information.

Waste Storage and Final Disposal

All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, well-ventilated, and equipped with secondary containment to catch any potential leaks. Keep waste containers securely closed at all times, except when adding waste.

Once the waste container is full or if waste has been accumulated for a period defined by your institution's policies (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal at a licensed hazardous waste facility.

Quantitative Data Summary

As no specific Safety Data Sheet for this compound was found, quantitative data regarding toxicity or environmental fate is not available. The following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 18762-30-6[1][2][3]
Molecular Formula C15H20Br2O2[1][2]
Molecular Weight 392.13 g/mol [1]

Logical Relationship Diagram for Safe Handling

The following diagram illustrates the logical flow of decisions and actions required for the safe handling and disposal of this compound.

Start Handling this compound Assess_Hazards Assess Hazards (Biologically Active, Organic Compound) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Use_Fume_Hood Work in a Chemical Fume Hood Wear_PPE->Use_Fume_Hood Waste_Generated Waste Generated? Use_Fume_Hood->Waste_Generated Solid_Waste Solid Waste (Contaminated materials, excess solid) Waste_Generated->Solid_Waste Yes (Solid) Liquid_Waste Liquid Waste (Solutions, rinsates) Waste_Generated->Liquid_Waste Yes (Liquid) End Proper Disposal Complete Waste_Generated->End No Segregate_Solid Segregate in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Store_in_SAA Store in Satellite Accumulation Area Segregate_Solid->Store_in_SAA Segregate_Liquid->Store_in_SAA EHS_Pickup Arrange for EHS Pickup Store_in_SAA->EHS_Pickup EHS_Pickup->End

Figure 2. Decision-making process for safe handling and disposal of this compound.

References

Proper Disposal Procedures for Laureatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) with detailed disposal instructions for Laureatin (CAS No. 18762-30-6) were not publicly available at the time of this writing. The following guidelines are based on best practices for the disposal of hazardous research-grade organic compounds with biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

This compound is a brominated organic compound isolated from marine algae, noted for its potent insecticidal activity.[1][2] Due to its biological activity and chemical structure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. All handling of this compound powder or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • For small solid spills: Carefully sweep the material to avoid dust generation. Place the collected solid into a clearly labeled, sealed container for hazardous waste.

  • For liquid spills: Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels. Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Waste Accumulation & Storage cluster_3 Step 4: Final Disposal A Characterize this compound waste as hazardous B Segregate solid and liquid waste at the point of generation A->B C Use chemically compatible, leak-proof containers with secure lids D Label container with 'Hazardous Waste', chemical name, concentration, and date C->D E Store in a designated Satellite Accumulation Area (SAA) F Keep container closed except when adding waste E->F H Contact institutional EHS for waste pickup G Use secondary containment F->G I EHS transports waste to a licensed hazardous waste facility H->I

Figure 1. General workflow for the disposal of this compound waste in a laboratory setting.

Detailed Experimental Protocols for Disposal

The following protocols outline the required steps for the safe disposal of different forms of this compound waste.

Solid Waste Disposal (Unused this compound, Contaminated Labware)
  • Collection:

    • Place unused or expired pure this compound directly into a designated hazardous waste container.

    • Collect disposable lab supplies that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) in a separate, clearly marked hazardous waste bag or container.

  • Container: Use a wide-mouth, sealable container made of a material compatible with brominated organic compounds (e.g., high-density polyethylene (B3416737) - HDPE).

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • Full Chemical Name: "this compound"

    • CAS Number: "18762-30-6"

    • Approximate quantity of waste.

    • Date of initial waste accumulation.

    • Principal Investigator's name and contact information.

Liquid Waste Disposal (this compound Solutions, Rinsates)
  • Collection:

    • Collect all solutions containing this compound and any solvent rinses of containers that held this compound in a designated liquid hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Container: Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) appropriate for the solvent used. If the solvent is flammable, a solvent safety can is recommended.

  • Labeling: Label the liquid waste container with a "Hazardous Waste" label that includes:

    • Full Chemical Name: "this compound" and the name of the solvent (e.g., "this compound in Dimethyl Sulfoxide").

    • Approximate concentration and volume of each component.

    • Date of initial waste accumulation.

    • Principal Investigator's name and contact information.

Waste Storage and Final Disposal

All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, well-ventilated, and equipped with secondary containment to catch any potential leaks. Keep waste containers securely closed at all times, except when adding waste.

Once the waste container is full or if waste has been accumulated for a period defined by your institution's policies (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal at a licensed hazardous waste facility.

Quantitative Data Summary

As no specific Safety Data Sheet for this compound was found, quantitative data regarding toxicity or environmental fate is not available. The following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 18762-30-6[1][2][3]
Molecular Formula C15H20Br2O2[1][2]
Molecular Weight 392.13 g/mol [1]

Logical Relationship Diagram for Safe Handling

The following diagram illustrates the logical flow of decisions and actions required for the safe handling and disposal of this compound.

Start Handling this compound Assess_Hazards Assess Hazards (Biologically Active, Organic Compound) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Use_Fume_Hood Work in a Chemical Fume Hood Wear_PPE->Use_Fume_Hood Waste_Generated Waste Generated? Use_Fume_Hood->Waste_Generated Solid_Waste Solid Waste (Contaminated materials, excess solid) Waste_Generated->Solid_Waste Yes (Solid) Liquid_Waste Liquid Waste (Solutions, rinsates) Waste_Generated->Liquid_Waste Yes (Liquid) End Proper Disposal Complete Waste_Generated->End No Segregate_Solid Segregate in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Store_in_SAA Store in Satellite Accumulation Area Segregate_Solid->Store_in_SAA Segregate_Liquid->Store_in_SAA EHS_Pickup Arrange for EHS Pickup Store_in_SAA->EHS_Pickup EHS_Pickup->End

Figure 2. Decision-making process for safe handling and disposal of this compound.

References

Proper Disposal Procedures for Laureatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) with detailed disposal instructions for Laureatin (CAS No. 18762-30-6) were not publicly available at the time of this writing. The following guidelines are based on best practices for the disposal of hazardous research-grade organic compounds with biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

This compound is a brominated organic compound isolated from marine algae, noted for its potent insecticidal activity.[1][2] Due to its biological activity and chemical structure, this compound and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves. All handling of this compound powder or solutions should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.

Spill Management

In the event of a spill:

  • Alert personnel in the immediate area.

  • For small solid spills: Carefully sweep the material to avoid dust generation. Place the collected solid into a clearly labeled, sealed container for hazardous waste.

  • For liquid spills: Absorb the spill with an inert material such as vermiculite or sand. Do not use combustible materials like paper towels. Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.

Waste Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and minimizes environmental impact.

cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Waste Accumulation & Storage cluster_3 Step 4: Final Disposal A Characterize this compound waste as hazardous B Segregate solid and liquid waste at the point of generation A->B C Use chemically compatible, leak-proof containers with secure lids D Label container with 'Hazardous Waste', chemical name, concentration, and date C->D E Store in a designated Satellite Accumulation Area (SAA) F Keep container closed except when adding waste E->F H Contact institutional EHS for waste pickup G Use secondary containment F->G I EHS transports waste to a licensed hazardous waste facility H->I

Figure 1. General workflow for the disposal of this compound waste in a laboratory setting.

Detailed Experimental Protocols for Disposal

The following protocols outline the required steps for the safe disposal of different forms of this compound waste.

Solid Waste Disposal (Unused this compound, Contaminated Labware)
  • Collection:

    • Place unused or expired pure this compound directly into a designated hazardous waste container.

    • Collect disposable lab supplies that have come into contact with this compound (e.g., pipette tips, weighing paper, gloves) in a separate, clearly marked hazardous waste bag or container.

  • Container: Use a wide-mouth, sealable container made of a material compatible with brominated organic compounds (e.g., high-density polyethylene - HDPE).

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • Full Chemical Name: "this compound"

    • CAS Number: "18762-30-6"

    • Approximate quantity of waste.

    • Date of initial waste accumulation.

    • Principal Investigator's name and contact information.

Liquid Waste Disposal (this compound Solutions, Rinsates)
  • Collection:

    • Collect all solutions containing this compound and any solvent rinses of containers that held this compound in a designated liquid hazardous waste container.

    • Do not mix this compound waste with other incompatible waste streams.

  • Container: Use a sealable, chemically resistant container (e.g., a glass or HDPE bottle) appropriate for the solvent used. If the solvent is flammable, a solvent safety can is recommended.

  • Labeling: Label the liquid waste container with a "Hazardous Waste" label that includes:

    • Full Chemical Name: "this compound" and the name of the solvent (e.g., "this compound in Dimethyl Sulfoxide").

    • Approximate concentration and volume of each component.

    • Date of initial waste accumulation.

    • Principal Investigator's name and contact information.

Waste Storage and Final Disposal

All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, well-ventilated, and equipped with secondary containment to catch any potential leaks. Keep waste containers securely closed at all times, except when adding waste.

Once the waste container is full or if waste has been accumulated for a period defined by your institution's policies (often not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal at a licensed hazardous waste facility.

Quantitative Data Summary

As no specific Safety Data Sheet for this compound was found, quantitative data regarding toxicity or environmental fate is not available. The following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 18762-30-6[1][2][3]
Molecular Formula C15H20Br2O2[1][2]
Molecular Weight 392.13 g/mol [1]

Logical Relationship Diagram for Safe Handling

The following diagram illustrates the logical flow of decisions and actions required for the safe handling and disposal of this compound.

Start Handling this compound Assess_Hazards Assess Hazards (Biologically Active, Organic Compound) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Use_Fume_Hood Work in a Chemical Fume Hood Wear_PPE->Use_Fume_Hood Waste_Generated Waste Generated? Use_Fume_Hood->Waste_Generated Solid_Waste Solid Waste (Contaminated materials, excess solid) Waste_Generated->Solid_Waste Yes (Solid) Liquid_Waste Liquid Waste (Solutions, rinsates) Waste_Generated->Liquid_Waste Yes (Liquid) End Proper Disposal Complete Waste_Generated->End No Segregate_Solid Segregate in Labeled Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate in Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Store_in_SAA Store in Satellite Accumulation Area Segregate_Solid->Store_in_SAA Segregate_Liquid->Store_in_SAA EHS_Pickup Arrange for EHS Pickup Store_in_SAA->EHS_Pickup EHS_Pickup->End

Figure 2. Decision-making process for safe handling and disposal of this compound.

References

Personal protective equipment for handling Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Laureatin

This guide provides essential safety, handling, and disposal information for this compound, a potent insecticidal agent isolated from the marine algae Laurencia nipponica.[1][2] Given that detailed toxicological data is not widely available, this document is based on best practices for handling potent, biologically active natural products in a research environment.

Chemical and Physical Data

A summary of the available data for this compound is presented below. Note the absence of occupational exposure limits, which underscores the need for cautious handling.

PropertyData
Chemical Name This compound
CAS Number 18762-30-6
Known Biological Activity Potent insecticidal agent
Occupational Exposure Limits Data not available. Handle as a potent compound with low exposure limits assumed.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required for handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid compound Safety glasses with side shieldsNitrile glovesLab coat (fully buttoned)Recommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator is the minimum.
Preparing solutions Chemical splash gogglesNitrile glovesLab coat (fully buttoned)Handle in a certified chemical fume hood.
General laboratory operations Safety glassesNitrile glovesLab coat (fully buttoned)Not generally required if solutions are handled in closed containers.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step guide for safely weighing solid this compound and preparing a stock solution.

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: microbalance, weighing paper, spatulas, vials, and solvent.

    • Don the appropriate PPE as specified in the table above (chemical splash goggles, nitrile gloves, lab coat).

  • Weighing the Compound:

    • Tare the microbalance with a piece of weighing paper or a tared vial.

    • Carefully transfer the desired amount of this compound to the weighing paper or vial using a clean spatula.

    • Perform this step slowly to avoid creating airborne dust.

    • Record the exact weight.

  • Preparing the Stock Solution:

    • Carefully add the weighed this compound to a labeled vial.

    • Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO, as mentioned in formulation guides[3]) to the vial to achieve the desired concentration.

    • Cap the vial securely and vortex or sonicate until the this compound is completely dissolved.

  • Cleanup and Disposal:

    • Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.

    • Wipe down the spatula, balance, and work surface inside the fume hood with a cloth dampened with 70% ethanol.

    • Remove gloves and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Preparing this compound Stock Solution prep 1. Preparation - Don PPE - Prepare fume hood weigh 2. Weighing - Tare balance - Transfer solid this compound prep->weigh dissolve 3. Dissolution - Add solid to vial - Add solvent - Mix to dissolve weigh->dissolve cleanup 4. Cleanup - Dispose of consumables - Decontaminate surfaces dissolve->cleanup dispose 5. Waste Disposal - Segregate hazardous waste cleanup->dispose

Caption: Workflow for preparing a this compound stock solution.

logical_relationships Figure 2. Spill Response Protocol spill Spill Occurs alert Alert personnel Evacuate area spill->alert assess Assess spill (size, location) alert->assess ppe Don appropriate PPE (gloves, goggles, respirator if needed) assess->ppe contain Contain the spill (use absorbent pads) ppe->contain clean Clean and decontaminate (collect waste) contain->clean dispose Dispose of waste (as hazardous material) clean->dispose report Report incident to lab supervisor dispose->report

Caption: Immediate actions for a this compound spill.

Operational and Disposal Plans

Operational Plan:

  • Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

  • Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.

  • Emergency Procedures: An emergency plan for spills, exposures, and other incidents must be in place. Eyewash stations and safety showers must be readily accessible.

Disposal Plan:

  • Waste Segregation: All this compound-contaminated waste (solid, liquid, and disposable PPE) must be segregated into clearly labeled hazardous waste containers.

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area.

  • Regulatory Compliance: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

Personal protective equipment for handling Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Laureatin

This guide provides essential safety, handling, and disposal information for this compound, a potent insecticidal agent isolated from the marine algae Laurencia nipponica.[1][2] Given that detailed toxicological data is not widely available, this document is based on best practices for handling potent, biologically active natural products in a research environment.

Chemical and Physical Data

A summary of the available data for this compound is presented below. Note the absence of occupational exposure limits, which underscores the need for cautious handling.

PropertyData
Chemical Name This compound
CAS Number 18762-30-6
Known Biological Activity Potent insecticidal agent
Occupational Exposure Limits Data not available. Handle as a potent compound with low exposure limits assumed.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required for handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid compound Safety glasses with side shieldsNitrile glovesLab coat (fully buttoned)Recommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator is the minimum.
Preparing solutions Chemical splash gogglesNitrile glovesLab coat (fully buttoned)Handle in a certified chemical fume hood.
General laboratory operations Safety glassesNitrile glovesLab coat (fully buttoned)Not generally required if solutions are handled in closed containers.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step guide for safely weighing solid this compound and preparing a stock solution.

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: microbalance, weighing paper, spatulas, vials, and solvent.

    • Don the appropriate PPE as specified in the table above (chemical splash goggles, nitrile gloves, lab coat).

  • Weighing the Compound:

    • Tare the microbalance with a piece of weighing paper or a tared vial.

    • Carefully transfer the desired amount of this compound to the weighing paper or vial using a clean spatula.

    • Perform this step slowly to avoid creating airborne dust.

    • Record the exact weight.

  • Preparing the Stock Solution:

    • Carefully add the weighed this compound to a labeled vial.

    • Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO, as mentioned in formulation guides[3]) to the vial to achieve the desired concentration.

    • Cap the vial securely and vortex or sonicate until the this compound is completely dissolved.

  • Cleanup and Disposal:

    • Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.

    • Wipe down the spatula, balance, and work surface inside the fume hood with a cloth dampened with 70% ethanol.

    • Remove gloves and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Preparing this compound Stock Solution prep 1. Preparation - Don PPE - Prepare fume hood weigh 2. Weighing - Tare balance - Transfer solid this compound prep->weigh dissolve 3. Dissolution - Add solid to vial - Add solvent - Mix to dissolve weigh->dissolve cleanup 4. Cleanup - Dispose of consumables - Decontaminate surfaces dissolve->cleanup dispose 5. Waste Disposal - Segregate hazardous waste cleanup->dispose

Caption: Workflow for preparing a this compound stock solution.

logical_relationships Figure 2. Spill Response Protocol spill Spill Occurs alert Alert personnel Evacuate area spill->alert assess Assess spill (size, location) alert->assess ppe Don appropriate PPE (gloves, goggles, respirator if needed) assess->ppe contain Contain the spill (use absorbent pads) ppe->contain clean Clean and decontaminate (collect waste) contain->clean dispose Dispose of waste (as hazardous material) clean->dispose report Report incident to lab supervisor dispose->report

Caption: Immediate actions for a this compound spill.

Operational and Disposal Plans

Operational Plan:

  • Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

  • Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.

  • Emergency Procedures: An emergency plan for spills, exposures, and other incidents must be in place. Eyewash stations and safety showers must be readily accessible.

Disposal Plan:

  • Waste Segregation: All this compound-contaminated waste (solid, liquid, and disposable PPE) must be segregated into clearly labeled hazardous waste containers.

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area.

  • Regulatory Compliance: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

Personal protective equipment for handling Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Personal Protective Equipment for Handling Laureatin

This guide provides essential safety, handling, and disposal information for this compound, a potent insecticidal agent isolated from the marine algae Laurencia nipponica.[1][2] Given that detailed toxicological data is not widely available, this document is based on best practices for handling potent, biologically active natural products in a research environment.

Chemical and Physical Data

A summary of the available data for this compound is presented below. Note the absence of occupational exposure limits, which underscores the need for cautious handling.

PropertyData
Chemical Name This compound
CAS Number 18762-30-6
Known Biological Activity Potent insecticidal agent
Occupational Exposure Limits Data not available. Handle as a potent compound with low exposure limits assumed.

Personal Protective Equipment (PPE)

The following table outlines the minimum personal protective equipment required for handling this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid compound Safety glasses with side shieldsNitrile glovesLab coat (fully buttoned)Recommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator is the minimum.
Preparing solutions Chemical splash gogglesNitrile glovesLab coat (fully buttoned)Handle in a certified chemical fume hood.
General laboratory operations Safety glassesNitrile glovesLab coat (fully buttoned)Not generally required if solutions are handled in closed containers.

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step guide for safely weighing solid this compound and preparing a stock solution.

  • Preparation:

    • Designate a work area within a certified chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: microbalance, weighing paper, spatulas, vials, and solvent.

    • Don the appropriate PPE as specified in the table above (chemical splash goggles, nitrile gloves, lab coat).

  • Weighing the Compound:

    • Tare the microbalance with a piece of weighing paper or a tared vial.

    • Carefully transfer the desired amount of this compound to the weighing paper or vial using a clean spatula.

    • Perform this step slowly to avoid creating airborne dust.

    • Record the exact weight.

  • Preparing the Stock Solution:

    • Carefully add the weighed this compound to a labeled vial.

    • Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO, as mentioned in formulation guides[3]) to the vial to achieve the desired concentration.

    • Cap the vial securely and vortex or sonicate until the this compound is completely dissolved.

  • Cleanup and Disposal:

    • Dispose of the weighing paper and any other contaminated disposable items in a designated hazardous waste container.

    • Wipe down the spatula, balance, and work surface inside the fume hood with a cloth dampened with 70% ethanol.

    • Remove gloves and dispose of them in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Preparing this compound Stock Solution prep 1. Preparation - Don PPE - Prepare fume hood weigh 2. Weighing - Tare balance - Transfer solid this compound prep->weigh dissolve 3. Dissolution - Add solid to vial - Add solvent - Mix to dissolve weigh->dissolve cleanup 4. Cleanup - Dispose of consumables - Decontaminate surfaces dissolve->cleanup dispose 5. Waste Disposal - Segregate hazardous waste cleanup->dispose

Caption: Workflow for preparing a this compound stock solution.

logical_relationships Figure 2. Spill Response Protocol spill Spill Occurs alert Alert personnel Evacuate area spill->alert assess Assess spill (size, location) alert->assess ppe Don appropriate PPE (gloves, goggles, respirator if needed) assess->ppe contain Contain the spill (use absorbent pads) ppe->contain clean Clean and decontaminate (collect waste) contain->clean dispose Dispose of waste (as hazardous material) clean->dispose report Report incident to lab supervisor dispose->report

Caption: Immediate actions for a this compound spill.

Operational and Disposal Plans

Operational Plan:

  • Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

  • Training: All personnel must be trained on the specific hazards and handling procedures for potent compounds before working with this compound.

  • Emergency Procedures: An emergency plan for spills, exposures, and other incidents must be in place. Eyewash stations and safety showers must be readily accessible.

Disposal Plan:

  • Waste Segregation: All this compound-contaminated waste (solid, liquid, and disposable PPE) must be segregated into clearly labeled hazardous waste containers.

  • Container Management: Waste containers must be kept closed except when adding waste and stored in a designated secondary containment area.

  • Regulatory Compliance: All waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

×

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Top-N result to add to graph 6

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Reactant of Route 1
Laureatin
Reactant of Route 2
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。